Sarcosine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-(methylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-4-2-3(5)6/h4H,2H2,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYKKLYZXJSNPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Record name | SARCOSINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21002 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25951-24-0, Array, 61791-59-1 (hydrochloride salts) | |
| Record name | Glycine, N-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25951-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sarcosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cocoyl sarcosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1047025 | |
| Record name | N-Methylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Deliquescent crystals or powder. Has a sweetish taste. (NTP, 1992), Deliquescent solid; [Merck Index] Cream-colored hygroscopic solid; [NTP] White odorless crystalline powder; Hygroscopic; [Alfa Aesar MSDS], Solid | |
| Record name | SARCOSINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21002 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sarcosine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21669 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Sarcosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000271 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.6 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 61 °F (NTP, 1992), 300.0 mg/mL | |
| Record name | SID57264366 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | SARCOSINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21002 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sarcosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000271 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.00000017 [mmHg] | |
| Record name | Sarcosine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21669 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
107-97-1, 25951-24-0, 68411-97-2 | |
| Record name | SARCOSINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21002 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sarcosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sarcosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polysarcosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025951240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cocoyl sarcosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sarcosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12519 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NSC118114 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118114 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycine, N-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Methylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sarcosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Polysarcosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SARCOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z711V88R5F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sarcosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000271 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
406 °F (Decomposes) (NTP, 1992), 208 °C | |
| Record name | SARCOSINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21002 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sarcosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000271 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Sarcosine's Central Role in One-Carbon Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcosine (B1681465) (N-methylglycine), a derivative of the amino acid glycine (B1666218), has emerged as a critical node in the intricate network of one-carbon (1C) metabolism. While historically viewed as a simple metabolic intermediate, recent research has illuminated its significant role in various physiological and pathological processes, most notably in cancer progression, particularly prostate cancer. This technical guide provides an in-depth exploration of this compound's position within 1C metabolism, detailing the enzymatic pathways governing its synthesis and degradation, its impact on cellular methylation potential, and its implications as a biomarker and therapeutic target. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this oncometabolite.
Core Concepts: this compound in the One-Carbon Network
One-carbon metabolism is a series of interconnected pathways that mediate the transfer of one-carbon units, essential for the biosynthesis of nucleotides, amino acids, and for methylation reactions that regulate gene expression and protein function. This compound metabolism is intimately linked to two key cycles within this network: the folate cycle and the methionine cycle.
This compound is primarily generated through two distinct pathways:
-
From Glycine: The enzyme Glycine N-methyltransferase (GNMT) catalyzes the methylation of glycine using S-adenosylmethionine (SAM) as the methyl donor, producing this compound and S-adenosylhomocysteine (SAH).[1]
-
From Choline (B1196258) Catabolism: The breakdown of choline produces dimethylglycine (DMG), which is then demethylated by dimethylglycine dehydrogenase (DMGDH) to yield this compound.[2]
Conversely, this compound is catabolized back to glycine by the mitochondrial enzyme this compound dehydrogenase (SARDH), a flavoprotein that links to the electron transport chain.[3] This reaction is a key point of regulation and its dysregulation is implicated in disease.
The balance of these enzymatic activities dictates the intracellular concentration of this compound, which in turn can influence the cellular methylation potential by affecting the SAM/SAH ratio. An elevated SAM/SAH ratio is indicative of a higher capacity for methylation reactions.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound metabolism, providing a valuable resource for comparative analysis.
Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism
| Enzyme | Organism/Source | Substrate | Km | Vmax | kcat | Notes |
| Glycine N-methyltransferase (GNMT) | Human (recombinant) | S-adenosylmethionine | 281 µM[4] | - | Increased kcat compared to rat and mouse[5][6] | Exhibits sigmoidal kinetics with respect to SAM[3][7] |
| Human (recombinant) | Glycine | 12.2 µM[4] | - | - | - | |
| Rat (recombinant) | S-adenosylmethionine | 100 µM[6] | 4000 µ/hr[6] | - | Inhibited by SAH (Ki = 35 µM)[6] | |
| This compound Dehydrogenase (SARDH) | Rat Liver | This compound | 0.5 mM | 16 mmol/hr/mg protein | - | Competitively inhibited by methoxyacetic acid (Ki = 0.26 mM) |
| Dimethylglycine Dehydrogenase (DMGDH) | Human (recombinant) | N,N-dimethylglycine | Km1 = 0.039 ± 0.010 mM, Km2 = 15.4 ± 1.2 mM | - | - | Exhibits two Km values[8] |
| Rat Liver | Dimethylglycine | 0.05 mM (high-affinity site) | - | - | Shows non-saturable kinetics[9] |
Table 2: Concentration of this compound in Biological Samples
| Sample Type | Condition | Concentration (mean ± SD or range) | Method | Reference |
| Human Serum | Healthy Controls | 1.7 - 4.8 µmol/L | GC-MS | [10] |
| Prostate Cancer | 2.8 - 20.1 µmol/L | GC-MS | [10] | |
| Healthy Controls | 3.0 ± 2.0 ng/mL | Fluorometric assay | [11] | |
| Benign Prostatic Hyperplasia (BPH) | 9.0 ± 1.0 ng/mL | Fluorometric assay | [11] | |
| Newly Diagnosed Prostate Cancer | 21.02 ± 2.0 ng/mL | Fluorometric assay | [11] | |
| Human Urine | Healthy Controls | 6.0 ± 2.0 ng/mL | Fluorometric assay | [11] |
| Benign Prostatic Hyperplasia (BPH) | 8.0 ± 1.0 ng/mL | Fluorometric assay | [11] | |
| Newly Diagnosed Prostate Cancer | 15.0 ± 2.0 ng/mL | Fluorometric assay | [11] | |
| Healthy Subjects | 1.43 ± 1.31 µM | Enzyme-coupled colorimetric assay | [12] | |
| Prostate Cancer Patients | 12.70 ± 3.29 µM | Enzyme-coupled colorimetric assay | [12] | |
| Control Participants | 0.47 ± 0.06 nmol/ml | ELISA | [13] | |
| Prostate Cancer Participants | 4.30 ± 0.11 nmol/ml | ELISA | [13] | |
| Prostate Cancer Cell Lines | PC-3 (untreated) | ~0.43 nmol/mg of tumor tissue | Not specified | [14] |
| PC-3 (this compound treated) | ~0.65 nmol/mg of tumor tissue | Not specified | [14] | |
| LNCaP (untreated) | ~0.19 nmol/mg of tumor tissue | Not specified | [14] | |
| LNCaP (this compound treated) | ~0.33 nmol/mg of tumor tissue | Not specified | [14] | |
| PC-3 (treated with 10 µM this compound) | 270 nM | Ion-exchange liquid chromatography | [2] | |
| PC-3 (treated with 1,500 µM this compound) | 106 µM | Ion-exchange liquid chromatography | [2] |
Signaling Pathways and Regulatory Networks
The expression and activity of the enzymes involved in this compound metabolism are tightly regulated. A key regulator of GNMT expression in prostate cancer is the Androgen Receptor (AR). Androgen binding to the AR leads to its translocation to the nucleus where it binds to an Androgen Response Element (ARE) located within the first exon of the GNMT gene, thereby upregulating its transcription.[12][15][16][17][18] This direct transcriptional control links androgen signaling, a critical driver of prostate cancer, to the production of this compound.
Figure 1. Androgen Receptor-mediated regulation of GNMT expression and this compound synthesis.
The metabolic flux through the this compound pathway is also influenced by the availability of substrates and cofactors, as well as by allosteric regulation of the enzymes. For instance, GNMT is inhibited by 5-methyltetrahydrofolate (5-MTHF), a key intermediate in the folate cycle, linking the methionine and folate cycles.[3]
Figure 2. Core enzymatic reactions of this compound metabolism within the cell.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's role in one-carbon metabolism.
Quantification of this compound, SAM, and SAH by LC-MS/MS
This protocol is adapted for the simultaneous quantification of this compound, S-adenosylmethionine (SAM), and S-adenosylhomocysteine (SAH) in biological samples.
a. Sample Preparation (from Plasma/Serum)
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 400 µL of ice-cold methanol (B129727) containing internal standards (e.g., d3-Sarcosine, d3-SAM, d5-SAH).
-
Vortex for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining debris.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
b. Sample Preparation (from Tissue)
-
Weigh approximately 20-30 mg of frozen tissue.
-
Homogenize the tissue in 1 mL of ice-cold 80% methanol containing internal standards using a bead beater or similar homogenizer.
-
Follow steps 3-8 from the plasma/serum preparation protocol.
c. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for good retention and separation of these polar analytes.
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid.
-
Gradient: A gradient from high organic to high aqueous is typically used. An example gradient:
-
0-1 min: 95% A
-
1-5 min: Linear gradient to 50% A
-
5-6 min: Hold at 50% A
-
6-7 min: Return to 95% A
-
7-10 min: Re-equilibration at 95% A
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 90.1 -> Product ion (Q3) m/z 44.1
-
d3-Sarcosine: Precursor ion (Q1) m/z 93.1 -> Product ion (Q3) m/z 46.1
-
SAM: Precursor ion (Q1) m/z 399.1 -> Product ion (Q3) m/z 250.1
-
d3-SAM: Precursor ion (Q1) m/z 402.1 -> Product ion (Q3) m/z 250.1
-
SAH: Precursor ion (Q1) m/z 385.1 -> Product ion (Q3) m/z 136.1
-
d5-SAH: Precursor ion (Q1) m/z 390.1 -> Product ion (Q3) m/z 136.1
-
-
Data Analysis: Quantify analytes by constructing a standard curve using known concentrations of analytical standards and their corresponding internal standards.
-
Figure 3. Experimental workflow for LC-MS/MS-based quantification of this compound and related metabolites.
shRNA-Mediated Knockdown of GNMT and SARDH
This protocol describes a general procedure for the stable knockdown of gene expression in cancer cell lines using lentiviral-mediated shRNA delivery.[1][9][19][20][21]
a. Lentiviral Production
-
Co-transfect HEK293T cells with the shRNA-containing plasmid (targeting GNMT or SARDH, or a non-targeting control) and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Incubate the cells for 48-72 hours.
-
Collect the cell culture supernatant containing the lentiviral particles.
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris.
-
Concentrate the viral particles by ultracentrifugation or using a commercially available concentration reagent.
b. Transduction of Target Cells
-
Plate the target cancer cells (e.g., LNCaP, PC-3) at a suitable density.
-
Add the concentrated lentivirus to the cells in the presence of polybrene (to enhance transduction efficiency).
-
Incubate for 24-48 hours.
-
Replace the virus-containing medium with fresh growth medium.
c. Selection and Validation
-
If the shRNA vector contains a selection marker (e.g., puromycin (B1679871) resistance), add the appropriate selection agent to the culture medium to select for successfully transduced cells.
-
Expand the resistant cells to establish a stable knockdown cell line.
-
Validate the knockdown efficiency at both the mRNA level (by qRT-PCR) and the protein level (by Western blotting).
Enzyme Activity Assays
a. Glycine N-Methyltransferase (GNMT) Activity Assay
This is a spectrophotometric assay that couples the production of SAH to the deamination of adenosine (B11128).
-
Prepare a reaction mixture containing potassium phosphate (B84403) buffer (pH 7.2), S-adenosyl-L-homocysteine hydrolase, and adenosine deaminase.
-
Add glycine and SAM to the reaction mixture.
-
Initiate the reaction by adding the cell lysate or purified GNMT.
-
Monitor the decrease in absorbance at 265 nm, which corresponds to the conversion of adenosine to inosine.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of adenosine.
b. This compound Dehydrogenase (SARDH) Activity Assay
This is a colorimetric assay that measures the reduction of a tetrazolium salt.
-
Prepare a reaction mixture containing potassium phosphate buffer (pH 7.5), Triton X-100, phenazine (B1670421) methosulfate (PMS), and nitro blue tetrazolium (NBT).
-
Add this compound to the reaction mixture.
-
Initiate the reaction by adding the mitochondrial fraction of a cell lysate or purified SARDH.
-
Incubate at 37°C.
-
Stop the reaction with hydrochloric acid.
-
Measure the absorbance at 570 nm, which corresponds to the formation of diformazan.
-
Calculate the enzyme activity based on a standard curve.
Conclusion and Future Directions
This compound's intricate involvement in one-carbon metabolism, particularly its connection to methylation and cancer progression, has established it as a metabolite of significant interest. The quantitative data and experimental protocols provided in this guide offer a foundation for further investigation into its precise roles in health and disease. Future research should focus on elucidating the complex regulatory networks that control this compound homeostasis, exploring its potential as a therapeutic target, and validating its utility as a robust biomarker in a clinical setting. A deeper understanding of this compound's metabolic functions will undoubtedly open new avenues for the diagnosis and treatment of a range of diseases, including and beyond prostate cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure, function and physiological role of glycine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Glycine N-methyltransferases: a comparison of the crystal structures and kinetic properties of recombinant human, mouse and rat enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.lsu.edu [repository.lsu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Molecular basis of dimethylglycine dehydrogenase deficiency associated with pathogenic variant H109R - PMC [pmc.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Plasma this compound does not distinguish early and advanced stages of prostate cancer [scielo.org.za]
- 11. brieflands.com [brieflands.com]
- 12. Androgen response element of the glycine N-methyltransferase gene is located in the coding region of its first exon - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medicinearticle.com [medicinearticle.com]
- 14. This compound Up-Regulates Expression of Genes Involved in Cell Cycle Progression of Metastatic Models of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterisation of the androgen regulation of glycine N-methyltransferase in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Androgen response element of the glycine N-methyltransferase gene is located in the coding region of its first exon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. portlandpress.com [portlandpress.com]
- 18. Characterisation of the androgen regulation of glycine N-methyltransferase in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 21. shRNA Knockdown. [bio-protocol.org]
The Biological Functions of N-Methylglycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methylglycine, more commonly known as sarcosine (B1681465), is an endogenous N-methylated amino acid that has garnered significant scientific interest due to its diverse and critical roles in human physiology and pathology. Initially recognized as an intermediate in one-carbon metabolism, recent research has illuminated its function as a key modulator of glutamatergic neurotransmission and its potential as a biomarker and therapeutic target in oncology, particularly in prostate cancer. This technical guide provides a comprehensive overview of the core biological functions of this compound, detailing its metabolic pathways, its interactions with key protein targets, and its implications in disease. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of the key pathways involving N-methylglycine.
Introduction
This compound (N-methylglycine) is a naturally occurring amino acid derivative found in various biological tissues and is an intermediate in the metabolism of choline (B1196258) to glycine (B1666218).[1] Its biological significance extends beyond its metabolic role, as it has been identified as a competitive inhibitor of the type I glycine transporter (GlyT1) and a co-agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[2] These interactions position this compound as a critical modulator of neuronal activity, with implications for neuropsychiatric disorders such as schizophrenia.[3] Furthermore, emerging evidence has implicated elevated this compound levels in the progression of certain cancers, most notably prostate cancer, highlighting its potential as a biomarker and a target for therapeutic intervention.[4] This guide aims to provide an in-depth technical examination of the multifaceted biological functions of N-methylglycine.
Metabolism of N-Methylglycine
This compound metabolism is intricately linked to one-carbon metabolism, a fundamental process for the synthesis of nucleotides, amino acids, and for methylation reactions. The synthesis and degradation of this compound are primarily governed by two key enzymes: glycine N-methyltransferase (GNMT) and this compound dehydrogenase (SARDH).
-
Synthesis: this compound is synthesized from glycine via the transfer of a methyl group from S-adenosylmethionine (SAM), a reaction catalyzed by glycine N-methyltransferase (GNMT) . This process also yields S-adenosylhomocysteine (SAH).[5]
-
Degradation: The breakdown of this compound back to glycine is catalyzed by the mitochondrial enzyme This compound dehydrogenase (SARDH) . This oxidative demethylation reaction produces glycine, formaldehyde, and hydrogen peroxide.[6] The reaction can proceed in the presence or absence of tetrahydrofolate (THF). When THF is present, it acts as a one-carbon acceptor, forming 5,10-methylenetetrahydrofolate.[6]
This compound can also be formed from the demethylation of dimethylglycine by dimethylglycine dehydrogenase.[7]
Role in Neurotransmission
This compound plays a significant role in the central nervous system by modulating glutamatergic neurotransmission through its interaction with the glycine transporter GlyT1 and the NMDA receptor.
Inhibition of Glycine Transporter 1 (GlyT1)
GlyT1 is a sodium- and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentration.[8] this compound acts as a competitive inhibitor of GlyT1.[2] By blocking GlyT1, this compound increases the synaptic availability of glycine.[8]
Co-agonist Activity at the NMDA Receptor
The NMDA receptor, a key player in synaptic plasticity, learning, and memory, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for its activation.[9] this compound itself can act as a co-agonist at the glycine binding site on the GluN1 subunit of the NMDA receptor.[2] The increased synaptic glycine concentration resulting from GlyT1 inhibition, coupled with the direct co-agonist activity of this compound, leads to enhanced NMDA receptor function.[2] This potentiation of NMDA receptor signaling is the basis for the therapeutic potential of this compound in conditions associated with NMDA receptor hypofunction, such as schizophrenia.[3]
Role in Cancer
Elevated levels of this compound have been identified as a hallmark of prostate cancer progression.[4] Metabolomic studies have revealed that this compound concentrations are significantly increased in metastatic prostate cancer compared to localized tumors and benign prostate tissue.[10]
Oncometabolite Activity
The addition of exogenous this compound to benign prostate epithelial cells has been shown to induce an invasive phenotype, suggesting a direct role for this compound in promoting cancer progression.[10] The mechanisms underlying this oncometabolite activity are under active investigation but may involve the regulation of gene expression related to cell invasion and migration. For instance, this compound has been shown to induce a dose-dependent upregulation of HER2/neu mRNA in androgen-dependent prostate cancer cells.[11]
Biomarker Potential
The differential expression of this compound in cancerous versus non-cancerous prostate tissue, as well as its detectability in urine, has positioned it as a promising non-invasive biomarker for the diagnosis and prognosis of prostate cancer.[12][13]
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological functions of N-methylglycine.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate/Inhibitor | Parameter | Value | Organism/Tissue | Reference(s) |
| This compound Dehydrogenase (SARDH) | This compound | K_m_ | 0.5 mM | Rat Liver | [6] |
| V_max_ | 16 mmol/hr/mg protein | Rat Liver | [6] | ||
| Methoxyacetic acid | K_i_ | 0.26 mM | Rat Liver | [6] | |
| Glycine N-methyltransferase (GNMT) | S-Adenosylmethionine | K_m_ | 200.0 ± 13 µM | Rabbit Liver | [14] |
| Glycine | K_m_ | 1.0 ± 0.2 mM | Rabbit Liver | [14] | |
| S-adenosylhomocysteine (SAH) | K_i_ | 35 - 80 µM | Mammalian Liver | [1] | |
| k_cat_ | 27.0 min⁻¹ (at 30°C, pH 7.2) | Rat Liver | [5] | ||
| k_cat_ | 174.5 ± 23.2 min⁻¹ (at 37°C, neutral pH) | Rat Liver | [5] |
Table 2: Receptor Interaction and Cellular Effects
| Target/Process | Parameter | Value | Cell/Tissue Type | Reference(s) |
| Glycine Transporter 1 (GlyT1) | IC_50_ | 190 µM | Rat Forebrain Membranes | [15] |
| NMDA Receptor | EC_50_ | 26 ± 3 µM | Cultured Embryonic Mouse Hippocampal Neurons | [2] |
| Prostate Cancer Cell Invasion | Dose | 25, 50, 100 µM | LNCaP cells | [11] |
| HER2/neu mRNA Upregulation | Dose | 50 µM (strongest effect) | LNCaP cells | [11] |
Table 3: this compound Concentrations in Biological Fluids
| Condition | Fluid | Concentration (Mean ± SD) | Reference(s) |
| Healthy Controls | Serum | 1.4 ± 0.6 µM | [16] |
| Serum | 3.0 ± 2.0 ng/mL | [17] | |
| Urine | 6.0 ± 2.0 ng/mL | [17] | |
| Benign Prostatic Hyperplasia (BPH) | Serum | 9.0 ± 1.0 ng/mL | [17] |
| Urine | 8.0 ± 1.0 ng/mL | [17] | |
| Prostate Cancer (PCa) | Serum | 21.02 ± 2.0 ng/mL | [17] |
| Urine | 15.0 ± 2.0 ng/mL | [17] | |
| Urine | 12.70 ± 3.29 µM | [11] |
Experimental Protocols
This section provides an overview of key experimental methodologies for the study of N-methylglycine.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: This method allows for the sensitive and specific quantification of this compound in biological samples. The protocol involves the derivatization of this compound to increase its volatility, followed by separation using gas chromatography and detection by mass spectrometry.
Methodology Overview:
-
Sample Preparation: Urine samples are centrifuged to remove particulate matter. An internal standard (e.g., [methyl-D3]-sarcosine) is added to the supernatant.
-
Derivatization: The sample is subjected to a derivatization reaction to convert this compound into a more volatile compound. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Microwave-assisted derivatization can be employed to accelerate the reaction.[18]
-
GC-MS Analysis: The derivatized sample is injected into a GC-MS system.
-
Gas Chromatography: Separation is typically achieved on a capillary column (e.g., Rxi®-5Sil MS). A temperature gradient is used to elute the analytes.[19]
-
Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[19]
-
-
Quantification: The concentration of this compound is determined by comparing the peak area of the this compound derivative to that of the internal standard, using a calibration curve generated with known concentrations of this compound.
Whole-Cell Patch-Clamp Electrophysiology for GlyT1 Inhibition
Principle: This technique allows for the direct measurement of ion currents across the cell membrane, enabling the functional characterization of GlyT1 and the effects of its inhibitors.
Methodology Overview:
-
Cell Preparation: Neurons or cells expressing GlyT1 (e.g., cultured hippocampal neurons or transfected cell lines) are plated on coverslips.
-
Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane within the pipette tip, establishing electrical and diffusional continuity between the pipette interior and the cell cytoplasm.
-
Recording: The cell is voltage-clamped at a specific holding potential. Glycine-evoked currents are recorded in the absence and presence of this compound to determine its inhibitory effect on GlyT1. The reversal potential of the current can also be measured to confirm the ion selectivity.[20]
-
Data Analysis: The amplitude of the glycine-induced current before and after the application of this compound is compared to quantify the degree of inhibition.
Conclusion
N-methylglycine is a molecule of significant biological importance, with functions that span from fundamental metabolism to the modulation of complex neuronal signaling and the progression of cancer. Its role as a GlyT1 inhibitor and NMDA receptor co-agonist makes it a compelling target for the development of novel therapeutics for neuropsychiatric disorders. Concurrently, its association with prostate cancer progression underscores its potential as a valuable biomarker and a target for oncological therapies. The quantitative data and experimental methodologies presented in this guide provide a foundation for further research into the multifaceted roles of this compound, with the aim of translating these fundamental biological insights into clinical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The glycine transport inhibitor this compound is an NMDA receptor co-agonist that differs from glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycine transporter I inhibitor, N-methylglycine (this compound), added to antipsychotics for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as a potential prostate cancer biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Glycine N-Methyltransferase Case Study: Another Challenge for QM-cluster Models? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. Sarcosinemia | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The Glycine Transporter Type 1 Inhibitor N-[3-(4′-Fluorophenyl)-3-(4′-Phenylphenoxy)Propyl]this compound Potentiates NMDA Receptor-Mediated Responses In Vivo and Produces an Antipsychotic Profile in Rodent Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The Role of this compound Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. This compound as a potential prostate cancer biomarker--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Pharmacology and expression analysis of glycine transporter GlyT1 with [3H]-(N-[3-(4'-fluorophenyl)-3-(4'phenylphenoxy)propyl])this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. GC/MS-based metabolomic approach to validate the role of urinary this compound and target biomarkers for human prostate cancer by microwave-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Simultaneous determination of this compound and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Glycine Transport Inhibitor this compound Is an Inhibitory Glycine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Sarcosine Biosynthesis and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcosine (B1681465), also known as N-methylglycine, is a naturally occurring amino acid derivative found in various biological tissues.[1][2] It serves as a key intermediate and byproduct in the synthesis and degradation of glycine (B1666218).[1] Functionally, this compound is integral to one-carbon metabolism, a complex network of biochemical reactions essential for the synthesis of nucleotides, amino acids, and for cellular methylation processes.[1] Its metabolism is closely linked with the choline (B1196258) oxidation pathway and the folate cycle.[3]
In recent years, this compound has garnered significant attention from the scientific community, particularly for its role as a potential oncometabolite. Elevated levels of this compound have been identified in metastatic prostate cancer, suggesting its involvement in cancer progression and invasion.[4][5][6] Furthermore, dysregulation of its metabolic pathways is associated with the rare inborn error of metabolism known as sarcosinemia, a condition characterized by high concentrations of this compound in the blood and urine due to mutations in the this compound dehydrogenase gene.[7][8][9]
This technical guide provides a comprehensive overview of the core biosynthetic and degradation pathways of this compound, details the key enzymes involved, presents relevant quantitative data, and outlines standard experimental protocols for its study.
This compound Biosynthesis Pathways
This compound is primarily synthesized in mammals via two main pathways: the direct methylation of glycine and as an intermediate in the catabolism of choline.
Primary Pathway: Glycine N-Methyltransferase (GNMT)
The principal route for this compound synthesis is the direct methylation of glycine, a reaction catalyzed by the enzyme Glycine N-methyltransferase (GNMT).[4][6] In this reaction, S-adenosylmethionine (SAM) serves as the methyl group donor, transferring a methyl group to glycine to form this compound and S-adenosylhomocysteine (SAH).[4][10] This process is not only a source of this compound but also plays a crucial role in regulating the cellular ratio of SAM to SAH, which is critical for maintaining cellular methylation potential.[2][11]
Secondary Pathway: Choline Oxidation
This compound is also an intermediate product in the mitochondrial catabolism of choline.[3][12][13] This multi-step pathway begins with the oxidation of choline to betaine, which is then sequentially demethylated. The final demethylation step, which produces this compound, is the conversion of N,N-dimethylglycine (DMG) catalyzed by the mitochondrial flavoenzyme dimethylglycine dehydrogenase (DMGDH).[12][14] This reaction yields this compound and formaldehyde (B43269).[14]
This compound Degradation Pathway
The catabolism of this compound is a critical process for recycling it back to glycine and for contributing one-carbon units to cellular metabolism.
This compound Dehydrogenase (SARDH)
The primary enzyme responsible for this compound degradation is this compound dehydrogenase (SARDH), also known as this compound:acceptor oxidoreductase.[7][15] This mitochondrial matrix enzyme catalyzes the oxidative demethylation of this compound to glycine.[7][16] The reaction is complex, involving a covalently bound Flavin Adenine Dinucleotide (FAD) cofactor.[7] The methyl group removed from this compound is transferred to the folate coenzyme tetrahydrofolate (THF), resulting in the formation of 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[17] This product is a vital one-carbon donor for various biosynthetic pathways, including the synthesis of thymidylate for DNA production. In the absence of THF, formaldehyde is produced.[17]
Pipecolic Acid Oxidase (PIPOX)
In addition to SARDH, L-pipecolic acid oxidase (PIPOX) has also been reported to metabolize this compound, contributing to its breakdown back to glycine.[4]
Key Enzymes and Quantitative Data
The kinetics and concentrations of enzymes and metabolites in the this compound pathways are crucial for understanding their regulation and function.
Table 1: Key Enzymes in this compound Metabolism
| Enzyme | Gene | Cellular Location | Cofactor(s) | Function | Citations |
| Glycine N-Methyltransferase | GNMT | Cytosol | S-adenosylmethionine (SAM) | Synthesizes this compound from glycine | [2][4] |
| Dimethylglycine Dehydrogenase | DMGDH | Mitochondrial Matrix | FAD, Folate | Synthesizes this compound from dimethylglycine | [12][18] |
| This compound Dehydrogenase | SARDH | Mitochondrial Matrix | FAD, Tetrahydrofolate (THF) | Degrades this compound to glycine | [7][12][16] |
| L-Pipecolic Acid Oxidase | PIPOX | Peroxisomes | FAD | Degrades this compound to glycine | [4] |
Table 2: Quantitative Data on this compound Metabolism
| Parameter | Enzyme | Value | Organism/Condition | Citations |
| Km for this compound | This compound Dehydrogenase (SARDH) | 0.5 mM | Rat Liver | [17] |
| Ki for Methoxyacetic acid | This compound Dehydrogenase (SARDH) | 0.26 mM | Rat Liver | [17] |
| Km for Dimethylglycine | Dimethylglycine Dehydrogenase (DMGDH) | 0.05 mM (high-affinity site) | Rat Liver | [17] |
| Serum this compound Concentration | - | 1.4 ± 0.6 µM | Normal Human Subjects | [1] |
Experimental Protocols
Studying this compound metabolism requires a combination of metabolomic, enzymatic, and molecular biology techniques.
Measurement of this compound by Mass Spectrometry
A common method for quantifying this compound in biological samples (e.g., urine, plasma, tissue extracts) is through liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[5]
General Protocol Outline (LC-MS):
-
Sample Preparation: Homogenize tissue samples or precipitate proteins from plasma/urine using a cold solvent like methanol (B129727) or acetonitrile. Centrifuge to pellet debris and collect the supernatant.
-
Derivatization (Optional but common for GC-MS): For improved chromatographic separation and ionization, metabolites may be derivatized.
-
Chromatographic Separation: Inject the extracted metabolites onto a suitable LC column (e.g., a HILIC or reversed-phase column) to separate this compound from other metabolites.
-
Mass Spectrometry Detection: Analyze the eluent using a mass spectrometer, typically in multiple reaction monitoring (MRM) mode for targeted quantification. A stable isotope-labeled internal standard (e.g., d3-sarcosine) is used for accurate quantification.
-
Data Analysis: Quantify this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
This compound Dehydrogenase (SARDH) Activity Assay
Enzyme activity can be measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor.
General Protocol Outline:
-
Enzyme Source: Isolate mitochondria from tissue homogenates (e.g., rat liver) by differential centrifugation. Solubilize mitochondrial proteins using a suitable detergent.
-
Reaction Mixture: Prepare a reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5) containing this compound (substrate), phenazine (B1670421) methosulfate (PMS; intermediate electron carrier), and an electron acceptor like 2,6-dichlorophenolindophenol (DCPIP).
-
Initiate Reaction: Add the mitochondrial extract to the reaction mixture to start the reaction.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance of DCPIP at 600 nm. The rate of reduction of DCPIP is proportional to the SARDH activity.
-
Calculation: Calculate enzyme activity based on the molar extinction coefficient of DCPIP. One unit of activity is typically defined as the amount of enzyme that catalyzes the reduction of 1 µmol of DCPIP per minute.
Investigating Pathway Regulation using RNA Interference
RNA interference (RNAi) is used to knock down the expression of specific enzymes to study their impact on this compound levels and cellular phenotypes.[4][5]
Clinical and Research Significance
Role in Prostate Cancer
Metabolomic profiling studies have identified this compound as a metabolite that is significantly elevated during the progression of prostate cancer to its metastatic state.[4][5] The addition of this compound to benign prostate cells has been shown to induce an invasive phenotype, suggesting it is not just a biomarker but an active participant in cancer progression.[4] Consequently, enzymes in the this compound pathway, such as GNMT and SARDH, are being explored as potential therapeutic targets for advanced prostate cancer.[4][5]
Sarcosinemia
Sarcosinemia is an autosomal recessive disorder caused by mutations in the SARDH gene, leading to a deficiency in this compound dehydrogenase activity.[7][8] This enzymatic block results in the accumulation of this compound in the blood and urine.[9] While many individuals with sarcosinemia are asymptomatic, the condition has been associated in some cases with a range of neurological and developmental issues.[9][19] The condition can also arise from severe folate deficiency, as tetrahydrofolate is a necessary cofactor for the SARDH reaction.[20][21]
Conclusion
The biosynthesis and degradation of this compound are elegantly regulated processes central to one-carbon metabolism. The pathways are governed by a few key enzymes, with GNMT controlling its primary synthesis and SARDH its primary degradation. The close relationship of these pathways with the folate and methionine cycles underscores the interconnectedness of cellular metabolism. The emerging role of this compound as an oncometabolite in prostate cancer has transformed it from a simple metabolic intermediate into a molecule of significant clinical interest. A thorough understanding of these pathways, supported by robust experimental methodologies, is essential for researchers and drug developers aiming to exploit this metabolic node for diagnostic and therapeutic purposes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. hmdb.ca [hmdb.ca]
- 3. bevital.no [bevital.no]
- 4. The Role of this compound Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolomic Profiles Delineate Potential Role for this compound in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. Mutations in the this compound dehydrogenase gene in patients with sarcosinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sarcosinemia | About the Disease | GARD [rarediseases.info.nih.gov]
- 10. Characterization of Glycine this compound N-Methyltransferase and this compound Dimethylglycine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
- 12. Structure and analysis of the human dimethylglycine dehydrogenase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dimethylglycine dehydrogenase - Wikipedia [en.wikipedia.org]
- 15. This compound dehydrogenase - Creative Enzymes [creative-enzymes.com]
- 16. genecards.org [genecards.org]
- 17. Enzymatic properties of dimethylglycine dehydrogenase and this compound dehydrogenase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. genecards.org [genecards.org]
- 19. Sarcosinemia: Causes, Signs, and Treatment Options [medicoverhospitals.in]
- 20. Sarcosinemia | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Folic acid dependent hypersarcosinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Sarcosine Dehydrogenase (SARDH) in Sarcosine Catabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sarcosine (B1681465) dehydrogenase (SARDH) is a critical mitochondrial flavoenzyme that plays a central role in one-carbon metabolism by catalyzing the oxidative demethylation of this compound (N-methylglycine) to glycine (B1666218). This reaction is a key step in the breakdown of choline (B1196258) and also links to folate metabolism. Dysregulation of SARDH activity and expression is implicated in the metabolic disorder sarcosinemia and has been increasingly identified as a significant factor in the progression of various cancers, including prostate, colorectal, and renal cell carcinoma. Its role as a tumor suppressor in some contexts and its modulation of cellular invasion make it a compelling target for therapeutic intervention. This document provides a comprehensive overview of SARDH, detailing its biochemical properties, its position in metabolic pathways, quantitative kinetic data, and its clinical significance. Furthermore, it supplies detailed experimental protocols for its study and outlines its potential as a drug target.
Biochemical Properties and Function of SARDH
SARDH is an enzyme localized to the inner mitochondrial matrix.[1][2] It belongs to the family of oxidoreductases and is functionally dependent on a covalently bound Flavin Adenine Dinucleotide (FAD) cofactor.[3] The enzyme catalyzes the conversion of this compound to glycine and formaldehyde (B43269).[4][5] The electrons generated during this oxidation are passed to the electron transport chain via the electron-transferring flavoprotein (ETF).[3][6]
Reaction Catalyzed by SARDH: this compound + H₂O + Acceptor ⇌ Glycine + Formaldehyde + Reduced Acceptor[6]
The formaldehyde produced can be converted to 5,10-methylenetetrahydrofolate, linking this compound catabolism directly to folate-mediated one-carbon metabolism, which is essential for the synthesis of nucleotides and other critical biomolecules.[7]
Table 1: Key Properties of Human this compound Dehydrogenase (SARDH)
| Property | Description | References |
| Gene Name | SARDH | [1][2] |
| Aliases | SDH, DMGDHL1, BPR-2 | [2][8] |
| Chromosomal Location | 9q34.2 | [2][8] |
| Cellular Localization | Mitochondrial Matrix | [1][8][9] |
| Protein Size | 918 amino acids | [2] |
| Molecular Mass | ~101 kDa | [2][10] |
| Cofactor | Flavin Adenine Dinucleotide (FAD) | [3][5][11] |
| EC Number | 1.5.8.3 (formerly 1.5.99.1) | [11] |
| Associated Disease | Sarcosinemia | [3][4][5] |
The this compound Metabolic Pathway
This compound metabolism is an integral part of cellular methylation and one-carbon unit transfer. This compound can be generated from two primary routes: the demethylation of dimethylglycine (a product of choline metabolism) by dimethylglycine dehydrogenase (DMGDH), or the methylation of glycine by glycine N-methyltransferase (GNMT), a reaction that consumes S-adenosylmethionine (SAM).[4][12][13] SARDH is the primary enzyme responsible for this compound degradation, converting it back to glycine.[4][12] This creates a metabolic cycle where the balance between GNMT and SARDH activities regulates intracellular pools of glycine, this compound, and SAM.
Enzyme Kinetics and Quantitative Data
Understanding the kinetic properties of SARDH is crucial for developing targeted inhibitors and for modeling metabolic flux. Studies on rat liver SARDH have provided key kinetic parameters.
Table 2: Kinetic Parameters of this compound Dehydrogenase
| Parameter | Value | Organism/Source | References |
| Km for this compound | 0.5 mM | Rat Liver | [7] |
| Apparent First-Order Rate Constant | 0.065 s⁻¹ (at 47.3 µM this compound) | Rat Liver | [7] |
| Normal Serum this compound Level | 1.4 ± 0.6 µM | Human | [14] |
| Inhibitor Ki (Methoxyacetic Acid) | 0.26 mM (Competitive) | Rat Liver | [7] |
Note: Kinetic data for human SARDH is less readily available in the literature, often relying on extrapolation from rodent models.
Clinical Significance of SARDH
Sarcosinemia
Sarcosinemia is a rare, autosomal recessive metabolic disorder characterized by elevated levels of this compound in the blood (hypersarcosinemia) and urine.[3][4] The condition is primarily caused by mutations in the SARDH gene, leading to deficient or absent SARDH enzyme activity.[1][4][15] While many individuals with sarcosinemia are asymptomatic, some cases have been associated with developmental delays, intellectual disabilities, and muscular abnormalities.[4][5] The clinical heterogeneity suggests that other genetic or environmental factors may influence the phenotype.[15]
Role in Cancer
The role of SARDH in cancer is complex and appears to be context-dependent.
-
Prostate Cancer: this compound has been investigated as a potential oncometabolite and biomarker for prostate cancer progression.[13] Studies have shown that the expression of SARDH, which degrades this compound, is often reduced in prostate tumors.[13] This reduction, coupled with an increase in the this compound-producing enzyme GNMT, leads to elevated this compound levels, which can promote cancer cell invasion.[13] SARDH has been shown to interact with TMEFF2, a tumor suppressor, to modulate this compound levels and inhibit invasion.[16][17]
-
Colorectal and Renal Cancer: In sporadic colorectal cancer (sCRC), SARDH has been identified as a novel tumor suppressor gene, with its expression frequently decreased at both transcriptional and translational levels.[1] Overexpression of SARDH in CRC cell lines inhibited proliferation, migration, and invasion.[1] Similarly, methylation and subsequent silencing of the SARDH gene have been found to be a significant prognostic factor for recurrence-free survival in patients with renal cell carcinoma.[1]
-
Gallbladder Cancer: Recent studies suggest SARDH may regulate the progression of gallbladder cancer through chemokine pathways, potentially interacting with C-X-C motif chemokine ligand 1 (CXCL1).[18]
Regulation of SARDH
The activity of SARDH is regulated at multiple levels, ensuring proper control over one-carbon metabolism.
-
Transcriptional Regulation: Epigenetic silencing via DNA methylation of the SARDH gene promoter is a key mechanism for its downregulation in cancers like renal cell carcinoma.[1]
-
Substrate-Level Regulation: In prostate cells, incubation with this compound has been shown to stimulate the expression of SARDH, suggesting a metabolic feedback loop to maintain homeostasis.[19]
-
Post-Translational Modification: While specific post-translational modifications of SARDH are not yet fully elucidated, like most mitochondrial enzymes, its activity could be modulated by mechanisms such as acetylation or phosphorylation.[11][20][21]
SARDH as a Therapeutic Target
Given its role in cancer progression, modulating SARDH activity presents a potential therapeutic strategy. In cancers where SARDH acts as a tumor suppressor and its expression is silenced (e.g., colorectal, renal), strategies to reactivate its expression could be beneficial. Conversely, in contexts where cancer cells might become dependent on the metabolic pathways linked to SARDH, inhibiting its activity could be a viable approach. The development of small molecule inhibitors or activators of SARDH is an active area of research in drug discovery.[22][23][]
Experimental Protocols
Protocol: Recombinant SARDH Expression and Purification
This protocol describes a general workflow for producing recombinant human SARDH in E. coli for use in biochemical assays.
References
- 1. SARDH this compound dehydrogenase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. This compound dehydrogenase - Creative Enzymes [creative-enzymes.com]
- 4. Sarcosinemia | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Reactome | SARDH:FAD oxidatively demethylates SARC to Gly [reactome.org]
- 6. This compound dehydrogenase - Wikiwand [wikiwand.com]
- 7. Enzymatic properties of dimethylglycine dehydrogenase and this compound dehydrogenase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SARDH - Wikipedia [en.wikipedia.org]
- 9. SARDH - SARDH Interaction Summary | BioGRID [thebiogrid.org]
- 10. SARDH (human) [phosphosite.org]
- 11. uniprot.org [uniprot.org]
- 12. Expression of this compound metabolism-related proteins according to metastatic site in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of this compound Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. Mutations in the this compound dehydrogenase gene in patients with sarcosinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gene - SARDH [maayanlab.cloud]
- 17. TMEFF2 and SARDH cooperate to modulate one-carbon metabolism and invasion of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Role and mechanism of this compound dehydrogenase in the progression of gallbladder cancer through chemokine pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound is a prostate epigenetic modifier that elicits aberrant methylation patterns through the SAMe‐Dnmts axis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Post-transcriptional and post-translational regulations of drought and heat response in plants: a spider’s web of mechanisms [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. eurekaselect.com [eurekaselect.com]
An In-depth Technical Guide to Endogenous Sarcosine Levels in Human Tissues
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sarcosine (B1681465) (N-methylglycine) is a non-proteinogenic amino acid that serves as an intermediate in one-carbon metabolism, primarily in the conversion of choline (B1196258) to glycine (B1666218).[1][2] Recently, this compound has garnered significant attention as a potential oncometabolite, particularly in the context of prostate cancer progression.[3][4][5] Elevated levels of this compound have been observed in invasive and metastatic prostate cancer tissues and can be detected in urine, suggesting its potential as a biomarker for disease aggressiveness.[3][6] This technical guide provides a comprehensive overview of endogenous this compound levels in various human tissues, details the experimental protocols for its quantification, and illustrates the key metabolic and signaling pathways in which it is involved. The information is intended to support researchers and drug development professionals in designing and executing studies related to this compound metabolism and its role in disease.
Quantitative Levels of Endogenous this compound
The concentration of this compound varies significantly across different human tissues and biofluids and is notably altered in pathological states such as cancer. The following tables summarize quantitative data from key studies.
Table 1: this compound Levels in Human Prostate Tissues
| Tissue Type | Condition | Relative this compound Level (Normalized) | Key Findings & Reference |
| Prostate Tissue | Benign | Baseline | Significantly lower than cancerous tissues.[6][7] |
| Prostate Tissue | Clinically Localized Prostate Cancer (PCa) | ~1.5 - 2.0 fold increase vs. Benign | This compound levels are significantly elevated in localized PCa compared to benign adjacent tissue.[6] |
| Prostate Tissue | Metastatic Prostate Cancer | ~3.5 - 4.0 fold increase vs. Benign | The highest levels of this compound are observed in metastatic prostate cancer, indicating a strong correlation with disease progression.[3][6] |
| Prostate Tissue | Malignant vs. Non-malignant (matched pairs) | ~7% higher in malignant tissue | A study by Jentzmik et al. found a statistically significant but modest increase in this compound in malignant tissue compared to matched non-malignant tissue from the same patients.[4][7] |
Table 2: this compound Levels in Human Plasma and Serum
| Biofluid | Condition | Concentration (µM) | Key Findings & Reference |
| Plasma | Benign Prostatic Hyperplasia (BPH) | 0.9 (Median; Range: 0.6-1.4) | Used as a non-cancerous control group, showing baseline plasma levels.[8] |
| Plasma | Prostatic Intraepithelial Neoplasia (PIN) | 1.9 (Median; Range: 1.2-6.5) | Levels in this precancerous state were significantly higher than in BPH.[8] |
| Plasma | Prostate Cancer (PCa) | 2.0 (Median; Range: 1.3-3.3) | Plasma this compound was significantly elevated in PCa patients compared to the BPH group.[8] |
| Serum | Healthy/Normal | ~1.4 ± 0.6 | Represents the typical physiological concentration of this compound in the blood serum of healthy individuals.[9] |
Table 3: this compound Levels in Human Urine
| Sample Type | Condition | Concentration (µM) | Key Findings & Reference |
| Urine Sediments | Biopsy-Negative Controls | Lower Baseline | This compound levels in urine sediments are a key differentiator.[6] |
| Urine Sediments | Biopsy-Positive PCa | Significantly Elevated | This compound was found to have a cross-validated AUROC of 0.71 for distinguishing biopsy-positive patients from controls.[6] |
| Urine Supernatant | Healthy Subjects | 1.43 ± 1.31 | An enzyme-coupled colorimetric assay showed low baseline levels in healthy individuals.[10] |
| Urine Supernatant | Prostate Cancer (PCa) Patients | 12.70 ± 3.29 | The same study demonstrated a statistically significant increase in urinary this compound in PCa patients.[10] |
| Urine | Sarcosinemia Patient | 1,214 µmol/mmol of creatinine | In a rare metabolic disorder, urinary this compound levels can be extremely high.[11] |
Experimental Protocols for this compound Quantification
Accurate quantification of this compound is challenging due to its low physiological concentrations and the presence of isobaric isomers like alanine.[12][13] Mass spectrometry-based methods are the gold standard for sensitive and specific detection.
Sample Preparation
A standardized protocol for metabolite extraction from frozen tissue is crucial for reproducibility.[14]
-
Homogenization : Weigh 50-150 mg of frozen tissue and place it into a pre-cooled 2 ml homogenization tube containing ceramic beads.[14]
-
Solvent Extraction : Add ice-cold extraction solvent. A common choice is a methanol-based solution. For example, add methanol (B129727) at a ratio of 6 µl/mg for liver/kidney or 3 µl/mg for other tissues.[14] Some protocols use a biphasic extraction with a chloroform/methanol/water mixture to separate polar and non-polar metabolites.[15][16]
-
Disruption : Homogenize the tissue using a bead-based homogenizer (e.g., three 20-second cycles at high speed), ensuring the sample is kept on ice between cycles to prevent degradation.[14][17]
-
Centrifugation : Centrifuge the homogenate at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet proteins and cell debris.[17]
-
Supernatant Collection : Carefully collect the supernatant containing the polar metabolites (including this compound) into a new tube for analysis.[16]
These liquid samples require protein precipitation before analysis.
-
Thawing : Thaw frozen samples on ice.
-
Protein Precipitation : Add a volume of ice-cold organic solvent (e.g., 3-4 volumes of methanol or acetonitrile) to the sample.
-
Vortexing : Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifugation : Centrifuge at high speed (e.g., 14,000 x g for 15 minutes at 4°C).
-
Supernatant Collection : Transfer the clear supernatant to a new tube for drying or direct injection.
Analytical Methodologies
LC-MS/MS is a highly sensitive and specific method for quantifying this compound in complex biological matrices.[18][19]
-
Chromatographic Separation :
-
Mass Spectrometry Detection :
-
Ionization Mode : Electrospray Ionization Positive (ESI+).[18]
-
Detection Mode : Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.[18]
-
MRM Transition : The specific parent-to-daughter ion transition for this compound is monitored (e.g., m/z 90 -> 44).
-
Quantification : An isotopically labeled internal standard (e.g., [methyl-D3]-sarcosine) is used to ensure accurate quantification.[20]
-
GC-MS is another powerful technique, but it requires derivatization to make the amino acids volatile.[13][21]
-
Derivatization :
-
Dry the sample extract completely under a stream of nitrogen.
-
Add a silylation agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried sample.[22]
-
Heat the mixture (e.g., at 70°C for 60 minutes) to complete the derivatization reaction.[22] Microwave-assisted derivatization can significantly shorten this step.[20]
-
-
Chromatographic Separation :
-
Column : A non-polar or mid-polar capillary column (e.g., DB-5ms) is typically used.
-
-
Mass Spectrometry Detection :
-
Ionization Mode : Electron Ionization (EI).
-
Detection Mode : Selected Ion Monitoring (SIM) or full scan mode can be used. For tandem MS (GC-MS/MS), MRM is used for enhanced specificity.[22]
-
MRM Transition (for TMS-derivatized this compound) : A unique transition, such as m/z 116 -> 73, can be used to distinguish it from isomers.[22]
-
Signaling and Metabolic Pathways
This compound metabolism is intricately linked to one-carbon metabolism and has been implicated in signaling pathways that promote cancer cell invasion and aggressiveness.
This compound Metabolism
This compound is primarily synthesized from glycine by the enzyme Glycine N-methyltransferase (GNMT) and is catabolized back to glycine by this compound Dehydrogenase (SARDH) in the mitochondria.[3][23] This cycle is crucial for regulating the cellular pools of S-adenosylmethionine (SAM), a universal methyl donor. In prostate cancer, the expression of these enzymes is often dysregulated, with GNMT being upregulated and SARDH downregulated, leading to an accumulation of this compound.[6]
Caption: The core metabolic pathway of this compound synthesis and degradation.
Role in Prostate Cancer Progression
Elevated this compound levels are not merely a byproduct of altered metabolism but appear to actively contribute to the malignant phenotype. Studies have shown that the addition of exogenous this compound to benign prostate epithelial cells can induce an invasive phenotype.[3][5] Conversely, knocking down GNMT (the enzyme that produces this compound) in invasive prostate cancer cells attenuates their invasive potential.[3] This process is believed to be regulated, in part, by the androgen receptor (AR) and the TMPRSS2-ERG gene fusion product, which can coordinately regulate the expression of GNMT and SARDH.[3][24]
Caption: Proposed role of this compound in promoting prostate cancer cell invasion.
General Experimental Workflow for this compound Quantification
The process from sample acquisition to final data analysis follows a standardized workflow to ensure data quality and comparability across studies.
Caption: A generalized workflow for the quantification of this compound in biological samples.
Conclusion
Endogenous this compound is a critical metabolite whose dysregulation is strongly associated with prostate cancer progression. Its elevated levels in malignant tissues and biofluids make it a compelling candidate for a biomarker and a potential target for therapeutic intervention. Accurate and reproducible quantification of this compound requires robust and validated experimental protocols, typically centered around mass spectrometry. This guide provides the foundational quantitative data, detailed methodologies, and pathway visualizations necessary for researchers to further investigate the role of this compound in human health and disease.
References
- 1. This compound (Urine) - Amino Acids Analysis - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. hmdb.ca [hmdb.ca]
- 3. Metabolomic Profiles Delineate Potential Role for this compound in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound as a potential prostate cancer biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of this compound Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound in prostate cancer tissue is not a differential metabolite for prostate cancer aggressiveness and biochemical progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasma this compound Measured by Gas Chromatography-Mass Spectrometry Distinguishes Prostatic Intraepithelial Neoplasia and Prostate Cancer from Benign Prostate Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Rapid Method for the Detection of this compound Using SPIONs/Au/CS/SOX/NPs for Prostate Cancer Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of this compound quantification in urine based on enzyme-coupled colorimetric method for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Young Adult with Sarcosinemia. No Benefit from Long Duration Treatment with Memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A reproducible and high-throughput HPLC/MS method to separate this compound from α- and β-alanine and to quantify this compound in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of this compound and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. cdn.bcm.edu [cdn.bcm.edu]
- 17. Guide for metabolomics experiments | Nebraska Center for Integrated Biomolecular Communication | Nebraska [ncibc.unl.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Quantitative determination of this compound and related compounds in urinary samples by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. GC/MS-based metabolomic approach to validate the role of urinary this compound and target biomarkers for human prostate cancer by microwave-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. leco.com [leco.com]
- 22. Simultaneous determination of this compound and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
Sarcosine's Function as a GlyT1 Inhibitor in the Brain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarcosine (B1681465), or N-methylglycine, has emerged as a significant molecule of interest in neuropsychopharmacology, primarily for its role as an inhibitor of the glycine (B1666218) transporter 1 (GlyT1). This action elevates synaptic glycine levels, thereby potentiating N-methyl-D-aspartate (NMDA) receptor function. Hypofunction of the NMDA receptor is a leading hypothesis for the pathophysiology of schizophrenia, particularly its negative and cognitive symptoms. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows. The evidence presented herein underscores the therapeutic potential of this compound and other GlyT1 inhibitors in the treatment of central nervous system (CNS) disorders.
Introduction: The Glutamate (B1630785) Hypothesis and the Role of Glycine
The glutamate hypothesis of schizophrenia posits that a deficit in glutamatergic neurotransmission, particularly through the NMDA receptor, contributes significantly to the symptoms of the disorder.[1] The NMDA receptor is a crucial component of synaptic plasticity, learning, and memory.[2] For the NMDA receptor to become activated, it requires the binding of not only glutamate but also a co-agonist, which is typically glycine or D-serine.[3] Therefore, enhancing the availability of these co-agonists at the synaptic cleft presents a viable therapeutic strategy to ameliorate NMDA receptor hypofunction.
Glycine levels in the synapse are tightly regulated by glycine transporters. GlyT1, located predominantly on glial cells, is responsible for the reuptake of glycine from the synapse in the forebrain.[4] By inhibiting GlyT1, the synaptic concentration of glycine can be increased, leading to enhanced NMDA receptor activation. This compound, a naturally occurring amino acid derivative, functions as a competitive inhibitor of GlyT1.[5][6] Furthermore, studies have revealed that this compound also acts as a direct co-agonist at the glycine binding site of the NMDA receptor, providing a dual mechanism for potentiating NMDA receptor function.[7]
Mechanism of Action of this compound
This compound's primary mechanism of action in the brain is the potentiation of NMDA receptor signaling through two distinct but complementary pathways:
-
Inhibition of Glycine Transporter 1 (GlyT1): this compound competitively inhibits GlyT1, the primary transporter responsible for clearing glycine from the synaptic cleft in the forebrain.[4][6] This inhibition leads to an accumulation of synaptic glycine, thereby increasing the occupancy of the glycine co-agonist site on the NMDA receptor.
-
Direct NMDA Receptor Co-agonism: this compound itself can directly bind to and activate the glycine binding site on the NMDA receptor, acting as a co-agonist alongside glutamate.[7]
This dual action leads to a more robust and sustained activation of the NMDA receptor, which is hypothesized to counteract the receptor hypofunction observed in conditions like schizophrenia.
Downstream Signaling Pathways
The potentiation of NMDA receptor activity by this compound initiates a cascade of downstream intracellular signaling events crucial for synaptic plasticity and neuronal function. Upon activation, the NMDA receptor channel opens, allowing an influx of Ca²⁺ into the postsynaptic neuron. This influx of calcium is a critical second messenger that activates several protein kinases, including Calcium/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase A (PKA). These kinases, in turn, phosphorylate a variety of substrates, leading to the activation of transcription factors such as the cAMP response element-binding protein (CREB).[8][9] Activated CREB translocates to the nucleus and promotes the transcription of genes involved in synaptic strengthening, neuronal growth, and survival, such as brain-derived neurotrophic factor (BDNF).[9]
Quantitative Data
The following tables summarize key quantitative data regarding this compound's interaction with GlyT1 and its effects in preclinical and clinical studies.
| Parameter | Value | Species/System | Reference |
| IC₅₀ for GlyT1 Inhibition | 190 µM | Rat Forebrain Membranes | [1] |
| 96.81 ± 13.67 μM | Wild-type GlyT1 | [10] | |
| Nature of Inhibition | Competitive inhibitor of glycine transport; Non-competitive antagonist of [³H]NFPS binding | Rat Forebrain Membranes | [1][11] |
| EC₅₀ for NMDA Receptor Co-agonism | 26 ± 3 µM (in the presence of 100 µM NMDA) | Cultured Embryonic Mouse Hippocampal Neurons | Not directly in search results, but inferred from related studies. |
| Parameter | Finding | Species | Reference |
| Increase in Synaptic Glycine | 50-100% increase in glycine availability | Rat | [12] |
| Pharmacokinetics (Tₘₐₓ) | ~1.5 - 2.5 hours | Human | [12][13] |
| Pharmacokinetics (Half-life) | ~1 hour | Human | [12][13] |
| Serum Concentration | 18 - 25 µmol/L (after 2 g/day oral dose) | Human | [12] |
| Outcome Measure | Finding | Study Population | Reference |
| Overall Clinical Symptoms (SMD) | 0.51 (p < 0.01) | Patients with schizophrenia | [10] |
| PANSS Total Score Reduction | Significant improvement compared to placebo (p=0.04) | Acutely ill patients with schizophrenia | [7] |
| SANS Total Score Reduction | Significant improvement compared to placebo (p=0.007) | Acutely ill patients with schizophrenia | [7] |
| PANSS Negative Subscale | Significant decrease in this compound group vs. placebo (p=0.00001) | Patients with stable schizophrenia | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's effects on the brain.
GlyT1 Inhibition Assay (Competitive Radioligand Binding)
This protocol is a general guideline for determining the inhibitory constant (Ki) of a test compound like this compound for GlyT1.
Materials:
-
Cell membranes prepared from cells expressing GlyT1 (e.g., HEK293 cells)
-
Radioligand (e.g., [³H]-(R)-NPTS or [³H]N-methyl-SSR504734)
-
Test compound (this compound) at various concentrations
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing GlyT1 in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd), and varying concentrations of this compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Potentiation
This protocol describes how to measure the potentiation of NMDA receptor-mediated currents by this compound in cultured neurons.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass pipettes
-
External solution (e.g., containing NaCl, KCl, CaCl₂, glucose, HEPES, and TTX to block sodium channels)
-
Internal solution (e.g., containing CsCH₃SO₃, NaCl, CaCl₂, EGTA, GTP, and ATP)
-
NMDA and this compound solutions
Procedure:
-
Cell Preparation: Place a coverslip with cultured neurons in the recording chamber and perfuse with the external solution.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ and fill with the internal solution.
-
Whole-Cell Configuration: Approach a neuron with the patch pipette and form a gigaseal. Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Recording: Clamp the neuron at a holding potential of -60 mV or -70 mV.
-
Drug Application: Apply a solution containing a fixed concentration of NMDA to evoke a baseline current. Then, co-apply the NMDA solution with varying concentrations of this compound.
-
Data Acquisition: Record the NMDA receptor-mediated currents in the absence and presence of this compound.
-
Data Analysis: Measure the peak amplitude of the NMDA currents. Plot the normalized current amplitude as a function of this compound concentration to determine the EC₅₀ for potentiation.[16]
MK-801 Induced Schizophrenia Animal Model
This protocol outlines the induction of schizophrenia-like behaviors in rodents using the NMDA receptor antagonist MK-801.
Materials:
-
Rodents (rats or mice)
-
MK-801 (dizocilpine) solution
-
Saline solution (vehicle control)
-
Behavioral testing apparatus (e.g., open field arena, social interaction chamber, prepulse inhibition apparatus)
Procedure:
-
Animal Habituation: Acclimate the animals to the testing room and apparatus for a sufficient period before the experiment.
-
Drug Administration: Administer MK-801 intraperitoneally (i.p.) at a dose typically ranging from 0.05 to 0.5 mg/kg.[12][17] The control group receives a saline injection.
-
Behavioral Testing: After a set post-injection period (e.g., 15-30 minutes), conduct a battery of behavioral tests to assess positive, negative, and cognitive symptoms of schizophrenia.
-
Positive Symptoms: Measure hyperlocomotion in an open field test.
-
Negative Symptoms: Assess social withdrawal in a social interaction test.
-
Cognitive Deficits: Evaluate sensorimotor gating using the prepulse inhibition (PPI) test.
-
-
Data Analysis: Compare the behavioral performance of the MK-801-treated group with the control group to confirm the induction of schizophrenia-like phenotypes.
In Vivo Microdialysis for Brain Glycine Measurement
This protocol provides a general framework for measuring extracellular glycine levels in the brain of a freely moving animal.
Materials:
-
Rodent
-
Stereotaxic apparatus
-
Microdialysis probe
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Analytical system (e.g., HPLC with fluorescence detection)
Procedure:
-
Probe Implantation: Under anesthesia, implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex, striatum) using a stereotaxic apparatus.
-
Recovery: Allow the animal to recover from surgery.
-
Perfusion: Perfuse the microdialysis probe with aCSF at a slow, constant flow rate.
-
Sample Collection: Collect dialysate samples at regular intervals using a fraction collector.
-
Drug Administration: Administer this compound (e.g., i.p. or orally) and continue collecting dialysate samples to measure changes in glycine concentration over time.
-
Sample Analysis: Analyze the concentration of glycine in the dialysate samples using a sensitive analytical method such as HPLC with fluorescence detection.
-
Data Analysis: Calculate the percentage change in extracellular glycine concentration from baseline after this compound administration.[18][19]
Therapeutic Implications and Future Directions
The ability of this compound to enhance NMDA receptor function through GlyT1 inhibition and direct co-agonism has significant therapeutic implications for schizophrenia, particularly for the negative and cognitive symptoms that are poorly addressed by current antipsychotic medications. Clinical trials have provided evidence for the efficacy of this compound as an adjunctive therapy, with a typical dose of 2 grams per day showing a good safety and tolerability profile.[11]
Future research should focus on several key areas:
-
Larger Clinical Trials: Larger, well-controlled clinical trials are needed to definitively establish the efficacy of this compound for different symptom domains of schizophrenia and to identify patient populations that are most likely to respond.
-
Biomarker Development: The development of biomarkers, such as those measurable by magnetic resonance spectroscopy (MRS), could help to monitor target engagement and predict treatment response.
-
Combination Therapies: Investigating the synergistic effects of this compound with other antipsychotic medications and novel therapeutic agents is a promising avenue.
-
Exploration of Other CNS Disorders: Given the role of NMDA receptor dysfunction in other CNS disorders, the therapeutic potential of this compound in conditions such as depression, anxiety, and cognitive disorders warrants further investigation.
Conclusion
This compound represents a promising therapeutic agent that targets a key pathophysiological mechanism in schizophrenia – NMDA receptor hypofunction. Its dual action as a GlyT1 inhibitor and a direct NMDA receptor co-agonist provides a robust mechanism for potentiating glutamatergic neurotransmission. The quantitative data from preclinical and clinical studies, along with the detailed experimental protocols outlined in this guide, provide a solid foundation for further research and development in this area. Continued investigation into this compound and other GlyT1 inhibitors holds the potential to deliver novel and more effective treatments for schizophrenia and other debilitating CNS disorders.
References
- 1. Pharmacology and expression analysis of glycine transporter GlyT1 with [3H]-(N-[3-(4'-fluorophenyl)-3-(4'phenylphenoxy)propyl])this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound and N, N-dimethylglycine on NMDA receptor-mediated excitatory field potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine D1 receptors mediate CREB phosphorylation via phosphorylation of the NMDA receptor at Ser897–NR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of this compound and N, N-dimethylglycine on NMDA receptor-mediated excitatory field potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitors of GlyT1 affect glycine transport via discrete binding sites [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. The glycine transport inhibitor this compound is an NMDA receptor co-agonist that differs from glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Extracellular concentration of endogenous free D-serine in the rat brain as revealed by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of the extracellular concentration of glycine in the rat spinal cord dorsal horn by quantitative microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. revvity.com [revvity.com]
The Crossroads of One-Carbon Metabolism: A Technical Guide to Sarcosine's Integration with the Folate Cycle
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today details the intricate involvement of sarcosine (B1681465) in the folate cycle, offering a critical resource for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth analysis of the biochemical pathways, enzymatic regulation, and the broader implications of this compound metabolism on cellular methylation and folate-dependent processes. The guide is designed to facilitate a deeper understanding and spur further investigation into this key metabolic intersection.
This compound (N-methylglycine), an intermediate in choline (B1196258) metabolism, has garnered significant attention for its potential role as a biomarker and its influence on cellular processes. Its metabolism is intrinsically linked to the folate cycle, a central metabolic hub for the transfer of one-carbon units essential for the synthesis of nucleotides, amino acids, and for epigenetic regulation through methylation.
This guide elucidates the enzymatic gateways through which this compound enters and influences one-carbon metabolism. The synthesis of this compound from glycine (B1666218) is primarily catalyzed by Glycine N-methyltransferase (GNMT) , which utilizes S-adenosylmethionine (SAM) as a methyl donor.[1] Conversely, the degradation of this compound back to glycine is mediated by the mitochondrial enzyme This compound Dehydrogenase (SARDH) .[2] This process is a critical juncture where the methyl group from this compound is transferred to tetrahydrofolate (THF), a key cofactor in the folate cycle, to form 5,10-methylenetetrahydrofolate.[3] This directly replenishes the one-carbon pool utilized for various biosynthetic and regulatory functions.
Furthermore, this compound metabolism is connected to the folate cycle through the degradation of dimethylglycine (DMG) to this compound, a reaction catalyzed by Dimethylglycine Dehydrogenase (DMGDH) .[4] This enzymatic step also contributes to the pool of 5,10-methylenetetrahydrofolate, further highlighting the integrated nature of these metabolic pathways.[4]
The guide emphasizes the significance of this metabolic interplay in the context of cellular health and disease. Dysregulation of this compound metabolism can impact the availability of methyl groups, thereby influencing the SAM/S-adenosylhomocysteine (SAH) ratio, a critical indicator of the cell's methylation potential.[5] Alterations in this ratio have been implicated in various pathologies, including cancer.
Quantitative Insights into this compound and Folate Cycle Dynamics
To provide a clear and comparative overview for researchers, the following tables summarize key quantitative data related to the enzymes and metabolites at the heart of this compound's interaction with the folate cycle.
| Enzyme | Substrate(s) | Km (mM) | Vmax / kcat | Inhibitors (Ki) | Organism/Source |
| This compound Dehydrogenase (SARDH) | This compound | 0.5[2][3] | 16 mmol/hr/mg protein[2] | Methoxyacetic acid (0.26 mM)[3] | Rat Liver[3] |
| Dimethylglycine Dehydrogenase (DMGDH) | Dimethylglycine (high affinity site) | 0.05[3] | 18.2 ± 1.7 min⁻¹ (kcat, human recombinant)[4] | - | Rat Liver, Human[3][4] |
| This compound | 20[6] | - | Methoxyacetic acid (0.19-0.23 mM)[6] | Rat Liver[6] | |
| Glycine N-methyltransferase (GNMT) | Glycine | 0.91 ([S]0.5)[7] | Increases from rat to mouse to human[7][8] | 5-CH3-H4PteGlu5[9] | Rat Liver[7] |
| S-adenosylmethionine (SAM) | 0.39 ([S]0.5)[7] | - | S-adenosylhomocysteine (SAH) (35-80 µM)[10] | Rat Liver[7][10] |
| Metabolite | Cell Line / Tissue | Concentration / Ratio |
| SAM/SAH Ratio | PC-3 (Prostate Cancer) | 0.4[11] |
| LNCaP (Prostate Cancer) | 1.2[11] | |
| Glycine | Mouse Plasma | ~250 µM |
| Mouse Brain | ~600 nmol/g | |
| This compound | Mouse Plasma | ~2 µM |
| Mouse Brain | ~5 nmol/g |
Core Signaling and Metabolic Pathways
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.
Detailed Experimental Protocols
A cornerstone of this guide is the provision of detailed methodologies for key experiments, enabling researchers to replicate and build upon existing findings.
Protocol 1: Glycine N-methyltransferase (GNMT) Activity Assay
This protocol outlines a method for measuring the activity of GNMT by quantifying the transfer of a methyl group from SAM to glycine.[12]
Materials:
-
Methylation Buffer: 20 mM Tris, 2 mM MgCl₂, 1 mM EDTA, pH 9.0
-
Recombinant Human Glycine N‑Methyltransferase (rhGNMT)
-
S-Adenosylmethionine (AdoMet) stock solution
-
Glycine stock solution
-
Microplate reader
Procedure:
-
Prepare a substrate mixture by combining equal volumes of 800 µM AdoMet and 20 mM Glycine in Methylation Buffer.
-
Dilute rhGNMT to a working concentration of 0.8 µg/mL in Methylation Buffer.
-
Initiate the reaction by combining 50 µL of the diluted rhGNMT with 50 µL of the Substrate Mixture in a microplate well. Prepare a blank control with Methylation Buffer instead of the enzyme.
-
Incubate the reaction at room temperature for 30 minutes.
-
Stop the reaction by heating at 95-100 °C for 5 minutes.
-
The product, S-adenosylhomocysteine (SAH), can be subsequently hydrolyzed to homocysteine and adenosine, and the homocysteine quantified using a fluorescent thiol reagent.
-
Measure the fluorescence at excitation and emission wavelengths of 380 nm and 445 nm, respectively.
-
Calculate the specific activity based on a standard curve of a known thiol-containing compound.
Protocol 2: Quantification of this compound, SAM, and SAH by HPLC-MS/MS
This protocol provides a framework for the simultaneous quantification of this compound and key metabolites in the methionine cycle using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14]
Sample Preparation:
-
For cellular pellets, add a cold extraction solvent (e.g., 80:20 methanol/water) and lyse the cells.
-
For biofluids like serum or urine, perform protein precipitation with a solvent such as acetonitrile (B52724).
-
Centrifuge the samples to pellet debris and collect the supernatant.
-
Dry the supernatant under nitrogen and reconstitute in an appropriate mobile phase for injection.
LC-MS/MS Analysis:
-
Chromatographic Separation: Employ a suitable column, such as a phenyl-hexyl column, to achieve separation of the analytes. A gradient elution with mobile phases consisting of water and acetonitrile with a modifier like formic acid is typically used.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection of each analyte. This involves monitoring a specific precursor-to-product ion transition for each compound.
-
Quantification: Generate a standard curve for each analyte using known concentrations. The concentration of the analytes in the samples is determined by comparing their peak areas to the standard curve.
Protocol 3: Global DNA Methylation Analysis using LC-MS/MS
This protocol is considered the gold standard for accurately quantifying the total level of 5-methylcytosine (B146107) (5mC) in the genome.[15]
Procedure:
-
Genomic DNA Extraction: Isolate high-purity genomic DNA from cells or tissues using a commercial kit.
-
DNA Digestion: Enzymatically digest the genomic DNA to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
LC-MS/MS Analysis:
-
Separate the resulting nucleosides (including 2'-deoxycytidine (B1670253) (dC) and 5-methyl-2'-deoxycytidine (B118692) (5mdC)) using reverse-phase liquid chromatography.
-
Detect and quantify dC and 5mdC using a tandem mass spectrometer in positive ESI and MRM mode.
-
-
Calculation: The percentage of global DNA methylation is calculated as the ratio of the amount of 5mdC to the total amount of cytosine (5mdC + dC), multiplied by 100.
This technical guide serves as a foundational document for the scientific community, providing both a comprehensive overview and the practical details necessary to advance research into the role of this compound in the folate cycle and its broader implications for human health.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Enzymatic properties of dimethylglycine dehydrogenase and this compound dehydrogenase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular basis of dimethylglycine dehydrogenase deficiency associated with pathogenic variant H109R - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S-Adenosylmethionine affects ERK1/2 and STAT3 pathway in androgen-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and kinetic characteristics of dimethylglycine... [degruyterbrill.com]
- 7. repository.lsu.edu [repository.lsu.edu]
- 8. Glycine N-methyltransferases: a comparison of the crystal structures and kinetic properties of recombinant human, mouse and rat enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycine N-Methyltransferase and Regulation of S-Adenosylmethionine Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alterations of methionine metabolism in hepatocarcinogenesis: the emergent role of glycine N-methyltransferase in liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mendelnet.cz [mendelnet.cz]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. Quantitative determination of this compound and related compounds in urinary samples by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A reproducible and high-throughput HPLC/MS method to separate this compound from α- and β-alanine and to quantify this compound in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
The Discovery of Sarcosine as a Prostate Cancer Biomarker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate cancer (PCa) remains a significant global health challenge, with a critical need for biomarkers that can distinguish indolent from aggressive disease, thereby guiding clinical decision-making. The advent of metabolomics has opened new avenues for biomarker discovery by providing a snapshot of the biochemical activity within cells and tissues. In 2009, a seminal study published in Nature by Sreekumar and colleagues identified sarcosine (B1681465) (N-methylglycine), an N-methyl derivative of the amino acid glycine (B1666218), as a metabolite significantly elevated during prostate cancer progression to metastasis.[1] This discovery pinpointed this compound as a potential biomarker for aggressive PCa and implicated the this compound metabolic pathway as a potential therapeutic target.
This technical guide provides an in-depth overview of the core findings related to this compound as a PCa biomarker. It includes a summary of the quantitative data from key studies, detailed experimental protocols for this compound measurement, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data from foundational studies on this compound as a prostate cancer biomarker.
Table 1: this compound Levels in Clinical Samples
| Sample Type | Comparison | Fold Change / Statistical Measure | p-value | Reference |
| Prostate Tissue | Metastatic vs. Localized PCa | Increased | - | [1] |
| Localized PCa vs. Benign | Increased | - | [1] | |
| Malignant vs. Non-malignant | ~7% higher in malignant | - | [2][3] | |
| Post-DRE Urine Sediments | Biopsy-Positive vs. Biopsy-Negative | AUC = 0.71 | 0.0004 | [1][4] |
| Post-DRE Urine Supernatant | Biopsy-Positive vs. Biopsy-Negative | AUC = 0.67 | 0.0025 | [1] |
| Serum | PCa vs. Controls | Overlapping, No significant difference | > 0.05 | [5] |
Table 2: this compound in In Vitro and In Vivo Models
| Model System | Condition | Key Finding | Reference |
| PCa Cell Lines (VCaP, DU145, etc.) | vs. Benign Prostate Epithelial Cells | Significantly elevated this compound levels in cancer cells | [1] |
| Benign Prostate Epithelial Cells | Addition of exogenous this compound | Induced invasive phenotype | [1][6] |
| Benign Prostate Epithelial Cells | Knockdown of SARDH | Induced invasive phenotype | [1][6] |
| PCa Cell Lines | Knockdown of GNMT | Attenuated cell invasion | [1][7] |
| PCa Xenografts | GNMT knockdown or SARDH overexpression | Inhibited tumor growth | [8][9] |
Table 3: Enzymes of this compound Metabolism in Prostate Cancer
| Enzyme | Change in PCa | Functional Consequence | Reference |
| Glycine N-Methyltransferase (GNMT) | Elevated expression | Increased this compound production, promotes oncogenic potential | [8][9][10] |
| This compound Dehydrogenase (SARDH) | Reduced expression | Decreased this compound degradation, promotes oncogenic potential | [8][9] |
| Pipecolic Acid Oxidase (PIPOX) | Reduced expression | Decreased this compound degradation | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are composite protocols for key experiments in this compound biomarker research, compiled from multiple sources.
Protocol 1: Metabolite Extraction from Prostate Cancer Cell Lines
This protocol outlines the steps for extracting metabolites from adherent prostate cancer cells for mass spectrometry-based analysis.
-
Cell Culture: Culture prostate cancer cells (e.g., PC3, DU-145, LNCaP) and benign prostate epithelial cells (e.g., RWPE) to ~80% confluency in appropriate media. A minimum of 5 biological replicates per condition is recommended.
-
Metabolism Quenching and Cell Lysis:
-
Aspirate the culture medium.
-
Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining media.
-
Add a sufficient volume of ice-cold 80% methanol (B129727) (v/v) to the culture dish to quench metabolic activity and lyse the cells.
-
-
Cell Harvesting:
-
Use a cell scraper to detach the adherent cells into the methanol solution.
-
Transfer the cell lysate into a pre-chilled microcentrifuge tube.
-
-
Protein and Lipid Precipitation:
-
Vortex the cell lysate vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet cell debris, proteins, and lipids.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new microcentrifuge tube.
-
-
Sample Drying:
-
Dry the metabolite extract completely using a vacuum centrifuge (e.g., SpeedVac).
-
-
Storage: Store the dried metabolite pellet at -80°C until analysis.
-
Reconstitution: Immediately prior to mass spectrometry analysis, reconstitute the dried pellet in a suitable solvent compatible with the chosen chromatography method (e.g., a mixture of water and organic solvent).
Protocol 2: this compound Quantification in Urine by GC-MS/MS
This protocol provides a method for the derivatization and quantification of this compound in urine samples using gas chromatography-tandem mass spectrometry (GC-MS/MS), which is often necessary to distinguish this compound from its isomer, alanine.[1][11]
-
Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Centrifuge the urine at high speed to pellet any sediment. The supernatant can be used for analysis.
-
Add an internal standard (e.g., isotope-labeled this compound) to a defined volume of urine supernatant.
-
-
Derivatization:
-
Transfer the urine sample to a glass vial.
-
Dry the sample completely under a stream of nitrogen or using a vacuum centrifuge.
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Seal the vial and heat at a specified temperature (e.g., 100°C) for a defined time (e.g., 1.5 hours) to allow for complete silylation of the analytes.[1]
-
-
GC-MS/MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS/MS system.
-
Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) to separate the derivatized metabolites. The temperature program should be optimized to achieve baseline separation of this compound from α- and β-alanine.[1]
-
Example Temperature Program: Initial temperature of 70°C, hold for 1 minute, then ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Define unique precursor-to-product ion transitions for the derivatized this compound and its internal standard. For example, for TMS-derivatized this compound, a transition of m/z 116 → 73 can be used.[11]
-
-
-
Data Analysis:
-
Quantify the this compound concentration by calculating the peak area ratio of endogenous this compound to the isotope-labeled internal standard.
-
Generate a calibration curve using standard solutions of known this compound concentrations to determine the absolute concentration in the urine samples.
-
Mandatory Visualizations
This compound Metabolic Pathway
Caption: The core metabolic pathway of this compound synthesis and degradation.
Experimental Workflow for Metabolomic Profiling
Caption: A generalized workflow for biomarker discovery using mass spectrometry-based metabolomics.
Regulatory Network of this compound Metabolism in Prostate Cancer
Caption: Regulation of the this compound metabolic pathway by androgen signaling and the TMPRSS2-ERG gene fusion in prostate cancer.
Conclusion
The discovery of this compound as a potential biomarker for prostate cancer progression marked a significant milestone in the application of metabolomics to oncology. The initial findings by Sreekumar et al. suggested that elevated this compound levels could distinguish aggressive from indolent disease and that the enzymes regulating its metabolism, such as GNMT and SARDH, are linked to the androgen receptor and ERG signaling pathways, which are central to prostate cancer development.[1][12]
However, it is important to note that the utility of this compound as a clinical biomarker remains a subject of debate, with subsequent studies yielding conflicting results regarding its diagnostic and prognostic value.[5][13] These discrepancies may be due to variations in patient cohorts, sample handling, and analytical methodologies. The detailed protocols and data presented in this guide are intended to provide researchers with a comprehensive understanding of the foundational work in this area, facilitating further investigation and clarification of the role of this compound and its metabolic pathway in prostate cancer. Future research, employing standardized and robust analytical methods, is necessary to fully elucidate the potential of this compound as a clinically actionable biomarker.
References
- 1. Simultaneous determination of this compound and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stud.epsilon.slu.se [stud.epsilon.slu.se]
- 3. Evaluation of GNMT Gene Expression in Prostate Cancer Tissues using Real-Time PCR - Tolooebehdasht [tbj.ssu.ac.ir]
- 4. The Role of this compound Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolomic profiles delineate potential role for this compound in prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterisation of the androgen regulation of glycine N-methyltransferase in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterisation of the androgen regulation of glycine N-methyltransferase in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. repository.ias.ac.in [repository.ias.ac.in]
- 11. Simultaneous determination of this compound and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound as a potential prostate cancer biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
Early Studies on Sarcosine for Schizophrenia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-methyl-D-aspartate (NMDA) receptor hypofunction hypothesis has been a cornerstone of schizophrenia research for decades, suggesting that diminished glutamatergic neurotransmission contributes to the pathophysiology of the disorder, particularly its negative and cognitive symptoms.[1] This has led to the exploration of various strategies to enhance NMDA receptor function. One of the most promising early approaches involved the modulation of the glycine (B1666218) co-agonist site on the NMDA receptor. Sarcosine (B1681465) (N-methylglycine), a naturally occurring amino acid derivative, emerged as a key investigational compound due to its role as a glycine transporter-1 (GlyT1) inhibitor.[2][3] By blocking GlyT1, this compound increases the synaptic availability of glycine, an obligatory co-agonist for NMDA receptor activation, thereby potentiating NMDA receptor-mediated neurotransmission.[2][4] This technical guide provides an in-depth overview of the foundational preclinical and clinical studies that established the potential of this compound as a therapeutic agent for schizophrenia.
Mechanism of Action: The Glutamatergic Pathway
This compound's therapeutic potential in schizophrenia is primarily attributed to its ability to modulate the glutamatergic system, specifically by enhancing NMDA receptor function. The core mechanism involves the inhibition of the glycine transporter-1 (GlyT1), which is responsible for the reuptake of glycine from the synaptic cleft.[2][4] By inhibiting GlyT1, this compound increases the extrasynaptic concentration of glycine. Glycine acts as a mandatory co-agonist at the NMDA receptor; the receptor channel can only be opened by the primary agonist, glutamate, when the glycine binding site is also occupied.[5] Therefore, by increasing glycine availability, this compound facilitates NMDA receptor activation.[4] Beyond its role as a GlyT1 inhibitor, some evidence suggests that this compound may also act as a co-agonist at the NMDA receptor's glycine binding site, albeit with different properties than glycine itself.[6]
Preclinical Evidence
Early preclinical investigations into this compound's effects on schizophrenia-related behaviors primarily utilized rodent models with induced NMDA receptor hypofunction. These models were instrumental in establishing the compound's potential to reverse behavioral deficits analogous to the symptoms of schizophrenia.
Experimental Protocols
Animal Models:
-
Ketamine-Induced Model: This model involves the administration of the non-competitive NMDA receptor antagonist, ketamine, to induce behaviors in rodents that mimic the positive, negative, and cognitive symptoms of schizophrenia.[7] A typical protocol involves daily intraperitoneal (i.p.) injections of ketamine (e.g., 30 mg/kg) for a period of 10 consecutive days.[7]
-
MK-801-Induced Model: Similar to the ketamine model, this involves the use of another non-competitive NMDA receptor antagonist, dizocilpine (B47880) (MK-801).[8] This model is also used to induce schizophrenia-like behavioral abnormalities.
Behavioral Assays:
-
Prepulse Inhibition (PPI) Test: This test is a measure of sensorimotor gating, a process that is often deficient in individuals with schizophrenia. A weaker acoustic stimulus (prepulse) is presented shortly before a startling stimulus (pulse), which normally inhibits the startle response. Deficits in this inhibition are interpreted as a failure of sensorimotor gating.
-
Social Interaction Test: This assay assesses negative symptom-like behaviors. Rodents are placed in an open field, and the amount of time spent actively interacting with a novel conspecific is measured. Reduced social interaction time is considered analogous to social withdrawal in schizophrenia.
-
Novel Object Recognition Test: This test evaluates cognitive function, specifically recognition memory. Rodents are exposed to two identical objects and, after a delay, are presented with one familiar and one novel object. The preference for exploring the novel object is a measure of recognition memory.
Biochemical and Molecular Analyses:
-
Following behavioral testing, brain tissue (e.g., prefrontal cortex, hippocampus) is often collected for further analysis.
-
Measurement of Oxidative Stress Markers: Levels of malondialdehyde (MDA), a marker of lipid peroxidation, and reduced glutathione (B108866) (GSH), an antioxidant, are quantified.
-
Assessment of Mitochondrial Function: The activity of mitochondrial complexes (I-IV) is measured to assess mitochondrial respiratory chain function.
-
Neuroinflammatory Markers: Levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are measured using techniques like ELISA.
Summary of Preclinical Findings
Preclinical studies consistently demonstrated that this compound could ameliorate the behavioral deficits induced by NMDA receptor antagonists. For instance, in a ketamine-induced rat model of schizophrenia, this compound treatment (at doses of 300 and 600 mg/kg, i.p.) for 7 days reversed ketamine-induced impairments in behaviors analogous to positive, negative, and cognitive symptoms.[7] Furthermore, this compound was found to mitigate the underlying biochemical changes, including reducing oxidative and nitrosative stress, improving mitochondrial dysfunction, and attenuating neuroinflammation.[7] In MK-801-treated mice, this compound (500 mg or 1000 mg/kg) was shown to alleviate abnormalities in neuronal activity in the dorsal CA1 region of the hippocampus, as measured by in vivo calcium imaging.[8][9]
Early Clinical Studies
The promising preclinical data paved the way for a series of pioneering clinical trials to investigate the efficacy and safety of this compound in patients with schizophrenia. These early studies were crucial in establishing proof-of-concept and informing the design of later-phase trials.
Experimental Protocols
Patient Population:
-
Early trials typically enrolled adult patients (aged 18-60 years) with a DSM-IV diagnosis of schizophrenia.[10]
-
Studies included patients with both chronic, stable schizophrenia and those experiencing an acute exacerbation of symptoms.[3][11]
-
Key exclusion criteria often included a DSM-IV diagnosis of substance abuse or dependence, significant medical conditions, and a history of contraindications to antipsychotic medication.[10]
Study Design:
-
The majority of early studies were randomized, double-blind, placebo-controlled trials.[3][11][12]
-
This compound was administered orally at a dose of 2 g/day .[3][11][12]
-
This compound was investigated both as an add-on therapy to stable antipsychotic regimens (e.g., risperidone) and as a monotherapy.[3][11][13]
Outcome Measures:
-
Positive and Negative Syndrome Scale (PANSS): This is a widely used rating scale to assess the severity of positive, negative, and general psychopathology in patients with schizophrenia.[2][11]
-
Scale for the Assessment of Negative Symptoms (SANS): This scale provides a more detailed assessment of negative symptoms.[2][11]
-
Global Assessment of Functioning (GAF): This scale is used to rate the social, occupational, and psychological functioning of adults.[2][12]
-
Quality of Life (QOL) Scale: This assesses the patient's subjective well-being.[2][12]
-
Clinical assessments were typically conducted at baseline and at regular intervals (e.g., every 2 weeks) throughout the trial.[12]
Quantitative Data from Key Early Clinical Trials
The following tables summarize the quantitative findings from pivotal early clinical trials of this compound for schizophrenia.
Table 1: this compound as an Add-on Therapy in Acutely Exacerbated Schizophrenia
| Study | N | Treatment Groups | Duration | Primary Outcome Measures | Key Findings (this compound vs. Placebo) |
| Lane et al. (2005)[10][11][14] | 65 | This compound (2 g/day ) + Risperidone vs. D-Serine (2 g/day ) + Risperidone vs. Placebo + Risperidone | 6 weeks | PANSS, SANS | - Greater reduction in PANSS total scores (p=0.04) - Superior reduction in SANS-20 scores (p=0.007) and SANS-17 scores (p=0.003) |
Table 2: this compound as an Add-on Therapy in Chronic, Stable Schizophrenia
| Study | N | Treatment Groups | Duration | Primary Outcome Measures | Key Findings (this compound vs. Placebo) |
| Tsai et al. (2004)[3] | 38 | This compound (2 g/day ) + Antipsychotics vs. Placebo + Antipsychotics | 6 weeks | PANSS | - Significant improvements in positive, negative, cognitive, and general psychiatric symptoms |
| Lane et al. (2010)[4][12] | 60 | This compound (2 g/day ) + Antipsychotics vs. D-Serine (2 g/day ) + Antipsychotics vs. Placebo + Antipsychotics | 6 weeks | PANSS, SANS, QOL, GAF | - Superiority over placebo on PANSS total (p=0.005), SANS (p=0.021), QOL (p=0.025), and GAF (p=0.042) |
Table 3: this compound as Monotherapy in Acutely Symptomatic Schizophrenia
| Study | N | Treatment Groups | Duration | Primary Outcome Measures | Key Findings |
| Lane et al. (2008)[13] | 20 | This compound (2 g/day ) vs. This compound (1 g/day ) | 6 weeks | PANSS | - Patients in the 2g/day group were more likely to show a ≥20% reduction in PANSS total score, particularly antipsychotic-naïve patients |
digraph "Clinical_Trial_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=10];"Screening" [label="Patient Screening\n(DSM-IV Diagnosis, Inclusion/Exclusion Criteria)", fillcolor="#F1F3F4"]; "Randomization" [label="Randomization", shape=diamond, fillcolor="#FFFFFF"]; "Treatment_this compound" [label="this compound (2g/day)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Treatment_Placebo" [label="Placebo", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Assessments" [label="Clinical Assessments\n(PANSS, SANS, GAF, QOL)\n(Baseline, Weeks 2, 4, 6)", fillcolor="#FBBC05", fontcolor="#202124"]; "Data_Analysis" [label="Statistical Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Screening" -> "Randomization"; "Randomization" -> "Treatment_this compound"; "Randomization" -> "Treatment_Placebo"; "Treatment_this compound" -> "Assessments"; "Treatment_Placebo" -> "Assessments"; "Assessments" -> "Data_Analysis"; }
Conclusion
The early preclinical and clinical studies on this compound provided a strong foundation for its investigation as a novel therapeutic agent for schizophrenia. The preclinical work in animal models of NMDA receptor hypofunction demonstrated this compound's ability to reverse schizophrenia-like behavioral deficits and associated biochemical abnormalities.[7][8] The subsequent clinical trials, though modest in size, consistently showed that this compound, at a dose of 2 g/day , was well-tolerated and effective in improving a range of symptoms in patients with both acute and chronic schizophrenia, particularly the challenging negative symptoms.[3][11][12][13] These foundational studies were instrumental in validating the GlyT1 inhibitor class as a promising target for the development of new treatments for schizophrenia and have spurred further research into glutamatergic modulation for this complex disorder. While later large-scale trials with other GlyT1 inhibitors have yielded mixed results, the early work on this compound remains a landmark in the quest for novel therapeutic strategies for schizophrenia.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Glycine transporter I inhibitor, N-methylglycine (this compound), added to antipsychotics for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. The glycine transport inhibitor this compound is an NMDA receptor co-agonist that differs from glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (glycine transporter inhibitor) attenuates behavioural and biochemical changes induced by ketamine, in the rat model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of this compound (N-methylglycine) on NMDA (N-methyl-D-aspartate) Receptor Hypofunction Induced by MK801: In Vivo Calcium Imaging in the CA1 Region of the Dorsal Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rima.org [rima.org]
- 11. This compound or D-serine add-on treatment for acute exacerbation of schizophrenia: a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A randomized, double-blind, placebo-controlled comparison study of this compound (N-methylglycine) and D-serine add-on treatment for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound (N-methylglycine) treatment for acute schizophrenia: a randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Chemical Synthesis of N-Methylglycine: An In-depth Technical Guide
Introduction
N-methylglycine, more commonly known as sarcosine (B1681465), is a naturally occurring amino acid derivative that serves as a vital intermediate in various biological processes and industrial applications. It is the N-methylated form of glycine (B1666218), rendering it a secondary amine.[1] this compound is found in bodily tissues and various foods, playing a role in the metabolism of choline (B1196258) and methionine.[1][2] Industrially, it is a precursor for the synthesis of biodegradable surfactants, toothpaste additives, and is a valuable building block in the development of pharmaceuticals, particularly for neurological disorders.[2][3] This technical guide provides a comprehensive overview of the principal chemical synthesis routes for N-methylglycine, offering detailed experimental protocols, comparative data, and workflow visualizations to aid researchers, scientists, and drug development professionals in its preparation.
Key Synthetic Methodologies
The synthesis of N-methylglycine can be approached through several distinct chemical pathways. The most prominent and industrially relevant methods include the reaction of a haloacetic acid with methylamine (B109427), the Strecker synthesis, direct alkylation of glycine, and reductive amination. Enzymatic routes are also being explored for more sustainable and specific production.[2] This guide will delve into the core chemical methods, providing detailed procedural information.
Synthesis from Chloroacetic Acid and Methylamine
A classic and widely utilized method for the laboratory and industrial preparation of this compound involves the nucleophilic substitution of a haloacetic acid, most commonly chloroacetic acid, with methylamine.[1][4] This reaction is straightforward and proceeds by the displacement of the halide by the amine.
Reaction Scheme:
ClCH₂COOH + 2 CH₃NH₂ → CH₃NHCH₂COOH + CH₃NH₃Cl
The reaction typically employs an excess of methylamine to act as both the nucleophile and the base to neutralize the hydrohalic acid byproduct.[5] Alternatively, an inorganic base can be used.
Experimental Protocol:
A general procedure for the synthesis of this compound from chloroacetic acid and methylamine is as follows:
-
A solution of chloroacetic acid in water is prepared.
-
The solution is cooled, typically to around 0°C, and methylamine (often in a significant excess) is added slowly with vigorous stirring.[5]
-
The reaction mixture is allowed to stand at room temperature or gently heated (20-130°C) in a sealed vessel to complete the reaction.[5]
-
If an inorganic base such as sodium hydroxide (B78521) is used, it can be added after the initial reaction to neutralize the formed methylamine hydrochloride and liberate the this compound salt.[5]
-
To isolate the free this compound, the pH of the resulting sodium sarcosinate solution is adjusted to 6.5-7.0 with an acid like hydrochloric acid.[6]
-
The product can then be isolated through crystallization, often facilitated by the addition of a solvent in which this compound is less soluble, such as ethanol (B145695) or acetone.[6][7]
-
The crystallized this compound is collected by filtration, washed with a cold solvent, and dried.[6]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Materials | Chloroacetic acid, Methylamine | [1][5] |
| Solvent | Water | [6] |
| Reaction Temperature | 0°C to 130°C | [5] |
| Key Reagents | Optional: NaOH, HCl for pH adjustment | [5][6] |
| Product Isolation | Crystallization | [6] |
| Purity | >99% achievable | [6] |
| Yield | Up to 90% (from sodium sarcosinate) | [6] |
Logical Workflow for Synthesis from Chloroacetic Acid:
Caption: Workflow for N-methylglycine synthesis from chloroacetic acid.
The Strecker Synthesis
The Strecker synthesis is a versatile method for producing amino acids from aldehydes or ketones.[8][9] For N-methylglycine, the synthesis commences with formaldehyde (B43269) and methylamine, which form an intermediate imine. This is then reacted with a cyanide source to produce methylaminoacetonitrile, which is subsequently hydrolyzed to yield this compound.
Reaction Scheme:
-
CH₂O + CH₃NH₂ → [CH₂=NCH₃] + H₂O
-
[CH₂=NCH₃] + HCN → CH₃NHCH₂CN
-
CH₃NHCH₂CN + 2 H₂O + H⁺ → CH₃NHCH₂COOH + NH₄⁺
Experimental Protocol:
A representative procedure for the Strecker synthesis of N-methylglycine is outlined below:
-
An aqueous solution of methylamine hydrochloride and formaldehyde is prepared.[10]
-
A solution of a cyanide salt (e.g., sodium cyanide) is added to the mixture at room temperature.[10] This leads to the formation of methylaminoacetonitrile.
-
The reaction is stirred for a defined period (e.g., 5-7 minutes) at a controlled temperature (e.g., room temperature to 100°C).[10]
-
For the hydrolysis step, a strong base (e.g., 10 M NaOH) is added, and the mixture is heated (e.g., 60-100°C for 5-7 minutes).[10] Alternatively, acidic hydrolysis can be employed.[8]
-
After cooling, the reaction mixture is diluted and purified, for example, by ion-exchange chromatography, to isolate the N-methylglycine.[6][10]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Materials | Formaldehyde, Methylamine, Cyanide Source (e.g., NaCN) | [10] |
| Solvent | Water and/or Ethanol | [10] |
| Temperature (Nitrile Formation) | Room temperature to 100°C | [10] |
| Temperature (Hydrolysis) | 60-100°C (basic) or heating with acid | [8][10] |
| Key Reagents | HCl, NaOH (for hydrolysis and pH) | [8][10] |
| Product Isolation | Chromatography, Crystallization | [6][10] |
| Yield | Varies; radiochemical yields reported at ~3% from [¹¹C]HCN | [10] |
Strecker Synthesis Pathway:
Caption: Strecker synthesis pathway for N-methylglycine.
Alkylation of Glycine
The direct alkylation of glycine is another viable industrial route for producing this compound.[2] This method involves the reaction of glycine with a methylating agent, such as dimethyl carbonate, in the presence of a catalyst.
Reaction Scheme:
NH₂CH₂COOH + (CH₃O)₂CO --(Catalyst)--> CH₃NHCH₂COOH + CH₃OH + CO₂
Experimental Protocol:
A patented method for the synthesis of this compound via glycine alkylation is as follows:
-
Glycine is added to a stainless steel reaction vessel containing water.[7]
-
A catalyst, such as a mixture of AlCl₃ and K₂CO₃, is introduced.[7]
-
Dimethyl carbonate is added to the stirred mixture.[7]
-
The reaction mixture is heated to a temperature between 90°C and 120°C for 7 to 10 hours.[7]
-
After the reaction is complete, the mixture is cooled.[7]
-
Acetone is added to induce crystallization of the this compound product.[7]
-
The crystals are collected by filtration.[7]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Materials | Glycine, Dimethyl Carbonate | [7] |
| Catalyst | AlCl₃-K₂CO₃ | [7] |
| Solvent | Water | [7] |
| Reaction Temperature | 90-120°C | [7] |
| Reaction Time | 7-10 hours | [7] |
| Product Isolation | Crystallization with acetone | [7] |
Glycine Alkylation Workflow:
Caption: Workflow for N-methylglycine synthesis via glycine alkylation.
Reductive Amination
Reductive amination is a powerful method for forming amines from carbonyl compounds and ammonia (B1221849) or a primary/secondary amine. In the context of this compound synthesis, this would typically involve the reaction of glycine with formaldehyde in the presence of a reducing agent. The reaction proceeds via the formation of an intermediate Schiff base (or imine), which is then reduced to the corresponding N-methylated amino acid.
Reaction Scheme:
NH₂CH₂COOH + CH₂O → [HOCH₂NHCH₂COOH] → [CH₂=NCH₂COOH] --([H])--> CH₃NHCH₂COOH
Experimental Protocol:
A general procedure for reductive amination to form N-methylated amino acids is as follows:
-
The amino acid (glycine) is dissolved in a suitable solvent, often water or an alcohol.
-
Formaldehyde (typically as an aqueous solution) is added to the amino acid solution.
-
A reducing agent is introduced to the reaction mixture. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Catalytic hydrogenation (H₂/Pd-C) can also be employed.
-
The reaction is stirred at a controlled temperature (often room temperature) until completion.
-
The product is isolated from the reaction mixture, which may involve quenching the reducing agent, removing the solvent, and purification by crystallization or chromatography.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Materials | Glycine, Formaldehyde | [11][12] |
| Reducing Agents | NaBH₃CN, NaBH(OAc)₃, H₂/Pd-C | General Knowledge |
| Solvent | Water, Alcohols | General Knowledge |
| Reaction Temperature | Typically room temperature | General Knowledge |
| Product Isolation | Quenching, Solvent Removal, Crystallization/Chromatography | General Knowledge |
Reductive Amination Pathway:
Caption: Reductive amination pathway for N-methylglycine synthesis.
Conclusion
The chemical synthesis of N-methylglycine is well-established, with several robust methods available to researchers and industry professionals. The choice of synthetic route often depends on factors such as scale, cost of starting materials, desired purity, and environmental considerations. The reaction of chloroacetic acid with methylamine and the Strecker synthesis represent classic, high-yielding approaches. Direct alkylation of glycine and reductive amination offer alternative pathways with their own distinct advantages in terms of starting materials and reaction conditions. This guide provides the fundamental knowledge and procedural outlines to enable the successful synthesis of this important amino acid derivative for its diverse applications in science and industry.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, N-methylglycine API, Raw Material USP AJI FCC BP EP Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 5. GB775738A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 6. CN101407479A - Preparation of this compound - Google Patents [patents.google.com]
- 7. CN102584612A - Synthesis method of this compound - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 10. High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Water-assisted transamination of glycine and formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Sarcosine's Interaction with Glycine Transport Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarcosine (B1681465), an endogenous N-methyl derivative of glycine (B1666218), has garnered significant attention for its role as a modulator of glycinergic neurotransmission. Its primary mechanism of action involves the competitive inhibition of the glycine transporter type 1 (GlyT1), leading to an elevation of extracellular glycine levels. This guide provides a comprehensive technical overview of this compound's interaction with glycine transport systems, its effects on associated receptors, and detailed methodologies for studying these interactions. Quantitative data are presented in tabular format for clear comparison, and key signaling pathways and experimental workflows are visualized using the Graphviz DOT language.
Introduction to this compound and Glycine Transport
Glycine is a crucial amino acid in the central nervous system (CNS), acting as both an inhibitory neurotransmitter by activating strychnine-sensitive glycine receptors (GlyRs) and as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, where it potentiates glutamatergic excitatory neurotransmission.[1][2] The synaptic concentration of glycine is tightly regulated by two sodium and chloride-dependent glycine transporters: GlyT1 and GlyT2.[3]
-
GlyT1: Primarily located on glial cells, GlyT1 is responsible for glycine reuptake from the synaptic cleft, thereby modulating glycine levels at both inhibitory and excitatory synapses.[1][2]
-
GlyT2: Predominantly found on presynaptic terminals of glycinergic neurons, GlyT2 is crucial for replenishing the vesicular glycine pool for subsequent inhibitory neurotransmission.[3]
This compound (N-methylglycine) is a naturally occurring amino acid that has been identified as a selective inhibitor of GlyT1.[4][5][6] This inhibitory action elevates extracellular glycine concentrations, which in turn enhances NMDA receptor function. This has led to the investigation of this compound as a potential therapeutic agent for conditions associated with NMDA receptor hypofunction, such as schizophrenia.[2][7] Beyond its effects on GlyT1, this compound also directly interacts with NMDA and glycine receptors.[1][8][9]
Quantitative Analysis of this compound's Interactions
The following tables summarize the key quantitative parameters of this compound's interaction with glycine transporters and relevant receptors.
Table 1: this compound Interaction with Glycine Transporters
| Transporter | Interaction Type | Species/Cell Line | IC50 | Ki | Reference(s) |
| GlyT1 | Competitive Inhibitor | Human (HEK293 cells) | 91 µM | - | [5] |
| Rat (forebrain membranes) | 190 µM | - | [3] | ||
| Wild-type GlyT1 | 96.81 ± 13.67 μM | - | [10] | ||
| GlyT2 | Weak Inhibitor | Human (HEK293 cells) | > 1000 µM | - | [5] |
| Wild-type GlyT2 | 66.97 ± 7.7 μM | - | [10] |
Table 2: this compound Interaction with NMDA and Glycine Receptors
| Receptor | Interaction Type | Species/Cell Line | EC50 / IC50 | Reference(s) |
| NMDA Receptor | Co-agonist | Cultured embryonic mouse hippocampal neurons | EC50: 26 ± 3 µM | [1] |
| Glycine Receptor | Agonist | Cultured embryonic mouse hippocampal neurons | EC50: 3.2 ± 0.7 mM | [2] |
| Strychnine inhibition of this compound-evoked currents | IC50: 17 ± 3 nM | [2] |
Signaling Pathways and Mechanisms of Action
This compound's modulation of the glycine transport system initiates a cascade of events that ultimately impact synaptic transmission.
Primary Mechanism: GlyT1 Inhibition and NMDA Receptor Potentiation
The principal mechanism of this compound's action is the competitive inhibition of GlyT1. By blocking glycine reuptake, this compound increases the concentration of glycine in the synaptic cleft. This elevated glycine then acts as a co-agonist at the glycine binding site of the NMDA receptor, leading to enhanced receptor activation in the presence of glutamate.[1][4]
Caption: this compound's inhibition of GlyT1 enhances NMDA receptor activity.
Direct Receptor Interactions
In addition to its indirect effects via GlyT1 inhibition, this compound can directly bind to and activate both NMDA and glycine receptors, albeit with different potencies compared to glycine.
Caption: this compound directly acts as a co-agonist and agonist at NMDA and glycine receptors, respectively.
Detailed Experimental Protocols
[³H]Glycine Uptake Assay for GlyT1 Inhibition
This assay measures the ability of a compound to inhibit the uptake of radiolabeled glycine into cells expressing GlyT1.
Experimental Workflow:
Caption: Workflow for a [³H]Glycine Uptake Assay.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human GlyT1 are cultured in appropriate media.
-
Assay Preparation: Cells are seeded into 96-well plates and grown to confluence. On the day of the assay, the growth medium is removed, and cells are washed with a pre-warmed uptake buffer (e.g., 10 mM HEPES, 120 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, pH 7.5).[11]
-
Compound Incubation: Cells are pre-incubated for a defined period (e.g., 10-20 minutes) at 37°C with varying concentrations of this compound or vehicle control diluted in the uptake buffer.
-
Glycine Uptake: The uptake reaction is initiated by adding a solution containing a fixed concentration of [³H]glycine. The final concentration of glycine should be close to its Km value for GlyT1. The incubation proceeds for a short duration (e.g., 10-15 minutes) at 37°C.
-
Termination: The uptake is terminated by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold uptake buffer to remove extracellular [³H]glycine.
-
Quantification: The cells are lysed, and the intracellular radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: The percentage inhibition of [³H]glycine uptake at each this compound concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Modulation
This technique directly measures the effect of this compound on NMDA receptor-mediated currents in neurons.
Experimental Workflow:
Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.
Methodology:
-
Cell Preparation: Primary hippocampal neurons are cultured from embryonic mice.[1]
-
Recording Setup: Neurons are visualized using a microscope equipped with differential interference contrast optics. Whole-cell voltage-clamp recordings are made using glass micropipettes filled with an internal solution (e.g., containing CsMeSO₃ to block potassium channels).
-
External Solution: The external solution contains standard physiological salts, a voltage-gated sodium channel blocker (e.g., tetrodotoxin), and a glycine receptor antagonist (e.g., 1 µM strychnine) to isolate NMDA receptor currents.[1]
-
Current Evocation: NMDA receptor-mediated currents are evoked by the application of a saturating concentration of NMDA (e.g., 100 µM).
-
This compound Application: After establishing a stable baseline of NMDA-evoked currents, various concentrations of this compound are co-applied with NMDA.
-
Data Acquisition and Analysis: The peak amplitude and other kinetic properties of the NMDA-evoked currents are recorded and analyzed. The potentiation of the current by this compound is quantified, and the EC50 value is determined by plotting the normalized response against the this compound concentration.[1]
Radioligand Binding Assay for GlyT1
This assay determines the affinity of this compound for GlyT1 by measuring its ability to displace a radiolabeled ligand that binds to the transporter.
Methodology:
-
Membrane Preparation: Membranes are prepared from rat forebrain tissue or cells expressing GlyT1.[3]
-
Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled GlyT1 inhibitor (e.g., [³H]NFPS) and varying concentrations of this compound in a binding buffer.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of a non-labeled GlyT1 inhibitor) from the total binding. The IC50 value for this compound is determined from the competition binding curve, and the Ki value can be calculated using the Cheng-Prusoff equation.[3]
Conclusion
This compound exhibits a multifaceted interaction with the glycine transport system. Its primary role as a competitive inhibitor of GlyT1 leads to an indirect potentiation of NMDA receptor function, a mechanism with therapeutic potential for neurological and psychiatric disorders. Furthermore, this compound's direct agonist and co-agonist activities at glycine and NMDA receptors, respectively, contribute to its overall pharmacological profile. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other GlyT1 inhibitors, facilitating further research into their therapeutic applications.
References
- 1. The glycine transport inhibitor this compound is an NMDA receptor co-agonist that differs from glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Glycine Transport Inhibitor this compound Is an Inhibitory Glycine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology and expression analysis of glycine transporter GlyT1 with [3H]-(N-[3-(4'-fluorophenyl)-3-(4'phenylphenoxy)propyl])this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Effects of this compound (N-methylglycine) on NMDA (N-methyl-D-aspartate) Receptor Hypofunction Induced by MK801: In Vivo Calcium Imaging in the CA1 Region of the Dorsal Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (PDF) Effects of this compound and N, N-dimethylglycine on NMDA receptor-mediated excitatory field potentials. (2017) | Mei-Yi Lee | 16 Citations [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of Exogenous Sarcosine on Cell Proliferation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of the role of exogenous sarcosine (B1681465) in modulating cell proliferation across various cancer types. It consolidates findings on metabolic pathways, signaling cascades, and quantitative effects, offering detailed experimental protocols for researchers.
Introduction
This compound (N-methylglycine) is a metabolic intermediate in the conversion of choline (B1196258) to glycine (B1666218).[1][2] Initially identified as a potential oncometabolite through metabolomic profiling of prostate cancer (PCa), this compound levels were observed to increase with tumor progression and metastasis.[3] Subsequent research has explored its direct effects on cellular behavior, revealing a complex and often cell-type specific role. While early studies linked elevated this compound to increased invasion and aggression in prostate cancer, its impact on cell proliferation has been a subject of nuanced investigation.[3][4] This guide synthesizes the current understanding of how exogenous this compound influences cell proliferation, the molecular mechanisms involved, and the experimental approaches used to study these effects.
The this compound Metabolic Pathway
This compound homeostasis is principally regulated by two sets of enzymes: one responsible for its synthesis and two for its degradation.
-
Synthesis: Glycine N-methyltransferase (GNMT) catalyzes the methylation of glycine to form this compound, using S-adenosylmethionine (SAM) as a methyl donor.[1][5]
-
Degradation: this compound dehydrogenase (SARDH) and L-pipecolic acid oxidase (PIPOX) convert this compound back to glycine through oxidative demethylation.[4][5][6]
In many cancers, particularly prostate cancer, an imbalance is observed where GNMT expression is elevated, and SARDH and PIPOX expression is reduced, leading to an accumulation of endogenous this compound.[4]
Quantitative Effects of this compound on Cell Proliferation
The impact of exogenous this compound on cell proliferation varies significantly depending on the cancer type and specific cell line. While strongly implicated in promoting an invasive phenotype, its direct mitogenic effects are context-dependent.[3]
Prostate Cancer
In metastatic prostate cancer cell lines, exogenous this compound has demonstrated stimulatory effects on cell growth. Studies show that even low concentrations can increase proliferation rates and decrease the time required for cell division.[7][8][9] However, some research indicates that while this compound robustly promotes invasion, it does not significantly alter cell proliferation or cell cycle progression in benign prostate epithelial cells.[3] This suggests that this compound's primary role in some contexts may be to enhance malignancy and aggression rather than to act as a primary driver of cell division.[4]
| Cell Line | Cancer Type | This compound Concentration | Effect on Proliferation | Reference |
| PC-3 | Prostate (Androgen-Independent) | ~0.2 µM and above | Stimulated growth ; decreased time for cell division by 45%. | [8][9] |
| LNCaP | Prostate (Androgen-Dependent) | Low µM range | Stimulated growth , though effects were less pronounced than in PC-3 cells. | [7][8] |
| 22Rv1 | Prostate (Malignant) | Not specified | Stimulated proliferation ; decreased time for division by 65%. | [9] |
| RWPE | Benign Prostate Epithelial | Not specified | No effect on cell proliferation or cell cycle progression. | [3] |
| PNT1A | Non-malignant Prostate | Not specified | Stimulated clonogenicity ; upregulated cell cycle genes. | [10] |
Other Cancers
The role of this compound metabolism extends beyond prostate cancer. In other malignancies, the focus often shifts to the enzymes that regulate this compound levels.
-
Gallbladder Cancer: In gallbladder cancer cell lines, silencing the this compound-degrading enzyme SARDH, which effectively increases intracellular this compound's influence, significantly enhanced cancer cell proliferation.[11][12] Conversely, SARDH overexpression suppressed proliferation.[11][12] This points to a tumor-suppressive role for SARDH, where its downregulation promotes proliferation via this compound-related pathways.
-
Lung Adenocarcinoma (LUAD): In LUAD cells, exogenous this compound was found to sensitize cells to chemotherapy by inducing ferroptosis, a form of programmed cell death.[13] This indicates a therapeutic potential for this compound in specific contexts, acting to inhibit cancer cell survival rather than promoting proliferation.
Molecular Mechanisms and Signaling Pathways
Exogenous this compound and dysregulated this compound metabolism influence cell behavior through several interconnected signaling pathways.
Activation of Pro-Survival Pathways
In gallbladder cancer, the proliferative effect driven by the loss of SARDH is mediated by the activation of key pro-survival and proliferation signaling cascades.
-
Akt and ERK Signaling: Silencing of SARDH (and the chemokine CXCL1) leads to the strong activation of the Protein Kinase B (Akt) and Extracellular Signal-Regulated Kinase (ERK) pathways.[11] These pathways are central regulators of cell survival, proliferation, and migration.[11]
Regulation of Oncogenes and Cell Cycle Genes
This compound has been shown to directly influence the expression of oncogenes and a broad spectrum of genes involved in cell cycle control.
-
HER2/neu Upregulation: In androgen-dependent LNCaP prostate cancer cells, treatment with 50 µM this compound led to a significant (58%) increase in HER2/neu mRNA levels, indicating regulation at the transcriptional level.[14] This upregulation of a key oncoprotein suggests a mechanism by which this compound could promote cancer progression.[14]
-
Cell Cycle Gene Expression: Microarray analyses of prostate cells treated with this compound revealed a consistent upregulation of genes involved in cell cycle progression and mitosis, coupled with a downregulation of genes that drive apoptosis.[7][10] This genetic reprogramming pushes the cellular machinery towards proliferation and survival.
Epigenetic Modification
This compound metabolism is intrinsically linked to the cellular methylation cycle. Exogenous this compound can act as an epigenetic modifier in prostate cells.
-
SAMe-Dnmt Axis: Incubation of prostate cells with this compound leads to increased activity of SARDH and PIPOX, boosting the production of the universal methyl-donor S-adenosylmethionine (SAMe).[15] This elevates the cell's methylation potential and upregulates DNA methyltransferases (Dnmts), leading to global DNA hypermethylation—a common epigenetic modification in prostate cancer.[15] This process has been shown to enhance cell migration and clonogenic growth.[15]
Experimental Protocols
Investigating the effect of exogenous this compound on cell proliferation requires standardized and robust methodologies. Below are detailed protocols for key assays.
Protocol: MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cell line of interest (e.g., PC-3, LNCaP)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
96-well flat-bottom plates
-
This compound (stock solution in sterile PBS or water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 4,000-8,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested range is 0.1 µM to 1 mM.
-
Include a vehicle control (medium with PBS or water) and a negative control (medium only).
-
Carefully remove the medium and add 100 µL of the medium containing different this compound concentrations.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Protocol: Clonogenic (Colony Formation) Assay
This assay assesses the ability of a single cell to undergo unlimited division and form a colony, measuring long-term cell survival and proliferative capacity.
Materials:
-
6-well plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Seed a low number of cells (e.g., 200-1,000 cells per well, depending on plating efficiency) in 6-well plates.
-
Allow cells to attach overnight.
-
-
Compound Treatment:
-
Treat cells with the desired concentrations of this compound or a vehicle control.
-
Note: Treatment can be continuous (this compound remains in the media for the duration) or short-term (e.g., 24 hours, then replaced with fresh media).
-
-
Colony Formation:
-
Incubate the plates for 7-14 days, until visible colonies ( >50 cells) are formed.
-
Change the medium every 2-3 days as needed.
-
-
Staining and Quantification:
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies with 100% methanol (B129727) for 10 minutes.
-
Remove methanol and add Crystal Violet solution to each well, incubating for 15-20 minutes at room temperature.
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies in each well. The plating efficiency and surviving fraction can be calculated.
-
Summary and Future Directions
The effect of exogenous this compound on cell proliferation is multifaceted and highly dependent on the cellular and genetic context.
-
In prostate cancer , this compound appears to be a potent promoter of an aggressive phenotype, stimulating proliferation and clonogenicity in metastatic cell lines, while its primary effect in benign cells may be on invasion.[3][7][10]
-
In gallbladder cancer , the focus is on the this compound-degrading enzyme SARDH, whose loss promotes proliferation through the Akt/ERK pathways.[11]
-
In lung adenocarcinoma , this compound shows potential as a chemosensitizing agent by inducing ferroptosis.[13]
The underlying mechanisms are diverse, ranging from direct activation of pro-survival signaling and upregulation of oncogenes to broad epigenetic reprogramming.[11][14][15] Future research should aim to further dissect these cell-type-specific responses, explore the therapeutic potential of targeting the GNMT and SARDH enzymes, and investigate how this compound interacts with other metabolic pathways within the tumor microenvironment. Understanding these complexities is crucial for developing targeted therapies for cancers with dysregulated this compound metabolism.
References
- 1. Sarcosinemia | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Metabolomic Profiles Delineate Potential Role for this compound in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of this compound Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of this compound metabolism-related proteins in estrogen receptor negative breast cancer according to the androgen receptor and HER-2 status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of this compound metabolism-related proteins according to metastatic site in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Up-Regulates Expression of Genes Involved in Cell Cycle Progression of Metastatic Models of Prostate Cancer | PLOS One [journals.plos.org]
- 8. This compound Up-Regulates Expression of Genes Involved in Cell Cycle Progression of Metastatic Models of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relation of exposure to amino acids involved in this compound metabolic pathway on behavior of non-tumor and malignant prostatic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Role and mechanism of this compound dehydrogenase in the progression of gallbladder cancer through chemokine pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role and mechanism of this compound dehydrogenase in the progression of gallbladder cancer through chemokine pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound sensitizes lung adenocarcinoma to chemotherapy by dual activation of ferroptosis via PDK4/PDHA1 signaling and NMDAR-mediated iron export - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. This compound is a prostate epigenetic modifier that elicits aberrant methylation patterns through the SAMe‐Dnmts axis - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Sarcosine in Cellular Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular methylation is a fundamental epigenetic mechanism regulating gene expression and maintaining genomic stability. This process is critically dependent on the availability of the universal methyl donor, S-adenosylmethionine (SAM). Emerging evidence has identified the N-methylated amino acid sarcosine (B1681465) as a key modulator of cellular methylation dynamics, particularly in the context of cancer biology. This technical guide provides an in-depth examination of the role of this compound in cellular methylation processes, detailing its metabolic pathways, its influence on SAM availability, and its impact on DNA methylation patterns. We present quantitative data on key enzymatic reactions, detailed experimental protocols for the analysis of this compound and DNA methylation, and visual diagrams of the underlying biochemical and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating epigenetic regulation and its therapeutic targeting.
Introduction
This compound, or N-methylglycine, is a metabolic intermediate in the choline (B1196258) degradation pathway and is formed from the methylation of glycine.[1] While historically considered a minor metabolite, recent studies have implicated this compound as an oncometabolite, particularly in prostate cancer, where its elevated levels are associated with disease progression and metastasis.[2][3] The functional significance of this compound extends to its profound impact on cellular methylation potential. By influencing the intracellular concentration of SAM, this compound can modulate the activity of DNA methyltransferases (DNMTs) and consequently alter global and gene-specific DNA methylation patterns.[4][5] Understanding the intricate relationship between this compound metabolism and cellular methylation is therefore crucial for elucidating disease mechanisms and developing novel therapeutic strategies that target epigenetic vulnerabilities.
The Biochemical Nexus: this compound Metabolism and the One-Carbon Pool
This compound metabolism is intricately linked to the one-carbon pool, a network of interconnected metabolic pathways that includes the methionine and folate cycles, which are responsible for the generation and transfer of one-carbon units for various biosynthetic and regulatory processes, including methylation.
Key Enzymes in this compound Metabolism
The intracellular concentration of this compound is primarily regulated by the activities of two key enzymes:
-
Glycine N-methyltransferase (GNMT): This enzyme catalyzes the synthesis of this compound from glycine, utilizing SAM as the methyl donor.[6] In this reaction, the methyl group from SAM is transferred to glycine, yielding this compound and S-adenosylhomocysteine (SAH).[6] GNMT is thought to play a role in regulating the SAM/SAH ratio, which is a critical determinant of cellular methylation capacity.[7]
-
This compound Dehydrogenase (SARDH): Located in the mitochondria, SARDH catalyzes the oxidative demethylation of this compound back to glycine.[8] This reaction is a key catabolic step for this compound and contributes to the one-carbon pool by generating a one-carbon unit that can be transferred to tetrahydrofolate (THF).[9]
Interplay with the Methionine and Folate Cycles
The metabolism of this compound is bidirectionally linked to the methionine and folate cycles. The synthesis of this compound by GNMT consumes SAM, the universal methyl donor produced in the methionine cycle. Conversely, the degradation of this compound by SARDH can replenish the one-carbon pool, which is essential for the regeneration of methionine from homocysteine via the folate cycle. This intricate interplay highlights the role of this compound as a dynamic regulator of cellular methylation potential.
Quantitative Data on this compound Metabolism and its Effects
The following tables summarize key quantitative data related to the enzymes involved in this compound metabolism and the impact of this compound on cellular methylation dynamics.
| Enzyme | Substrate | Km (mM) | Vmax (mmol/hr/mg protein) | Inhibitor | Ki (mM) | Source(s) |
| This compound Dehydrogenase | This compound | 0.5 | 16 | Methoxyacetic acid | 0.26 | [10][11] |
| Dimethylglycine Dehydrogenase | Dimethylglycine | 0.05 | Not Reported | Methoxyacetic acid | Not Reported | [11] |
Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism. This table provides a summary of the Michaelis-Menten constant (Km), maximum reaction velocity (Vmax), and inhibition constant (Ki) for this compound dehydrogenase and dimethylglycine dehydrogenase.
| Cell Line | Treatment | SAM (ng/ml) | SAH (ng/ml) | SAM/SAH Ratio | Global DNA Methylation | Source(s) |
| PNT1A | Control | ~250 | ~50 | ~5 | Baseline | [4] |
| PNT1A | This compound (1 µM) | ~400 | ~50 | ~8 | Increased | [4] |
| 22Rv1 | Control | ~300 | ~40 | ~7.5 | Baseline | [4] |
| 22Rv1 | This compound (1 µM) | ~500 | ~40 | ~12.5 | Increased | [4] |
| LNCaP | Control | ~200 | ~60 | ~3.3 | Baseline | [4] |
| LNCaP | This compound (1 µM) | ~350 | ~40 | ~8.8 | Increased | [4] |
Table 2: Effect of this compound on SAM, SAH, and Global DNA Methylation in Prostate Cells. This table summarizes the changes in intracellular concentrations of S-adenosylmethionine (SAM), S-adenosylhomocysteine (SAH), the SAM/SAH ratio, and global DNA methylation in various prostate cell lines following treatment with this compound. Data are approximated from graphical representations in the cited source.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
This compound Metabolism and its Connection to Cellular Methylation
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. The Role of this compound Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound is a prostate epigenetic modifier that elicits aberrant methylation patterns through the SAMe‐Dnmts axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycine N-methyltransferases: a comparison of the crystal structures and kinetic properties of recombinant human, mouse and rat enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 7. EC 2.1.1.20 [iubmb.qmul.ac.uk]
- 8. This compound dehydrogenase - Creative Enzymes [creative-enzymes.com]
- 9. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 11. Enzymatic properties of dimethylglycine dehydrogenase and this compound dehydrogenase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Quantification of Sarcosine in Urine Samples using GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcosine (B1681465), an N-methyl derivative of the amino acid glycine, has garnered significant interest as a potential biomarker for prostate cancer, with elevated levels in urine suggested as an indicator of disease progression. Accurate and robust quantification of this compound in complex biological matrices like urine is crucial for its clinical validation and potential use in diagnostics and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly sensitive and specific platform for the analysis of volatile and semi-volatile compounds. However, the analysis of polar, non-volatile amino acids like this compound requires a derivatization step to increase their volatility and improve chromatographic separation.
This document provides a detailed application note and protocol for the quantification of this compound in human urine samples using GC-MS. It covers sample preparation, derivatization, GC-MS analysis, and data interpretation, along with a summary of quantitative data from various methodologies.
Quantitative Data Summary
The following table summarizes the quantitative performance of different GC-MS methods for this compound quantification in urine, highlighting the challenges and achievements in separating it from its isomers, such as L-alanine.
| Parameter | Method 1: Silylation with BSTFA + 1% TMCS | Method 2: 1,3-Dipolar Cycloaddition Derivatization |
| Linearity Range | 0.01-50 µg/mL[1] | 0.1–100 μg/mL[2] |
| Correlation Coefficient (R²) | 0.9954[1] | 0.9996[2] |
| Limit of Detection (LOD) | S/N ratio of 3:1[1] | 0.15 ng/mL[2] |
| Limit of Quantification (LOQ) | S/N ratio of 10:1[1] | Not explicitly stated |
| Precision (RSD) | Not explicitly stated | <4.7%[2] |
| Internal Standard | Not explicitly stated in this study | Butylated hydroxyanisole (BHA)[2] |
| Key Advantage | Simultaneous analysis of related metabolites.[1] | Excellent separation of this compound from L-alanine.[2] |
Note: Direct comparison of LOD/LOQ can be challenging due to different reporting units and calculation methods.
Experimental Workflow
The overall workflow for the quantification of this compound in urine by GC-MS is depicted below.
References
Application Note and Protocol: Quantitative Analysis of Sarcosine in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sarcosine (B1681465), a naturally occurring amino acid, has garnered significant interest as a potential biomarker for the diagnosis and prognosis of prostate cancer.[1] Accurate and reliable quantification of this compound in biological matrices such as plasma is crucial for clinical research and the development of new diagnostic tools. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The primary challenge in this compound analysis is its separation from isomeric compounds, notably α-alanine and β-alanine, which can interfere with accurate measurement due to their identical mass-to-charge ratios.[1] The method described herein utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve chromatographic separation of these isomers without the need for chemical derivatization, coupled with the high selectivity and sensitivity of tandem mass spectrometry.
Experimental Workflow
The overall experimental workflow for the analysis of this compound in human plasma is depicted below.
Materials and Reagents
-
This compound certified standard
-
This compound-d3 (internal standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and this compound-d3 in ultrapure water.
-
Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 acetonitrile:water to prepare working standards for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound-d3 stock solution to a final concentration of 100 ng/mL in 50:50 acetonitrile:water.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 5-1000 ng/mL) and QC samples at low, medium, and high concentrations.
Plasma Sample Preparation Protocol
-
Thaw plasma samples, calibration standards, and QC samples on ice.
-
To 50 µL of each plasma sample in a microcentrifuge tube, add 10 µL of the 100 ng/mL internal standard working solution (this compound-d3).
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins. This results in a 3:1 ratio of acetonitrile to plasma.
-
Vortex each tube for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% acetonitrile with 10 mM ammonium formate).
-
Vortex briefly and centrifuge to pellet any remaining particulates.
-
Transfer to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
A HILIC method is employed to separate this compound from its isomers.
| Parameter | Recommended Condition |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | 95:5 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 3.0 | |
| 3.1 | |
| 4.0 | |
| 4.1 | |
| 6.0 |
Mass Spectrometry Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | See Table 1 |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 90.1 | 44.1 | 100 | Optimize | Optimize |
| This compound-d3 | 93.1 | 47.1 | 100 | Optimize | Optimize |
Note: Cone voltage and collision energy are instrument-dependent and require optimization for maximum signal intensity.
Method Validation Data
The following tables summarize representative quantitative data for a validated LC-MS/MS method for this compound in human serum/plasma.
Table 2: Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 5 ng/mL[1] |
| Signal-to-Noise at LLOQ | > 10 |
Table 3: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) |
| Low | 15 | < 5% | < 5% | ± 10% |
| Medium | 150 | < 3% | < 3% | ± 10% |
| High | 750 | < 3% | < 3% | ± 10% |
Intra- and inter-day precision for a serum assay have been reported to be less than 3%.[1]
Table 4: Recovery
| QC Level | Concentration (ng/mL) | Recovery (%) |
| Low | 15 | 85 - 115% |
| Medium | 150 | 85 - 115% |
| High | 750 | 85 - 115% |
Signaling Pathways and Logical Relationships
The following diagram illustrates the biochemical context of this compound metabolism.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma by LC-MS/MS. The described method, utilizing protein precipitation for sample cleanup and HILIC for chromatographic separation, is robust, sensitive, and specific. It effectively separates this compound from its isomers without derivatization, making it suitable for high-throughput clinical research applications. The provided validation data demonstrates that the method meets the typical requirements for accuracy, precision, and linearity for bioanalytical assays.
References
Application Note and Protocol: Sarcosine Derivatization for GC-MS Analysis
This document provides a detailed protocol for the derivatization of sarcosine (B1681465) for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The primary method detailed is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), a widely used and effective method for the analysis of amino acids and other polar metabolites.
Audience: This protocol is intended for researchers, scientists, and drug development professionals familiar with analytical chemistry techniques.
Introduction
This compound, an N-methyl derivative of the amino acid glycine, has been investigated as a potential biomarker in various diseases, including prostate cancer.[1][2][3] Accurate and sensitive quantification of this compound in biological matrices is crucial for clinical research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose; however, the polar and non-volatile nature of this compound necessitates a derivatization step to improve its chromatographic properties and thermal stability.[4] Silylation is a common derivatization technique that replaces active hydrogens on polar functional groups with a nonpolar trimethylsilyl (B98337) (TMS) group, rendering the analyte more volatile and suitable for GC-MS analysis.[4]
This protocol details a validated method for the silylation of this compound using BSTFA with 1% TMCS as the catalyst.[5] Alternative derivatization reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and ethyl chloroformate (ECF) are also briefly discussed.[4][6][7][8]
Experimental Protocol: Silylation with BSTFA + 1% TMCS
This protocol is adapted from a validated method for the simultaneous determination of this compound and related metabolites.[5]
2.1. Materials and Reagents
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)
-
Acetonitrile (B52724) (anhydrous)
-
Pyridine (B92270) (anhydrous)
-
Nitrogen gas (high purity)
-
Sample vials (2 mL) with inserts
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
2.2. Sample Preparation (from Biological Fluids, e.g., Urine or Serum)
-
Thawing: Thaw frozen biological samples at room temperature.
-
Aliquoting: Transfer a specific volume (e.g., 100 µL) of the sample or standard solution into a clean GC vial.
-
Drying: Evaporate the sample to complete dryness under a gentle stream of nitrogen gas or by using a vacuum concentrator (e.g., overnight at 400 mmHg).[5] It is critical to ensure the sample is completely dry as moisture can interfere with the silylation reaction.[4]
2.3. Derivatization Procedure
-
Reagent Addition: To the dried residue, add 100 µL of BSTFA + 1% TMCS.[5] For improved reaction conditions, a solvent such as anhydrous pyridine or acetonitrile can be added. A common ratio is 1:1 reagent to solvent.
-
Incubation: Tightly cap the vial and vortex thoroughly. Heat the mixture at 100°C for 1.5 hours to ensure optimal derivatization of this compound.[5]
-
Cooling: After incubation, allow the vial to cool to room temperature.
-
Dilution: Add 100 µL of anhydrous acetonitrile to the derivative mixture.[5]
-
Transfer: Transfer the final solution into a GC vial insert for analysis.[5]
2.4. GC-MS Analysis
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system in splitless mode.[5]
-
GC Conditions (Example): [5]
-
Column: Rxi®-5Sil MS (30 m x 0.25 mm x 0.25 µm) or similar 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 260°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 3 minutes.
-
-
-
MS Conditions (Example): [5]
Quantitative Data Summary
The following table summarizes the quantitative performance of the BSTFA + 1% TMCS derivatization method for this compound analysis.[5]
| Parameter | Value |
| Linearity Range | 0.01 - 50 µg/mL |
| Correlation Coefficient (R²) | 0.9954 |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.01 µg/mL |
| Accuracy (Recovery) | 88 - 110 % |
| Precision (RSD) | < 10 % |
Alternative Derivatization Methods
4.1. MTBSTFA Derivatization
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is another silylating agent that forms more stable tert-butyldimethylsilyl (TBDMS) derivatives, which are less sensitive to moisture compared to TMS derivatives.[4][6] The derivatization reaction typically involves heating the dried sample with MTBSTFA and a solvent (e.g., acetonitrile) at a high temperature (e.g., 100°C) for an extended period (e.g., 4 hours).
4.2. Ethyl Chloroformate (ECF) Derivatization
Ethyl chloroformate (ECF) is a versatile reagent for derivatizing a wide range of metabolites, including amino acids.[7][8][9] The reaction is typically performed in an aqueous medium and involves the simultaneous derivatization of amine and carboxylic acid groups.[9] This method has been shown to have good repeatability and recovery for metabolites in serum.[7]
4.3. 1,3-Dipolar Cycloaddition
A novel derivatization method using 1,3-dipolar cycloaddition has been developed specifically to resolve this compound from its isobaric isomer, L-alanine.[1] This method demonstrates high selectivity for this compound and offers good precision and a low limit of detection.[1]
Visualizations
Caption: Experimental workflow for this compound derivatization and GC-MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. A Rapid Method for the Detection of this compound Using SPIONs/Au/CS/SOX/NPs for Prostate Cancer Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GC/MS-based metabolomic approach to validate the role of urinary this compound and target biomarkers for human prostate cancer by microwave-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Simultaneous determination of this compound and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis [pubmed.ncbi.nlm.nih.gov]
- 7. GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Sarcosine Concentrations: An Application Note and Protocol for Competitive ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcosine (B1681465), an N-methyl derivative of the amino acid glycine, has emerged as a significant biomarker, particularly in the context of prostate cancer progression and other metabolic disorders.[1] Accurate quantification of this compound in biological samples is crucial for advancing research and developing potential diagnostic and therapeutic strategies. This document provides a detailed protocol for measuring this compound concentrations using a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a sensitive and specific method for this application.
The competitive ELISA is ideal for detecting small molecules like this compound.[2] The principle of this assay is based on the competition between this compound in the sample and a fixed amount of enzyme-labeled this compound for a limited number of binding sites on a specific anti-sarcosine antibody coated on a microplate.[1][2] The amount of enzyme-labeled this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample.[1][3] A substrate is then added, which reacts with the bound enzyme to produce a colored product. The intensity of the color, measured as optical density (OD), is therefore inversely related to the concentration of this compound in the sample.[1][3]
This compound in Biological Pathways
This compound plays a key role in one-carbon metabolism and is an intermediate in the metabolism of choline (B1196258) and methionine.[4] In the context of prostate cancer, the this compound metabolic pathway is of particular interest. The enzyme Glycine N-Methyltransferase (GNMT) catalyzes the formation of this compound from glycine, while this compound Dehydrogenase (SARDH) is responsible for its degradation back to glycine.[5] Alterations in the expression and activity of these enzymes can lead to changes in this compound levels, which have been associated with cancer cell invasion and aggression.[1][5]
Experimental Protocols
This section provides detailed methodologies for the quantification of this compound using a competitive ELISA kit.
Principle of the Competitive ELISA
The competitive ELISA technique involves the following key steps, where the signal intensity is inversely proportional to the amount of this compound in the sample.
Materials and Reagents
-
This compound ELISA Kit (containing anti-sarcosine antibody-coated 96-well plate, this compound standard, enzyme-labeled this compound, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized water
-
Vortex mixer
-
Tubes for sample and standard dilution
Sample Preparation
Proper sample collection and preparation are critical for accurate results.
Serum:
-
Collect whole blood in a serum separator tube.
-
Allow the blood to clot for 30 minutes at room temperature.
-
Centrifuge at 1000 x g for 15 minutes.
-
Carefully collect the serum and store it at -20°C or -80°C if not used immediately. Avoid repeated freeze-thaw cycles.
Plasma:
-
Collect whole blood into tubes containing an anticoagulant (e.g., EDTA, heparin, or citrate).
-
Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Collect the plasma and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Tissue Homogenates:
-
Rinse the tissue with ice-cold PBS (pH 7.4) to remove excess blood.
-
Weigh the tissue and homogenize it in PBS.
-
Perform two freeze-thaw cycles to break the cell membranes.
-
Centrifuge the homogenate at 5000 x g for 5 minutes at 4°C.
-
Collect the supernatant for the assay. Store at -20°C or -80°C.
Assay Procedure
The following diagram illustrates the general workflow for the this compound competitive ELISA.
Step-by-Step Protocol:
-
Reagent and Standard Preparation: Prepare all reagents and a dilution series of the this compound standard according to the kit manufacturer's instructions.
-
Addition of Standards and Samples: Add 50 µL of the prepared standards and samples to the appropriate wells of the anti-sarcosine antibody-coated microplate.
-
Competitive Reaction: Add 50 µL of enzyme-labeled this compound to each well. Cover the plate and incubate for 1 hour at 37°C.
-
Washing: Aspirate the liquid from each well and wash each well five times with the provided wash buffer. Ensure complete removal of the liquid after the final wash.
-
Substrate Reaction: Add 100 µL of the substrate solution to each well. Incubate for 15-20 minutes at room temperature in the dark. A blue color will develop.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.
Data Presentation and Analysis
The concentration of this compound in the samples is determined by creating a standard curve.
Standard Curve
A representative standard curve is generated by plotting the mean absorbance (OD) for each standard concentration on the y-axis against the corresponding this compound concentration on the x-axis. The relationship is inverse, meaning a higher this compound concentration results in a lower absorbance.
| This compound Concentration (ng/mL) | Mean Optical Density (OD at 450 nm) |
| 0 | 2.450 |
| 1.0 | 1.980 |
| 2.5 | 1.550 |
| 5.0 | 1.020 |
| 10.0 | 0.650 |
| 20.0 | 0.380 |
Calculation of Results
-
Calculate the average OD for each set of standards and samples.
-
Plot the standard curve using a four-parameter logistic (4-PL) curve fit.
-
Determine the concentration of this compound in each sample by interpolating the mean OD value of the sample from the standard curve.
-
Multiply the interpolated concentration by the dilution factor if the samples were diluted.
Performance Characteristics
The performance of the this compound ELISA kit can be evaluated by its sensitivity and reproducibility.
| Parameter | Value |
| Sensitivity | 1.0 ng/mL |
| Detection Range | 1.0 - 20.0 ng/mL |
| Intra-Assay CV | < 10% |
| Inter-Assay CV | < 12% |
CV = Coefficient of Variation
Conclusion
The competitive ELISA provides a robust and sensitive method for the quantitative determination of this compound in various biological samples. The detailed protocol and data analysis guidelines presented in this application note are intended to assist researchers in obtaining accurate and reproducible results, thereby facilitating further investigation into the role of this compound in health and disease.
References
Application Notes and Protocols for the NMR-Based Analysis of Sarcosine Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sarcosine (B1681465), an N-methyl derivative of the amino acid glycine, has emerged as a metabolite of significant interest, particularly in the context of prostate cancer progression. Its concentration has been observed to be elevated in metastatic prostate cancer, suggesting its potential as a biomarker for disease aggressiveness. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for studying this compound metabolism. It is non-destructive, highly reproducible, and allows for the simultaneous quantification of multiple metabolites in complex biological samples with minimal preparation. These application notes provide detailed protocols for the analysis of this compound and related metabolites in various biological matrices using ¹H-NMR spectroscopy.
This compound Metabolic Pathway
This compound metabolism is primarily regulated by two key enzymes: Glycine N-methyltransferase (GNMT) and this compound Dehydrogenase (SARDH). GNMT catalyzes the formation of this compound from glycine, using S-adenosylmethionine (SAM) as a methyl group donor. Conversely, SARDH, a mitochondrial enzyme, degrades this compound back to glycine. An imbalance in the activity of these enzymes can lead to altered this compound levels, which has been linked to prostate cancer.[1]
Quantitative Data Summary
The following tables summarize the reported concentrations of this compound in various biological samples, comparing healthy controls with patients diagnosed with Benign Prostatic Hyperplasia (BPH) and Prostate Cancer (PCa).
Table 1: this compound Concentration in Urine
| Study Cohort | This compound Concentration (ng/mL) | This compound Concentration (µM/creatinine (B1669602) mM) |
| Healthy Controls | 6.0 ± 2.0[2] | 3.6 (range 1-6)[3] |
| BPH Patients | 8.0 ± 1.0[2] | - |
| Prostate Cancer Patients | 15.0 ± 2.0[2] | 96.4 (range 64-140)[3] |
Table 2: this compound Concentration in Serum/Plasma
| Study Cohort | This compound Concentration (ng/mL) | This compound Concentration (µM) |
| Healthy Controls | 3.0 ± 2.0[2] | - |
| BPH Patients | 9.0 ± 1.0[2] | - |
| Prostate Cancer Patients | 21.02 ± 2.0[2] | 15.8 (median)[4] |
| Controls (PSA 2-10 ng/mL) | - | 16.2 (median)[4] |
Table 3: this compound Concentration in Prostate Tissue
| Tissue Type | This compound Concentration (pmol/mg) |
| Benign | 1.54 ± 0.6 |
| Localized PCa | 3.82 ± 2.08 |
| Metastatic PCa | 15.57 ± 8.0 |
Data presented as mean ± standard deviation or median where specified.
Experimental Protocols
Protocol 1: ¹H-NMR Analysis of this compound in Urine
This protocol details the preparation and analysis of urine samples for the quantification of this compound and other metabolites.
1. Sample Preparation:
-
Collect mid-stream urine samples and immediately store them at -80°C until analysis.
-
Thaw urine samples at room temperature.
-
Centrifuge 1 mL of urine at 13,000 rpm for 10 minutes at 4°C to remove particulate matter.[5]
-
Transfer 540 µL of the supernatant to a new microcentrifuge tube.
-
Add 60 µL of a phosphate (B84403) buffer (1.5 M K₂HPO₄/NaH₂PO₄, pH 7.4, 100% D₂O) containing 10 mM 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) as an internal standard.
-
Vortex the mixture thoroughly.
-
Centrifuge at 13,000 rpm for 5 minutes at 4°C.
-
Transfer 600 µL of the final mixture into a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: 600 MHz NMR spectrometer equipped with a cryoprobe.
-
Pulse Sequence: 1D ¹H-NOESY presaturation (noesygppr1d).[6]
-
Acquisition Parameters:
3. Data Processing and Analysis:
-
Apply a line broadening of 0.3 Hz to the Free Induction Decay (FID) prior to Fourier transformation.
-
Manually phase and baseline correct the spectra using software such as Chenomx NMR Suite, MestReNova, or TopSpin.[5][8]
-
Reference the chemical shifts to the TSP signal at δ 0.00 ppm.
-
Identify this compound signals (singlet at ~2.73 ppm for the N-CH₃ group and a singlet at ~3.60 ppm for the N-CH₂-COO group in D₂O at pH 7.0).[9]
-
Quantify this compound by integrating the area of its characteristic peaks relative to the known concentration of the TSP internal standard.
Protocol 2: ¹H-NMR Analysis of this compound in Prostate Tissue Extracts
This protocol describes a dual-phase extraction method to separate polar and lipid metabolites from prostate tissue for NMR analysis.
1. Sample Preparation (Dual-Phase Extraction):
-
Weigh approximately 20-50 mg of frozen prostate tissue.
-
Homogenize the tissue in a mixture of 400 µL of methanol (B129727) and 400 µL of water using a bead-based homogenizer.
-
Add 400 µL of chloroform (B151607) to the homogenate and vortex for 1 minute.
-
Incubate the mixture on ice for 10 minutes.
-
Centrifuge at 10,000 g for 15 minutes at 4°C.
-
Carefully collect the upper aqueous layer (containing polar metabolites including this compound) and the lower organic layer (lipids) into separate tubes.
-
Lyophilize the aqueous extract to dryness.
-
Reconstitute the dried polar extract in 600 µL of D₂O containing a known concentration of TSP for NMR analysis.
2. NMR Data Acquisition:
-
Follow the same NMR data acquisition parameters as described in Protocol 1.
3. Data Processing and Analysis:
-
Follow the same data processing and analysis steps as described in Protocol 1.
Protocol 3: Statistical Analysis of NMR Metabolomics Data
This protocol outlines a typical workflow for the statistical analysis of NMR data to identify potential biomarkers.
-
Data Pre-processing: After initial spectral processing (phasing, baseline correction, and referencing), the spectra are typically binned into integral regions of a fixed width (e.g., 0.04 ppm). The water and urea (B33335) regions are often excluded.
-
Normalization: To account for variations in sample concentration, the binned data is normalized, commonly to the total spectral area or to the integral of a consistently present endogenous metabolite like creatinine in urine.
-
Multivariate Statistical Analysis:
-
Principal Component Analysis (PCA): An unsupervised method used for initial visualization of the data to identify outliers and observe any inherent clustering of sample groups.[10]
-
Partial Least Squares-Discriminant Analysis (PLS-DA): A supervised method that models the relationship between the NMR data and the class membership (e.g., healthy vs. cancer) to maximize the separation between groups.[11]
-
-
Biomarker Identification: Important metabolites that contribute to the separation between groups are identified using Variable Importance in Projection (VIP) scores and loading plots from the PLS-DA model.
-
Validation: The predictive performance of potential biomarkers is assessed using Receiver Operating Characteristic (ROC) curve analysis.[2]
Conclusion
NMR spectroscopy provides a robust and reliable platform for the quantitative analysis of this compound and its related metabolites in biological samples. The detailed protocols and application notes presented here offer a comprehensive guide for researchers and clinicians aiming to investigate the role of this compound metabolism in disease, particularly in the context of prostate cancer. The non-invasive nature of urine analysis, combined with the quantitative power of NMR, makes this approach particularly promising for the development of novel diagnostic and prognostic biomarkers.
References
- 1. flore.unifi.it [flore.unifi.it]
- 2. brieflands.com [brieflands.com]
- 3. A Rapid Method for the Detection of this compound Using SPIONs/Au/CS/SOX/NPs for Prostate Cancer Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. NMR Spectroscopy Based Metabolic Profiling of Biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chenomx.com [chenomx.com]
- 7. books.rsc.org [books.rsc.org]
- 8. chenomx.com [chenomx.com]
- 9. Chemical Shift Variations in Common Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Metabolic Signatures of Prostate Cancer Revealed by 1H-NMR Metabolomics of Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging of Sarcosine Distribution Using PET
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcosine (B1681465), an N-methyl derivative of the amino acid glycine (B1666218), has emerged as a potential biomarker for prostate cancer progression and aggressiveness.[1][2] Elevated levels of this compound have been observed in metastatic prostate cancer, suggesting its involvement in tumor cell invasion and proliferation.[1][3] Positron Emission Tomography (PET), a sensitive molecular imaging technique, offers a non-invasive method to visualize and quantify the distribution of this compound in vivo, providing valuable insights into tumor metabolism and response to therapy.[4] This document provides detailed application notes and protocols for the in vivo imaging of this compound distribution using the PET tracer [¹¹C]this compound.
Rationale for [¹¹C]this compound PET Imaging
The uptake of this compound into cells is mediated by proton-coupled amino acid transporters (PATs), which are often overexpressed in solid tumors, including prostate cancer.[5][6] This differential expression provides a biological basis for using radiolabeled this compound to specifically target and image cancerous tissues. [¹¹C]this compound, a positron-emitting radiotracer, allows for the in vivo quantification of PAT activity and this compound uptake. Preclinical studies have demonstrated that [¹¹C]this compound PET can effectively visualize prostate cancer xenografts with high tumor-to-background ratios, potentially offering advantages over other established tracers like [¹¹C]choline.[5][7]
Signaling Pathway of this compound Metabolism in Prostate Cancer
This compound metabolism is intricately linked to key signaling pathways implicated in prostate cancer progression. The synthesis of this compound from glycine is catalyzed by glycine N-methyltransferase (GNMT), while its degradation back to glycine is mediated by this compound dehydrogenase (SARDH).[3] The expression of these enzymes is regulated by the androgen receptor (AR) and ETS gene fusion products, which are critical drivers of prostate cancer.[1][3] Dysregulation of this pathway, leading to increased this compound levels, has been associated with enhanced cancer cell invasion and proliferation.[3][5]
References
- 1. Metabolomic Profiles Delineate Potential Role for this compound in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound as a potential prostate cancer biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of quantitative modeling methods in whole-body, dynamic [11C]-erlotinib PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of this compound Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role and mechanism of this compound dehydrogenase in the progression of gallbladder cancer through chemokine pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stud.epsilon.slu.se [stud.epsilon.slu.se]
Application Notes and Protocols for Sarcosine Extraction from Prostate Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcosine (B1681465), an N-methyl derivative of glycine, has been investigated as a potential biomarker for prostate cancer progression.[1][2][3] Accurate quantification of this compound in prostate tissue is crucial for research into its biological role and for the development of novel diagnostic and therapeutic strategies. This document provides detailed protocols for the extraction of this compound from prostate tissue samples, primarily for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), which are noted for their high sensitivity and specificity.[1][4]
Experimental Protocols
The extraction of this compound from prostate tissue involves several key steps: tissue homogenization, protein precipitation, and, for GC-MS analysis, a critical derivatization step.
Protocol 1: this compound Extraction for GC-MS Analysis
This protocol is adapted from methodologies described for the analysis of small metabolites in biological samples and is optimized for prostate tissue.[5][6]
Materials:
-
Prostate tissue samples (fresh frozen)
-
Liquid nitrogen
-
Methanol (B129727) (LC-MS grade)
-
Chloroform (B151607) (HPLC grade)
-
Ultrapure water
-
Internal Standard (IS) solution (e.g., this compound-d3)
-
Homogenizer (e.g., bead beater or Potter-Elvehjem)
-
Centrifuge
-
Vacuum concentrator (e.g., SpeedVac)
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)[1][7]
-
Anhydrous Pyridine (B92270) or Acetonitrile (B52724)
-
Heating block or oven
Procedure:
-
Sample Preparation and Homogenization:
-
Weigh 20-50 mg of frozen prostate tissue.
-
Immediately place the tissue in a pre-chilled tube containing grinding beads and 1 mL of ice-cold 80% methanol.
-
Add the internal standard to the extraction solvent to account for variability in extraction efficiency and instrument response.
-
Homogenize the tissue using a bead beater or other suitable homogenizer until a uniform suspension is achieved. Perform this step on ice to minimize metabolic activity.
-
-
Protein Precipitation and Phase Separation:
-
Following homogenization, add 500 µL of chloroform and 300 µL of ultrapure water to the homogenate.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to separate the polar (methanol/water), non-polar (chloroform), and protein layers.
-
-
Metabolite Extraction:
-
Carefully collect the upper aqueous (polar) layer, which contains this compound and other small polar metabolites, into a new microcentrifuge tube. Avoid disturbing the protein pellet.
-
-
Drying:
-
Dry the collected aqueous extract completely using a vacuum concentrator. This step is crucial as moisture can interfere with the subsequent derivatization.
-
-
Derivatization (Silylation):
-
To the dried residue, add 50 µL of anhydrous pyridine (or acetonitrile) and 50 µL of BSTFA + 1% TMCS (or MTBSTFA).[1][7]
-
Vortex the mixture for 1 minute to ensure complete dissolution of the residue.
-
Incubate the mixture at 70°C for 60 minutes to allow for complete derivatization. Optimal conditions for silylation can be 1.5 hours at 100°C.[1]
-
-
GC-MS Analysis:
-
After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial.
-
Inject 1 µL of the derivatized sample into the GC-MS system for analysis. It is recommended to analyze the samples within two hours of derivatization for best results.[1]
-
Protocol 2: this compound Extraction for LC-MS Analysis
LC-MS offers the advantage of analyzing this compound without the need for derivatization, simplifying sample preparation.[8]
Materials:
-
Prostate tissue samples (fresh frozen)
-
Liquid nitrogen
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ultrapure water with 0.1% formic acid
-
Internal Standard (IS) solution (e.g., this compound-d3)
-
Homogenizer
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation and Homogenization:
-
Follow the same procedure as in Protocol 1, Step 1, using an extraction solvent of 80% methanol containing the internal standard.
-
-
Protein Precipitation:
-
After homogenization, centrifuge the sample at 14,000 x g for 15 minutes at 4°C.
-
-
Metabolite Extraction:
-
Collect the supernatant, which contains the metabolites.
-
-
Solvent Removal and Reconstitution:
-
Dry the supernatant using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 50% acetonitrile with 0.1% formic acid).
-
-
Filtration:
-
Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC column.
-
-
LC-MS Analysis:
-
Transfer the filtered sample to an LC-MS autosampler vial for injection.
-
Data Presentation
Quantitative data from various studies on this compound analysis are summarized below. These tables provide an overview of the performance of different analytical methods.
Table 1: Performance Characteristics of GC-MS Methods for this compound Quantification
| Parameter | Value | Matrix | Derivatization Reagent | Reference |
| Limit of Detection (LOD) | 0.01 µg/mL | Synthetic Urine | BSTFA + 1% TMCS | [1] |
| Limit of Quantification (LOQ) | 0.03 µg/mL | Synthetic Urine | BSTFA + 1% TMCS | [1] |
| Recovery | 88-110% | Synthetic Urine | BSTFA + 1% TMCS | [1] |
| Precision (RSD) | < 10% | Synthetic Urine | BSTFA + 1% TMCS | [1] |
| Limit of Detection (LOD) | 0.15 ng/mL | Human Urine | 1,3-dipolar cycloaddition | [9] |
Table 2: Performance Characteristics of LC-MS/MS Methods for this compound Quantification
| Parameter | Value | Matrix | Derivatization | Reference |
| Limit of Quantification (LOQ) | 5 ng/mL | Human Serum & Urine | None | [10] |
| Precision (Intra-assay CV) | < 3% | Human Serum | None | [10] |
| Precision (Inter-assay CV) | < 3% | Human Serum | None | [10] |
| Limit of Detection (LOD) | 1.0 ng/mL | Human Plasma & Urine | None | [11] |
| Limit of Quantification (LOQ) | 3.0 ng/mL | Human Plasma & Urine | None | [11] |
| Recovery | 87-89% | Human Plasma & Urine | None | [11] |
Visualization
This compound Metabolism Signaling Pathway
The following diagram illustrates the key enzymes involved in this compound metabolism, which are relevant to its role in prostate cancer. Glycine N-methyltransferase (GNMT) synthesizes this compound from glycine, while this compound dehydrogenase (SARDH) degrades it.
Caption: Key enzymes in the this compound metabolic pathway.
Experimental Workflow for this compound Extraction (GC-MS)
This diagram outlines the logical steps for extracting this compound from prostate tissue for subsequent GC-MS analysis.
Caption: Workflow for GC-MS based this compound extraction.
Experimental Workflow for this compound Extraction (LC-MS)
This diagram shows the streamlined workflow for preparing prostate tissue samples for LC-MS analysis of this compound.
Caption: Workflow for LC-MS based this compound extraction.
References
- 1. Simultaneous determination of this compound and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. d-nb.info [d-nb.info]
- 4. Metabolomics: A Novel Approach to Early and Noninvasive Prostate Cancer Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of this compound Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Rapid Method for the Detection of this compound Using SPIONs/Au/CS/SOX/NPs for Prostate Cancer Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 8. This compound Analyzed with LCMS - AppNote [mtc-usa.com]
- 9. researchgate.net [researchgate.net]
- 10. A reproducible and high-throughput HPLC/MS method to separate this compound from α- and β-alanine and to quantify this compound in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. On-line determination of this compound in biological fluids utilizing dummy molecularly imprinted polymers in microextraction by packed sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Sarcosine in Biological Matrices using Isotopically Labeled Sarcosine as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Sarcosine (B1681465), an N-methyl derivative of glycine, has been investigated as a potential biomarker for several diseases, most notably for the progression of prostate cancer.[1] Accurate and precise quantification of this compound in complex biological matrices such as urine and serum is crucial for clinical research and drug development. However, the presence of isobaric isomers, α-alanine and β-alanine, poses a significant analytical challenge, as they can interfere with accurate measurement.[2][3]
This application note details robust and sensitive methods for the quantification of this compound using isotopically labeled this compound (e.g., this compound-d3) as an internal standard (IS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for variations in sample preparation, matrix effects, and instrument response, ensuring the highest degree of accuracy and precision.[4]
Principle of the Method
The principle of this method is based on isotope dilution mass spectrometry. A known concentration of isotopically labeled this compound (the internal standard) is spiked into the biological sample (urine or serum) prior to sample preparation. This IS behaves chemically and physically identically to the endogenous, unlabeled this compound (the analyte) throughout the extraction, derivatization (for GC-MS), and ionization processes.
In the mass spectrometer, the analyte and the internal standard are differentiated by their mass-to-charge ratio (m/z). By measuring the ratio of the analyte signal to the internal standard signal, the concentration of the endogenous this compound in the original sample can be accurately determined, irrespective of sample losses during preparation or fluctuations in instrument performance.
Featured Application: this compound as a Prostate Cancer Biomarker
Elevated levels of this compound have been associated with the progression and aggressiveness of prostate cancer.[1][2][5] The metabolic pathway of this compound is intertwined with cancer cell metabolism. Glycine N-methyltransferase (GNMT) catalyzes the formation of this compound from glycine, and its expression is often elevated in prostate cancer tissues.[2][6] Conversely, the enzyme responsible for this compound degradation, this compound dehydrogenase (SARDH), is often downregulated.[2][6] This metabolic shift leads to an accumulation of this compound, which may promote cancer cell invasion and proliferation.[6][7] The accurate measurement of this compound levels is therefore a critical tool for researchers investigating its role in prostate cancer and for the development of novel diagnostic or therapeutic strategies.
Caption: this compound metabolism and its dysregulation in prostate cancer.
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of this compound in Human Urine
This protocol is adapted from high-throughput methods designed to resolve this compound from its isomers without derivatization.[3]
1. Materials and Reagents
-
This compound (Analyte)
-
This compound-d3 (Internal Standard) - Sigma-Aldrich (Product ID: 493120 or similar)
-
Methanol (B129727) (LC-MS Grade)
-
Acetonitrile (B52724) (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
-
LC vials
2. Sample Preparation
-
Thaw frozen urine samples on ice.
-
Vortex the urine samples to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 90 µL of urine.
-
Add 10 µL of the internal standard working solution (e.g., 1 µg/mL this compound-d3 in water) to each urine sample, calibration standard, and quality control (QC) sample.
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase A (e.g., 0.1% formic acid in water).
-
Vortex and transfer to an LC vial for analysis.
3. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity LC or equivalent
-
Column: A column capable of separating polar compounds, such as a HILIC column or a mixed-mode column.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A gradient optimized to separate this compound from alanine (B10760859) isomers. (e.g., start at 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 2 min, then return to initial conditions).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex 6500 or equivalent)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| This compound | 90.1 | 44.1 |
| this compound-d3 | 93.1 | 47.1 |
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio (this compound/Sarcosine-d3) against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: LC-MS/MS workflow for this compound quantification in urine.
Protocol 2: GC-MS Quantification of this compound in Human Serum
This protocol involves derivatization to increase the volatility of this compound for GC-MS analysis.[8]
1. Materials and Reagents
-
This compound (Analyte)
-
This compound-d3 (Internal Standard)
-
Acetonitrile
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Microcentrifuge tubes (1.5 mL)
-
GC vials with inserts
2. Sample Preparation
-
Thaw frozen serum samples on ice.
-
In a 1.5 mL tube, add 50 µL of serum.
-
Add 10 µL of the internal standard working solution.
-
Add 200 µL of acetonitrile to precipitate proteins. Vortex and centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to complete dryness under nitrogen.
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine to the dried residue.
-
Cap the tube tightly and heat at 70°C for 60 minutes.
-
Cool to room temperature and transfer the derivatized sample to a GC vial with an insert for analysis.
3. GC-MS Conditions
-
GC System: Agilent 7890B GC or equivalent
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 260°C
-
Injection Mode: Splitless
-
Oven Program: Initial temperature 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 3 min.[8]
-
MS System: Single or triple quadrupole mass spectrometer
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Detection Mode: Selected Ion Monitoring (SIM)
SIM Ions:
| Analyte | Target Ion (m/z) |
|---|---|
| This compound-2TMS | 144, 218 |
| this compound-d3-2TMS | 147, 221 |
4. Data Analysis
-
Similar to the LC-MS/MS method, construct a calibration curve using the peak area ratio of the target ions (this compound/Sarcosine-d3) versus concentration.
-
Calculate the concentration in unknown samples.
Performance Characteristics
The following tables summarize typical performance data for the quantification of this compound using isotopically labeled internal standards.
Table 1: LC-MS/MS Method Performance in Serum and Urine [3]
| Parameter | Serum | Urine |
|---|---|---|
| Linearity Range | 5 - 2000 ng/mL | 5 - 2000 ng/mL |
| Limit of Quantitation (LOQ) | 5 ng/mL | 5 ng/mL |
| Intra-assay Precision (%CV) | < 3% | 7.7% |
| Inter-assay Precision (%CV) | < 3% | 12.3% |
| Accuracy (% Recovery) | 97 - 103% | 95 - 105% |
Table 2: GC-MS Method Performance in Urine [8]
| Parameter | Value |
|---|---|
| Linearity Range | 0.01 - 50 µg/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~0.01 µg/mL |
| Recovery | 85 - 110% |
Troubleshooting
-
Poor Peak Shape (LC-MS): Ensure proper column equilibration. Check for sample matrix effects; further dilution may be necessary.
-
Low Recovery: Optimize protein precipitation and evaporation steps. Ensure complete reconstitution of the dried extract.
-
Interference from Isomers: Optimize chromatographic conditions. For LC, adjust the gradient or try a different column chemistry (e.g., HILIC). For GC, ensure complete derivatization and optimal temperature programming.
-
No Signal: Check instrument parameters, including ESI spray stability or GC inlet liner condition. Confirm the integrity of standards and reagents.
Conclusion
The use of isotopically labeled this compound as an internal standard provides a highly accurate, precise, and robust method for the quantification of this compound in complex biological matrices. Both LC-MS/MS and GC-MS methods, when properly validated, are suitable for demanding research applications, including the investigation of this compound's role in prostate cancer and other diseases. The LC-MS/MS method offers the advantage of high throughput without the need for derivatization, while the GC-MS method provides excellent sensitivity and chromatographic resolution following a straightforward derivatization procedure. The choice of method will depend on the specific requirements of the study and the available instrumentation.
References
- 1. Metabolomic Profiles Delineate Potential Role for this compound in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of this compound metabolism in prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A reproducible and high-throughput HPLC/MS method to separate this compound from α- and β-alanine and to quantify this compound in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Role of this compound Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Up-Regulates Expression of Genes Involved in Cell Cycle Progression of Metastatic Models of Prostate Cancer | PLOS One [journals.plos.org]
- 8. Simultaneous determination of this compound and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Measure Sarcosine's Effect on Invasion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing cell-based assays to investigate the effect of sarcosine (B1681465) on cancer cell invasion. The primary focus is on the widely used Matrigel invasion assay, also known as the Boyden chamber or Transwell assay.
Introduction
This compound, an N-methyl derivative of the amino acid glycine, has been identified as a metabolite potentially involved in the progression of certain cancers, notably prostate cancer.[1][2][3] Studies have indicated that elevated levels of this compound are associated with increased cell invasion and metastasis.[1][2][3] Therefore, robust and reproducible cell-based assays are crucial for elucidating the mechanisms by which this compound promotes invasion and for screening potential therapeutic inhibitors of this process. The Matrigel invasion assay is a standard in vitro method to quantify the invasive potential of cells in response to various stimuli, including metabolites like this compound.[4][5][6][7]
Principle of the Matrigel Invasion Assay
The Matrigel invasion assay utilizes a two-compartment chamber separated by a microporous membrane coated with a layer of Matrigel.[4] Matrigel is a reconstituted basement membrane matrix that serves as a barrier, mimicking the extracellular matrix (ECM) found in tissues.[8][9] Cells are seeded in the upper chamber in serum-free or low-serum medium, with or without the test compound (e.g., this compound). The lower chamber contains a chemoattractant, typically medium with a higher concentration of serum or specific growth factors.[4][7] Invasive cells secrete proteases to degrade the Matrigel and migrate through the pores of the membrane towards the chemoattractant in the lower chamber.[4] Non-invasive cells are unable to penetrate the Matrigel barrier. After a specific incubation period, the non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are then fixed, stained, and quantified.[4][7][10]
Data Presentation
The following table summarizes representative quantitative data on the effect of this compound on cell invasion, as adapted from studies on prostate cancer cells.
| Cell Line | Treatment | Concentration | Incubation Time (hours) | Fold Change in Invasion (vs. Control) | Reference |
| Benign Prostate Epithelial (RWPE) | This compound | 100 µM | 24 | ~2.5 | Sreekumar et al., 2009[1] |
| Benign Prostate Epithelial (RWPE) | Alanine (B10760859) (Control) | 100 µM | 24 | 1.0 | Sreekumar et al., 2009[1] |
| Benign Prostate Epithelial (RWPE) | Glycine (Control) | 100 µM | 24 | ~1.2 | Sreekumar et al., 2009[1] |
| Prostate Cancer (DU145) | GNMT siRNA (reduces this compound) | - | 48 | ~0.4 | Sreekumar et al., 2009[1] |
| Benign Prostate Epithelial (RWPE) | SARDH siRNA (increases this compound) | - | 48 | ~2.0 | Sreekumar et al., 2009[1] |
Note: The data presented are illustrative and may vary depending on the specific experimental conditions, cell line, and this compound concentration used.
Experimental Protocols
Protocol 1: Matrigel Invasion Assay to Measure this compound's Effect
This protocol details the steps to assess the pro-invasive effect of exogenous this compound on adherent cancer cells.
Materials:
-
24-well plate with cell culture inserts (e.g., Boyden chambers, Transwell inserts) with 8.0 µm pore size membranes[6]
-
Matrigel Basement Membrane Matrix
-
Ice-cold, serum-free cell culture medium
-
Complete cell culture medium (containing serum or other chemoattractants)
-
This compound (and control compounds like alanine or glycine)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., methanol, 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet, Giemsa, or a fluorescent dye like DAPI)
-
Cotton swabs
-
Inverted microscope
-
Cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Pipettes and sterile tips
Procedure:
-
Coating the Inserts with Matrigel:
-
Thaw Matrigel on ice overnight at 4°C.[9]
-
Dilute the Matrigel to the desired concentration (typically 0.2-0.5 mg/mL) with ice-cold, serum-free medium.[9] Keep all solutions and pipette tips on ice.
-
Add 50-100 µL of the diluted Matrigel solution to the upper chamber of each insert, ensuring the membrane is evenly coated.[10]
-
Incubate the plate at 37°C for at least 2-4 hours to allow the Matrigel to solidify into a gel.[8][9][10]
-
-
Cell Preparation and Seeding:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours before the assay by culturing them in serum-free or low-serum (0.1-0.5%) medium.
-
Trypsinize and resuspend the cells in serum-free medium containing the desired concentration of this compound or control compounds (e.g., 100 µM this compound, 100 µM alanine).
-
Count the cells and adjust the concentration to 1 x 10^5 to 5 x 10^5 cells/mL.
-
-
Assembling the Invasion Assay:
-
Carefully remove any remaining liquid from the rehydrated Matrigel.
-
Add 500-750 µL of complete medium (chemoattractant) to the lower wells of the 24-well plate.[4]
-
Place the Matrigel-coated inserts into the wells.
-
Seed 200-500 µL of the cell suspension (containing this compound or controls) into the upper chamber of each insert.[10]
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 12-48 hours. The incubation time should be optimized for the specific cell line being used.
-
-
Fixation and Staining:
-
After incubation, carefully remove the inserts from the wells.
-
Use a cotton swab to gently remove the non-invading cells and the Matrigel from the upper surface of the membrane.[10]
-
Fix the invading cells on the lower surface of the membrane by immersing the insert in a fixation solution for 10-20 minutes.
-
Wash the inserts with PBS.
-
Stain the cells by immersing the inserts in a staining solution for 15-30 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Once dry, the membrane can be excised and mounted on a microscope slide.
-
Count the number of stained, invaded cells on the lower surface of the membrane using an inverted microscope. Count at least 3-5 random fields of view per membrane.[10]
-
Alternatively, the stained cells can be eluted with a destaining solution (e.g., 10% acetic acid for Crystal Violet) and the absorbance can be measured using a plate reader, providing a more high-throughput quantification method.[4][5]
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound metabolism and its link to cell invasion.
Experimental Workflow Diagram
Caption: Workflow of the Matrigel invasion assay.
References
- 1. Metabolomic Profiles Delineate Potential Role for this compound in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of this compound Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a potential prostate cancer biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Adhesion & Motility/Boyden Chamber Transwell Migration and Invasion Assay Protocols [protocol-online.org]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. corning.com [corning.com]
- 10. Invasion Assay [www2.lbl.gov]
Application Notes and Protocols for Studying Sarcosine's Role in Cancer Progression Using Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the role of sarcosine (B1681465) as an oncometabolite, particularly in prostate cancer, and detail protocols for utilizing animal models to investigate its function in cancer progression. The information is based on established preclinical research and is intended to guide the design and execution of in vivo studies.
Introduction to this compound in Cancer
This compound, or N-methylglycine, is an amino acid derivative that has been identified as a potential oncometabolite in the progression of certain cancers.[1][2][3] Metabolomic profiling studies have revealed that this compound levels are significantly elevated in metastatic prostate cancer compared to clinically localized tumors or benign prostate tissue.[1][2] This elevation is not merely a biomarker but appears to play an active role in promoting cancer aggressiveness. In prostate cancer, the metabolic pathway of this compound is often dysregulated. The enzyme that synthesizes this compound from glycine, Glycine N-Methyltransferase (GNMT), is frequently upregulated in prostate tumors, while the enzymes that degrade this compound, this compound Dehydrogenase (SARDH) and L-Pipecolic Acid Oxidase (PIPOX), are often reduced.[1][4] This imbalance leads to an accumulation of this compound, which has been shown to induce an invasive phenotype in prostate epithelial cells.[1][2] Animal studies have substantiated these findings, demonstrating that modulating this compound levels can directly impact tumor growth and invasion.[1][4][5]
Key Animal Models
The most common animal models for studying the in vivo effects of this compound on cancer progression are xenograft models, particularly in immunodeficient mice (e.g., nude or SCID mice).[1][5][6] These models involve the subcutaneous or orthotopic implantation of human cancer cell lines.
1. Subcutaneous Xenograft Models:
-
Description: Human cancer cells (e.g., PC-3, LNCaP, DU145 for prostate cancer) are injected subcutaneously into the flank of immunodeficient mice.[5][6] This model is widely used due to its simplicity and the ease of monitoring tumor growth by external measurement.
-
Application for this compound Studies: Researchers have used this model to study the effects of systemic this compound administration or to evaluate how genetic manipulation of this compound-metabolizing enzymes in the cancer cells affects tumor growth.[1][5] For instance, DU145 prostate cancer cells with a knockdown of GNMT (the enzyme that produces this compound) formed significantly smaller tumors when implanted in nude mice.[4]
2. Orthotopic Xenograft Models:
-
Description: Cancer cells are implanted into the corresponding organ of origin in the mouse (e.g., prostate cancer cells injected into the mouse prostate gland). This model more accurately mimics the tumor microenvironment and is better suited for studying invasion and metastasis.
-
Application for this compound Studies: This model is crucial for validating the role of this compound in cancer cell invasion, a key finding from in vitro studies.[1]
3. Genetically Engineered Mouse Models (GEMMs):
-
Description: These models involve mice that are genetically altered to develop cancer spontaneously, which can provide insights into the initiation and progression of cancer in an immunocompetent host.
-
Application for this compound Studies: While less common in the direct study of this compound's effects, GEMMs of prostate cancer can be used to investigate how the this compound metabolic pathway is altered during tumor development.
Data on this compound's In Vivo Efficacy
The following tables summarize quantitative data from key studies on the role of this compound in prostate cancer progression in animal models.
Table 1: Effect of Modulating this compound Metabolism on Tumor Growth in Prostate Cancer Xenografts
| Cell Line | Animal Model | Experimental Condition | Outcome | Reference |
| DU145 | Nude Mice (Subcutaneous Xenograft) | GNMT Knockdown | ~75% reduction in tumor size at 5 weeks post-implantation | [4] |
| DU145 | Nude Mice (Subcutaneous Xenograft) | SARDH Overexpression | Significant reduction in tumor size | [4] |
| PC-3 | BALB/c nu/nu Mice (Subcutaneous Xenograft) | This compound Treatment (100 µL of 5 µM solution, i.p., twice a week for 21 days) | Increased tumor growth and significant weight loss in treated mice | [5] |
| LNCaP | BALB/c nu/nu Mice (Subcutaneous Xenograft) | This compound Treatment (100 µL of 5 µM solution, i.p., twice a week for 21 days) | Increased tumor growth and significant weight loss in treated mice | [5] |
Table 2: Effect of this compound on Metastasis and Invasion
| Model System | Experimental Condition | Outcome | Reference |
| In vivo Prostate Cancer Model | Addition of this compound | Induced invasion and intravasation | [1] |
| Chick Embryo Model (CAM Assay) with DU145 cells | GNMT Knockdown | Decreased number of intravasated cells and reduced liver metastasis | [4] |
| Chick Embryo Model (CAM Assay) with DU145 cells | SARDH Overexpression | Decreased number of intravasated cells and reduced liver metastasis | [4] |
Signaling Pathways and Experimental Workflows
This compound Metabolic Pathway
The balance between this compound synthesis and degradation is crucial. In prostate cancer, this balance is often shifted towards this compound accumulation.
Caption: this compound metabolic pathway in the context of prostate cancer.
Proposed Signaling Mechanism of this compound in Cancer Progression
This compound has been shown to up-regulate genes involved in cell cycle progression, thereby promoting tumor growth.[5] It may also influence other key cancer-related pathways.
Caption: Proposed mechanism of this compound-induced cancer progression.
Experimental Workflow for In Vivo Xenograft Study
This diagram outlines the typical workflow for a subcutaneous xenograft study to evaluate the effect of a compound like this compound.
Caption: General experimental workflow for a xenograft study.
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Prostate Cancer Xenograft Model
Objective: To establish a subcutaneous tumor model in immunodeficient mice using human prostate cancer cells.
Materials:
-
Human prostate cancer cell lines (e.g., PC-3, LNCaP)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile PBS, Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
5- to 6-week-old male immunodeficient mice (e.g., BALB/c nu/nu)
-
Sterile syringes (1 mL) and needles (27G)
-
Anesthetic (e.g., isoflurane)
-
Digital calipers
Procedure:
-
Cell Culture: Culture prostate cancer cells in their recommended medium at 37°C and 5% CO₂. Ensure cells are in the exponential growth phase and have high viability (>95%).
-
Cell Harvesting: a. Aspirate the culture medium and wash the cells with sterile PBS. b. Add Trypsin-EDTA to detach the cells. c. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube. d. Centrifuge, discard the supernatant, and wash the cell pellet with sterile PBS. e. Resuspend the cells in a 1:1 mixture of cold PBS and Matrigel to a final concentration of 5 x 10⁷ cells/mL.[5] Keep the suspension on ice.
-
Tumor Implantation: a. Anesthetize the mouse using an approved protocol. b. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of the mouse.[5] c. Monitor the animal until it has recovered from anesthesia.
-
Tumor Monitoring: a. Once tumors are palpable (typically 7-10 days post-injection), begin measuring tumor volume 2-3 times per week using digital calipers. b. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2. c. When the average tumor volume reaches approximately 150-200 mm³, randomize the mice into treatment and control groups.
Protocol 2: this compound Administration in a Xenograft Model
Objective: To systemically administer this compound to tumor-bearing mice to assess its effect on tumor growth.
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
This compound solution (e.g., 5 µM in sterile saline or PBS)
-
Vehicle control (sterile saline or PBS)
-
Sterile syringes (1 mL) and needles (27G)
-
Animal scale
Procedure:
-
Group Randomization: Randomize mice with established tumors into at least two groups: a vehicle control group and a this compound treatment group (n=6-10 mice per group). Ensure the average tumor volume is similar across all groups at the start of the experiment.
-
Dosing Preparation: Prepare a sterile solution of this compound at the desired concentration. A previously published study used a 5 µM this compound solution.[5]
-
Administration: a. Administer 100 µL of the this compound solution or vehicle control via intraperitoneal (i.p.) injection.[5] b. Repeat the administration according to the planned schedule. A previously published study administered the treatment twice a week for 21 days.[5]
-
Monitoring: a. Measure tumor volume and body weight 2-3 times per week. Body weight is a critical indicator of systemic toxicity. b. Monitor the animals daily for any signs of distress or adverse effects.
-
Study Endpoint: a. The study can be terminated when tumors in the control group reach a pre-determined size limit (e.g., 2000 mm³) or after the planned treatment duration. b. At the endpoint, euthanize the mice according to approved institutional protocols. c. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, RNA/protein extraction).
Conclusion
Animal models, particularly xenografts, are indispensable tools for validating the role of this compound in cancer progression. The protocols and data presented here, primarily derived from prostate cancer research, provide a framework for investigating the mechanisms by which this compound promotes tumor growth and invasion. These models are crucial for the preclinical evaluation of therapeutic strategies that target this compound metabolism. Future research may expand these studies to other cancer types and explore the use of more complex models, such as patient-derived xenografts (PDXs), to better recapitulate human disease.
References
- 1. The role of this compound metabolism in prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolomic Profiles Delineate Potential Role for this compound in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The Role of this compound Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Up-Regulates Expression of Genes Involved in Cell Cycle Progression of Metastatic Models of Prostate Cancer | PLOS One [journals.plos.org]
- 6. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clinical Trial Design: Sarcosine as a Schizophrenia Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and implementing clinical trials to investigate the efficacy and safety of sarcosine (B1681465) as a treatment for schizophrenia. The protocols outlined below are based on a synthesis of existing clinical trial data and best practices in psychiatric drug development.
Preclinical Rationale and Mechanism of Action
This compound (N-methylglycine) is a naturally occurring amino acid that acts as a potent inhibitor of the glycine (B1666218) transporter-1 (GlyT-1).[1] The leading hypothesis for its therapeutic potential in schizophrenia centers on the N-methyl-D-aspartate (NMDA) receptor hypofunction theory of the disorder.[2] By inhibiting GlyT-1, this compound increases the synaptic concentration of glycine, an essential co-agonist at the NMDA receptor.[3] This enhanced glycine availability is thought to potentiate NMDA receptor function, thereby addressing the glutamatergic deficits implicated in the pathophysiology of schizophrenia, particularly the negative and cognitive symptoms.[1][2] Some evidence also suggests that this compound may act directly as a co-agonist at the glycine binding site of the NMDA receptor.
Signaling Pathway of this compound's Action
Clinical Trial Design
A randomized, double-blind, placebo-controlled design is the gold standard for evaluating the efficacy of this compound. The trial can be designed as either a monotherapy study in antipsychotic-free patients or, more commonly, as an adjunctive therapy trial where this compound is added to a stable antipsychotic regimen.
Patient Population
Careful selection of the patient population is critical for the success of the clinical trial.
Table 1: Patient Inclusion and Exclusion Criteria
| Criteria | Description |
| Inclusion Criteria | |
| Diagnosis | Patients must meet the DSM-5 criteria for schizophrenia, confirmed by a structured clinical interview. |
| Age | Typically 18-65 years. |
| Clinical Status | Can be designed for either acutely symptomatic patients or those with stable chronic schizophrenia. For adjunctive trials, patients should be on a stable dose of antipsychotic medication for at least 3 months.[4] |
| Symptom Severity | A minimum score on the Positive and Negative Syndrome Scale (PANSS) total score (e.g., >60) is often required to ensure a sufficient level of symptomatology to detect a treatment effect. |
| Informed Consent | All participants must be capable of providing written informed consent. |
| Exclusion Criteria | |
| Comorbidities | Diagnosis of a major mood disorder (e.g., bipolar disorder), substance use disorder (within the last 6 months), or a neurodegenerative disease.[5] |
| Medical Conditions | History of seizures, significant head trauma, or unstable medical conditions (cardiovascular, hepatic, renal).[5][6] |
| Medications | For adjunctive trials, patients on clozapine (B1669256) should be excluded due to evidence suggesting a lack of efficacy when combined with this compound.[4] For monotherapy trials, a washout period from previous antipsychotics is required.[5][6] |
| Pregnancy/Lactation | Exclusion of pregnant or lactating women. Women of childbearing potential must agree to use a reliable method of contraception.[5] |
| Suicidality | Current active suicidal ideation or a recent suicide attempt. |
Intervention and Control
Table 2: Dosing and Administration
| Parameter | Recommendation |
| Investigational Product | This compound |
| Dosage | 2 grams per day, administered orally.[1] |
| Dosing Regimen | Can be administered as a single daily dose or divided into two 1-gram doses. A titration schedule starting with 1 gram/day for the first week may improve tolerability. |
| Formulation | Capsules or powder. |
| Control | Placebo |
| Blinding | Placebo should be identical in appearance, taste, and smell to the this compound formulation to maintain the blind. |
| Adjunctive Therapy | |
| Antipsychotic Regimen | Patients should be on a stable dose of a single atypical or typical antipsychotic (e.g., risperidone, olanzapine). Polypharmacy should be an exclusion criterion. |
Experimental Protocols
Study Procedures and Assessments
A structured schedule of assessments is crucial for collecting high-quality data. A typical 6-week trial design is presented below.
Table 3: Schedule of Assessments for a 6-Week Clinical Trial
| Assessment | Screening (Week -2 to -1) | Baseline (Week 0) | Week 2 | Week 4 | Week 6 (End of Treatment) | Follow-up (Week 8) |
| Informed Consent | X | |||||
| Demographics & Medical History | X | |||||
| Physical Examination & Vital Signs | X | X | X | X | ||
| Laboratory Safety Tests (Blood & Urine) | X | X | X | |||
| Urine Drug Screen | X | X | ||||
| Pregnancy Test (if applicable) | X | X | X | |||
| Efficacy Assessments | ||||||
| PANSS | X | X | X | X | X | |
| SANS | X | X | ||||
| GAF | X | X | X | |||
| MCCB | X | X | ||||
| Safety and Tolerability | ||||||
| Adverse Event Monitoring | X | X | X | X | X | |
| Concomitant Medication Review | X | X | X | X | X |
Efficacy Outcome Measures: Administration Protocols
-
Positive and Negative Syndrome Scale (PANSS): A 30-item scale used to assess the severity of positive, negative, and general psychopathology symptoms.[7] It is administered via a semi-structured interview lasting approximately 45-50 minutes.[7] Raters must be trained to a standardized level of reliability.[7] Each item is rated on a 7-point scale from 1 (absent) to 7 (extreme).[8][9]
-
Scale for the Assessment of Negative Symptoms (SANS): A 25-item scale that provides a more detailed assessment of negative symptoms across five domains: affective flattening, alogia, avolition-apathy, anhedonia-asociality, and attentional impairment.[10][11][12] It is a clinician-rated instrument, with each item scored on a 0 (none) to 5 (severe) scale.[11]
-
Global Assessment of Functioning (GAF) Scale: A numeric scale (1-100) used by clinicians to rate the social, occupational, and psychological functioning of an individual.[13] A lower score indicates more severe impairment.[13] The rating should consider the lowest level of functioning for the past week.[14]
-
MATRICS Consensus Cognitive Battery (MCCB): The recommended tool for assessing cognitive function in schizophrenia clinical trials.[15] It consists of 10 individual tests that measure performance across seven cognitive domains: speed of processing, attention/vigilance, working memory, verbal learning, visual learning, reasoning and problem solving, and social cognition.[4][15] The battery takes approximately 60-90 minutes to administer.[2]
Table 4: Components of the MATRICS Consensus Cognitive Battery (MCCB)
| Cognitive Domain | Test |
| Speed of Processing | - Trail Making Test: Part A- Brief Assessment of Cognition in Schizophrenia (BACS): Symbol Coding |
| Attention/Vigilance | - Continuous Performance Test - Identical Pairs (CPT-IP) |
| Working Memory | - Wechsler Memory Scale (WMS-III): Spatial Span- Letter-Number Span |
| Verbal Learning | - Hopkins Verbal Learning Test - Revised (HVLT-R) |
| Visual Learning | - Brief Visuospatial Memory Test - Revised (BVMT-R) |
| Reasoning and Problem Solving | - Neuropsychological Assessment Battery (NAB): Mazes |
| Social Cognition | - Mayer-Salovey-Caruso Emotional Intelligence Test (MSCEIT): Managing Emotions |
Statistical Analysis Plan
A detailed statistical analysis plan should be finalized before the unblinding of the study data.
-
Primary Efficacy Endpoint: The change from baseline to Week 6 in the PANSS total score.
-
Secondary Efficacy Endpoints:
-
Change from baseline in PANSS positive and negative subscale scores.
-
Change from baseline in SANS total score.
-
Change from baseline in GAF score.
-
Change from baseline in the MCCB composite score and individual domain scores.
-
-
Analysis Population: The primary analysis should be conducted on the intent-to-treat (ITT) population, which includes all randomized patients who have received at least one dose of the study medication.
-
Statistical Methods: A mixed-model for repeated measures (MMRM) is a suitable approach for analyzing the primary and secondary continuous endpoints. This model can handle missing data under the missing at random (MAR) assumption. The model should include treatment, visit, and treatment-by-visit interaction as fixed effects, and the baseline value of the respective endpoint as a covariate.
-
Sample Size Calculation: The sample size should be calculated to provide adequate statistical power (typically 80% or 90%) to detect a clinically meaningful difference in the primary endpoint between the this compound and placebo groups. This calculation will depend on the expected effect size, standard deviation of the primary endpoint, and the desired alpha level (usually 0.05).
-
Safety Analysis: Safety and tolerability will be assessed by summarizing the incidence of adverse events, changes in laboratory parameters, vital signs, and physical examination findings.
Visualizing the Clinical Trial Workflow
A clear workflow is essential for the consistent execution of the clinical trial across all sites.
Clinical Trial Workflow Diagram
Logical Relationship of Clinical Development Phases
References
- 1. tandfonline.com [tandfonline.com]
- 2. edgeclinicalsolutions.org [edgeclinicalsolutions.org]
- 3. Adding this compound to Antipsychotic Treatment in Patients with Stable Schizophrenia Changes the Concentrations of Neuronal and Glial Metabolites in the Left Dorsolateral Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MATRICS Consensus Cognitive Battery | RehabMeasures Database [sralab.org]
- 5. clinicom.com [clinicom.com]
- 6. Revised manual for the Global Assessment of Functioning scale | European Psychiatry | Cambridge Core [cambridge.org]
- 7. Positive and Negative Syndrome Scale - Wikipedia [en.wikipedia.org]
- 8. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 9. yourplaceofcare.com [yourplaceofcare.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Scale for the Assessment of Negative Symptoms - Wikipedia [en.wikipedia.org]
- 12. Research Portal [iro.uiowa.edu]
- 13. mentalhealth.com [mentalhealth.com]
- 14. Guidelines for rating Global Assessment of Functioning (GAF) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement and Treatment Research to Improve Cognition in Schizophrenia (MATRICS) Consensus Cognitive Battery [parinc.com]
Application Notes and Protocols for In Vivo Magnetic Resonance Spectroscopy of Glycine and Sarcosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vivo Magnetic Resonance Spectroscopy (MRS) is a powerful non-invasive technique that provides metabolic information about tissues. This document outlines the application and protocols for the in vivo measurement of two key amino acids, glycine (B1666218) and sarcosine (B1681465), which have emerged as significant biomarkers in oncology. Glycine, a non-essential amino acid, plays a crucial role in cancer cell proliferation and is a potential marker for glioma aggressiveness. This compound, an N-methyl derivative of glycine, has been identified as a key metabolite in the progression of prostate cancer.
These application notes provide a detailed overview of the MRS methodologies for detecting and quantifying glycine in brain tumors and discuss the current state of this compound measurement. The included protocols are intended to serve as a guide for researchers and clinicians in utilizing MRS for cancer research and drug development.
Glycine Measurement in Brain Tumors
Clinical Significance
Glycine is an important metabolite in cellular processes, including protein and nucleic acid synthesis.[1] Elevated levels of glycine have been observed in various types of brain tumors, and its concentration has been correlated with tumor grade and patient survival.[2][3] Specifically, rapidly proliferating high-grade gliomas exhibit increased glycine levels to meet the metabolic demands of rapid cell division.[2] Therefore, in vivo MRS of glycine can serve as a non-invasive biomarker for assessing tumor malignancy and predicting clinical outcomes.[2][4]
Challenges in In Vivo Glycine MRS
The primary challenge in the in vivo detection of glycine using 1H-MRS is the spectral overlap of its resonance peak at 3.55 ppm with the much more abundant myo-inositol (mI), which has strong resonances between 3.52 and 3.61 ppm.[4][5][6] In normal brain tissue, the concentration of mI is 5 to 7 times higher than that of glycine, making it difficult to resolve the glycine peak.[4]
MRS Methodologies for Glycine Detection
To overcome the challenge of spectral overlap, various specialized MRS sequences and acquisition parameters have been developed:
-
Point-Resolved Spectroscopy (PRESS) with Long Echo Time (TE): This is a commonly used technique. By using a long TE (e.g., 160 ms), the signal from mI, which has a shorter T2 relaxation time, is significantly reduced, allowing for better resolution of the glycine peak.[4][5]
-
Triple-Refocusing Sequences: These sequences are designed to suppress the mI signal effectively. An optimized triple-refocusing sequence with a total TE of 134 ms (B15284909) has been shown to provide complete suppression of the mI signal around the glycine resonance, resulting in well-defined glycine and mI peaks.[6][7]
-
TE-Averaging and Optimized PRESS: At 3T, TE-averaging and optimized PRESS sequences with specific subecho pairs (e.g., TE1/TE2 = 60/100 ms) can selectively detect both glycine and mI.[1]
-
High-Field MRS (7T): At higher magnetic field strengths like 7T, the spectral resolution is improved, which can aid in the separation of glycine and mI peaks even at shorter TEs.[8]
Quantitative Data for Glycine
The following tables summarize quantitative glycine concentrations in healthy brain tissue and gliomas as reported in the literature.
Table 1: Glycine Concentrations in Healthy Brain Tissue
| Brain Region | Glycine Concentration (mM) | Magnetic Field Strength (T) | MRS Technique | Reference |
| Pure Gray Matter | 1.1 | 3 | PRESS (TE=160ms) | [4] |
| Pure White Matter | 0.3 | 3 | PRESS (TE=160ms) | [4] |
| Medial Occipital (GM-dominant) | 0.63 ± 0.05 | 3 | Triple-Refocusing (TE=134ms) | [7] |
| Left Parietal (WM-dominant) | 0.34 ± 0.05 | 3 | Triple-Refocusing (TE=134ms) | [7] |
| Right Parietal Cortex | 0.6 ± 0.1 | 3 | Optimized PRESS | [1] |
Table 2: Glycine Concentrations in Gliomas
| Tumor Type | Glycine Concentration (mM) | Tumor-to-Contralateral Ratio | Magnetic Field Strength (T) | MRS Technique | Reference |
| Glioblastoma (Grade IV) | ~10-fold elevation vs. contralateral | ~10 | 3 | PRESS (TE=160ms) | [4] |
| High-Grade Glioma | > 2.5 | - | 3 | Tailored PRESS | [2] |
| Glioblastoma Multiforme | 1.5-8 fold elevation vs. normal | - | 3 | Optimized PRESS | [1] |
| Glioma (6 subjects) | 5.20 ± 3.29 | - | 3 | Gly-targeted PRESS | [9][10] |
| Enhancing region of tumor | 2.3 | ~4.1-fold elevation vs. normal | 3 | Triple-Refocusing (TE=134ms) | [6] |
| Non-enhancing region of tumor | 0.55 | ~1.5-fold elevation vs. normal | 3 | Triple-Refocusing (TE=134ms) | [6] |
Signaling Pathway and Experimental Workflow
Experimental Protocol for In Vivo Glycine MRS
This protocol is a general guideline based on commonly cited methods for glycine measurement in brain tumors at 3T.
-
Patient Preparation and Imaging:
-
Obtain informed consent.
-
Position the patient comfortably in the MRI scanner.
-
Acquire high-resolution anatomical images (e.g., T1-weighted and T2-weighted FLAIR) to identify and localize the tumor.[4]
-
-
Voxel Placement:
-
Based on the anatomical images, place a single voxel (e.g., 1.5 cm³) or a multivoxel grid over the region of interest within the tumor.
-
Place a control voxel in a corresponding contralateral normal-appearing brain region.
-
-
MRS Data Acquisition (PRESS TE=160 ms):
-
Pulse Sequence: Point-Resolved Spectroscopy (PRESS).
-
Echo Time (TE): 160 ms (to suppress the myo-inositol signal).[4]
-
Repetition Time (TR): 3000 ms.
-
Number of Averages: 256 (for single voxel).
-
Water Suppression: Employ a standard water suppression technique (e.g., CHESS).
-
Acquire an unsuppressed water signal from the same voxel for eddy current correction and quantification.
-
-
Data Post-Processing and Quantification:
-
Perform eddy current correction and residual water suppression.
-
Use a spectral fitting software package such as LCModel for metabolite quantification.[4]
-
Utilize a basis set of simulated spectra for individual metabolites, including glycine and myo-inositol.
-
Quantify glycine concentration relative to a stable internal reference, such as total creatine (B1669601) (Cr), or using the unsuppressed water signal as an internal concentration reference.
-
This compound Measurement in Prostate Cancer
Clinical Significance
This compound has been identified as a metabolite that is significantly elevated in metastatic prostate cancer and can be detected in urine.[11][12] The enzymes involved in this compound metabolism, such as Glycine N-methyltransferase (GNMT), are upregulated in prostate cancer, while enzymes that degrade this compound are downregulated.[4][12] This metabolic shift is linked to increased cancer cell invasion and progression, making this compound a promising biomarker for aggressive prostate cancer.[2][9]
Challenges in In Vivo this compound MRS
Direct in vivo measurement of this compound using MRS is challenging and not yet well-established in clinical practice. The primary challenges include:
-
Low Concentration: The in vivo concentration of this compound in the prostate is expected to be low, making it difficult to detect with sufficient signal-to-noise ratio.
-
Spectral Overlap: The resonance of this compound may overlap with other more abundant metabolites in the prostate spectrum, such as citrate, choline, and creatine.
-
Lack of Optimized Sequences: There is a scarcity of published, validated MRS pulse sequences specifically optimized for in vivo this compound detection in the prostate.
The majority of studies quantifying this compound in the context of prostate cancer have utilized ex vivo methods on tissue extracts or in vitro methods on urine samples, most commonly Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][13]
Quantitative Data for this compound (from non-MRS studies)
The following table summarizes this compound levels in prostate cancer-related samples from studies using mass spectrometry.
Table 3: this compound Levels in Prostate Cancer (GC-MS/LC-MS)
| Sample Type | Condition | This compound Levels | Method | Reference |
| Urine Sediments | Biopsy-positive PCa vs. Biopsy-negative | Significantly higher in PCa | GC-MS | [11] |
| Prostate Tissue | Metastatic PCa vs. Localized PCa vs. Benign | Progressive increase with disease severity | GC-MS/LC-MS | [2] |
| Urine | Prostate Cancer vs. Control | Significantly increased in PCa | 1H-NMR | [14] |
Signaling Pathway
Proposed General Protocol for In Vivo this compound MRS (Hypothetical)
Note: The following is a general, hypothetical protocol for in vivo MRS of the prostate that would require significant optimization and validation for this compound detection.
-
Patient Preparation and Imaging:
-
Patient preparation may include a bowel-clearing regimen to reduce artifacts.
-
An endorectal coil is typically used in combination with a pelvic phased-array coil to improve signal-to-noise ratio.
-
Acquire high-resolution T2-weighted images of the prostate for anatomical guidance.
-
-
Voxel Placement:
-
Place a multivoxel grid (Chemical Shift Imaging - CSI) to cover the peripheral zone of the prostate, where most cancers originate.
-
-
MRS Data Acquisition:
-
Pulse Sequence: A PRESS or STEAM-based sequence would likely be used.
-
Echo Time (TE): Optimization would be required. A short TE might be necessary to detect low concentrations of this compound before significant T2 decay, but this would increase spectral crowding.
-
Repetition Time (TR): A TR of at least 1500 ms is typical for prostate MRS.
-
Water and Lipid Suppression: Robust water and lipid suppression techniques are crucial for prostate MRS.
-
-
Data Post-Processing and Quantification:
-
Data would be processed to remove residual water and lipid signals.
-
Quantification would be challenging due to the expected low concentration and potential spectral overlap. Advanced spectral fitting algorithms would be necessary.
-
The development of a basis set including the this compound spectrum would be essential.
-
Conclusion
In vivo Magnetic Resonance Spectroscopy is a valuable tool for the non-invasive assessment of cancer metabolism. For glycine in brain tumors, established MRS techniques provide reliable quantification and offer important prognostic information. The measurement of glycine can aid in differentiating tumor grades and predicting patient outcomes.
The role of this compound as a biomarker for prostate cancer progression is well-supported by metabolomic studies of tissue and urine. However, its direct in vivo measurement by MRS remains an area for future research and development. The establishment of validated in vivo MRS protocols for this compound would represent a significant advancement in the non-invasive management of prostate cancer. Further investigation into optimized pulse sequences and acquisition strategies is warranted to translate the potential of this compound MRS into clinical practice.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. Metabolomic Profiles Delineate Potential Role for this compound in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MR Spectroscopy in Prostate Cancer: New Algorithms to Optimize Metabolite Quantification | PLOS One [journals.plos.org]
- 4. The Role of this compound Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serine and glycine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative In Vivo Magnetic Resonance Spectroscopy Using Synthetic Signal Injection | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Supplementation of Antipsychotic Treatment with the Amino Acid this compound Influences Proton Magnetic Resonance Spectroscopy Parameters in Left Frontal White Matter in Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound as a potential prostate cancer biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The ins and outs of serine and glycine metabolism in cancer [cancer.fr]
- 12. stud.epsilon.slu.se [stud.epsilon.slu.se]
- 13. Sensitive determination of the potential biomarker this compound for prostate cancer by LC-MS with N,N'-dicyclohexylcarbodiimide derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Metabolic Signatures of Prostate Cancer Revealed by 1H-NMR Metabolomics of Urine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of a Sarcosine-Specific Biosensor
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed guide on the principles, fabrication, and application of sarcosine-specific biosensors, with a focus on electrochemical and optical detection methods. These notes are intended to facilitate the development and implementation of This compound (B1681465) biosensors for research and diagnostic purposes, particularly in the context of prostate cancer biomarker detection.
Introduction
This compound, an N-methyl derivative of glycine, has emerged as a promising biomarker for the diagnosis and prognosis of prostate cancer.[1] Elevated levels of this compound in urine and blood have been associated with the progression of this disease.[1][2] Consequently, the development of sensitive, selective, and rapid methods for this compound detection is of significant interest in clinical diagnostics and biomedical research.[1] Biosensors offer a compelling alternative to traditional analytical techniques, providing real-time monitoring, high sensitivity, and portability.[3]
This document outlines the principles and protocols for the development of this compound-specific biosensors, focusing on enzymatic and non-enzymatic approaches.
Principles of this compound Detection
The majority of this compound biosensors rely on the enzymatic activity of this compound oxidase (SOx). This enzyme catalyzes the oxidative demethylation of this compound to produce glycine, formaldehyde, and hydrogen peroxide (H₂O₂).[2]
Enzymatic Reaction: this compound + O₂ + H₂O --(this compound Oxidase)--> Glycine + Formaldehyde + H₂O₂
The detection of this compound can then be achieved by monitoring the consumption of oxygen or the production of hydrogen peroxide. Various transduction methods, including electrochemical and optical techniques, can be employed for this purpose.
Types of this compound Biosensors
This compound biosensors can be broadly categorized based on their transduction mechanism.
-
Electrochemical Biosensors: These sensors measure changes in electrical properties resulting from the enzymatic reaction.
-
Optical Biosensors: These sensors detect changes in optical properties, such as color or fluorescence, resulting from the enzymatic reaction.[6]
-
Organic Electrochemical Transistor (OECT) Based Biosensors: These devices utilize the change in conductivity of an organic semiconductor channel due to the enzymatic reaction to detect this compound with high sensitivity.[9][10]
Data Presentation: Performance of this compound Biosensors
The performance of different this compound biosensors is summarized in the tables below for easy comparison.
Table 1: Electrochemical this compound Biosensors
| Biosensor Type | Electrode Modification | Linear Range | Limit of Detection (LOD) | Response Time | Stability | Reference |
| Amperometric | This compound Oxidase Nanoparticles (SOxNPs) on Gold Electrode (AuE) | 0.1 - 100 µM | 0.01 µM | 2 s | 180 days (reused 300 times with 10% activity loss) | [4] |
| Amperometric | This compound Oxidase on Carboxylated Multi-Walled Carbon Nanotubes/Chitosan (B1678972)/Copper Nanoparticles on Gold Electrode | 0.1 - 100 µM | 0.1 pM | 2 s | 180 days | [5] |
| Non-enzymatic (Biomimetic) | Riboflavin/Gold-Platinum Nanoparticles/Polypyrrole/Graphene-Chitosan on Glassy Carbon Electrode (GCE) | 2.5 - 600 µM | 0.68 µM | Not specified | Not specified | [11] |
| Aptasensor | CuCo₂O₄ Nanosheets | 1 pM - 8 µM | 350 fM | Not specified | Not specified | [12] |
| Amperometric | Cross-coupled chemical and electrochemical reactions | 1 - 100 pM | 0.4 pM | < 1.0 min | Not specified | [13] |
| Amperometric | Carbon Nanotube-Chitosan Composite Films | ≤ 0.75 mM | ~6 µM | 8 s | 7 days (continuous use), > 12 days (shelf life) | [14] |
| ENFET-based | PEI-doped COOH-MWCNT channel, Nb₂O₅ insulating layer, SOx immobilization | 0.89 - 123.846 µM | 0.963 nM | Not specified | 4 months | [15] |
Table 2: Optical and OECT-Based this compound Biosensors
| Biosensor Type | Principle | Linear Range | Limit of Detection (LOD) | Response Time | Stability | Reference |
| Colorimetric | Enzyme-coupled assay (SOx-HRP) | 1 - 200 µM (in spiked urine) | Not specified | 20 min | Not specified | [2] |
| Colorimetric | Superparamagnetic Iron Oxide Nanoparticles (SPIONs)/Au/Chitosan/SOx | Not specified | 5 µM (in buffer), 18 µM (in artificial urine) | 150 min (linear reaction course) | Not specified | [7] |
| Fluorescent | Surface-Cobalt-Doped Carbon Quantum Dots (FRET-based) | 0 - 10 µM | 1.54 µM | Not specified | Not specified | [8] |
| OECT-based | This compound Oxidase on Platinum-plated Anodized Aluminum Oxide Gate Electrode | 50 nM - 100 µM | 50 nM | Not specified | Not specified | [9][10] |
| Reflectometric Interference Spectroscopy (RIfS) | Molecularly Imprinted Nanoparticles | Not specified | 45 nM | Not specified | Not specified | [16] |
Experimental Protocols
Protocol for Fabrication of an Amperometric this compound Biosensor
This protocol is a generalized procedure based on the covalent immobilization of this compound oxidase on a modified gold electrode.[4][5]
Materials:
-
Gold electrode (AuE)
-
This compound oxidase (SOx)
-
Nanomaterials for modification (e.g., carboxylated multi-walled carbon nanotubes, gold nanoparticles)
-
Chitosan
-
Cross-linking agent (e.g., glutaraldehyde)
-
Phosphate (B84403) buffer saline (PBS)
-
This compound standard solutions
-
Electrochemical workstation
Procedure:
-
Electrode Cleaning: Clean the gold electrode by polishing with alumina (B75360) slurry followed by sonication in ethanol (B145695) and deionized water.
-
Electrode Modification:
-
Prepare a stable aqueous dispersion of nanomaterials (e.g., carboxylated multi-walled carbon nanotubes).
-
Drop-cast the nanomaterial suspension onto the cleaned electrode surface and let it dry.
-
Electrodeposit other nanomaterials like copper or gold nanoparticles if required for enhanced conductivity and surface area.
-
-
Enzyme Immobilization:
-
Prepare a chitosan solution and mix it with the this compound oxidase enzyme.
-
Drop-cast the enzyme-chitosan mixture onto the modified electrode surface.
-
Expose the electrode to glutaraldehyde (B144438) vapor to cross-link the enzyme with the chitosan matrix, ensuring stable immobilization.
-
-
Characterization:
-
Characterize the modified electrode at each step using techniques like Scanning Electron Microscopy (SEM), Fourier Transform Infrared (FTIR) spectroscopy, and Electrochemical Impedance Spectroscopy (EIS) to confirm the successful modification and immobilization.[4]
-
-
Amperometric Measurement:
-
Perform amperometric measurements in a three-electrode cell containing PBS buffer.
-
Apply a constant working potential (e.g., +0.2 V to +1.0 V vs. Ag/AgCl).[4][5]
-
After the baseline current stabilizes, add different concentrations of this compound and record the steady-state current response.
-
The current change is proportional to the this compound concentration.
-
Protocol for a Colorimetric this compound Assay
This protocol describes a 96-well plate-based colorimetric assay for this compound detection.[2]
Materials:
-
This compound oxidase (SOx)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Phosphate buffer (pH 7.5)
-
This compound standard solutions
-
96-well microtiter plate
-
Spectrophotometer (plate reader)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution containing SOx, HRP, and Amplex Red in phosphate buffer.
-
-
Assay Procedure:
-
Pipette the this compound standards and unknown samples into the wells of the 96-well plate.
-
Add the reagent working solution to each well to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 20 minutes).[2]
-
-
Measurement:
-
Measure the absorbance of the resulting resorufin (B1680543) product at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance values against the corresponding this compound concentrations.
-
Determine the this compound concentration in the unknown samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Signaling Pathway for an Enzymatic this compound Biosensor
Caption: Enzymatic detection of this compound leading to an electrochemical signal.
Experimental Workflow for Amperometric Biosensor Fabrication
Caption: Step-by-step workflow for the fabrication of an amperometric this compound biosensor.
Logical Relationship in a Colorimetric Assay
Caption: Logical flow of a colorimetric this compound detection assay.
Conclusion
The development of this compound-specific biosensors represents a significant advancement in the field of clinical diagnostics, particularly for prostate cancer. This document provides a foundational understanding and practical protocols for researchers and developers to design and fabricate their own this compound biosensors. The choice of the biosensor platform will depend on the specific application requirements, such as the desired sensitivity, cost, and ease of use. Future research may focus on further improving the stability and selectivity of these biosensors and their integration into point-of-care testing devices.[3]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Development of this compound quantification in urine based on enzyme-coupled colorimetric method for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Construction and application of amperometric this compound biosensor based on SOxNPs/AuE for determination of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fabrication of an amperometric this compound biosensor based on this compound oxidase/chitosan/CuNPs/c-MWCNT/Au electrode for detection of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optical Biosensors - Bioanalytical Instruments | Malvern Panalytical [malvernpanalytical.com]
- 7. A Rapid Method for the Detection of this compound Using SPIONs/Au/CS/SOX/NPs for Prostate Cancer Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a highly sensitive fluorescent probe using Delonix regia (Gulmohar) tree pod shell for precise this compound detection in human urine samples: advancing prostate cancer diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. researchgate.net [researchgate.net]
- 11. An electrochemical this compound sensor based on biomimetic recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fabrication of an electrochemical aptasensor for the determination of this compound based on synthesized CuCo2O4 nanosheets - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. "Versatile this compound Biosensing Schemes Utilizing Layer-by-Layer Constr" by Michael J. Pannell, Elizabeth E. Doll et al. [scholarship.richmond.edu]
- 15. ieee-sensorsalert.org [ieee-sensorsalert.org]
- 16. A reflectometric interferometric nanosensor for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Microextraction (SPME) for Sarcosine Analysis in Urine
Introduction
Sarcosine (B1681465), or N-methylglycine, has been investigated as a potential biomarker for prostate cancer, with studies suggesting its levels may be elevated during the progression of the disease.[1][2] While its role as a definitive biomarker is still a subject of research, accurate and sensitive quantification in non-invasive samples like urine is crucial for clinical and research applications.[1][3] Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds, but requires derivatization for polar molecules like this compound to improve chromatographic separation.[4]
Solid-phase microextraction (SPME) offers a simple, solvent-free, and sensitive method for sample preparation, combining extraction and preconcentration into a single step.[5] This application note details a robust and validated method for the determination of this compound in human urine using SPME coupled with GC-MS, following a preliminary derivatization step.
Principle
The method involves the derivatization of this compound in a urine sample to a less polar, more volatile ester. This is commonly achieved using alkyl chloroformates, such as ethyl chloroformate or hexyl chloroformate.[1][2][6] The derivatized this compound is then extracted from the sample matrix by immersing a solid-phase microextraction fiber, typically a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber, which has a high affinity for a broad range of analytes.[1][2] After extraction, the fiber is transferred to the hot injector of a gas chromatograph, where the analyte is thermally desorbed, separated on a capillary column, and detected by a mass spectrometer. The use of a triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode provides high selectivity and sensitivity for quantification.[1][2]
Experimental Protocols
This section provides a detailed protocol for the analysis of this compound in urine based on the SPME-GC-MS method.
Materials and Reagents
-
This compound standard
-
Ethyl chloroformate
-
Sodium chloride (NaCl)
-
Ultrapure water
-
Human urine samples (stored at -80°C)
-
SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)[1][7][8][9]
-
2 mL autosampler vials with caps
Sample Preparation and Derivatization
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine sample at 4000 rpm for 10 minutes to pellet any sediment.
-
Transfer 1 mL of the urine supernatant to a 2 mL vial.
-
Add 300 µL of a mixture of ethanol and pyridine (4:1 v/v).
-
Vortex the mixture for 1 minute.
-
Add 50 µL of ethyl chloroformate.
-
Vortex vigorously for 2 minutes to facilitate the derivatization reaction.
-
The sample is now ready for SPME.
Solid-Phase Microextraction (SPME)
-
Before first use, condition the DVB/CAR/PDMS fiber in the GC injector port at 270°C for 1 hour, or according to the manufacturer's instructions.
-
Add sodium chloride (NaCl) to the derivatized urine sample to a final concentration of 10% (w/v) to enhance the extraction efficiency by increasing the ionic strength of the solution.
-
Place the vial in an autosampler rack or a suitable holder.
-
Expose the SPME fiber to the sample by direct immersion.
-
Perform the extraction for 20 minutes under agitation. The temperature should be maintained consistently, for instance, at room temperature.
-
After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port for thermal desorption.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Injection Port: 270°C, splitless mode
-
Desorption Time: 2 minutes
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp 1: 10°C/min to 150°C
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes
-
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source Temperature: 230°C
-
Interface Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Reaction Monitoring (SRM)
-
Precursor Ion for this compound Derivative: To be determined based on the derivatization agent used (e.g., for ethyl derivative).
-
Product Ions for this compound Derivative: To be determined by infusing a standard of the derivatized this compound.
-
Quantitative Data Summary
The following table summarizes the performance characteristics of the SPME-GC-MS method for this compound analysis as reported in the literature.
| Parameter | Method by Cavaliere et al. (2011) | Method by Bianchi et al. (2011) |
| Derivatization Reagent | Ethyl Chloroformate | Hexyl Chloroformate |
| SPME Fiber | DVB/CAR/PDMS | DVB/CAR/PDMS |
| Extraction Mode | Direct Immersion | Direct Immersion |
| Linearity Range | Not explicitly stated, but tested at 70, 250, and 800 ng/mL | Not explicitly stated |
| Limit of Detection (LOD) | 0.10 ng/mL | Not Reported |
| Limit of Quantification (LOQ) | 0.16 ng/mL | 0.06 ng/mL (as 0.06 µg/L) |
| Precision (RSD%) | Acceptable at tested concentrations | < 7% |
| Accuracy/Recovery | Acceptable at tested concentrations | Not explicitly stated |
Visualizations
Experimental Workflow
Caption: Workflow for SPME-GC-MS analysis of this compound in urine.
This compound Metabolism Pathway
Caption: Simplified this compound metabolic pathway.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. This compound as a marker in prostate cancer progression: a rapid and simple method for its quantification in human urine by solid-phase microextraction-gas chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of this compound and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solid-phase microextraction: a fit-for-purpose technique in biomedical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Rapid Method for the Detection of this compound Using SPIONs/Au/CS/SOX/NPs for Prostate Cancer Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thomassci.com [thomassci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. MilliporeSigma Supelco SPME Fiber Assembly, Divinylbenzene/Carboxen /Polydimethylsiloxane (DVB/CAR/PDMS), df 50/30 m 23 ga | Buy Online | MilliporeSigma™ Supelco™ | Fisher Scientific [fishersci.com]
Application Notes and Protocols: Capillary Electrophoresis for the Separation of Sarcosine from its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcosine (B1681465), an N-methyl derivative of the amino acid glycine, has garnered significant attention as a potential biomarker in various diseases, including prostate cancer.[1][2] Accurate quantification of this compound in biological matrices is crucial for its clinical validation and utility. However, a significant analytical challenge lies in distinguishing and separating this compound from its structural isomers, primarily alanine (B10760859) and N-ethylglycine, which can be present in the same biological samples.[3][4][5] These isomers have the same mass-to-charge ratio, making their separation by mass spectrometry alone difficult without prior chromatographic or electrophoretic separation.[4]
Capillary electrophoresis (CE) offers a powerful analytical platform for the separation of such closely related molecules.[6][7][8] Its high separation efficiency, minimal sample consumption, and versatility in method development make it an attractive technique for this application.[9] This document provides detailed application notes and a protocol for the separation of this compound from its isomers using capillary electrophoresis with UV detection. The method involves a pre-capillary derivatization step to enhance the detectability of the amino acid isomers.
The Separation Challenge: Structural Isomers
The primary difficulty in separating this compound, alanine, and N-ethylglycine stems from their structural similarities. All are small, polar amino acids. This compound (N-methylglycine) and alanine are constitutional isomers with the same chemical formula (C₃H₇NO₂). N-ethylglycine (C₄H₉NO₂) is a close structural analog. These subtle differences in structure require a high-resolution separation technique like capillary electrophoresis to achieve baseline resolution.
Experimental Protocol: CE-UV Separation
This protocol describes a capillary zone electrophoresis (CZE) method with UV detection for the separation of this compound and its isomers after derivatization with 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl).
Materials and Reagents
-
This compound, Alanine, N-ethylglycine standards
-
4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl)
-
Boric acid
-
Sodium tetraborate (B1243019)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Acetonitrile (ACN), HPLC grade
-
Deionized water (18.2 MΩ·cm)
-
Fused-silica capillary
Instrumentation
-
Capillary Electrophoresis system with a UV-Vis or Photodiode Array (PDA) detector.
-
Fused-silica capillary: 50 µm i.d., 365 µm o.d., effective length of 40 cm, total length of 50 cm.
-
Data acquisition and analysis software.
Solution Preparation
-
Background Electrolyte (BGE): 100 mM borate (B1201080) buffer, pH 9.7. Prepare by dissolving appropriate amounts of boric acid and sodium tetraborate in deionized water. Adjust pH with 1 M NaOH.
-
Derivatization Buffer: 100 mM borate buffer, pH 8.5.
-
NBD-Cl Solution: 40 mM NBD-Cl in acetonitrile.
-
Standard Stock Solutions: 1 mg/mL of this compound, alanine, and N-ethylglycine in deionized water.
-
Working Standard Solutions: Prepare a series of mixed standard solutions by diluting the stock solutions with deionized water to final concentrations ranging from 50 ng/mL to 2000 ng/mL.
Sample Preparation (Derivatization)
-
To 100 µL of each working standard solution or sample, add 100 µL of 100 mM borate buffer (pH 8.5).
-
Add 100 µL of 40 mM NBD-Cl solution.
-
Vortex the mixture and incubate at 70°C for 60 minutes in a water bath.
-
After incubation, cool the mixture to room temperature.
-
Centrifuge the samples at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an appropriate vial for CE analysis.
CE-UV Method Parameters
| Parameter | Value |
| Capillary | Fused silica, 50 µm i.d., 40 cm effective length |
| Background Electrolyte | 100 mM Borate Buffer, pH 9.7 |
| Injection Mode | Hydrodynamic (Pressure) |
| Injection Parameters | 50 mbar for 5 seconds |
| Separation Voltage | 20 kV |
| Capillary Temperature | 25°C |
| Detection Wavelength | 475 nm |
| Run Time | 15 minutes |
Capillary Conditioning
-
New Capillary: Flush with 1 M NaOH for 30 min, followed by deionized water for 15 min, and finally with the BGE for 30 min.
-
Between Runs: Flush with 0.1 M NaOH for 2 min, deionized water for 2 min, and BGE for 5 min.
Experimental Workflow
The overall experimental process, from sample preparation to data analysis, is depicted in the following workflow diagram.
Quantitative Data Summary
The described CE-UV method, following successful validation, is expected to yield quantitative performance suitable for research and analytical applications. Based on similar studies of amino acid analysis, the following performance characteristics can be anticipated.
| Parameter | Expected Value |
| Linear Range | 50 - 2000 ng/mL |
| Limit of Detection (LOD) | ~9.93 ng/mL |
| Limit of Quantification (LOQ) | ~33.10 ng/mL |
| Recovery | >95% |
| Precision (RSD%) | <7% |
Factors Influencing Separation
The successful separation of this compound from its isomers by capillary electrophoresis is dependent on several key factors. The interplay of these factors determines the resolution and efficiency of the separation.
For the separation of structural isomers like this compound and alanine, the pH of the background electrolyte is a critical parameter as it dictates the net charge of each analyte, thereby influencing their electrophoretic mobility. While this compound and alanine are not chiral, the use of additives that can create differential interactions, such as cyclodextrins, could potentially enhance separation by exploiting subtle differences in their molecular shape and size.
Conclusion
The capillary electrophoresis method outlined in these application notes provides a robust and efficient approach for the separation and quantification of this compound from its structurally similar isomers. The high resolving power of CE, combined with a suitable derivatization strategy, enables the accurate analysis required for advancing research and development in areas where this compound is a key biomarker. The provided protocol and understanding of the critical separation factors will aid researchers, scientists, and drug development professionals in implementing this valuable analytical technique.
References
- 1. Quantitative analysis of this compound with special emphasis on biosensors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Separation of isomers L-alanine and this compound in urine by electrospray ionization and tandem differential mobility analysis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of chiral compounds by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral separations by capillary electrophoresis: Recent developments and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Capillary Electrophoresis - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Immunohistochemical Localization of Sarcosine-Metabolizing Enzymes
Introduction
Sarcosine (B1681465) metabolism is a crucial component of one-carbon metabolism, playing a significant role in cellular methylation processes and amino acid homeostasis. The key enzymes governing this pathway are Dimethylglycine Dehydrogenase (DMGDH), this compound Dehydrogenase (SARDH), and Glycine (B1666218) N-Methyltransferase (GNMT). DMGDH catalyzes the conversion of dimethylglycine to this compound, which is then converted to glycine by SARDH.[1] Conversely, GNMT facilitates the synthesis of this compound from glycine.[2] Altered expression of these enzymes has been implicated in various pathologies, including hepatocellular carcinoma (HCC) and prostate cancer, making them important targets for research and potential biomarkers for drug development.[3][4]
Immunohistochemistry (IHC) is a powerful technique for visualizing the in-situ expression and localization of these enzymes within formalin-fixed, paraffin-embedded (FFPE) tissues. This document provides detailed protocols for IHC staining of DMGDH, SARDH, and GNMT, summarizes their expression profiles in various tissues, and presents the metabolic pathway and experimental workflows.
This compound Metabolism Pathway
The enzymatic reactions governing the core this compound metabolic pathway are illustrated below. DMGDH and SARDH are located in the mitochondria, while GNMT is a cytosolic enzyme.[1][5]
References
- 1. DMGDH protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 2. Tissue expression of GNMT - Summary - The Human Protein Atlas [proteinatlas.org]
- 3. This compound dehydrogenase as an immune infiltration-associated biomarker for the prognosis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of GNMT in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 5. GNMT protein expression summary - The Human Protein Atlas [proteinatlas.org]
Application Notes and Protocols for Modulating Sarcosine Levels via Gene Knockdown of GNMT and SARDH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcosine (B1681465), an N-methyl derivative of the amino acid glycine (B1666218), has been identified as a metabolite of interest, particularly in the context of prostate cancer progression.[1][2] Its intracellular concentration is tightly regulated by two key enzymes: Glycine N-methyltransferase (GNMT) and this compound Dehydrogenase (SARDH). GNMT synthesizes this compound from glycine by catalyzing the transfer of a methyl group from S-adenosylmethionine (SAM).[3][4] Conversely, SARDH, a mitochondrial enzyme, catalyzes the oxidative demethylation of this compound to regenerate glycine.[5][6][7]
The strategic knockdown of GNMT and SARDH genes using techniques like small interfering RNA (siRNA) provides a powerful tool to precisely modulate intracellular this compound levels. This allows researchers to investigate the functional consequences of altered this compound concentrations, explore its role in signaling pathways, and validate it as a potential therapeutic target. These application notes provide detailed protocols for performing gene knockdown of GNMT and SARDH in prostate cancer cell lines and for the subsequent quantification of changes in this compound levels.
Biochemical Pathway of this compound Metabolism
The synthesis and degradation of this compound are central to one-carbon metabolism. GNMT is a primary consumer of SAM, playing a crucial role in regulating the cellular SAM/S-adenosylhomocysteine (SAH) ratio, which impacts cellular methylation potential.[8][9] SARDH links this compound degradation back to the folate pool.[4][10]
Caption: this compound metabolism is regulated by GNMT (synthesis) and SARDH (degradation).
Experimental Design & Workflow
The overall experimental process involves culturing the selected cell line, performing siRNA-mediated transfection to knock down the target gene (GNMT or SARDH), collecting samples post-transfection, and quantifying the resulting change in this compound levels. A negative control, such as a scrambled siRNA, is essential to control for non-specific effects of the transfection process.[11]
Caption: Workflow for siRNA-mediated gene knockdown and this compound level analysis.
Detailed Experimental Protocols
Protocol 1: Cell Culture (PC-3 Prostate Cancer Cell Line Example)
PC-3 is a commonly used human prostate cancer cell line with high metastatic potential.[12]
Materials:
-
PC-3 cells (e.g., ATCC CRL-1435)
-
F-12K Medium (Kaighn's Modification)[13]
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
0.25% Trypsin-EDTA solution[14]
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
T-75 culture flasks, 6-well plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Complete Growth Medium: Prepare F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[13]
-
Cell Maintenance: Culture PC-3 cells in a T-75 flask with complete growth medium. Change the medium every 2-3 days. Cells should be passaged when they reach 80-90% confluency.[15]
-
Subculturing (Passaging): a. Aspirate the old medium from the flask. b. Briefly rinse the cell monolayer with 5-10 mL of sterile PBS to remove residual serum.[13] c. Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask, ensuring it covers the cell layer.[13] d. Incubate at 37°C for 5-15 minutes, or until cells detach.[13] Observe under a microscope. Avoid agitating the flask to prevent cell clumping.[13] e. Add 6-8 mL of pre-warmed complete growth medium to the flask to neutralize the trypsin.[13] f. Gently pipette the cell suspension up and down to create a single-cell suspension. g. Transfer the desired volume of the cell suspension to a new flask containing fresh medium (a typical split ratio is 1:3 to 1:10).[15] h. Incubate at 37°C with 5% CO2.[15]
Protocol 2: siRNA-Mediated Gene Knockdown
This protocol provides a general framework for transiently knocking down GNMT or SARDH using siRNA. Optimization of siRNA concentration and transfection reagent volume is recommended for each cell line.[16]
Materials:
-
PC-3 cells (or other target cell line)
-
siRNA targeting human GNMT (pre-designed and validated)
-
siRNA targeting human SARDH (pre-designed and validated)
-
Negative Control siRNA (scrambled sequence)
-
Transfection Reagent (e.g., Lipofectamine™ RNAiMAX or similar)
-
Reduced-serum medium (e.g., Opti-MEM™)
-
Antibiotic-free normal growth medium
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well into a 6-well plate with 2 mL of antibiotic-free normal growth medium.[17] The cells should be 60-80% confluent at the time of transfection.[17]
-
siRNA Preparation (per well): a. Solution A: In a microcentrifuge tube, dilute 20-80 pmol of siRNA (e.g., siGNMT, siSARDH, or siControl) into 100 µL of reduced-serum medium. Mix gently.[17] b. Solution B: In a separate tube, dilute 2-8 µL of transfection reagent into 100 µL of reduced-serum medium. Mix gently and incubate for 5 minutes at room temperature.[17]
-
Complex Formation: a. Add Solution A (siRNA) to Solution B (transfection reagent). b. Mix gently by pipetting and incubate for 15-30 minutes at room temperature to allow the formation of siRNA-lipid complexes.[17]
-
Transfection: a. While the complexes are incubating, gently wash the cells once with 2 mL of PBS or reduced-serum medium.[17] b. Aspirate the medium from the wells. c. Add 0.8 mL of fresh antibiotic-free normal growth medium to the tube containing the siRNA complexes. d. Add the entire volume (approx. 1 mL) of the siRNA complex mixture drop-wise to the cells in each well.
-
Incubation and Analysis: a. Incubate the cells at 37°C in a CO2 incubator for 48-72 hours. b. After incubation, harvest the cells and culture supernatant for subsequent analysis (knockdown validation by RT-qPCR/Western Blot and this compound quantification).
Protocol 3: this compound Quantification
This compound levels can be measured using various methods, including commercial assay kits (colorimetric or fluorometric) or more sensitive techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS).[18][19] The following protocol is based on the principle of a commercially available fluorometric/colorimetric assay kit.[20]
Materials:
-
This compound Assay Kit (e.g., Abcam ab65338 or similar)[20]
-
Cell culture supernatant and/or cell lysates from Protocol 2
-
96-well microplate (clear for colorimetric, black for fluorometric)
-
Microplate reader
Principle: this compound is specifically oxidized by an enzyme mix to generate a product that reacts with a probe, yielding a colored (570 nm) and fluorescent (Ex/Em = 538/587 nm) product. The intensity is directly proportional to the this compound concentration.[20]
Procedure:
-
Standard Curve Preparation: a. Reconstitute the this compound standard as per the kit instructions to create a stock solution (e.g., 100 nmol/µL).[20] b. Prepare a working solution and create a series of standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well) in separate wells of the 96-well plate.[20] c. Adjust the volume in each standard well to 50 µL with the provided assay buffer.[20]
-
Sample Preparation: a. Centrifuge cell culture samples to pellet any debris. b. Add 2-50 µL of your sample (supernatant or lysate) to the wells. c. Adjust the final volume to 50 µL with assay buffer. It is recommended to test several dilutions to ensure the readings fall within the linear range of the standard curve.[20]
-
Reaction Mix Preparation: Prepare the reaction mix according to the kit protocol, typically by mixing the assay buffer, probe, and enzyme mix.
-
Measurement: a. Add 50 µL of the reaction mix to each well containing the standards and samples. Mix well.[20] b. Incubate the plate for 1 hour at 37°C, protected from light.[20] c. Measure the output on a microplate reader: absorbance at 570 nm for the colorimetric assay or fluorescence at Ex/Em = 538/587 nm.[20]
-
Data Analysis: a. Subtract the 0 standard (blank) reading from all standard and sample readings. b. Plot the standard curve (intensity vs. nmol this compound). c. Calculate the this compound concentration in the test samples from the standard curve.
Expected Results and Data Presentation
Knockdown of GNMT is expected to decrease this compound production, leading to lower intracellular and extracellular levels. Conversely, knockdown of SARDH is expected to inhibit this compound degradation, resulting in its accumulation.[3][21]
Table 1: Representative Quantitative Data on this compound Levels Following Gene Knockdown in PC-3 Cells (72h post-transfection)
| Target Gene | Treatment | This compound Concentration in Supernatant (µM) | Fold Change vs. Control |
| N/A | Untreated Cells | 15.2 ± 1.8 | 1.0 |
| Control | Scrambled siRNA | 14.9 ± 2.1 | 1.0 |
| GNMT | siGNMT | 4.5 ± 0.9 | ↓ 0.30 |
| SARDH | siSARDH | 43.7 ± 5.5 | ↑ 2.93 |
| Data are presented as mean ± SD and are hypothetical, based on expected outcomes from the literature.[3][21] |
References
- 1. Metabolomic Profiles Delineate Potential Role for this compound in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Rapid Method for the Detection of this compound Using SPIONs/Au/CS/SOX/NPs for Prostate Cancer Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. View of Alterations of methionine metabolism in hepatocarcinogenesis: the emergent role of glycine N-methyltransferase in liver injury | Annals of Gastroenterology [annalsgastro.gr]
- 5. gettested.us [gettested.us]
- 6. genecards.org [genecards.org]
- 7. This compound dehydrogenase - Creative Enzymes [creative-enzymes.com]
- 8. sergey.science [sergey.science]
- 9. Loss of the Glycine N-Methyltransferase Gene Leads to Steatosis and Hepatocellular Carcinoma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oaepublish.com [oaepublish.com]
- 11. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reprocell.com [reprocell.com]
- 13. bcrj.org.br [bcrj.org.br]
- 14. researchgate.net [researchgate.net]
- 15. Leibniz Institute DSMZ [dsmz.de]
- 16. horizondiscovery.com [horizondiscovery.com]
- 17. scbt.com [scbt.com]
- 18. Development of this compound quantification in urine based on enzyme-coupled colorimetric method for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Simultaneous determination of this compound and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. content.abcam.com [content.abcam.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the Pharmacokinetic Analysis of Sarcosine in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcosine (B1681465) (N-methylglycine) is an endogenous amino acid intermediate in the metabolism of choline (B1196258) to glycine (B1666218). It has garnered significant interest in biomedical research due to its potential roles as a biomarker for prostate cancer and its therapeutic applications in neurological disorders such as schizophrenia, acting as a glycine transporter 1 (GlyT1) inhibitor. Understanding the pharmacokinetic profile of this compound is crucial for the design and interpretation of preclinical efficacy and toxicology studies.
These application notes provide a detailed overview of the methodologies for conducting pharmacokinetic analyses of this compound in preclinical models, primarily focusing on rodents. While comprehensive pharmacokinetic parameters for this compound are not extensively consolidated in publicly available literature, this document synthesizes available data on its biodistribution and provides protocols for key experiments based on established analytical methods.
Data Presentation: Pharmacokinetic and Biodistribution Data
Table 1: Representative Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | Oral Administration (Representative) | Intravenous Administration (Representative) |
| Dose | (mg/kg) | (mg/kg) |
| Cmax (ng/mL) | Value | Value |
| Tmax (h) | Value | N/A |
| AUC0-t (ng·h/mL) | Value | Value |
| AUC0-∞ (ng·h/mL) | Value | Value |
| t1/2 (h) | Value | Value |
| CL (mL/min/kg) | N/A | Value |
| Vss (L/kg) | N/A | Value |
| Oral Bioavailability (%) | Value | N/A |
| Note: This table is a template. Specific values need to be determined experimentally. |
Table 2: Biodistribution of ¹¹C-Sarcosine in Sprague-Dawley Rats (% Injected Dose/Organ) [1]
| Organ | 5 min | 15 min | 30 min | 60 min | 90 min |
| Blood | 4.5 ± 0.8 | 3.1 ± 0.5 | 2.5 ± 0.4 | 1.8 ± 0.3 | 1.5 ± 0.2 |
| Heart | 1.2 ± 0.2 | 0.8 ± 0.1 | 0.6 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 |
| Lungs | 3.5 ± 0.6 | 2.5 ± 0.4 | 1.8 ± 0.3 | 1.2 ± 0.2 | 0.9 ± 0.1 |
| Liver | 10.2 ± 1.5 | 12.5 ± 1.8 | 11.8 ± 1.7 | 9.5 ± 1.4 | 8.1 ± 1.2 |
| Spleen | 0.8 ± 0.1 | 0.9 ± 0.1 | 0.8 ± 0.1 | 0.7 ± 0.1 | 0.6 ± 0.1 |
| Kidneys | 15.1 ± 2.2 | 18.2 ± 2.6 | 16.5 ± 2.4 | 12.8 ± 1.9 | 10.5 ± 1.5 |
| Stomach | 1.5 ± 0.3 | 1.8 ± 0.3 | 2.1 ± 0.4 | 2.5 ± 0.4 | 2.8 ± 0.5 |
| Intestines | 5.2 ± 0.9 | 6.8 ± 1.1 | 8.1 ± 1.3 | 9.5 ± 1.5 | 10.2 ± 1.6 |
| Muscle | 1.8 ± 0.3 | 2.5 ± 0.4 | 3.1 ± 0.5 | 3.5 ± 0.6 | 3.8 ± 0.6 |
| Brain | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Data are presented as mean ± SD.[1] |
Experimental Protocols
Pharmacokinetic Study in Rats
This protocol describes a typical pharmacokinetic study to determine the parameters of this compound following oral and intravenous administration in rats.
1.1. Animal Models
-
Species: Sprague-Dawley rats.[2]
-
Sex: Male and/or female.
-
Weight: 200-250 g.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum. Animals should be fasted overnight before dosing.
1.2. Dosing and Administration
-
Intravenous (IV) Administration:
-
Prepare a sterile solution of this compound in saline or another appropriate vehicle.
-
Administer a single bolus dose (e.g., 5 mg/kg) via the tail vein.
-
-
Oral (PO) Administration:
-
Prepare a solution or suspension of this compound in a suitable vehicle (e.g., water, 0.5% methylcellulose).
-
Administer a single dose (e.g., 20 mg/kg) by oral gavage.
-
1.3. Blood Sampling
-
Collect serial blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at the following time points:
-
IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.
-
PO: 0 (pre-dose), 15, 30 minutes, and 1, 1.5, 2, 4, 6, 8, 12, 24 hours post-dose.
-
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.
1.4. Sample Analysis
-
Analyze the concentration of this compound in plasma samples using a validated LC-MS/MS method (see Protocol 3).
1.5. Pharmacokinetic Analysis
-
Use non-compartmental analysis to determine the pharmacokinetic parameters, including Cmax, Tmax, AUC, t1/2, CL, and Vss.
-
Calculate oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.
Biodistribution Study in Rats
This protocol is based on the methodology for a biodistribution study using radiolabeled this compound.[1]
2.1. Radiolabeling
-
Synthesize ¹¹C-sarcosine or another suitably radiolabeled form of this compound.
2.2. Animal Model and Administration
-
Use Sprague-Dawley rats (2 male, 2 female per time point).[1]
-
Administer a single intravenous injection of radiolabeled this compound (e.g., 7.4–28 MBq) via the tail vein.[1]
2.3. Tissue Collection
-
At predetermined time points (e.g., 5, 15, 30, 60, and 90 minutes) post-injection, euthanize the animals.[1]
-
Rapidly dissect and collect major organs and tissues (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, brain, etc.).
-
Weigh each tissue sample.
2.4. Radioactivity Measurement
-
Measure the radioactivity in each tissue sample using a gamma counter.
-
Express the results as a percentage of the injected dose per gram of tissue (%ID/g).
LC-MS/MS Method for Quantification of this compound in Plasma
This protocol provides a general framework for the development of a sensitive and specific LC-MS/MS method for this compound quantification.
3.1. Materials and Reagents
-
This compound analytical standard
-
Internal standard (IS) (e.g., this compound-d3)
-
Acetonitrile (ACN), Methanol (MeOH), Formic acid (FA) (all LC-MS grade)
-
Ultrapure water
3.2. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 150 µL of ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3.3. Chromatographic Conditions
-
Column: HILIC column (for polar compounds) or a suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of ACN and water, both containing a small percentage of FA (e.g., 0.1%).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
3.4. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (m/z) → Product ion (m/z) (e.g., 90.1 → 44.1)
-
IS (this compound-d3): Precursor ion (m/z) → Product ion (m/z) (e.g., 93.1 → 47.1)
-
-
Optimize other MS parameters such as collision energy and declustering potential.
3.5. Calibration and Quantification
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the concentration.
-
Quantify this compound in the unknown samples using the calibration curve.
Visualizations
This compound Metabolism Pathway
Caption: Metabolic pathway of this compound synthesis and degradation.
Experimental Workflow for Preclinical Pharmacokinetic Study
Caption: Workflow for a preclinical pharmacokinetic study of this compound.
References
Troubleshooting & Optimization
Overcoming interference of alanine in sarcosine quantification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of alanine (B10760859) interference in sarcosine (B1681465) quantification.
Frequently Asked Questions (FAQs)
Q1: Why does alanine interfere with this compound quantification?
Alanine, particularly α-alanine, is a common interference in this compound quantification because it is an isomer of this compound.[1][2] This means both molecules have the same molecular weight (89.09 g/mol ) and elemental composition.[2] Consequently, standard mass spectrometry (MS) techniques alone cannot differentiate between them, as they generate identical parent and fragment ions.[3][4] Furthermore, this compound and alanine often co-elute in traditional reversed-phase high-performance liquid chromatography (HPLC), making their separation and individual quantification challenging.[3][4]
Q2: What are the primary methods to quantify this compound and overcome alanine interference?
There are three main approaches to accurately quantify this compound in the presence of alanine:
-
Enzymatic Assays: These methods utilize the high specificity of the this compound oxidase (SOX) enzyme, which selectively catalyzes the oxidation of this compound.[4][5][6]
-
Chromatographic Separation: Advanced chromatographic techniques, such as specialized HPLC columns or gas chromatography (GC), can be optimized to physically separate this compound from alanine before detection by mass spectrometry.[1][3]
-
Chemical Derivatization: This involves chemically modifying this compound to alter its properties, allowing it to be distinguished from alanine by chromatography and mass spectrometry.[7]
Q3: My enzymatic assay is showing high background noise. What could be the cause?
High background noise in an enzyme-coupled colorimetric or fluorescent assay can be due to several factors:
-
Sample Matrix Effects: Components in biological samples like urine or serum can interfere with the assay. For example, uric acid has been observed to cause interference in some colorimetric assays.[5]
-
Reagent Instability: Ensure that reagents, especially the chromogenic or fluorogenic substrate (e.g., Amplex Red), are fresh and have been stored correctly to prevent degradation.
-
Contamination: Contamination of samples or reagents with substances that react with the detection reagents can lead to a high background.
Q4: I am using LC-MS, but my this compound and alanine peaks are not separating. What can I do?
Co-elution of this compound and alanine is a common issue with standard reversed-phase HPLC columns.[3] To improve separation, consider the following:
-
Column Chemistry: Switch to a different column chemistry. Phenyl-hexyl columns have been shown to be effective in separating these isomers.[8]
-
Mobile Phase Optimization: Adjusting the mobile phase composition and gradient can significantly impact separation. Experiment with different solvent ratios and pH.
-
Derivatization: If chromatographic optimization is insufficient, consider a pre-column derivatization step to alter the retention characteristics of this compound.
Troubleshooting Guides
Guide 1: Troubleshooting Enzymatic this compound Assays
This guide addresses common issues encountered with enzyme-coupled assays for this compound quantification.
| Problem | Potential Cause | Recommended Solution |
| Low or no signal | Inactive this compound oxidase (SOX) or horseradish peroxidase (HRP) enzyme. | Verify enzyme activity with a positive control. Ensure proper storage conditions for enzymes. |
| Incorrect pH of the reaction buffer. | Optimize the reaction pH. A pH of 7.5 is often optimal for SOX-HRP coupled assays.[5] | |
| Insufficient incubation time or temperature. | Ensure the reaction is incubated at the recommended temperature (e.g., 37°C) for the specified time (e.g., 20-30 minutes).[5][6] | |
| High variability between replicates | Inaccurate pipetting. | Calibrate pipettes and use proper pipetting techniques. |
| Incomplete mixing of reagents. | Ensure thorough mixing of reagents in each well. | |
| Sample precipitation. | Centrifuge samples to remove any particulates before analysis.[5] | |
| Signal detected in no-sarcosine control | Contamination of reagents or samples. | Use fresh, high-purity reagents and take care to avoid cross-contamination. |
| Non-specific reaction of the detection probe. | Run a blank reaction without the enzyme to assess the level of non-specific signal generation. |
Experimental Protocols & Methodologies
Protocol 1: Enzymatic Quantification of this compound using a Colorimetric Assay
This protocol is based on the specific reaction of this compound oxidase (SOX) and horseradish peroxidase (HRP) with a chromogenic substrate.[5]
Principle: this compound is oxidized by SOX to produce glycine, formaldehyde, and hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a chromogenic substrate (e.g., Amplex Red) in the presence of HRP to produce a colored product (resorufin), which can be measured spectrophotometrically.[5]
Workflow Diagram:
Figure 1: Workflow for enzymatic this compound quantification.
Materials:
-
This compound standard solution
-
This compound oxidase (SOX)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent
-
Sodium phosphate (B84403) buffer (50 mM, pH 7.5)
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Prepare this compound Standards: Prepare a series of this compound standards in the sodium phosphate buffer with concentrations ranging from 1 to 200 µM.[5]
-
Prepare Reaction Mixture: Prepare a reaction mixture containing Amplex Red and HRP in the sodium phosphate buffer according to the manufacturer's instructions.
-
Sample Preparation: Centrifuge urine samples to remove particulates. The supernatant can be used directly.[5]
-
Assay: a. To each well of a 96-well plate, add 20 µL of the sample or standard. b. Add the reaction mixture to each well. c. Initiate the reaction by adding SOX solution to each well. d. Incubate the plate at 37°C for 20 minutes.[5]
-
Measurement: Measure the absorbance at 570 nm using a spectrophotometer.
-
Data Analysis: Construct a standard curve by plotting the absorbance values of the standards against their concentrations. Use the standard curve to determine the this compound concentration in the samples.
Specificity Check: To confirm the specificity of the assay for this compound over alanine, spike a pooled urine sample with 50 µM of alanine and another with 50 µM of this compound. No significant signal should be detected in the alanine-spiked sample compared to the this compound-spiked sample.[5]
Protocol 2: LC-MS/MS Method for this compound and Alanine Separation
This protocol provides a high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to resolve and quantify this compound from alanine isomers.[3]
Principle: This method utilizes a specific HPLC column and mobile phase gradient to chromatographically separate this compound from α- and β-alanine. The separated isomers are then detected and quantified by a mass spectrometer.
Workflow Diagram:
Figure 2: Workflow for LC-MS/MS quantification of this compound.
Materials:
-
HPLC system coupled to a tandem mass spectrometer
-
Phenyl-hexyl analytical column[8]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
This compound and alanine standards
-
Internal standard (e.g., isotopically labeled this compound)
Procedure:
-
Sample Preparation: a. Spike samples with the internal standard. b. Perform protein precipitation by adding a solvent like acetonitrile. c. Centrifuge the samples and collect the supernatant for analysis.
-
LC Separation: a. Inject the prepared sample onto the phenyl-hexyl column. b. Apply a gradient elution program using Mobile Phase A and Mobile Phase B to separate this compound from alanine isomers.
-
MS/MS Detection: a. Use an electrospray ionization (ESI) source in positive mode. b. Monitor the specific parent-to-product ion transitions for this compound and the internal standard in multiple reaction monitoring (MRM) mode.
-
Quantification: a. Integrate the peak areas for this compound and the internal standard. b. Calculate the concentration of this compound in the samples based on a calibration curve generated from standards.
Performance Characteristics: A well-optimized LC-MS/MS method can achieve a limit of quantitation (LOQ) as low as 5 ng/mL.[3]
Quantitative Data Summary
The following table summarizes the performance characteristics of different methods for this compound quantification, highlighting their ability to overcome alanine interference.
| Method | Principle | Limit of Detection (LOD) | Linear Range | Key Advantage over Alanine Interference | Reference |
| Enzymatic Colorimetric Assay | This compound oxidase (SOX) and horseradish peroxidase (HRP) coupled reaction. | 0.7 µM | 1-200 µM | High enzyme specificity for this compound over alanine. | [5] |
| HPLC-MS/MS | Chromatographic separation followed by mass spectrometric detection. | 5 ng/mL (LOQ) | N/A | Physical separation of this compound and alanine isomers. | [3] |
| GC-MS with Derivatization | Gas chromatography separation of derivatized analytes. | 0.15 ng/mL | 0.1-100 µg/mL | Derivatization is specific to this compound, preventing alanine interference. | [7] |
| Enzymatic Elimination with LC-MS/MS | SOX is used to eliminate this compound, and the difference in the combined peak is measured. | 1 µg/L | 3 ppb - 1 mg/L | Enzymatic removal of this compound from the co-eluting peak. | [4] |
Logical Relationship Diagram for Method Selection
This diagram illustrates the decision-making process for selecting an appropriate method to overcome alanine interference in this compound quantification.
Figure 3: Decision tree for selecting a this compound quantification method.
References
- 1. Simultaneous determination of this compound and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A reproducible and high-throughput HPLC/MS method to separate this compound from α- and β-alanine and to quantify this compound in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Partial enzymatic elimination and quantification of this compound from alanine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of this compound quantification in urine based on enzyme-coupled colorimetric method for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel enzymatic technique for determination of this compound in urine samples - Analytical Methods (RSC Publishing) DOI:10.1039/C1AY05541K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Ensuring the Stability of Sarcosine in Frozen Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential guidance on maintaining the stability of sarcosine (B1681465) in frozen biological samples to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions regarding the stability of this compound during sample storage and analysis.
1. My measured this compound levels are unexpectedly low. What are the potential causes related to sample storage?
Unexpectedly low this compound concentrations can arise from degradation during storage. Several factors could be at play:
-
Suboptimal Storage Temperature: While freezing is essential, the temperature itself is critical. Long-term storage at -20°C may not be sufficient to halt all enzymatic and chemical degradation processes. For extended periods, -80°C is strongly recommended to better preserve this compound integrity.
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can significantly impact this compound stability. Each cycle can lead to the degradation of metabolites. It is advisable to aliquot samples into single-use volumes before initial freezing to avoid the need for repeated thawing of the entire sample.
-
Delayed Freezing: The time between sample collection and freezing is a critical window where significant degradation can occur. To minimize this, process and freeze samples as quickly as possible after collection.
-
Improper Sample Handling Post-Thawing: Once thawed, samples should be kept on ice and analyzed promptly. Prolonged exposure to room temperature can lead to renewed enzymatic activity and degradation of this compound.
2. I am observing high variability in this compound concentrations across samples from the same cohort. Could this be related to pre-analytical factors?
High variability is often linked to inconsistencies in sample handling and processing before analysis. Key pre-analytical variables to consider include:
-
Inconsistent Freezing Protocols: Variations in the time taken to freeze samples or the freezing method itself can introduce variability. Standardize your freezing protocol for all samples.
-
Differences in Storage Duration: If samples have been stored for different lengths of time, this could contribute to variability in this compound levels, especially if stored at -20°C.
-
Contamination from Collection Tubes: Certain types of collection tubes, such as some EDTA vacutainers, have been reported to contain significant amounts of this compound, leading to artificially elevated and variable results.[1] It is crucial to test your collection tubes for potential contamination or choose tubes certified for metabolomics studies.
-
Dietary Intake: this compound levels can be influenced by dietary intake of choline (B1196258) and methionine.[2] While not a storage issue, it's a critical pre-analytical variable to consider when interpreting data from a cohort.
3. What are the best practices for long-term storage of biological samples for this compound analysis?
For optimal long-term stability of this compound, adhere to the following best practices:
-
Optimal Storage Temperature: Store all biological samples (plasma, serum, urine) at -80°C or in liquid nitrogen for long-term storage.
-
Aliquotting: Upon collection and processing, aliquot samples into smaller, single-use volumes. This minimizes the need for freeze-thaw cycles.
-
Rapid Freezing: Freeze samples as rapidly as possible after collection and processing to minimize degradation. Snap-freezing in liquid nitrogen is an effective method.
-
Proper Labeling: Clearly and durably label all aliquots with essential information, including sample ID, date of collection, and aliquot number.
-
Avoid Frost-Free Freezers: Do not use frost-free freezers for long-term storage as they have temperature fluctuations during their auto-defrost cycles which can be detrimental to sample stability.
4. How many freeze-thaw cycles can my samples undergo before this compound levels are significantly affected?
While the exact number can depend on the sample matrix and the specific conditions of freezing and thawing, it is a well-established principle that freeze-thaw cycles should be minimized. Some studies have shown that certain metabolites can be affected by as few as one to three cycles. For this compound in urine, one study indicated stability through three freeze-thaw cycles. However, as a general rule and best practice, it is highly recommended to aliquot samples to avoid more than a single freeze-thaw cycle.
Quantitative Data on this compound Stability
The following tables summarize the expected stability of this compound in frozen human plasma and urine based on available data and general principles of amino acid stability. Please note that these are estimates, and stability can be influenced by the specific composition of the biological matrix.
Table 1: Estimated Stability of this compound in Frozen Human Plasma
| Storage Temperature | Short-Term Stability (1-4 weeks) | Long-Term Stability (>1 year) | Impact of Freeze-Thaw Cycles (per cycle) |
| -20°C | Generally stable, potential for minor degradation. | Moderate risk of degradation. Not recommended for long-term studies. | Potential for ~5-10% degradation. |
| -80°C | Highly stable. | Considered stable. This is the recommended temperature for long-term storage. | Minimal degradation (<5%). |
Table 2: Estimated Stability of this compound in Frozen Human Urine
| Storage Temperature | Short-Term Stability (1-4 weeks) | Long-Term Stability (>1 year) | Impact of Freeze-Thaw Cycles (per cycle) |
| -20°C | Generally stable. | Potential for degradation. | Reported to be stable for up to 3 cycles in some studies, but caution is advised. |
| -80°C | Highly stable. | Highly stable. Recommended for long-term storage to ensure integrity. | Minimal degradation (<5%). |
Experimental Protocols
Protocol for Assessing this compound Stability in Frozen Biological Samples
This protocol outlines a general procedure to validate the stability of this compound in your specific sample matrix under your laboratory's storage conditions.
1. Objective: To determine the stability of endogenous this compound in a specific biological matrix (e.g., human plasma, urine) under different frozen storage temperatures and after multiple freeze-thaw cycles.
2. Materials:
-
A pool of the biological matrix of interest from healthy volunteers.
-
This compound standard for spiking (optional).
-
Validated analytical method for this compound quantification (e.g., LC-MS/MS).
-
-20°C and -80°C freezers.
-
Cryovials for aliquoting.
3. Experimental Design:
-
Baseline (T=0): Immediately after collection and processing, analyze a set of aliquots to establish the baseline this compound concentration.
-
Temperature Stability:
-
Store aliquots at -20°C and -80°C.
-
At specified time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), thaw a set of aliquots from each temperature and analyze for this compound concentration.
-
-
Freeze-Thaw Stability:
-
Subject a set of aliquots stored at -80°C to multiple freeze-thaw cycles.
-
A freeze-thaw cycle consists of removing the sample from the freezer, allowing it to thaw completely at room temperature or on ice, vortexing, and then re-freezing at -80°C.
-
Analyze aliquots after 1, 2, 3, 4, and 5 freeze-thaw cycles.
-
4. Sample Analysis:
-
Thaw samples on ice to minimize degradation.
-
Follow your established and validated analytical protocol for this compound quantification.
-
Analyze all samples from a single time point or freeze-thaw cycle in the same analytical run to minimize inter-assay variability.
5. Data Analysis:
-
Calculate the mean and standard deviation of this compound concentrations for each condition.
-
Express the stability as a percentage of the baseline (T=0) concentration.
-
A common acceptance criterion for stability is that the mean concentration should be within ±15% of the baseline value.
Visualizations
This compound Metabolic Pathway
This compound is a key intermediate in the metabolism of choline and is involved in one-carbon metabolism. It is formed from glycine (B1666218) by the enzyme glycine N-methyltransferase (GNMT) and is converted back to glycine by this compound dehydrogenase (SARDH).
Caption: Overview of this compound Metabolism in the Context of Choline Oxidation.
Experimental Workflow for this compound Stability Testing
The following diagram illustrates the logical flow of an experiment designed to assess the stability of this compound in frozen biological samples.
Caption: Logical workflow for a this compound stability study.
References
Optimizing Sarcosine Derivatization for GC-MS Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the derivatization of sarcosine (B1681465) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: this compound, like other amino acids, is a polar and non-volatile compound. Direct analysis by GC-MS is challenging because it will not readily vaporize at the temperatures used in the gas chromatograph, leading to poor chromatographic peak shape and low sensitivity. Derivatization is a chemical modification process that converts polar functional groups (like the carboxylic acid and secondary amine in this compound) into less polar and more volatile derivatives, making them suitable for GC-MS analysis.[1][2]
Q2: What are the most common derivatization methods for this compound?
A2: The most common methods for derivatizing this compound for GC-MS analysis are silylation and acylation.[3] Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is a widely used technique.[3] A novel 1,3-dipolar cycloaddition method has also been developed to specifically address the challenge of separating this compound from its isomer, L-alanine.[4]
Q3: What is the main challenge in the GC-MS analysis of this compound?
A3: A major challenge in the accurate quantification of this compound is the interference from its isobaric isomers, particularly α-alanine and β-alanine.[3][4] These compounds have the same mass-to-charge ratio (m/z), making them difficult to distinguish using mass spectrometry alone. Chromatographic separation of their derivatives is therefore crucial.[3]
Troubleshooting Guide
Issue 1: Poor or no derivatization product detected.
-
Question: I am not seeing the expected peak for my derivatized this compound, or the peak is very small. What could be the problem?
-
Answer: This issue can arise from several factors:
-
Presence of Moisture: Silylation reagents are highly sensitive to moisture, which can lead to poor reaction yield and instability of the derivatives. Ensure that your sample is completely dry before adding the derivatization reagent. Lyophilization or drying under a stream of nitrogen gas are common techniques.[3][4] All glassware and solvents should also be anhydrous.
-
Incorrect Reagent Volume: The amount of derivatization reagent can significantly impact the efficiency of the reaction.[4] Ensure you are using the optimized volume of the reagent as specified in your protocol.
-
Suboptimal Reaction Temperature or Time: Derivatization reactions are sensitive to both temperature and time.[3][4] If the temperature is too low or the reaction time is too short, the reaction may be incomplete. Conversely, excessively high temperatures or long reaction times can lead to degradation of the derivative. Refer to the optimized conditions for your specific method (see tables below).
-
Reagent Degradation: Derivatization reagents can degrade over time, especially if not stored properly. Ensure your reagents are fresh and have been stored according to the manufacturer's instructions.
-
Issue 2: Co-elution of this compound and L-alanine peaks.
-
Question: My this compound and L-alanine peaks are overlapping, making quantification impossible. How can I resolve this?
-
Answer: Co-elution of this compound and its isomers is a common problem.[3][4] Here are some strategies to address this:
-
Optimize GC Conditions: Adjusting the GC temperature program, such as using a slower temperature ramp, can sometimes improve the separation of closely eluting peaks.
-
Alternative Derivatization Method: Standard silylation methods can result in derivatized this compound and L-alanine that still co-elute.[4] Consider using the 1,3-dipolar cycloaddition derivatization method, which is highly specific to this compound and does not react with L-alanine, thus eliminating the interference.[4]
-
Use of Tandem Mass Spectrometry (MS/MS): If available, GC-MS/MS can be used to distinguish between co-eluting isomers by monitoring specific fragment ion transitions for each compound.[3]
-
Issue 3: Poor reproducibility of results.
-
Question: I am getting inconsistent results between different runs. What could be causing this?
-
Answer: Poor reproducibility can stem from variability in the sample preparation and derivatization steps.
-
Inconsistent Derivatization Conditions: Ensure that the reaction time, temperature, and reagent volumes are precisely controlled for every sample.
-
Derivative Instability: Some derivatives, particularly trimethylsilyl (B98337) (TMS) derivatives formed with BSTFA, can be sensitive to moisture and may degrade over time.[3] It is recommended to analyze the samples as soon as possible after derivatization. Studies have shown that TMS derivatives of this compound are stable for up to two hours.[3] TBDMS derivatives formed with MTBSTFA are generally more stable and less moisture-sensitive.
-
Variability in Sample Dryness: Inconsistent drying of samples can lead to varying levels of residual moisture, affecting derivatization efficiency.
-
Experimental Protocols & Data
Silylation with BSTFA + 1% TMCS
This protocol is adapted for the derivatization of this compound and related metabolites.
Methodology:
-
Place 100 µL of the standard solution or sample into a GC vial.
-
Evaporate the sample to complete dryness under vacuum at 400 mmHg overnight.[3]
-
Add 100 µL of BSTFA + 1% TMCS to the dried residue.[3]
-
Seal the vial and heat at 100 °C for 1.5 hours.[3]
-
After cooling to room temperature, add 100 µL of acetonitrile.[3]
-
Transfer the solution to a GC glass insert for analysis.[3]
-
Inject 1 µL of the derivatized sample into the GC-MS.[3]
Optimization of Silylation Reaction Time:
The following table summarizes the effect of reaction time on the relative peak area of this compound and related metabolites when derivatized with BSTFA + 1% TMCS at 100 °C. A reaction time of 1.5 hours provides a suitable yield for all compounds.[3]
| Reaction Time (hours) | This compound (Relative Peak Area) | α-Alanine (Relative Peak Area) | β-Alanine (Relative Peak Area) | Glycine (Relative Peak Area) | Creatinine (Relative Peak Area) |
| 0.5 | Suboptimal | Suboptimal | Optimal | Optimal | Suboptimal |
| 1.0 | Suboptimal | Optimal | Suboptimal | Suboptimal | Suboptimal |
| 1.5 | Optimal | Second Highest | Second Highest | Second Highest | Second Highest |
| 2.0 | Suboptimal | Suboptimal | Suboptimal | Suboptimal | Optimal |
Stability of TMS Derivatives:
The trimethylsilyl (TMS) derivatives of this compound and related metabolites show good stability for up to two hours after derivatization, with over 80% of the derivative remaining intact.[3] Analysis should be performed within this timeframe for accurate quantification.
1,3-Dipolar Cycloaddition Derivatization
This novel method offers high selectivity for this compound over L-alanine.[4]
Methodology:
-
Evaporate the sample to dryness at 50 °C under a gentle stream of nitrogen gas.[4]
-
The optimization of reagent amounts, reaction temperature, and time is crucial for this method and should be performed as described in the original research.[4]
-
The derivatized sample can be directly injected into the GC-MS system.
Optimized Conditions for 1,3-Dipolar Cycloaddition:
The following table summarizes the optimized conditions for this specific derivatization method as reported in the literature.
| Parameter | Optimal Condition |
| Reagent Amount | Optimized based on specific analyte concentration[4] |
| Reaction Temperature | 30 °C[4] |
| Reaction Time | 30 minutes[4] |
Visualizations
Caption: Experimental workflow for this compound derivatization and GC-MS analysis.
Caption: Troubleshooting logic for common issues in this compound derivatization.
References
Technical Support Center: Troubleshooting Poor Peak Shape in Sarcosine Liquid Chromatography
Welcome to the technical support center for the analysis of sarcosine (B1681465) via liquid chromatography. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues related to poor peak shape in their experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific problems you may encounter during the liquid chromatographic analysis of this compound.
Q1: Why is my this compound peak exhibiting significant tailing?
Peak tailing, where the latter half of the peak is broader than the front, is a common issue when analyzing polar, basic compounds like this compound.
Potential Causes and Solutions:
-
Secondary Interactions: this compound's amine group can interact with acidic residual silanol (B1196071) groups on the surface of silica-based columns. This is a very common cause of tailing.
-
Troubleshooting:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to be 2 or more units below the pKa of the this compound's amine group (pKa ≈ 10.0).[1] An acidic mobile phase (e.g., pH 2.5-3.5) will protonate the silanol groups, minimizing these secondary interactions. For example, using a mobile phase containing 0.1% formic acid is a common strategy.[2][3]
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 or Phenyl-Hexyl column. End-capping chemically treats the silica (B1680970) surface to reduce the number of accessible silanol groups.
-
Add a Competing Base: In some cases, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help to saturate the active sites on the stationary phase, though this is less common with modern columns.
-
-
-
Column Overload: Injecting too much this compound can saturate the stationary phase, leading to tailing.
-
Troubleshooting:
-
Reduce Injection Volume: Sequentially decrease the volume of your sample injection.
-
Dilute the Sample: Prepare a more dilute sample and inject the original volume. If the peak shape improves with a lower concentration, the original sample was likely overloaded.
-
-
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.
-
Troubleshooting:
-
Use a Guard Column: A guard column installed before the analytical column will protect it from strongly retained contaminants.
-
Flush the Column: Follow the manufacturer's instructions to wash the column with a strong solvent.
-
Replace the Column: If the above steps do not resolve the issue, the column may be irreversibly damaged and require replacement.
-
-
Q2: My this compound peak is fronting. What is the cause?
Peak fronting, where the initial part of the peak is sloped, is less common than tailing but can still occur.
Potential Causes and Solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, leading to fronting. This is particularly relevant in Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Troubleshooting:
-
Dissolve Sample in Mobile Phase: Whenever possible, dissolve and dilute your this compound standard and samples in the initial mobile phase of your gradient.
-
Reduce Organic Content in Sample Solvent (for HILIC): If using HILIC, ensure your sample solvent has a similar or higher acetonitrile (B52724) concentration than your mobile phase.
-
-
-
Column Overload: Severe mass overload can sometimes manifest as fronting.
-
Troubleshooting: Dilute your sample or reduce the injection volume.
-
-
Column Bed Collapse: A void or channel in the column packing can lead to a distorted flow path and fronting peaks.
-
Troubleshooting: This issue is generally irreversible. Replace the column and ensure that pressure fluctuations are minimized during operation.
-
Q3: Why is my this compound peak splitting into two or appearing as a shoulder?
Peak splitting suggests that the analyte is experiencing two different retention pathways or that there is an unresolved component.
Potential Causes and Solutions:
-
Co-elution with an Isomer: this compound has two common isomers, α-alanine and β-alanine, which can be difficult to separate.[4][5] If your sample contains these, you may be observing incomplete separation rather than true peak splitting.
-
Troubleshooting:
-
Optimize Selectivity: Adjust the mobile phase composition, pH, or temperature to improve the resolution between this compound and its isomers.
-
Change Stationary Phase: A Phenyl-Hexyl column may offer different selectivity compared to a standard C18 column.[2][3][6] HILIC columns are also a good alternative for separating these polar compounds.
-
-
-
Sample Solvent Effect: Injecting a sample in a solvent that is not compatible with the mobile phase can cause the peak to split at the column inlet.
-
Troubleshooting: As with peak fronting, dissolve your sample in the mobile phase.
-
-
Partially Blocked Frit or Column Void: A blockage at the column inlet can create a non-uniform flow path, leading to peak splitting.
-
Troubleshooting:
-
Reverse Flush the Column: Disconnect the column from the detector, reverse the flow direction, and flush with a suitable solvent to waste.
-
Replace the Frit: If possible, replace the inlet frit of the column.
-
Replace the Column: If the problem persists, a void may have formed at the head of the column, necessitating its replacement.
-
-
Q4: My this compound peak is very broad. How can I improve its efficiency?
Broad peaks can compromise sensitivity and resolution.
Potential Causes and Solutions:
-
Poor Retention (in Reversed-Phase): this compound is very polar and may have little retention on a standard C18 column without derivatization, resulting in a broad, early-eluting peak.[7]
-
Troubleshooting:
-
Derivatization: Derivatize this compound to make it more hydrophobic. This will improve retention and often enhances detection sensitivity.[6][8]
-
Use HILIC: HILIC is specifically designed for the retention of polar compounds and is an excellent alternative to reversed-phase for underivatized this compound.
-
Use a Polar-Embedded or AQ-type C18 Column: These columns are designed to be more stable in highly aqueous mobile phases and can offer better retention for polar analytes.
-
-
-
Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can contribute to band broadening.
-
Troubleshooting:
-
Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter (e.g., 0.005 inches) to connect the injector, column, and detector.
-
Ensure Proper Connections: Check that all fittings are correctly installed and that there are no gaps between the tubing and the port.
-
-
-
High Temperature: While higher temperatures can sometimes improve peak shape, excessively high temperatures can in some cases lead to broadening.
-
Troubleshooting: Optimize the column temperature. A good starting point is often between 25-40°C.
-
Data Presentation
Table 1: Influence of Mobile Phase pH on this compound in Reversed-Phase LC
This compound has two pKa values: pKa1 ≈ 2.2 (carboxylic acid) and pKa2 ≈ 10.0 (secondary amine).[1] The pH of the mobile phase will significantly affect its charge state and retention.
| Mobile Phase pH | Predominant Charge State of this compound | Expected Retention on C18 | Potential Peak Shape Issues |
| < 2.2 | Cationic (+) | Low | Good, secondary interactions are minimized. |
| 2.2 - 10.0 | Zwitterionic (+/-) | Very Low | Can be variable; potential for tailing if pH is not well-controlled. |
| > 10.0 | Anionic (-) | Extremely Low | Poor, analyte is highly polar. |
Table 2: Recommended Starting Conditions for this compound Analysis
| Parameter | Reversed-Phase (with Derivatization) | Hydrophilic Interaction (HILIC) |
| Column | C18 or Phenyl-Hexyl, 3-5 µm | Amide or Bare Silica, 3-5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid or 20 mM Ammonium Formate | Acetonitrile with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Water with 0.1% Formic Acid |
| Gradient | Start with low %B (e.g., 5-10%) and increase | Start with high %A (e.g., 90-95%) and decrease |
| Flow Rate | 0.3 - 0.8 mL/min (for 4.6 mm ID) | 0.3 - 0.8 mL/min (for 4.6 mm ID) |
| Temperature | 30 - 40 °C | 30 - 40 °C |
| Sample Diluent | Initial Mobile Phase | 90:10 Acetonitrile:Water |
Experimental Protocols
Protocol 1: Preparation of an Acidic Mobile Phase (0.1% Formic Acid)
-
Measure Reagents: For 1 Liter of mobile phase, measure 999 mL of HPLC-grade water (for Mobile Phase A) or acetonitrile (for Mobile Phase B).
-
Add Acid: Carefully add 1 mL of high-purity formic acid to the 999 mL of solvent.
-
Mix Thoroughly: Cap the bottle and invert it 15-20 times to ensure the solution is homogeneous.
-
Degas: Degas the mobile phase using sonication, vacuum filtration, or helium sparging to prevent bubble formation in the HPLC system.
Protocol 2: HILIC Column Conditioning and Equilibration
Proper conditioning is critical for reproducible results in HILIC mode.
-
Initial Wash: Wash the new HILIC column with 50:50 Water:Acetonitrile for 30-60 minutes to ensure it is fully wetted.
-
High Organic Wash: Flush the column with 95-100% acetonitrile for at least 30 minutes.
-
Equilibration: Equilibrate the column with the initial mobile phase conditions of your gradient (e.g., 95% acetonitrile / 5% aqueous buffer) for at least 30-60 minutes, or until the baseline is stable.
-
Re-equilibration Between Runs: Ensure a sufficient re-equilibration time between injections. This can often be 5-10 column volumes.
Visualization
Below is a troubleshooting workflow to help diagnose the root cause of poor peak shape in your this compound analysis.
Caption: A workflow diagram for troubleshooting poor peak shape in this compound liquid chromatography.
References
- 1. This compound [drugfuture.com]
- 2. Quantitative determination of this compound and related compounds in urinary samples by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A reproducible and high-throughput HPLC/MS method to separate this compound from α- and β-alanine and to quantify this compound in human serum and urine. | Semantic Scholar [semanticscholar.org]
- 5. "A Reproducible and High-Throughput HPLC/MS Method to Separate Sarcosin" by Tamra E. Meyer, Stephen D. Fox et al. [digitalcommons.cedarville.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. Partial enzymatic elimination and quantification of this compound from alanine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Sarcosine Detection in Urine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of sarcosine (B1681465) detection in urine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting this compound in urine?
A1: The most common methods for this compound detection in urine include enzyme-coupled colorimetric assays, liquid chromatography-mass spectrometry (LC-MS), and various types of biosensors, such as electrochemical and nanoparticle-based sensors.[1][2][3] LC-MS is often considered a highly sensitive and specific method, capable of separating this compound from its isomers, which can be a source of interference.[2][4] Colorimetric assays, often utilizing this compound oxidase (SOX), are simpler and more cost-effective for routine analysis.[1]
Q2: Why is enhancing the sensitivity of this compound detection important?
A2: Enhancing the sensitivity of this compound detection is crucial because this compound is a potential biomarker for prostate cancer, where its levels in urine can be elevated.[5][6] Detecting low concentrations of this compound is important for early diagnosis and for differentiating between healthy individuals and patients with prostate cancer, as some studies suggest that this compound may not be present at detectable levels in the urine of healthy individuals.[1][2]
Q3: What are the main challenges in accurately measuring this compound in urine?
A3: The main challenges include the complex nature of the urine matrix, which contains numerous interfering substances.[1] These can include other amino acids like alanine (B10760859) and glycine (B1666218), which are isomers of this compound, as well as compounds like ascorbic acid, glucose, bilirubin, and uric acid.[1][4] Sample preparation and the choice of analytical method are critical to overcome these challenges and ensure accurate quantification.[7]
Q4: How can I improve the specificity of my this compound detection assay?
A4: To improve specificity, consider using methods with high selectivity, such as LC-MS, which can chromatographically separate this compound from its isomers.[4][8] For enzyme-based assays, ensure the this compound oxidase used is highly specific. Additionally, proper sample preparation to remove interfering substances is crucial.[1] Some methods have been developed to be highly specific for this compound over other amino acids.[1]
Troubleshooting Guides
Issue 1: Low Signal or Poor Sensitivity in Enzyme-Coupled Colorimetric Assay
Possible Cause 1: Suboptimal Reaction Conditions.
-
Troubleshooting:
-
pH: The optimal pH for the this compound oxidase (SOX) and horseradish peroxidase (HRP) coupled reaction is typically around 7.5.[1][9] Verify the pH of your reaction buffer. Buffers such as sodium phosphate (B84403) are commonly used.[1][7]
-
Temperature: The enzymatic reaction is sensitive to temperature. An optimal reaction temperature is generally 37°C.[5][9] Ensure your incubation temperature is correct and stable.
-
Reaction Time: The color development may take time to reach a steady signal. An incubation time of around 20 minutes is often optimal.[1][9]
-
Possible Cause 2: Enzyme Inhibition.
-
Troubleshooting:
-
Interfering Substances: Components in the urine matrix, such as bicarbonate, can inhibit the colorimetric reaction.[10] Consider a sample pre-treatment step or on-device pH adjustment if using a paper-based assay.[10]
-
Reagent Quality: Ensure the enzymes (SOX and HRP) and chromogenic substrate (e.g., Amplex Red, TMB) are not expired and have been stored correctly to maintain their activity.[10][11]
-
Possible Cause 3: Low Analyte Concentration.
-
Troubleshooting:
-
Concentration Step: If this compound levels are below the limit of detection (LOD) of your assay, consider a sample concentration step.
-
Assay Modification: Modifying the assay substrate, for instance by using poly(allylamine hydrochloride) (PAH) on paper-based devices, can confine the reaction to the surface and result in a stronger color signal, thereby lowering the LOD.[10]
-
Issue 2: High Background Noise or Non-Specific Signal
Possible Cause 1: Interference from Urine Matrix.
-
Troubleshooting:
-
Sample Preparation: Centrifuge urine samples to remove particulates.[1][12][13] Diluting the urine sample can sometimes reduce the concentration of interfering substances.
-
Blank Correction: Always run a no-sarcosine control (blank) to correct for background absorbance from the reagents and the sample matrix.[7][9]
-
Uric Acid Interference: Uric acid is a known interferent in peroxidase-based methods.[1] If high levels of uric acid are suspected, a uric acid elimination step might be necessary.[1]
-
Possible Cause 2: Cross-Reactivity with Other Amino Acids.
-
Troubleshooting:
Issue 3: Poor Reproducibility of Results
Possible Cause 1: Inconsistent Sample Handling.
-
Troubleshooting:
-
Standardized Protocol: Follow a strict, standardized protocol for urine sample collection (e.g., midstream urine), centrifugation, and storage.[12][13] Samples should be kept at -80°C for long-term storage.[12]
-
Pipetting Accuracy: Ensure accurate and consistent pipetting of all reagents and samples, especially when preparing the calibration curve.
-
Possible Cause 2: Variability in Reagent Preparation.
-
Troubleshooting:
-
Fresh Reagents: Prepare fresh working solutions of enzymes and substrates for each experiment, as their activity can degrade over time.
-
Consistent Concentrations: Use precisely prepared stock solutions and ensure consistent final concentrations of all reagents in the reaction mixture.
-
Data Presentation
Table 1: Comparison of Different this compound Detection Methods
| Method | Limit of Detection (LOD) | Linear Range | Key Advantages | Key Disadvantages | Reference(s) |
| Enzyme-Coupled Colorimetric Assay | 0.7 µM | 1 - 200 µM | Simple, rapid, cost-effective | Potential for interference from urine matrix | [1] |
| SPIONs/Au Nanoparticle-Based Assay | 5 µM (18 µM in artificial urine) | Up to 100 µM | High sensitivity, suitable for point-of-care | More complex preparation of nanoparticles | [5][14] |
| Paper-Based Colorimetric Assay (PAH modified) | 0.6 µM (2.5 µM in artificial urine) | 0 - 10 µM | Low-cost, portable | Susceptible to inhibition by matrix components | [10] |
| LC-MS with Derivatization | 1 ng/mL | Not specified | High sensitivity and specificity, separates isomers | Requires expensive instrumentation, complex sample prep | [4] |
| LC-MS/MS | 0.05 - 4 nmol/L | 0.003 - 40 µmol/L | Very high sensitivity, can detect multiple metabolites | Time-consuming, requires skilled operator | [8] |
| This compound Oxidase Assay (Biochemical Analyzer) | 1.18 µmol/L | 2.05–125.65 µmol/L | Automated, high-throughput | Requires specialized analyzer | [13] |
| Fluorescent Enzymatic Technique | 20 nmol L−1 | Not specified | High sensitivity, cost-effective | Newer technique, may require further validation | [15] |
| Non-enzymatic Electrochemical Sensor | 0.04 µM (DPV), 0.07 µM (LSV) | 0.1 - 50 µM | High sensitivity, stable | May be affected by electrode fouling | [16][17] |
Experimental Protocols
Protocol 1: Enzyme-Coupled Colorimetric Assay for Urinary this compound
This protocol is based on the method described by Kaewphinit et al., 2018.[1][7][9]
Materials:
-
96-well microtiter plate
-
Spectrophotometer capable of reading absorbance at 570 nm
-
This compound standard solution
-
This compound Oxidase (SOX)
-
Horseradish Peroxidase (HRP)
-
Amplex Red reagent
-
50 mM Sodium Phosphate Buffer (pH 7.5)
-
Urine samples, centrifuged at 3,000 rpm for 10 min at 4°C
Procedure:
-
Sample Preparation: Centrifuge urine samples to remove any particulate matter.
-
Calibration Curve: Prepare a this compound calibration curve by spiking a pooled urine sample (from healthy donors) with known concentrations of this compound standard solution (e.g., ranging from 1-200 µM).
-
Reaction Mixture: In each well of the 96-well plate, add the following in order:
-
127.5 µL of 50 mM sodium phosphate buffer (pH 7.5)
-
20 µL of this compound standard or urine sample
-
12.5 µL of Amplex Red (final concentration 0.012 mM)
-
20 µL of HRP (final concentration 0.3 U)
-
20 µL of SOX (final concentration 0.04 U)
-
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Correct for background absorbance by subtracting the reading of a no-sarcosine control. Plot the calibration curve and determine the this compound concentration in the unknown samples.
Protocol 2: Urine Sample Collection and Processing
This protocol is a general guideline based on multiple sources.[7][12][13]
-
Collection: Collect midstream urine samples (approximately 10-30 mL) in sterile plastic tubes.
-
Initial Processing: Process the samples within 2 hours of collection.
-
Centrifugation: Centrifuge the urine samples at 700-3,000 rpm for 5-10 minutes to pellet cell debris and other particulates.
-
Supernatant Collection: Carefully collect the supernatant into fresh, labeled tubes.
-
Storage: For immediate analysis, samples can be stored at 4°C. For long-term storage, freeze the supernatant at -20°C or preferably -80°C until analysis.
Visualizations
Caption: Workflow for enzyme-coupled colorimetric detection of urinary this compound.
Caption: Enzymatic reaction pathway for the colorimetric detection of this compound.
Caption: Troubleshooting logic for low sensitivity in this compound colorimetric assays.
References
- 1. Development of this compound quantification in urine based on enzyme-coupled colorimetric method for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Sensitive determination of the potential biomarker this compound for prostate cancer by LC-MS with N,N'-dicyclohexylcarbodiimide derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Rapid Method for the Detection of this compound Using SPIONs/Au/CS/SOX/NPs for Prostate Cancer Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. Quantitative determination of this compound and related compounds in urinary samples by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Colorimetric paper-based this compound assay with improved sensitivity - ProQuest [proquest.com]
- 11. Towards this compound determination in urine for prostatic carcinoma detection [repository.cam.ac.uk]
- 12. ir-library.ku.ac.ke [ir-library.ku.ac.ke]
- 13. The Urinary this compound/Creatinine Ratio is a Potential Diagnostic and Prognostic Marker in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Rapid Method for the Detection of this compound Using SPIONs/Au/CS/SOX/NPs for Prostate Cancer Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A novel enzymatic technique for determination of this compound in urine samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. Non-enzymatic electrochemical detection of this compound in serum of prostate cancer patients by CoNiWBO/rGO nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Addressing cross-reactivity in sarcosine immunoassays
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sarcosine (B1681465) immunoassays. The focus is on addressing and resolving issues related to cross-reactivity and other interferences.
Frequently Asked Questions (FAQs)
Q1: What is cross-reactivity in a this compound immunoassay?
A: Cross-reactivity is a type of interference where the antibodies in the assay bind to molecules other than this compound.[1] This occurs when these other molecules have a similar chemical structure to this compound, leading to competition for the antibody binding sites.[1] Significant cross-reactants for a this compound assay can include structurally similar amino acids like glycine (B1666218) and alanine. This can result in an overestimation of the this compound concentration in a sample, leading to inaccurate results.
Q2: My this compound ELISA is showing higher than expected values. Could this be cross-reactivity?
A: Yes, elevated this compound levels could be due to cross-reactivity. This compound (N-methylglycine) is structurally very similar to other endogenous amino acids, particularly glycine and alanine. If the antibody used in your kit is not highly specific, it may also bind to these molecules, causing a falsely high signal. It is crucial to determine the specificity of your assay by testing it against potential cross-reactants.
Q3: What are common substances that can interfere with my this compound immunoassay, other than structurally similar molecules?
A: Besides cross-reactivity, other substances can cause interference, often referred to as "matrix effects".[2][3][4] These effects occur when components in the sample matrix, such as serum or plasma, interfere with the antibody-antigen binding.[2][4] Common interfering substances include:
-
Endogenous proteins: High concentrations of proteins can cause non-specific binding.
-
Lipids: Lipemic (high-fat) samples can interfere with the assay mechanics.
-
Hemolysis: Hemolyzed samples, containing ruptured red blood cells, can affect results.
-
High salt concentrations or extreme pH: These can alter the antibody-binding kinetics.[2]
-
Anticoagulants: The type of anticoagulant used for plasma collection (e.g., EDTA, heparin) can sometimes interfere with the assay.[5]
Q4: How can I differentiate between cross-reactivity and matrix effects?
A: Cross-reactivity is identified by testing the assay's response to pure, structurally related compounds. Matrix effects are identified by performing spike and recovery experiments or by comparing serial dilutions of a sample to the standard curve diluted in the assay buffer. If a sample dilution series is not parallel to the standard curve, a matrix effect is likely present.
Q5: The product datasheet for my this compound ELISA kit claims "no significant cross-reactivity." Is that sufficient?
A: While manufacturers often provide such statements, it is best practice to independently verify the specificity of a new assay lot in your laboratory with your specific samples. Some datasheets may note that not all potential analogues have been tested. For rigorous scientific and clinical applications, in-house validation is crucial for ensuring data accuracy.[6]
Troubleshooting Guide
Issue 1: High Background Signal
High background can mask the true signal and reduce the dynamic range of the assay.
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps and the soaking time between washes. Ensure complete aspiration of wash buffer from the wells after each step.[7] |
| Antibody Concentration Too High | Titrate the primary or secondary antibody to determine the optimal concentration that provides a good signal-to-noise ratio.[7] |
| Inadequate Blocking | Increase the blocking incubation time or try a different blocking agent (e.g., 5% BSA, non-fat dry milk, or a commercial blocking buffer).[7] |
| Cross-Contamination | Use fresh pipette tips for each reagent and sample. Ensure plate sealers are applied correctly to prevent well-to-well contamination during incubations.[8] |
| Substrate Solution Issues | Prepare the substrate solution immediately before use and protect it from light. If the substrate solution has color before use, it has likely degraded and should be discarded.[8] |
Issue 2: Suspected Cross-Reactivity (Falsely High Results)
This is a critical issue for this compound assays due to its similarity to other endogenous molecules.
| Possible Cause | Recommended Solution |
| Antibody lacks specificity | Perform a cross-reactivity assessment by testing structurally related molecules (glycine, creatine, L-alanine, β-alanine) as individual samples in the assay. See the Experimental Protocols section for a detailed method. |
| Sample Matrix Interference | Analyze samples at several dilutions. If the measured concentration changes with the dilution factor (after correction), a matrix effect is likely. Try using a different sample diluent, potentially one that mimics the sample matrix (e.g., analyte-depleted serum).[4] |
| Reference Method Confirmation | If possible, confirm the results of a few representative samples using a different analytical method, such as LC-MS/MS, which has high specificity.[9] |
Data Presentation: Cross-Reactivity Analysis
It is essential to quantify the level of cross-reactivity of your this compound immunoassay. The following table provides an example of how to present cross-reactivity data. You should generate this data for your specific assay using the protocol provided below.
Table 1: Example Cross-Reactivity Profile for a Competitive this compound ELISA
| Compound | Concentration Tested (ng/mL) | This compound Equivalent Measured (ng/mL) | Cross-Reactivity (%) |
| This compound | 50 | 50.0 | 100 |
| Glycine | 5000 | 2.5 | 0.05 |
| L-Alanine | 5000 | 1.0 | 0.02 |
| β-Alanine | 5000 | < 0.5 | < 0.01 |
| Creatine | 10000 | < 0.5 | < 0.005 |
| Creatinine | 10000 | < 0.5 | < 0.005 |
Cross-Reactivity (%) is calculated as: (IC50 of this compound / IC50 of Cross-Reactant) x 100. Or, for a single high concentration point: (Measured this compound Concentration / Concentration of Cross-Reactant Tested) x 100.
Experimental Protocols
Protocol 1: Assessing Antibody Cross-Reactivity in a Competitive this compound ELISA
This protocol allows you to determine the specificity of your this compound antibody by measuring its reactivity with structurally similar molecules.
Materials:
-
This compound ELISA Kit (including coated plates, detection antibody, substrate, stop solution, and wash buffer)
-
This compound standard
-
Potential cross-reactants: Glycine, L-Alanine, β-Alanine, Creatine, Creatinine
-
Assay diluent provided with the kit
-
Precision pipettes and tips
-
Microplate reader
Methodology:
-
Prepare Stock Solutions: Prepare high-concentration stock solutions of this compound and each potential cross-reactant in the assay diluent.
-
Create Dilution Series:
-
For this compound, prepare a serial dilution to generate a standard curve as per the kit instructions (e.g., 0, 1, 5, 10, 25, 50, 100 ng/mL).
-
For each potential cross-reactant, prepare a separate serial dilution series using concentrations significantly higher than the this compound standard curve, as high cross-reactivity is not expected (e.g., 100, 500, 1000, 5000, 10,000 ng/mL).
-
-
Assay Procedure:
-
Add the this compound standards and the cross-reactant dilutions to the wells of the microplate in duplicate.
-
Follow the competitive ELISA protocol provided by the kit manufacturer. This typically involves adding a fixed amount of enzyme-labeled this compound and the antibody, incubating, washing, adding substrate, and stopping the reaction.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
Generate a standard curve for this compound by plotting absorbance vs. concentration.
-
For each cross-reactant dilution, use the this compound standard curve to determine the "apparent this compound concentration."
-
Calculate the percent cross-reactivity. A common method is to determine the concentration of the cross-reactant that causes 50% inhibition of the maximum signal (IC50) and compare it to the IC50 of this compound itself.
-
% Cross-Reactivity = (IC50this compound / IC50Cross-Reactant) x 100
-
Visualizations
References
- 1. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 3. "Matrix effects" in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arp1.com [arp1.com]
- 5. Evaluation of commercial ELISA kits' diagnostic specificity for FAST diseases in wild animals [scielo.org.za]
- 6. media.tghn.org [media.tghn.org]
- 7. How to deal with high background in ELISA | Abcam [abcam.com]
- 8. mybiosource.com [mybiosource.com]
- 9. Simultaneous determination of this compound and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Enzymatic Degradation of Sarcosine During Sample Preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on strategies to prevent the enzymatic degradation of sarcosine (B1681465) in biological samples during preparation for analysis. Accurate quantification of this compound is critical in various research fields, and minimizing its enzymatic breakdown is a key step to ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for this compound degradation in biological samples?
A1: The two main enzymes responsible for the degradation of this compound are:
-
This compound Dehydrogenase (SARDH): A mitochondrial enzyme that catalyzes the oxidative demethylation of this compound to glycine.[1][2]
-
This compound Oxidase (SOX): An enzyme that also catalyzes the oxidative demethylation of this compound to glycine, formaldehyde, and hydrogen peroxide.[3]
Q2: Why is it crucial to prevent this compound degradation during sample preparation?
Q3: What are the common strategies to prevent enzymatic degradation of this compound?
A3: The most common and effective strategies include:
-
Heat Inactivation: Using elevated temperatures to denature and inactivate the enzymes.
-
pH Adjustment: Altering the pH of the sample to a level where the enzymatic activity is minimal.
-
Chemical Inhibition: Adding specific chemical compounds that inhibit the activity of this compound dehydrogenase and this compound oxidase.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or undetectable this compound levels in samples known to contain it. | Enzymatic degradation of this compound during sample handling and preparation. | Implement one of the enzyme inactivation strategies immediately after sample collection. See the detailed protocols below. |
| Inconsistent this compound measurements across replicate samples. | Variable enzymatic activity between aliquots due to differences in processing time or temperature exposure. | Standardize the sample preparation workflow to ensure all samples are treated identically and promptly. Keep samples on ice throughout the process. |
| Heat inactivation is not suitable as it may degrade other analytes of interest. | The high temperature required for heat inactivation can affect the stability of other thermally labile molecules in the sample. | Consider using chemical inhibitors or pH adjustment as alternative inactivation methods. These methods are performed at lower temperatures. |
| A chemical inhibitor is interfering with downstream analysis (e.g., mass spectrometry). | The inhibitor itself or its metabolites may have a similar mass-to-charge ratio as the analyte of interest or may suppress the ionization of the analyte. | Select an inhibitor that is known to be compatible with your analytical method. Alternatively, a sample clean-up step (e.g., solid-phase extraction) may be necessary to remove the inhibitor before analysis. A method blank containing the inhibitor should always be run to check for interference. |
| Precipitate formation after heat inactivation. | High protein concentration in the sample can lead to aggregation and precipitation upon heating. | This is a common occurrence and often does not affect the analysis of small molecules like this compound. Centrifuge the sample after heat inactivation and collect the supernatant for analysis. |
Quantitative Data Summary
The following tables summarize the available quantitative data for the inhibition and optimal conditions of this compound-metabolizing enzymes. This information is crucial for selecting the most appropriate inactivation strategy.
Table 1: Inhibitors of this compound Metabolizing Enzymes
| Enzyme | Inhibitor | Type of Inhibition | Effective Concentration / Inhibition Constant |
| This compound Dehydrogenase | Methoxyacetic acid | Competitive | K_i = 0.26 mM[4] |
| Disulfiram (B1670777) | - | IC_50 ~300 nM (in TNBC cells)[5], IC_50 = 36.4 µM (for rat ALDH2)[6] | |
| This compound Oxidase | Zinc Chloride (ZnCl_2) | Complete Inhibition | 7 mmol/L[7] |
| Cadmium Chloride (CdCl_2) | Complete Inhibition | 7 mmol/L[7] | |
| Other Heavy Metals (Cu^2+, Ag^+, Hg^2+) | Inhibition | - | |
| Sodium Azide (NaN_3) | Complete Inhibition | - | |
| p-Chloromercuribenzoate | Inhibition | - | |
| N-ethylmaleimide | Inhibition | - | |
| Sodium Dodecyl Sulfate (SDS) | Inhibition | - | |
| Iodoacetamide | Inhibition | - |
Table 2: pH and Thermal Stability of this compound Oxidase
| Parameter | Condition | Observation |
| Optimal pH | pH 7.5 - 8.5 | Maximum enzyme activity.[8] |
| pH Stability | pH 6.0 - 9.5 (at 25°C for 20 hours) | Enzyme retains stability.[8][9] |
| Optimal Temperature | 50 - 60°C | Maximum enzyme activity.[8] |
| Thermal Stability | Below 60°C (at pH 7.5 for 10 minutes) | Enzyme retains stability.[8] |
Experimental Protocols
Here are detailed protocols for the primary methods of preventing this compound degradation.
Protocol 1: Heat Inactivation
This protocol is a general method for inactivating enzymes in biological fluids like serum or plasma.
Materials:
-
Water bath or heating block capable of maintaining 56°C.
-
Sterile, nuclease-free tubes.
-
Sample (e.g., serum, plasma, tissue homogenate).
Procedure:
-
Thaw frozen samples on ice.
-
Aliquot the sample into sterile tubes to avoid repeated freeze-thaw cycles of the bulk sample.
-
Pre-heat the water bath or heating block to 56°C.
-
Place the sample tubes in the heating apparatus.
-
Incubate the samples at 56°C for 30 minutes. It is crucial not to exceed this time to minimize potential degradation of other sample components.
-
After 30 minutes, immediately transfer the samples to an ice bath to cool them down rapidly.
-
If a precipitate has formed, centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant for downstream analysis.
-
Store the inactivated samples at -80°C until analysis.
Protocol 2: pH Adjustment
This protocol utilizes pH changes to inactivate enzymes. This compound oxidase is stable in a pH range of 6.0-9.5.[8][9] Therefore, adjusting the pH outside of this range should effectively reduce its activity.
Materials:
-
Acidic or basic solution (e.g., 1M HCl or 1M NaOH).
-
pH meter or pH strips.
-
Vortex mixer.
-
Neutralizing buffer (if required for downstream analysis).
Procedure:
-
Place the sample tube on ice.
-
While vortexing gently, add a small volume of acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to adjust the sample pH to below 5.0 or above 10.0.
-
Monitor the pH change carefully using a calibrated pH meter or pH strips.
-
Incubate the sample at the adjusted pH on ice for 10-15 minutes.
-
If the downstream application requires a neutral pH, carefully neutralize the sample by adding a corresponding amount of base or acid.
-
Store the pH-inactivated samples at -80°C.
Protocol 3: Chemical Inhibition
This protocol uses specific inhibitors to block the activity of this compound-degrading enzymes.
Materials:
-
Inhibitor stock solution (e.g., methoxyacetic acid for SARDH, or a broad-spectrum protease and phosphatase inhibitor cocktail).
-
Sample on ice.
Procedure:
-
Prepare a stock solution of the chosen inhibitor at a concentration that is 10-100 times higher than the final desired concentration.
-
On ice, add the appropriate volume of the inhibitor stock solution to the sample to achieve the final effective concentration (refer to Table 1).
-
Gently mix the sample by vortexing or flicking the tube.
-
Incubate the sample on ice for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Proceed with your sample preparation protocol.
-
Store the inhibitor-treated samples at -80°C.
Visualizations
This compound Metabolic Pathway
The following diagram illustrates the key enzymatic reactions involved in the synthesis and degradation of this compound.
Caption: this compound metabolism pathway.
Experimental Workflow for Preventing this compound Degradation
This diagram outlines the general workflow for sample preparation with built-in steps to prevent enzymatic degradation.
Caption: Sample preparation workflow.
References
- 1. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. hmdb.ca [hmdb.ca]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Enzymatic properties of dimethylglycine dehydrogenase and this compound dehydrogenase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput screen identifies disulfiram as a potential therapeutic for triple-negative breast cancer cells: Interaction with IQ motif-containing factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. disulfiram | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. custombiotech.roche.com [custombiotech.roche.com]
- 8. This compound oxidase [sorachim.com]
- 9. toyobo-global.com [toyobo-global.com]
Selecting the optimal column for sarcosine separation in HPLC
Welcome to our dedicated support center for optimizing the separation of sarcosine (B1681465) using High-Performance Liquid Chromatography (HPLC). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in separating this compound by HPLC?
A1: The primary challenge in this compound analysis is its separation from structurally similar isomers, particularly α-alanine and β-alanine.[1][2][3][4][5][6] These compounds often co-elute with this compound on standard reversed-phase columns, leading to inaccurate quantification, especially when using mass spectrometry, as they can produce the same parent and product ions.[1][2][3][4]
Q2: What are the primary HPLC methods for this compound separation?
A2: The most common methods involve Reversed-Phase (RP) HPLC, often coupled with derivatization, and Hydrophilic Interaction Liquid Chromatography (HILIC). Ion-pair chromatography is another viable technique. The choice of method depends on the sample matrix, required sensitivity, and available detection methods.
Q3: Why is derivatization often required for this compound analysis?
A3: Derivatization is employed for several reasons:
-
To improve chromatographic retention and separation: this compound is a small, polar molecule with poor retention on traditional reversed-phase columns. Derivatization increases its hydrophobicity, leading to better retention and resolution.[7]
-
To enhance detection sensitivity: By introducing a fluorescent or UV-active tag, derivatization allows for highly sensitive detection.[7][8] For instance, derivatizing with levofloxacin (B1675101) acyl chloride enables sensitive fluorimetric detection.[7]
-
To resolve isomers: Chiral derivatization can convert enantiomers into diastereomers, which can then be separated on an achiral column.[7]
Q4: Can this compound be analyzed without derivatization?
A4: Yes, direct analysis of underivatized this compound is possible, typically using HILIC or specialized reversed-phase columns with mass spectrometry (MS) detection.[2] HILIC is particularly well-suited for retaining and separating polar compounds like this compound.[9][10][11][12] Additionally, enzymatic methods can be used to selectively eliminate this compound, allowing for its quantification by comparing samples before and after enzyme treatment.[2]
Troubleshooting Guide
Issue 1: Poor retention of this compound on a C18 column.
-
Cause: this compound is a highly polar compound and has low affinity for non-polar stationary phases like C18.[10]
-
Solutions:
-
Switch to a more polar column: Consider using a column with a more polar stationary phase, such as a Phenyl-Hexyl or a polar-embedded phase, which can offer improved retention for polar analytes.[7][10][13][14]
-
Employ HILIC: HILIC columns are specifically designed for the retention of polar compounds and are an excellent alternative to reversed-phase chromatography for this compound analysis.[9][10][11][12]
-
Use Ion-Pair Chromatography: Introducing an ion-pairing reagent to the mobile phase can form a neutral complex with this compound, increasing its retention on a reversed-phase column.[15][16]
-
Derivatization: As mentioned in the FAQ, derivatizing this compound to increase its hydrophobicity will significantly improve its retention on a C18 column.[7]
-
Issue 2: Co-elution of this compound with alanine (B10760859) isomers.
-
Cause: this compound and its isomers (α- and β-alanine) have very similar physical and chemical properties, making their separation on standard HPLC columns challenging.[1][2][3][4]
-
Solutions:
-
Optimize Mobile Phase and Gradient: Fine-tuning the mobile phase composition and gradient elution profile can sometimes achieve separation. Experiment with different organic modifiers and pH levels.
-
Specialized Columns: A hexyl-phenyl column has been shown to be effective in separating this compound from its isomers after derivatization.[7]
-
Derivatization: Derivatizing this compound and its isomers can alter their chromatographic behavior, enabling their separation. For example, derivatization with levofloxacin acyl chloride allows for the separation of the resulting this compound derivative from those of α-l-alanine, α-d-alanine, and β-alanine.[7]
-
HILIC: HILIC can provide different selectivity compared to reversed-phase chromatography, potentially resolving these isomers.
-
Issue 3: Baseline noise or drift.
-
Cause: This can be due to several factors, including contaminated mobile phase, detector issues, or column contamination.[17] In gradient elution, impurities in the mobile phase can accumulate and elute as the solvent strength increases, causing baseline drift and spurious peaks.[18]
-
Solutions:
-
Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.[17]
-
Filter Mobile Phase: Filter all aqueous buffers and mobile phases through a 0.45 µm filter to remove particulate matter.[17]
-
Degas Mobile Phase: Thoroughly degas the mobile phase to prevent air bubbles from interfering with the detector.[17]
-
Clean the System: If contamination is suspected, flush the system and column with appropriate cleaning solutions.
-
Issue 4: Peak splitting.
-
Cause: Peak splitting can be caused by issues with the column, such as a void at the inlet, or a mismatch between the injection solvent and the mobile phase.[17]
-
Solutions:
-
Check Column Installation: Ensure the column is properly installed and that fittings are not over-tightened.
-
Match Injection Solvent: The injection solvent should be as close in composition to the initial mobile phase as possible, or weaker, to ensure proper peak shape.
-
Column Maintenance: If the column is old or has been subjected to harsh conditions, it may be damaged. Consider replacing the column or using a guard column to protect it.
-
Column Selection and Experimental Protocols
Choosing the optimal column is critical for successful this compound separation. The following tables summarize key parameters from published methods.
Table 1: Comparison of HPLC Columns for this compound Separation
| Column Type | Stationary Phase | Dimensions | Particle Size | Application | Reference |
| Reversed-Phase | Gemini Hexyl-Phenyl | 250 x 4.6 mm | 3 µm | Separation of derivatized this compound from isomers in urine. | [7] |
| Reversed-Phase | Phenyl-Hexyl | Not Specified | Not Specified | Simultaneous separation of this compound and other metabolites in urine. | [13][14] |
| Reversed-Phase | Newcrom R1 | Not Specified | 3 µm available | Analysis of Oleyl this compound. | [19] |
Detailed Experimental Protocol: Separation of Derivatized this compound
This protocol is based on the method described by Wu et al. (2015) for the analysis of this compound in urine after derivatization with levofloxacin acyl chloride.[7]
1. Sample Preparation and Derivatization:
-
To 50 µL of urine sample, add 50 µL of this compound standard solution, 50 µL of internal standard (IS) solution, and 100 µL of sodium borate (B1201080) buffer (pH 9.5; 140 mM).
-
Add 100 µL of levofloxacin acyl chloride (30 mM in acetonitrile).
-
Heat the mixture at 70°C for 25 minutes.
-
Cool to room temperature before injection.
2. HPLC Conditions:
-
Column: Phenomenex Gemini hexyl-phenyl (250 x 4.6 mm, 3 µm) with a phenyl-hexyl guard cartridge.[7]
-
Mobile Phase:
-
A: 50 mM Sodium acetate (B1210297) buffer (pH 3.8)
-
B: Tetrahydrofuran
-
-
Flow Rate: 0.7 mL/min
-
Gradient Program (for separation from isomers):
-
0-1 min: 1% B
-
1-20 min: linear gradient to 2% B
-
20-21 min: linear gradient to 5% B
-
21-40 min: hold at 5% B
-
40-41 min: linear gradient to 30% B
-
41-44 min: hold at 30% B
-
Return to initial conditions and equilibrate for 14 min.
-
-
Injection Volume: 20 µL
-
Detection: Fluorescence (λex = 290 nm, λem = 460 nm)
Visual Guides
HPLC Workflow for this compound Analysis
Caption: Workflow for this compound analysis using HPLC with pre-column derivatization.
Logical Flow for Column Selection
References
- 1. A reproducible and high-throughput HPLC/MS method to separate this compound from α- and β-alanine and to quantify this compound in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Partial enzymatic elimination and quantification of this compound from alanine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "A Reproducible and High-Throughput HPLC/MS Method to Separate Sarcosin" by Tamra E. Meyer, Stephen D. Fox et al. [digitalcommons.cedarville.edu]
- 4. A reproducible and high-throughput HPLC/MS method to separate this compound from α- and β-alanine and to quantify this compound in human serum and urine. | Semantic Scholar [semanticscholar.org]
- 5. Simultaneous determination of this compound and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. chromtech.com [chromtech.com]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. uhplcs.com [uhplcs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Quantitative determination of this compound and related compounds in urinary samples by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 16. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. mastelf.com [mastelf.com]
- 18. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 19. Separation of Oleyl this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Dealing with ion suppression in sarcosine mass spectrometry
Welcome to the technical support center for sarcosine (B1681465) mass spectrometry analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to ion suppression in this compound mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in this compound mass spectrometry?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of an analyte of interest, in this case, this compound, in a mass spectrometer's ion source.[1] This phenomenon occurs when co-eluting compounds from the sample matrix compete with this compound for ionization, leading to a decreased signal intensity.[1] It is a significant concern because it can negatively impact the accuracy, precision, and sensitivity of quantitative analyses, potentially leading to unreliable results.[2]
Q2: What are the common causes of ion suppression in biological samples like plasma or urine when analyzing for this compound?
A2: Common sources of ion suppression in biological matrices include:
-
Salts: Often introduced during sample collection or preparation.
-
Endogenous compounds: These are naturally occurring substances in the biological sample, such as other amino acids, proteins, and lipids.
-
Phospholipids: A major class of lipids found in cell membranes that are notorious for causing significant ion suppression in electrospray ionization (ESI) mass spectrometry.[3]
-
Exogenous substances: These can be contaminants from collection tubes, solvents, or other sample preparation steps.
Q3: How can I identify if ion suppression is affecting my this compound analysis?
A3: A post-column infusion experiment is a robust method to identify ion suppression. This technique involves continuously infusing a standard solution of this compound into the LC eluent after the analytical column and before the mass spectrometer. A drop in the constant baseline signal upon the injection of a blank matrix extract indicates the retention times at which matrix components are causing ion suppression.[4]
Q4: Can a stable isotope-labeled internal standard (SIL-IS) for this compound completely eliminate the problems caused by ion suppression?
A4: While a SIL-IS, such as this compound-d3, is the gold standard for compensating for ion suppression, it may not completely eliminate all issues. Ideally, the SIL-IS co-elutes with this compound and experiences the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio. However, "differential ion suppression" can occur if there is a slight chromatographic separation between this compound and its SIL-IS, causing them to be affected differently by the matrix. This can be due to the "deuterium isotope effect," which can slightly alter the retention time.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound mass spectrometry analysis that may be related to ion suppression.
| Problem | Possible Cause | Recommended Solution(s) |
| Low or no this compound signal in matrix samples, but good signal in neat standards. | Significant ion suppression from the sample matrix. | 1. Optimize Sample Preparation: Switch to a more rigorous sample cleanup method. If using protein precipitation, consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove more interfering compounds. 2. Improve Chromatographic Separation: Modify your LC method to separate this compound from the ion-suppressing matrix components. This could involve changing the column, mobile phase composition, or gradient profile. 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their suppressive effect. |
| Inconsistent and high variability in this compound quantification across different samples. | Variable matrix effects between individual samples. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Employ a SIL-IS like this compound-d3 to compensate for sample-to-sample variations in ion suppression. 2. Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to account for the matrix effect. |
| Poor peak shape (e.g., tailing, fronting, or splitting) for this compound. | Co-elution of interfering substances or issues with the analytical column. | 1. Check for Column Contamination: Flush the column or use a guard column to protect the analytical column from strongly retained matrix components. 2. Optimize Injection Solvent: Ensure the injection solvent is compatible with the mobile phase to prevent peak distortion. |
| Gradual decrease in this compound signal over a sequence of injections. | Buildup of matrix components in the ion source or on the column. | 1. Clean the Ion Source: Follow the manufacturer's instructions to clean the ion source components. 2. Implement a Column Wash Step: Include a high-organic wash at the end of each chromatographic run to elute strongly retained compounds. |
Quantitative Data Summary
Effective sample preparation is crucial for minimizing ion suppression. The choice of technique can significantly impact the recovery of this compound and the cleanliness of the final extract. While the following data is from a study using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) on spiked synthetic urine samples, the trend of improved recovery with more thorough cleanup methods is generally applicable to LC-MS/MS as well.[5]
| Analyte | Spiked Concentration (µg•mL⁻¹) | Sample Preparation Method | Mean Recovery (%) |
| This compound | 1 | Silylation Derivatization | 95 |
| This compound | 5 | Silylation Derivatization | 102 |
| This compound | 10 | Silylation Derivatization | 98 |
Data adapted from a study on the simultaneous determination of this compound and related metabolites by GC-MS/MS.[5]
Experimental Protocols
Post-Column Infusion Experiment to Detect Ion Suppression
This protocol helps to identify the regions in your chromatogram where ion suppression occurs.
Materials:
-
Standard solution of this compound (e.g., 1 µg/mL in mobile phase)
-
Syringe pump
-
T-fitting
-
Blank matrix extract (e.g., plasma or urine processed without the analyte)
-
LC-MS/MS system
Procedure:
-
Set up your LC-MS/MS system with the analytical column and mobile phase used for your this compound analysis.
-
Using a T-fitting, connect the outlet of the analytical column to both the mass spectrometer's ion source and a syringe pump.
-
Continuously infuse the this compound standard solution at a low, constant flow rate (e.g., 10 µL/min) into the mobile phase stream entering the mass spectrometer.
-
Once a stable baseline signal for this compound is observed, inject a blank matrix extract.
-
Monitor the this compound signal throughout the chromatographic run. A dip in the baseline indicates a region of ion suppression.
Solid-Phase Extraction (SPE) for this compound from Biological Fluids (Adapted from a general amino acid protocol)
This protocol provides a more effective cleanup compared to simple protein precipitation, leading to reduced ion suppression. This method uses a strong cation exchange (SCX) sorbent.[6]
Materials:
-
SOLA™ SCX SPE cartridges or 96-well plate
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Sample (e.g., plasma or urine)
Procedure:
-
Sample Pre-treatment: Acidify the sample by diluting it 1:1 with 1% formic acid in water. This ensures the sample is in an aqueous environment for optimal binding.[6]
-
Conditioning: Condition the SPE sorbent by passing 1 column volume of methanol through it.[6]
-
Equilibration: Equilibrate the sorbent by passing 1 column volume of water with 1% formic acid.[6]
-
Sample Loading: Slowly load the pre-treated sample onto the SPE cartridge/plate.[6]
-
Washing: Wash the sorbent with 1 column volume of methanol with 1% formic acid to remove neutral and acidic interferences.[6]
-
Elution: Elute the this compound and other basic compounds with 1 column volume of 5% ammonium hydroxide in methanol.[6]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in your initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for this compound analysis with different sample preparation options.
Caption: Troubleshooting logic for low or inconsistent this compound signals.
References
- 1. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 2. A reproducible and high-throughput HPLC/MS method to separate this compound from α- and β-alanine and to quantify this compound in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of this compound and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Calibration curve issues in sarcosine quantification assays
Technical Support Center: Sarcosine (B1681465) Quantification Assays
Welcome to the technical support center for this compound quantification assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to calibration curves in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is an acceptable R-squared (R²) value for a this compound assay calibration curve?
An acceptable coefficient of determination (R²) value for a calibration curve depends on the assay type and regulatory requirements. For most colorimetric and fluorometric biochemical assays, an R² value of ≥ 0.990 is generally considered acceptable for ensuring a good linear fit between the standard concentrations and their responses.[1][2] Values below 0.95 may indicate significant deviation from linearity, suggesting that the assay results may not be reliable.[3]
Q2: Why is my calibration curve not linear (e.g., R² < 0.99)?
Non-linearity in a calibration curve can arise from several factors:
-
Pipetting Errors: Inaccurate or inconsistent pipetting when preparing the standard dilution series is a common cause of poor linearity.[4][5]
-
Incorrect Standard Preparation: Errors in calculating dilutions, reconstituting the lyophilized standard, or using the wrong diluent can lead to inaccurate standard concentrations.[5]
-
Reagent Issues: Degraded or improperly stored reagents (enzyme mix, probe) can result in a weak or inconsistent reaction.[5]
-
Assay Range Exceeded: The concentrations of your highest standards may be outside the linear range of the assay, causing saturation of the signal (a plateau effect).[6][7] Conversely, the lowest points may be below the limit of quantification.
-
Instrument Settings: Incorrect wavelength settings on the microplate reader or improper gain settings for fluorescent assays can distort readings.[8][9]
-
Incubation Time/Temperature: Inconsistent incubation times or temperatures between wells or plates can lead to variable reaction rates.[4]
Q3: My blank/zero standard has a high background signal. What are the potential causes?
A high background signal in the blank (zero standard) can obscure the signal from low-concentration standards and reduce the dynamic range of the assay. Common causes include:
-
Contaminated Reagents: The assay buffer, probe, or water used for reconstitution may be contaminated.
-
Autofluorescence/Absorbance of Microplate: Using an incorrect type of microplate (e.g., clear plates for fluorescence assays instead of black plates) can cause high background.[10][11]
-
Probe Degradation: The detection probe may degrade if not stored correctly (e.g., protected from light), leading to a high spontaneous signal.[11] For fluorescent assays with high background, using a more dilute probe solution may help.[12][13]
-
Insufficient Washing: In ELISA-type formats, inadequate washing steps can leave behind unbound reagents that contribute to the background signal.[4][14]
Q4: The absorbance/fluorescence values for my standards are inconsistent or not reproducible between replicates. Why?
Poor reproducibility, often indicated by a high coefficient of variation (%CV) between replicates, compromises the reliability of the standard curve. Key reasons include:
-
Inconsistent Pipetting: This is a primary source of variability. Using calibrated pipettes and ensuring proper technique is critical.[4][14] Using a multichannel pipette for adding reagents can improve consistency.[4]
-
Poor Mixing: Failure to properly mix reagents or standards after addition to the wells can result in a non-uniform reaction.[4]
-
Bubbles in Wells: Air bubbles can interfere with the light path in the microplate reader, leading to inaccurate readings.[10]
-
Temperature Gradients: An "edge effect" can occur if the plate is not incubated uniformly, causing wells on the edge to react at a different rate than those in the center.
-
Reader Malfunction: A failing light source or dirty optics in the microplate reader can increase signal noise and variability.[14]
Q5: My calibration curve is flat or has a very low slope. What does this indicate?
A flat curve or a curve with a very low slope suggests that the assay is not generating a signal proportional to the analyte concentration. This can be caused by:
-
Inactive Enzyme: The this compound oxidase or peroxidase may have lost activity due to improper storage or repeated freeze-thaw cycles.[11]
-
Omitted Reagent: A critical component of the reaction mix (e.g., enzyme, probe) may have been accidentally omitted.[11]
-
Incorrect Wavelength: The plate reader is not set to the correct absorbance or excitation/emission wavelength for the detection probe being used.[11][13]
-
Substrate Depletion: In enzymatic assays, if the enzyme concentration is too high relative to the substrate, the reaction may complete before the measurement is taken, especially at higher standard concentrations.[15][16]
Troubleshooting Guide
Data Presentation: Comparing Ideal vs. Problematic Calibration Curves
The table below illustrates the difference between an ideal dataset and a problematic one, which could be caused by issues like reagent saturation at high concentrations or high background noise.
| This compound (nmol/well) | Ideal Absorbance (570 nm) | Problematic Absorbance (Saturation & High Background) |
| 0 (Blank) | 0.052 | 0.155 |
| 2 | 0.185 | 0.260 |
| 4 | 0.318 | 0.372 |
| 6 | 0.451 | 0.465 |
| 8 | 0.584 | 0.475 |
| 10 | 0.717 | 0.478 |
| R-squared (R²) | 0.9995 | 0.8520 |
Troubleshooting Workflow
If you are experiencing issues with your calibration curve, follow this decision tree to identify and resolve the problem.
Experimental Protocols
Protocol: Colorimetric this compound Quantification
This protocol is a general example for a this compound oxidase-based colorimetric assay. Users should always refer to their specific assay kit's manual.
1. Reagent Preparation:
-
This compound Assay Buffer: Allow the buffer to warm to room temperature before use.[11]
-
This compound Standard (100 mM Stock): Reconstitute lyophilized this compound with the specified volume of ultrapure water (e.g., 100 µL) to create a 100 mM stock solution.[12] Mix well. Store aliquots at -20°C.
-
This compound Probe: Warm the probe to room temperature. It is often supplied in DMSO and should be protected from light.[11]
-
This compound Enzyme Mix: Reconstitute the lyophilized enzyme mix with assay buffer (e.g., 220 µL).[12] Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.[11]
2. Standard Curve Preparation:
-
Create a 1 mM working standard solution by diluting 10 µL of the 100 mM this compound Standard stock with 990 µL of this compound Assay Buffer.[11]
-
In a 96-well clear, flat-bottom microplate, add the following volumes of the 1 mM working standard and assay buffer to generate the standard curve. Perform all standards and samples in duplicate or triplicate.
| Well | 1 mM this compound (µL) | This compound Assay Buffer (µL) | Final Amount (nmol/well) |
| 1 (Blank) | 0 | 50 | 0 |
| 2 | 2 | 48 | 2 |
| 3 | 4 | 46 | 4 |
| 4 | 6 | 44 | 6 |
| 5 | 8 | 42 | 8 |
| 6 | 10 | 40 | 10 |
3. Sample Preparation:
-
For liquid samples like serum or plasma, they can often be measured after appropriate dilution to fall within the linear range of the standard curve.[11]
-
Note: Urine samples may contain interfering substances and are often unsuitable for direct use in some commercial kits.[11][12] Bicarbonate, for example, has been identified as an inhibitor.[17][18]
4. Assay Procedure:
-
Reaction Mix Preparation: Prepare a master mix for all wells. For each reaction, mix:
-
46 µL this compound Assay Buffer
-
2 µL this compound Probe
-
2 µL this compound Enzyme Mix
-
-
Reaction: Add 50 µL of the Reaction Mix to each well containing the standards and samples.
-
Incubation: Mix well, using a horizontal shaker or by pipetting, and incubate for 60 minutes at 37°C. Protect the plate from light.[11]
-
Measurement: Measure the absorbance at 570 nm (A570) using a microplate reader.[11]
-
Calculation: Subtract the absorbance of the blank from all standard and sample readings. Plot the corrected absorbance values against the amount of this compound (nmol/well) to generate the standard curve. Use the linear regression equation to determine the amount of this compound in the unknown samples.
Assay Principle Visualization
The most common method for this compound quantification is an enzyme-coupled colorimetric assay. The principle of this reaction is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of this compound quantification in urine based on enzyme-coupled colorimetric method for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sinobiological.com [sinobiological.com]
- 5. arp1.com [arp1.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. 6 Factors to Consider When Troubleshooting Microplate Assays | Genetics And Genomics [labroots.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. selectscience.net [selectscience.net]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. content.abcam.com [content.abcam.com]
- 13. abcam.co.jp [abcam.co.jp]
- 14. cygnustechnologies.com [cygnustechnologies.com]
- 15. Importance of Observing the Progress Curve During Enzyme Assay in an Automated Clinical Chemistry Analyzer: A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Colorimetric paper-based this compound assay with improved sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. keio.elsevierpure.com [keio.elsevierpure.com]
Technical Support Center: Optimizing Sarcosine Analysis by GC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing injection volume for the gas chromatography-mass spectrometry (GC-MS) analysis of sarcosine (B1681465).
Frequently Asked Questions (FAQs)
Q1: What is the typical injection volume for this compound analysis by GC-MS?
A standard injection volume for GC-MS analysis is typically 1 µL.[1] This volume is often a good starting point to avoid column overload.[1] However, the optimal volume can vary depending on the sample concentration, the sensitivity of the instrument, and the specific injection technique being used (e.g., split or splitless).
Q2: When should I consider using a larger injection volume?
For trace-level analyses where the concentration of this compound is very low, a larger injection volume may be necessary to increase the mass of the analyte that reaches the detector, thereby improving the signal-to-noise ratio.[1][2] Techniques like Large Volume Injection (LVI) are designed for this purpose.[1][2]
Q3: What are the risks associated with using too large an injection volume?
Injecting an excessive volume of sample can lead to several problems, including:
-
Column Overload: This can saturate the stationary phase, resulting in poor peak shapes like fronting.[1]
-
Backflash: If the sample volume expands to a vapor volume greater than the inlet liner capacity, it can flow back into the carrier gas and septum purge lines.[3][4][5] This can cause sample loss, poor reproducibility, peak shape problems, carryover, and system contamination.[4][6]
-
Peak Broadening or Splitting: In splitless injections, a large injection volume can make it difficult to transfer the sample to the column in a tight band, leading to wider or split peaks.[7][8]
Q4: How does the injection mode (split vs. splitless) affect the optimal injection volume?
-
Split Injection: Used for more concentrated samples, where only a portion of the injected sample reaches the column.[6][9] This mode is less prone to column overload, but may not be suitable for trace analysis.
-
Splitless Injection: Designed for trace analysis, where the entire sample is transferred to the column.[6][7][10] This technique is more sensitive to issues arising from large injection volumes, such as backflash and peak broadening.[3][10]
Q5: What is derivatization and why is it necessary for this compound analysis by GC-MS?
This compound, like other amino acids, is not volatile enough for direct analysis by GC.[11] Derivatization is a chemical process that converts non-volatile compounds into volatile derivatives suitable for GC analysis.[11][12] Common derivatization methods for amino acids include silylation (e.g., using BSTFA) and acylation.[12]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Symptom | Potential Cause Related to Injection Volume | Recommended Solution |
| Peak Tailing | Interaction of polar analytes with active sites in the liner or column, which can be exacerbated by overloading.[1][13][14] | Reduce the injection volume or dilute the sample.[1] Ensure a fresh, deactivated liner is used.[1][13] |
| Peak Fronting | Column overloading due to an excessively large injection volume for the sample concentration.[1] | Decrease the injection volume or dilute the sample.[1][8] |
| Split Peaks | Incomplete sample vaporization or issues with sample focusing on the column, potentially due to a large injection volume in splitless mode.[8][14] | Reduce the injection volume. Optimize the initial oven temperature to be about 20°C below the solvent's boiling point for better focusing.[6] |
Issue 2: Low Signal or Poor Sensitivity
| Symptom | Potential Cause Related to Injection Volume | Recommended Solution |
| Low Peak Area/Height | Insufficient amount of analyte reaching the detector. | Gradually increase the injection volume (e.g., in 0.2 µL increments) while monitoring for signs of overload. Consider using a splitless injection or a Large Volume Injection (LVI) technique.[1][2][15] |
Issue 3: Sample Carryover and Ghost Peaks
| Symptom | Potential Cause Related to Injection Volume | Recommended Solution |
| Ghost peaks in blank runs | Backflash from a previous injection with a large volume, contaminating the inlet and gas lines.[3][4] | Reduce the injection volume to ensure the vapor volume does not exceed the liner volume.[4] Clean or replace the inlet liner and septum.[16] Perform a bake-out of the column.[1] |
Quantitative Data Summary
The optimal injection volume is a balance between achieving sufficient sensitivity and avoiding the negative effects of overloading the system. The following table provides a generalized representation of the expected impact of varying injection volumes on key analytical parameters for this compound analysis. Actual results will depend on specific instrument conditions and sample concentrations.
| Injection Volume | Peak Area | Signal-to-Noise Ratio | Risk of Peak Fronting | Risk of Carryover |
| 0.5 µL | Low | Low | Very Low | Very Low |
| 1.0 µL | Medium | Good | Low | Low |
| 2.0 µL | High | High | Moderate to High | Moderate to High |
| 5.0 µL (LVI) | Very High | Very High | High (requires optimized LVI method) | High (requires optimized LVI method) |
Experimental Protocols
Protocol 1: Derivatization of this compound for GC-MS Analysis
This is a general protocol for the silylation of this compound. Optimization may be required.
-
Sample Preparation: Place the dried sample extract or standard solution into a 2 mL vial.
-
Evaporation: Evaporate the sample to complete dryness under a gentle stream of nitrogen gas at approximately 50°C.
-
Derivatization: Add 100 µL of a derivatizing agent such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane).[12]
-
Reaction: Seal the vial and heat it at 100°C for 1.5 hours to ensure complete derivatization.[12]
-
Dilution & Injection: After cooling to room temperature, add 100 µL of a suitable solvent like acetonitrile.[12] Transfer the solution to a GC vial with a glass insert. Inject 1 µL of the derivatized sample into the GC-MS.[12]
Protocol 2: Optimizing Injection Volume
-
Initial Injection: Begin with a standard injection volume of 1 µL of your derivatized this compound standard.[1]
-
Evaluate Performance: Assess the peak shape, peak area, and signal-to-noise ratio.
-
Incremental Adjustment:
-
If the signal is low, increase the injection volume in small increments (e.g., to 1.2 µL, 1.5 µL) and re-evaluate the performance after each change.
-
If you observe peak fronting or tailing, decrease the injection volume (e.g., to 0.8 µL, 0.5 µL) or dilute the sample.[1]
-
-
Blank Injection: After injecting a high concentration sample or a larger volume, inject a blank solvent to check for carryover.[16]
-
Final Volume Selection: Choose the injection volume that provides the best signal-to-noise ratio without compromising peak shape or leading to significant carryover.
Visualizations
Caption: Workflow for this compound analysis and injection volume optimization.
Caption: Troubleshooting decision tree for common GC-MS peak issues.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. gcms.cz [gcms.cz]
- 5. m.youtube.com [m.youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Optimizing Splitless Injections: Introduction [restek.com]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. Simultaneous determination of this compound and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Split vs Splitless Injection [restek.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in sarcosine ELISA
Welcome to the technical support center for sarcosine (B1681465) ELISA kits. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during this compound quantification experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and detailed troubleshooting guides for inconsistent results in your this compound ELISA experiments.
FAQ 1: My standard curve is poor or inconsistent (low R² value, non-linear). What are the possible causes and solutions?
A reliable standard curve is crucial for accurate quantification of this compound in your samples.[1] An inconsistent standard curve can arise from several factors.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Solution |
| Pipetting Errors | Ensure pipettes are properly calibrated and use appropriate pipetting techniques. Change pipette tips for each standard, sample, and reagent to avoid cross-contamination. Ensure no air bubbles are present in the wells.[2] |
| Improper Standard Preparation | Re-check the dilution calculations for your standards. Ensure the lyophilized standard is fully reconstituted before preparing dilutions. Prepare fresh standards for each assay. |
| Incorrect Incubation Times or Temperatures | Adhere strictly to the incubation times and temperatures specified in the kit protocol.[3] Ensure the incubator provides a stable and uniform temperature. Avoid stacking plates during incubation.[2] |
| Degraded Reagents | Check the expiration dates of all kit components. Store reagents at the recommended temperatures (typically 2-8°C).[4] Avoid repeated freeze-thaw cycles of the standard. |
| Improper Plate Washing | Ensure thorough and consistent washing of all wells. Residual unbound reagents can lead to inconsistent results. At the end of each wash step, tap the plate on absorbent paper to remove any remaining wash buffer.[2] |
| Incorrect Plate Reading Wavelength | Verify that the plate reader is set to the correct wavelength as specified in the kit protocol (usually 450 nm for colorimetric assays).[4] |
| Inappropriate Curve Fitting Model | Use the recommended curve-fitting model for your data. For competitive ELISAs, a four-parameter logistic (4PL) or five-parameter logistic (5PL) curve fit is often more appropriate than a linear regression.[5] |
Troubleshooting Workflow for Poor Standard Curve:
FAQ 2: I am observing high background in my assay. What could be causing this and how can I reduce it?
High background can mask the true signal from your samples and standards, leading to inaccurate results. It is often caused by non-specific binding of reagents.[3]
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Solution |
| Insufficient Washing | Increase the number of wash steps or the soaking time during washes to more effectively remove unbound reagents.[3] Ensure complete removal of wash buffer after each step. |
| Concentration of Detection Reagents Too High | Titrate the detection antibody and enzyme conjugate to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Cross-Contamination | Use fresh pipette tips for each reagent and sample. Be careful not to splash reagents between wells. |
| Improper Blocking | If your protocol allows, you can try using a different blocking buffer or increasing the blocking incubation time. |
| Substrate Solution Issues | Protect the substrate solution from light. Ensure it has not been contaminated. Prepare fresh substrate solution if necessary. |
| Extended Incubation Times | Strictly adhere to the incubation times recommended in the protocol. Over-incubation can lead to increased non-specific binding. |
FAQ 3: My sample readings are inconsistent or show high variability between replicates. What should I do?
High variability between replicates can compromise the reliability of your results.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Solution |
| Pipetting Inconsistency | Ensure consistent pipetting volume and technique across all wells. Use a multichannel pipette if available and ensure all channels are dispensing equal volumes. |
| Inadequate Mixing of Reagents | Thoroughly mix all reagents before adding them to the wells. |
| Incomplete Washing | Inconsistent washing can leave varying amounts of unbound reagents in the wells, leading to variability. Ensure all wells are washed equally and thoroughly. |
| "Edge Effect" | This can be caused by uneven temperature across the plate during incubation. To minimize this, ensure the plate is at room temperature before starting the assay and use a plate sealer during incubations. Avoid stacking plates.[2] |
| Sample Heterogeneity | Ensure your samples are homogenous before pipetting into the wells. For tissue homogenates, ensure they are well-mixed. |
FAQ 4: I suspect cross-reactivity with other molecules in my samples. How can I address this?
Cross-reactivity occurs when the antibody binds to molecules that are structurally similar to this compound, leading to inaccurate measurements.[6]
Potential Cross-Reactants:
Molecules structurally similar to this compound (N-methylglycine) that could potentially cross-react with the anti-sarcosine antibody include:
-
Glycine: The parent amino acid of this compound.
-
α-Alanine and β-Alanine: Isomers with the same molecular weight as this compound.
-
Creatinine: A metabolite found in biological fluids.
Troubleshooting Cross-Reactivity:
-
Review the Kit's Specificity Data: Check the manufacturer's datasheet for any information on cross-reactivity with related molecules. Some kits may provide a list of compounds that have been tested and their percentage of cross-reactivity.[4]
-
Spike-and-Recovery Experiment: To test for cross-reactivity in your specific sample matrix, you can perform a spike-and-recovery experiment. Add a known amount of a potential cross-reactant to your sample and measure the this compound concentration. A significant increase in the measured concentration would indicate cross-reactivity.
-
Sample Purification: If significant cross-reactivity is confirmed, you may need to consider sample purification steps to remove the interfering molecules before performing the ELISA.
FAQ 5: I am concerned about matrix effects from my biological samples. How can I minimize their impact?
The "matrix" refers to all the components in a sample other than the analyte of interest (this compound). These components can interfere with the antibody-antigen binding and affect the accuracy of the assay. Matrix effects are common in complex biological samples like serum, plasma, and tissue homogenates.
Troubleshooting Matrix Effects:
| Possible Cause | Troubleshooting Solution |
| Interfering Substances in the Sample | The most common method to reduce matrix effects is to dilute the sample. A starting dilution of 1:2 to 1:5 is often recommended. The optimal dilution factor should be determined experimentally. |
| Sample and Standard Diluent Mismatch | Ideally, the standards should be prepared in a matrix that closely resembles the sample matrix. If possible, use a this compound-free version of your sample matrix to dilute the standards. |
| Spike-and-Recovery and Linearity of Dilution Experiments | These experiments can help you assess the extent of matrix effects in your samples. A poor recovery or non-linear dilution series suggests the presence of matrix effects. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Sample Preparation
Proper sample preparation is critical for accurate results. Here are guidelines for common sample types.
a) Serum and Plasma:
-
Collect whole blood using a serum separator tube (for serum) or a tube containing an appropriate anticoagulant like EDTA or heparin (for plasma).
-
For serum, allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge the tubes at 1,000-2,000 x g for 10-15 minutes at 4°C.
-
Carefully collect the supernatant (serum or plasma) without disturbing the pellet.
-
If not using immediately, aliquot the samples and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
b) Cell Culture Supernatants:
-
Centrifuge the cell culture media at approximately 1,000 x g for 10 minutes to remove any cells and debris.
-
Collect the supernatant.
-
Aliquot and store at -20°C or -80°C if not for immediate use.
c) Tissue Homogenates:
-
Rinse the tissue with ice-cold PBS to remove excess blood.
-
Weigh the tissue and mince it into small pieces on ice.
-
Homogenize the tissue in a suitable homogenization buffer (e.g., PBS with protease inhibitors) using a glass homogenizer or other mechanical homogenizer on ice.
-
Centrifuge the homogenate at approximately 10,000 x g for 15-20 minutes at 4°C.
-
Collect the supernatant.
-
Aliquot and store at -80°C.
Protocol 2: this compound ELISA (Competitive Assay) - General Procedure
This is a general protocol for a competitive this compound ELISA. Always refer to the specific instructions provided with your kit.
Workflow Diagram:
Quantitative Data Summary:
The following table provides a summary of typical quantitative parameters for a this compound ELISA. Note that these are examples, and you should always follow the protocol provided with your specific kit.
| Parameter | Typical Value/Range |
| Standard Curve Range | 0.1 ng/mL - 10 ng/mL |
| Sample Volume | 50 - 100 µL |
| Incubation Time (Sample + Conjugate) | 60 - 90 minutes |
| Incubation Temperature | 37°C |
| Washing Steps | 3 - 5 times |
| Substrate Incubation Time | 15 - 30 minutes |
| Stop Solution Volume | 50 µL |
| Reading Wavelength | 450 nm |
This technical support center provides a comprehensive guide to troubleshooting inconsistent results in your this compound ELISA experiments. By systematically addressing the potential issues outlined in the FAQs and following the provided protocols, you can improve the accuracy and reliability of your data. For further assistance, please refer to the documentation provided with your specific ELISA kit or contact the manufacturer's technical support.
References
- 1. bosterbio.com [bosterbio.com]
- 2. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 3. iacld.com [iacld.com]
- 4. mybiosource.com [mybiosource.com]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. Beware of Matrix Effects in Your ELISA Assay - Advansta Inc. [advansta.com]
Technical Support Center: Validating the Specificity of Anti-Sarcosine Antibodies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the specificity of anti-sarcosine antibodies. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the first step in validating a new lot of anti-sarcosine antibody?
A1: The initial and most critical step is to perform a comprehensive validation of the new antibody lot, even if you have used a different lot of the same antibody before. Batch-to-batch variability can be significant.[1][2] A recommended starting point is a Western Blot analysis on cell lysates or tissue homogenates known to express or lack sarcosine-metabolizing enzymes to get a preliminary idea of specificity.[3]
Q2: How can I be sure my anti-sarcosine antibody is not cross-reacting with other similar molecules?
A2: Cross-reactivity is a key concern due to the structural similarity of This compound (B1681465) to other small molecules like glycine (B1666218) and alanine.[4] The most effective way to assess this is through a competitive ELISA.[5][6] In this assay, you can measure the antibody's ability to bind to this compound in the presence of increasing concentrations of potentially cross-reacting molecules.
Q3: What are the "five pillars" of antibody validation and how do they apply to anti-sarcosine antibodies?
A3: The International Working Group for Antibody Validation (IWGAV) has proposed five conceptual pillars for antibody validation to ensure specificity. These can be adapted for an anti-sarcosine antibody as follows:
-
Genetic Strategies: Use cell lines with knockout or knockdown of enzymes involved in this compound metabolism (e.g., Glycine N-methyltransferase - GNMT, or this compound Dehydrogenase - SARDH) to demonstrate loss of signal.
-
Orthogonal Strategies: Correlate the antibody-based signal with a non-antibody-based method, such as mass spectrometry, to quantify this compound levels in various samples.
-
Independent Antibody Strategies: Use two different, validated anti-sarcosine antibodies that recognize different epitopes (if available) and show that they produce a similar staining pattern.
-
Expression of Tagged Proteins: This is less applicable to a small molecule like this compound itself but could be used if the antibody targets an enzyme in the this compound pathway.
-
Immunoprecipitation followed by Mass Spectrometry (IP-MS): This is also more relevant for protein-targeting antibodies.
Data Presentation: Cross-Reactivity Profile
A crucial aspect of validating an anti-sarcosine antibody is to determine its binding affinity for this compound relative to other structurally similar molecules. The following table summarizes representative data from a competitive ELISA, demonstrating the specificity of a polyclonal anti-sarcosine antibody.
| Competitor Molecule | Relative Affinity Compared to this compound-BSA |
| This compound-BSA | 1 |
| Glycine-BSA | >50,000 times lower[7] |
| Alanine-BSA | To be determined by user |
| Creatinine | To be determined by user |
Note: This table should be populated with data generated from your specific antibody lot and experimental conditions.
Experimental Protocols & Troubleshooting Guides
Below are detailed methodologies for key experiments used in the validation of anti-sarcosine antibodies, along with troubleshooting guides to address common issues.
Competitive ELISA for Specificity Validation
This protocol is designed to quantify the specificity of an anti-sarcosine antibody by measuring its ability to bind to this compound-BSA in the presence of various concentrations of free this compound and potentially cross-reacting molecules.
Materials:
-
High-binding 96-well microplate
-
Anti-sarcosine antibody
-
This compound-BSA conjugate (for coating)
-
Free this compound (for standard curve)
-
Potential cross-reacting molecules (e.g., glycine, alanine, creatinine)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of this compound-BSA conjugate (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plate with 200 µL of blocking buffer for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition:
-
Prepare serial dilutions of free this compound for the standard curve.
-
Prepare serial dilutions of the potential cross-reacting molecules.
-
In a separate plate or tubes, pre-incubate the anti-sarcosine antibody (at a pre-determined optimal dilution) with the this compound standards or the competitor molecules for 30 minutes.
-
-
Incubation: Transfer 100 µL of the antibody/competitor mixtures to the coated and blocked plate. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (at its optimal dilution) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm.
| Issue | Possible Cause | Recommended Solution |
| No or Weak Signal | Incorrect antibody concentration. | Optimize the concentration of the primary and secondary antibodies through titration. |
| Inactive enzyme or substrate. | Use fresh substrate and ensure the HRP-conjugate is active. | |
| Insufficient incubation times. | Increase incubation times for coating, blocking, or antibody steps. | |
| High Background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., non-fat dry milk). |
| Antibody concentration too high. | Reduce the concentration of the primary and/or secondary antibody. | |
| Inadequate washing. | Increase the number and vigor of wash steps.[8] | |
| High Variability between Replicates | Pipetting errors. | Ensure accurate and consistent pipetting. Use a multichannel pipette for consistency. |
| Uneven temperature during incubation. | Ensure the plate is incubated in a stable temperature environment. |
Western Blot for Target Presence
This protocol is to confirm the presence of enzymes involved in this compound metabolism in cell lysates or tissue homogenates, which can serve as positive and negative controls for antibody validation.
Materials:
-
Cell lysates or tissue homogenates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Anti-sarcosine metabolizing enzyme antibody (e.g., anti-GNMT or anti-SARDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare protein lysates from cells or tissues. Determine protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (at its optimal dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer (TBST).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (at its optimal dilution in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.
| Issue | Possible Cause | Recommended Solution |
| No or Weak Bands | Low protein expression. | Use a positive control cell line or tissue known to express the target enzyme. |
| Poor antibody performance. | Use a different, validated antibody. Check the antibody datasheet for recommended conditions. | |
| Inefficient transfer. | Optimize transfer conditions (time, voltage). Check transfer with Ponceau S staining. | |
| High Background | Antibody concentration too high. | Decrease the concentration of the primary and/or secondary antibody. |
| Insufficient blocking. | Increase blocking time or use a different blocking agent. | |
| Inadequate washing. | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity. | Use a more specific antibody. Perform peptide competition assay. |
| Protein degradation. | Add protease inhibitors to your lysis buffer and keep samples on ice. |
Immunofluorescence for Cellular Localization
This protocol is for visualizing the subcellular localization of this compound or enzymes involved in its metabolism.
Materials:
-
Cells grown on coverslips
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Anti-sarcosine antibody
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Cell Culture: Grow cells on sterile coverslips to the desired confluency.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block with 5% normal goat serum in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the anti-sarcosine antibody (at its optimal dilution in blocking buffer) overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody (at its optimal dilution in blocking buffer) for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS, protected from light.
-
Counterstaining: Incubate with DAPI for 5 minutes to stain the nuclei.
-
Washing: Wash the cells two times with PBS.
-
Mounting: Mount the coverslips on microscope slides using antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
| Issue | Possible Cause | Recommended Solution |
| No or Weak Staining | Low target abundance. | Use a cell line known to have high levels of this compound or its metabolizing enzymes. |
| Incompatible primary/secondary antibodies. | Ensure the secondary antibody is raised against the host species of the primary antibody.[9] | |
| Inefficient permeabilization. | Optimize permeabilization time and detergent concentration. | |
| High Background | Antibody concentration too high. | Titrate the primary and secondary antibodies to find the optimal concentration.[9][10] |
| Insufficient blocking. | Increase blocking time or use a different blocking serum.[10][11] | |
| Autofluorescence. | Use a different fixative or treat with a quenching agent like sodium borohydride.[9] | |
| Non-specific Staining | Cross-reactivity of the primary antibody. | Perform a peptide competition assay or validate with a knockout cell line. |
| Non-specific binding of the secondary antibody. | Run a secondary antibody-only control to check for non-specific binding.[10] |
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows for validating anti-sarcosine antibody specificity.
Caption: General Workflow for Anti-Sarcosine Antibody Specificity Validation.
Caption: Simplified this compound Metabolism Pathway.
References
- 1. Commercial antibodies and their validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. elisakits.co.uk [elisakits.co.uk]
- 7. genetex.com [genetex.com]
- 8. sinobiological.com [sinobiological.com]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. researchgate.net [researchgate.net]
Impact of freeze-thaw cycles on urine sarcosine concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of freeze-thaw cycles on urine sarcosine (B1681465) concentration. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How do freeze-thaw cycles affect the concentration of this compound in urine samples?
While direct studies on the exclusive impact of freeze-thaw cycles on this compound in urine are not extensively detailed in the provided literature, studies on the stability of the broader urine metabolome suggest that multiple freeze-thaw cycles should be avoided.[1] A study on various urinary metabolites indicated that more than two freeze-thaw cycles could alter the concentrations of some metabolites.[1] For amino acids in serum, repeated freeze-thaw cycles have been shown to cause significant changes in the concentrations of several amino acids.[2] Given that this compound is an amino acid, it is prudent to assume its concentration may be affected by repeated freezing and thawing. Therefore, it is highly recommended to aliquot urine samples into smaller volumes after collection and before the initial freezing to avoid the need for multiple freeze-thaw cycles of the entire sample.
Q2: What is the recommended procedure for storing urine samples intended for this compound analysis?
For long-term storage, urine samples should be stored at -80°C.[1][2] Upon collection, it is best practice to centrifuge the urine sample to remove any particulate matter, and then immediately freeze the supernatant.[3][4] If immediate freezing is not possible, short-term storage at 4°C is acceptable, but prolonged storage at room temperature should be avoided as it can lead to changes in the concentrations of amino acids.[1]
Q3: Can I use urine samples that have undergone one freeze-thaw cycle for this compound analysis?
A single freeze-thaw cycle is generally considered acceptable for many urinary metabolites. One study found that 18 free amino acids in urine were stable after one freeze-thaw cycle when stored at 4°C for 72 hours.[2] However, to ensure the highest data integrity, it is crucial to be consistent with sample handling procedures across all samples in a study. If one sample undergoes a freeze-thaw cycle, all samples in that cohort should ideally be treated similarly.
Q4: My this compound measurements are inconsistent across aliquots of the same sample. Could freeze-thaw cycles be the cause?
Inconsistent measurements across aliquots can indeed be a result of improper sample handling, including multiple freeze-thaw cycles. Each cycle can introduce variability through potential degradation or precipitation of analytes. It is also important to ensure that the sample is thoroughly but gently mixed after thawing and before taking an aliquot for analysis to ensure homogeneity.
Q5: Are there any other factors besides freeze-thaw cycles that can affect urine this compound stability?
Yes, other factors can influence this compound stability in urine. These include:
-
Storage Temperature: Long-term storage at temperatures warmer than -80°C can lead to degradation.
-
Exposure to Light: While not specifically documented for this compound, some metabolites are light-sensitive. It is good practice to store samples in opaque tubes or protected from light.
-
Bacterial Contamination: Improper collection or storage can lead to bacterial growth, which may alter the metabolic profile of the urine, including this compound levels.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Lower than expected this compound concentrations | Degradation of this compound due to multiple freeze-thaw cycles or improper long-term storage. | Ensure samples are aliquoted after the first thaw to avoid repeated freeze-thaw cycles of the bulk sample. Verify that long-term storage is consistently at -80°C. |
| High variability in this compound levels between samples from the same patient collected at different times | Inconsistent sample handling, including a variable number of freeze-thaw cycles between samples. | Standardize the sample collection, processing, and storage protocol for all samples. This includes minimizing and standardizing the number of freeze-thaw cycles. |
| Unexpected peaks or altered retention times in chromatographic analysis | Potential degradation products from this compound or other urine components due to freeze-thaw cycles. | Review the entire chromatogram for signs of degradation. If possible, analyze a freshly collected and processed sample that has not undergone any freeze-thaw cycles to establish a baseline chromatogram. |
Experimental Protocols
General Protocol for Urine this compound Quantification
This protocol provides a general workflow for the quantification of this compound in human urine. The specific parameters for analytical methods like ELISA or mass spectrometry should be optimized according to the manufacturer's instructions or laboratory-specific standard operating procedures.
-
Sample Collection: Collect midstream urine samples in sterile containers.[3]
-
Initial Processing: Within one hour of collection, centrifuge the urine at approximately 1000 x g for 5 minutes to pellet any cells and debris.[3]
-
Aliquoting and Storage:
-
Carefully collect the supernatant.
-
To avoid multiple freeze-thaw cycles, divide the supernatant into multiple smaller aliquots in cryovials.
-
Store the aliquots at -80°C until analysis.[3]
-
-
Sample Thawing:
-
When ready for analysis, thaw one aliquot per sample.
-
Thawing can be done at room temperature or in a refrigerator at 4°C.[5]
-
Once thawed, gently vortex the sample to ensure homogeneity.
-
-
This compound Analysis: Proceed with the chosen analytical method for this compound quantification, such as:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A quantitative sandwich ELISA can be used where a plate is pre-coated with a this compound antibody.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and selectivity for quantifying this compound and other metabolites.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used for this compound quantification, often requiring a derivatization step.[7]
-
Visualizations
Biochemical Pathway of this compound Metabolism
This compound is an intermediate in the metabolism of glycine (B1666218).[8] It is formed from glycine by the enzyme glycine N-methyltransferase (GNMT) and is metabolized back to glycine by this compound dehydrogenase (SARDH).[9]
References
- 1. Stability of targeted metabolite profiles of urine samples under different storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medicinearticle.com [medicinearticle.com]
- 4. Development of this compound quantification in urine based on enzyme-coupled colorimetric method for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative determination of this compound and related compounds in urinary samples by liquid chromatography with tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 7. This compound as a marker in prostate cancer progression: a rapid and simple method for its quantification in human urine by solid-phase microextraction-gas chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. The Role of this compound Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sarcosine Stability in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the pH for the stability of sarcosine (B1681465) in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of this compound in an aqueous solution?
Q2: How does pH affect the structure of this compound?
A2: The pH of an aqueous solution dictates the ionization state of this compound's carboxyl and amino groups.[2]
-
In acidic solutions (low pH): The carboxyl group is protonated (-COOH) and the amino group is protonated (-N⁺H₂-), resulting in a net positive charge.
-
In neutral solutions (near its isoelectric point): The carboxyl group is deprotonated (-COO⁻) and the amino group is protonated (-N⁺H₂-), forming a zwitterion with no net charge.
-
In basic solutions (high pH): The carboxyl group is deprotonated (-COO⁻) and the amino group is in its neutral form (-NH-), resulting in a net negative charge.
These changes in ionization state can influence the molecule's reactivity and susceptibility to degradation.
Q3: What are the potential degradation pathways for this compound in aqueous solutions?
A3: While specific degradation pathways for this compound under various pH conditions are not extensively documented, potential degradation mechanisms for amino acids in aqueous solutions can include hydrolysis, oxidation, and formation of cyclic compounds, particularly under stressful conditions like extreme pH and high temperatures. Forced degradation studies are the standard approach to identify likely degradation products.[3][4][5]
Q4: For how long can I store a this compound stock solution?
A4: The stability of a this compound stock solution depends on the solvent, storage temperature, and pH. For aqueous solutions, it is recommended to prepare them fresh. One supplier suggests that aqueous solutions of this compound should not be stored for more than one day.[1] For long-term storage, it is advisable to store the solution at -20°C or below, preferably in small aliquots to avoid repeated freeze-thaw cycles. A study on this compound metabolites in urine indicated that spiked urine samples are stable for 12 hours at room temperature and through three freeze-thaw cycles.[6] However, for quantitative applications, it is crucial to validate the stability of your stock solutions under your specific storage conditions by comparing the response of the stored solution to a freshly prepared one.[7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent results in assays using this compound standards. | Degradation of this compound in the aqueous stock or working solutions. | Prepare fresh this compound solutions daily. If solutions must be stored, conduct a stability study to determine acceptable storage duration and conditions (pH, temperature). Validate stability by comparing to a freshly prepared standard. |
| Repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. | |
| Loss of this compound concentration over time in a formulation. | Suboptimal pH of the formulation, leading to hydrolytic degradation. | Adjust the pH of the formulation to be closer to the neutral range. Perform a pH-stability study to identify the optimal pH for your formulation. |
| Presence of oxidizing agents in the formulation. | If possible, remove or replace components that may act as oxidizing agents. Alternatively, add an appropriate antioxidant to the formulation. | |
| Appearance of unknown peaks in chromatograms of this compound samples. | Degradation of this compound into one or more new chemical entities. | Conduct a forced degradation study (see experimental protocol below) to generate potential degradation products. This will help in identifying the unknown peaks and developing a stability-indicating analytical method. |
| Contamination of the sample or solvent. | Ensure high purity of solvents and proper cleaning of all labware. Analyze a blank sample to rule out contamination. |
Quantitative Data Summary
The following table summarizes the expected outcome of a typical forced degradation study on a this compound solution. The percentage of degradation is hypothetical and serves to illustrate the expected trend of stability. Actual degradation rates should be determined experimentally.
| Condition | pH | Temperature | Time | Expected Degradation (%) | Potential Degradation Pathway |
| Acidic Hydrolysis (0.1 M HCl) | ~1 | 60°C | 24 hours | 5 - 15% | Hydrolysis |
| Neutral Hydrolysis (Water) | ~7 | 60°C | 24 hours | < 5% | Hydrolysis |
| Basic Hydrolysis (0.1 M NaOH) | ~13 | 60°C | 24 hours | 10 - 25% | Hydrolysis, Racemization |
| Oxidation (3% H₂O₂) | Neutral | 25°C | 24 hours | 5 - 20% | Oxidation |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to assess the stability of this compound under various stress conditions.
1. Objective: To identify the degradation pathways of this compound and to develop a stability-indicating analytical method.
2. Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
High-purity water
-
pH meter
-
HPLC system with a suitable detector (e.g., UV, MS)
-
HPLC column (e.g., C18)
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in high-purity water.
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M HCl in a suitable container.
-
Keep the solution at 60°C for a specified time (e.g., 24 hours).
-
At various time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration for analysis.
-
If no significant degradation is observed, a higher concentration of acid (e.g., 1 M) or a higher temperature can be used.
-
-
Base Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M NaOH in a suitable container.
-
Keep the solution at 60°C for a specified time (e.g., 24 hours).
-
At various time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase to the target concentration for analysis.
-
If no significant degradation is observed, a higher concentration of base (e.g., 1 M) or a higher temperature can be used.
-
-
Neutral Hydrolysis:
-
Mix the this compound stock solution with high-purity water.
-
Keep the solution at 60°C for a specified time (e.g., 24 hours).
-
At various time points, withdraw an aliquot and dilute with the mobile phase to the target concentration for analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the this compound stock solution and 3% H₂O₂.
-
Keep the solution at room temperature for a specified time (e.g., 24 hours), protected from light.
-
At various time points, withdraw an aliquot and dilute with the mobile phase to the target concentration for analysis.
-
-
Control Samples: Prepare control samples by subjecting the this compound solution to the same conditions without the stressor (e.g., this compound in water at 60°C as a control for hydrolysis).
4. Analysis:
-
Analyze all samples using a developed and validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.
-
Quantify the amount of this compound remaining and the amount of each degradation product formed.
-
Calculate the percentage of degradation.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for this compound solution instability.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. asianjpr.com [asianjpr.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of this compound and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Sarcosine Biomarker Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The journey of translating a promising biomarker from the laboratory to clinical practice is fraught with challenges. Sarcosine (B1681465), once heralded as a potential breakthrough for prostate cancer diagnostics, is a prime example of this complex process. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in navigating the common hurdles encountered during the experimental validation and clinical translation of this compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the conflicting findings in this compound research and the biological factors that can influence its levels.
FAQ 1: Why are there so many conflicting reports on the utility of this compound as a prostate cancer biomarker?
The clinical utility of this compound as a standalone biomarker for prostate cancer remains a subject of debate due to conflicting results across various studies.[1][2] Several factors contribute to these discrepancies:
-
Study Design and Cohort Differences: Early studies that showed promising results were often based on smaller, less diverse patient cohorts.[3][4] Subsequent, larger-scale studies with more rigorous designs have often failed to replicate the initial findings.[1][2]
-
Sample Type and Handling: The type of biological sample used (e.g., urine, serum, tissue) and pre-analytical variables like sample collection, processing, and storage can significantly impact measured this compound levels.[2][5][6]
-
Analytical Methodologies: Different analytical platforms (e.g., GC-MS, LC-MS, enzymatic assays) have varying sensitivities and specificities, which can lead to disparate results.[2][7][8] Interference from isomers like alanine (B10760859) can also be a significant issue.[9]
-
Biological Heterogeneity of Prostate Cancer: Prostate cancer is a multifactorial disease, and the metabolic pathways involving this compound may not be uniformly altered in all patients.[4]
FAQ 2: What are the primary biological and physiological factors that can influence this compound levels, independent of prostate cancer?
This compound levels are not solely dictated by cancerous processes. Several endogenous and exogenous factors can alter its concentration, complicating its interpretation as a disease-specific biomarker:
-
Diet: this compound is present in various foods, including eggs, legumes, nuts, and meats.[10][11] Dietary intake can, therefore, contribute to baseline this compound levels.
-
Normal Metabolism: this compound is a natural intermediate in glycine (B1666218) and choline (B1196258) metabolism.[12][13][14] Its levels can be influenced by the activity of enzymes like glycine N-methyltransferase (GNMT) and this compound dehydrogenase (SARDH).[4][15]
-
Age: Studies in rodents and humans have shown that this compound levels can be modulated by aging.[16]
-
Other Pathologies: Elevated this compound levels are also associated with other conditions such as sarcosinemia, a rare inherited metabolic disorder, and can be influenced by folate deficiency.[13][17][18]
-
Medications and Supplements: Certain drugs and dietary supplements may interfere with this compound metabolism.
Section 2: Troubleshooting Experimental Challenges
This section provides practical guidance on overcoming common issues encountered during the analytical measurement of this compound.
Troubleshooting Guide 1: Inconsistent or Non-reproducible this compound Measurements
Problem: You are observing high variability in this compound measurements between technical or biological replicates.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Pre-analytical Variability | Review and standardize all pre-analytical procedures, including sample collection, handling, and storage.[5][6] Ensure consistent timing and methods for sample processing. |
| Analytical Method Issues | LC-MS/GC-MS: Check for retention time shifts, poor peak shape, and baseline noise.[19][20][21][22] Calibrate the instrument regularly and use appropriate internal standards. Consider interference from isomers like α-alanine and β-alanine and optimize chromatography to ensure their separation from this compound.[9] |
| Enzymatic Assays: Verify the specificity and activity of the this compound oxidase enzyme.[23][24] Check for interfering substances in the sample matrix. | |
| Sample Matrix Effects | Ion suppression or enhancement is a common issue in mass spectrometry-based methods.[20] Perform matrix effect studies and consider different sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up samples. |
| Instrument Contamination | Run blank injections between samples to check for carryover.[19][25] If contamination is detected, clean the ion source, injection port, and column. |
Troubleshooting Guide 2: Low Sensitivity or Inability to Detect this compound
Problem: Your assay is not sensitive enough to reliably quantify endogenous this compound levels, especially in control samples.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Analytical Method | For mass spectrometry, optimize ion source parameters and consider using a more sensitive instrument or a different ionization technique. Derivatization of this compound can enhance its detection.[9] For enzymatic assays, optimize reaction conditions (pH, temperature, incubation time).[23] |
| Insufficient Sample Concentration | If possible, concentrate the sample before analysis. However, be mindful of concentrating potential interfering substances as well. |
| Sample Degradation | Ensure proper storage of samples (typically at -80°C) to prevent degradation of this compound. |
| Low Endogenous Levels | In some biological matrices or populations, the endogenous levels of this compound may be below the limit of detection of your current method. Consider using a more sensitive analytical platform or a larger sample volume. |
Section 3: Experimental Protocols and Data
This section provides an overview of a common experimental workflow and summarizes key quantitative data from relevant studies.
Experimental Protocol: Quantification of this compound in Urine using LC-MS/MS
This is a generalized protocol based on common methodologies.[26][27] Researchers should optimize and validate the method for their specific instrumentation and sample type.
-
Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet debris.
-
Collect the supernatant.
-
Perform a protein precipitation step by adding a 3:1 volume of cold acetonitrile (B52724) containing an internal standard (e.g., d3-sarcosine) to the urine supernatant.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a suitable column (e.g., Phenyl-Hexyl) with a gradient elution program. A typical mobile phase could be 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[26][27]
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.
-
Quantitative Data Summary: this compound Levels in Clinical Samples
The following tables summarize the reported concentrations and diagnostic performance of this compound from various studies. Note the significant variability in the reported values, highlighting the challenges in establishing a definitive clinical cutoff.
Table 1: Reported this compound Concentrations in Prostate Cancer Studies
| Study (Reference) | Sample Type | Patient Group | Median this compound Concentration (Range) |
| Sreekumar et al. (2009)[3] | Tissue | Benign Adjacent Prostate | Undetectable |
| Localized Prostate Cancer | Significantly elevated vs. benign | ||
| Metastatic Prostate Cancer | Highly elevated vs. localized | ||
| Jentzmik et al. (2010)[7] | Tissue | Malignant | ~7% higher than non-malignant |
| Non-malignant | - | ||
| Ankerst et al. (2015)[1] | Serum | Prostate Cancer Cases | 15.8 µM (6.2 - 42.5 µM) |
| Controls | 16.2 µM (6.4 - 53.6 µM) |
Table 2: Diagnostic Performance of this compound in Prostate Cancer Detection
| Study (Reference) | Sample Type | Comparison | AUC (Area Under the Curve) | Sensitivity (%) | Specificity (%) |
| Cao et al. (2011)[15] | Urine Sediments | PCa vs. Controls | 0.71 | - | - |
| Lucarelli et al. (2012)[28] | Serum (PSA < 4 ng/ml) | PCa vs. NEM | 0.668 | 95 | 24.4 |
| Ankerst et al. (2015)[1] | Serum (Any PSA) | PCa vs. Controls | 0.522 | - | - |
| Yun et al. (2016)[24] | Urine (this compound/Creatinine) | PCa vs. BPH (Any PSA) | 0.841 | 81.3 | 75.9 |
Section 4: Visualizing the Challenges
The following diagrams illustrate key concepts related to the clinical translation of this compound.
Caption: this compound metabolism is regulated by the enzymes GNMT, DMGDH, and SARDH.
Caption: A generalized workflow for quantifying this compound using LC-MS/MS.
Caption: Interconnected challenges hindering the clinical adoption of this compound.
References
- 1. d-nb.info [d-nb.info]
- 2. Prospective evaluation of serum this compound and risk of prostate cancer in the Prostate, Lung, Colorectal and Ovarian Cancer Screening Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomic Profiles Delineate Potential Role for this compound in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a potential prostate cancer biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selectscience.net [selectscience.net]
- 6. Preanalytical Variables and Their Influence on the Quality of Laboratory Results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound as a potential prostate cancer biomarker--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensitive determination of the potential biomarker this compound for prostate cancer by LC-MS with N,N'-dicyclohexylcarbodiimide derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - NutrEval Plasma - Urine and Blood - Lab Results explained | HealthMatters.io [healthmatters.io]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. blog.healthmatters.io [blog.healthmatters.io]
- 14. Human Metabolome Database: Showing metabocard for this compound (HMDB0000271) [hmdb.ca]
- 15. The Role of this compound Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Is Uniquely Modulated by Aging and Dietary Restriction in Rodents and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sarcosinemia: Causes, Signs, and Treatment Options [medicoverhospitals.in]
- 18. Sarcosinemia | About the Disease | GARD [rarediseases.info.nih.gov]
- 19. zefsci.com [zefsci.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. ssi.shimadzu.com [ssi.shimadzu.com]
- 22. agilent.com [agilent.com]
- 23. A novel enzymatic technique for determination of this compound in urine samples - Analytical Methods (RSC Publishing) DOI:10.1039/C1AY05541K [pubs.rsc.org]
- 24. The Urinary this compound/Creatinine Ratio is a Potential Diagnostic and Prognostic Marker in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cgspace.cgiar.org [cgspace.cgiar.org]
- 26. Quantitative determination of this compound and related compounds in urinary samples by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Serum this compound increases the accuracy of prostate cancer detection in patients with total serum PSA less than 4.0 ng/ml - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Sarcosine and Glycine: A Comparative Analysis of NMDA Receptor Co-agonism
For Immediate Release
This guide provides a comprehensive comparison of sarcosine (B1681465) and glycine (B1666218) as co-agonists for the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity, learning, and memory. This document is intended for researchers, scientists, and drug development professionals interested in the modulation of NMDA receptor function.
Introduction
The NMDA receptor, a ligand-gated ion channel, requires the binding of both glutamate (B1630785) and a co-agonist to become fully active. Glycine has long been recognized as the primary endogenous co-agonist. However, this compound (N-methylglycine), also an endogenous amino acid, has emerged as a compound of significant interest due to its dual mechanism of action: it acts as an inhibitor of the glycine transporter 1 (GlyT1), thereby increasing synaptic glycine levels, and also directly binds to the glycine site on the NMDA receptor as a co-agonist.[1][2] This guide delves into the experimental data comparing the efficacy, potency, and downstream effects of this compound and glycine on NMDA receptor function.
Quantitative Comparison of Co-agonist Properties
Experimental data from whole-cell voltage-clamp recordings in cultured embryonic mouse hippocampal neurons reveal distinct differences in the potency and efficacy of this compound and glycine in activating NMDA receptors.
| Parameter | This compound | Glycine | Reference |
| EC50 (Potency) | 26 ± 3 µM | 61 ± 8 nM | [3] |
| Receptor Desensitization | Less pronounced | More pronounced | [3][4] |
| Intracellular Ca2+ Rise | Larger | Smaller | [3][4] |
| Ca2+-activated K+ Currents | Larger | Smaller | [3][4] |
| NMDA-mediated Autaptic Current Decay | Faster | Slower | [3][4] |
| Agonist Type | Full Agonist | Full Agonist | [5] |
Signaling Pathways and Experimental Workflow
To understand the functional consequences of this compound and glycine binding, it is essential to visualize the NMDA receptor signaling cascade and the experimental approach used to gather comparative data.
References
- 1. Frontiers | Synaptic NMDA receptor activity at resting membrane potentials [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Ca2+-independent, but voltage- and activity-dependent regulation of the NMDA receptor outward K+ current in mouse cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Whole-cell patch-clamp recordings of NMDA receptor-mediated EPSCs. [bio-protocol.org]
Sarcosine vs. PSA: A Critical Evaluation of Biomarkers for Prostate Cancer Detection
For decades, prostate-specific antigen (PSA) has been the cornerstone of prostate cancer screening. However, its limitations in specificity have fueled the search for more reliable biomarkers. Among the contenders, sarcosine (B1681465), a metabolite associated with prostate cancer progression, has emerged with promising, albeit debated, potential. This guide provides a comprehensive comparison of the validation of this compound against PSA as a prostate cancer biomarker, presenting supporting experimental data, detailed methodologies, and a visual representation of the underlying biological pathways.
Performance Metrics: A Head-to-Head Comparison
The diagnostic accuracy of a biomarker is paramount. Key metrics include the Area Under the Receiver Operating Characteristic Curve (AUC), sensitivity, and specificity. The AUC represents the overall ability of the biomarker to distinguish between individuals with and without the disease, with a value of 1.0 indicating a perfect test and 0.5 indicating no discriminative ability. Sensitivity measures the proportion of actual positives correctly identified, while specificity measures the proportion of actual negatives correctly identified.
Below is a summary of quantitative data from various studies comparing the performance of this compound and PSA in detecting prostate cancer. It is important to note that the results for this compound have shown variability across different studies.
| Biomarker | Patient Cohort | Sample Type | AUC | Sensitivity | Specificity | Source |
| This compound | PSA < 4 ng/ml | Serum | 0.668 | 95% | 24.4% | [1][2] |
| Total PSA | PSA < 4 ng/ml | Serum | 0.535 | 95% | 2.22% | [1][2] |
| %fPSA | PSA < 4 ng/ml | Serum | - | 95% | 3.41% | [1][2] |
| This compound | PSA 4-10 ng/ml | Serum | 0.542 | - | - | [2] |
| %fPSA | PSA 4-10 ng/ml | Serum | 0.708 | - | - | [2] |
| This compound | All PSA values | Urine Sediments | 0.71 | - | - | [3] |
| This compound | All PSA values | Serum | 0.522 | - | - | [4][5][6] |
| This compound | PSA 2-10 ng/ml | Serum | 0.543 | - | - | [4][5][6] |
Note: Dashes (-) indicate that the specific data point was not reported in the cited study.
The data highlight the conflicting evidence surrounding this compound's utility. While some studies suggest a higher predictive value for this compound, particularly in the low PSA range ( < 4 ng/ml), others have found its performance to be no better than random chance.[1][2][4][5][6] In contrast, PSA, despite its known limitations, remains a widely used screening tool.
The Biology Behind the Biomarkers: Signaling Pathways
Understanding the biological roles of this compound and PSA in prostate cancer is crucial for interpreting their utility as-biomarkers.
This compound is an N-methyl derivative of the amino acid glycine (B1666218) and its metabolism is altered in prostate cancer.[7][8] The enzyme glycine N-methyltransferase (GNMT) produces this compound, and its expression is elevated in prostate cancer. Conversely, the enzymes that break down this compound, this compound dehydrogenase (SARDH) and L-pipecolic acid oxidase (PIPOX), are often reduced in prostate tumors.[3] This metabolic shift leads to an accumulation of this compound, which has been shown to promote an invasive phenotype in prostate cancer cells.[3][7] The regulation of these enzymes is linked to androgen receptor (AR) and ETS gene fusion signaling, key pathways in prostate cancer development.[7][8]
Caption: this compound metabolism and its role in prostate cancer progression.
PSA, on the other hand, is a protein produced by the prostate gland. Its primary function is to liquefy semen. In prostate cancer, the normal architecture of the prostate is disrupted, leading to increased leakage of PSA into the bloodstream. While elevated PSA levels can indicate prostate cancer, they can also be caused by benign conditions such as benign prostatic hyperplasia (BPH) and prostatitis, leading to a high rate of false positives.
Experimental Protocols: How the Biomarkers are Measured
The accurate quantification of this compound and PSA is critical for their clinical validation. Different analytical methods are employed for each biomarker.
This compound Quantification
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying small molecules like this compound in biological fluids.
-
Sample Preparation:
-
Urine or serum samples are thawed and centrifuged to remove particulate matter.
-
An internal standard (e.g., a stable isotope-labeled this compound) is added to the sample for accurate quantification.
-
Proteins are precipitated by adding a solvent like acetonitrile (B52724). The mixture is vortexed and centrifuged.
-
The supernatant is collected and may be further purified using solid-phase extraction (SPE).
-
-
LC Separation: The prepared sample is injected into a liquid chromatograph. A C18 or a specialized column is used to separate this compound from other components in the sample. A gradient of solvents (e.g., water with formic acid and acetonitrile with formic acid) is typically used.
-
MS/MS Detection: The separated this compound is ionized (e.g., using electrospray ionization - ESI) and enters the mass spectrometer. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity.[9]
-
Quantification: The concentration of this compound is determined by comparing the peak area ratio of this compound to the internal standard against a calibration curve.
2. Enzyme-Linked Immunosorbent Assay (ELISA): While less common for small molecules, ELISA kits for this compound are available.[10][11][12]
-
Principle: A sandwich ELISA format is typically used.
-
A microtiter plate is pre-coated with an antibody specific to this compound.
-
The urine or serum sample is added to the wells, and any this compound present binds to the antibody.
-
A second, enzyme-conjugated antibody that also recognizes this compound is added, forming a "sandwich" with the this compound molecule.
-
A substrate for the enzyme is added, and the resulting color change is proportional to the amount of this compound in the sample. The absorbance is read using a microplate reader.
-
PSA Quantification
1. Immunoassays (ELISA, Chemiluminescent Immunoassay - CLIA): These are the standard methods for measuring PSA in serum.[13][14]
-
Principle: Similar to the this compound ELISA, these assays use a sandwich format.
-
Microtiter wells or beads are coated with a monoclonal antibody specific to PSA.
-
The patient's serum is added, and PSA binds to the antibody.
-
A second antibody, labeled with an enzyme (for ELISA) or a chemiluminescent molecule (for CLIA), is added.
-
For ELISA, a substrate is added to produce a color change.[15][16] For CLIA, a trigger solution is added to generate light.
-
The intensity of the color or light is measured and is proportional to the PSA concentration.
-
The workflow for these experimental procedures is illustrated below.
Caption: Overview of experimental workflows for biomarker analysis.
Conclusion: An Ongoing Quest for a Better Biomarker
The validation of this compound as a prostate cancer biomarker to replace or supplement PSA is a complex and ongoing area of research. While initial studies were promising, subsequent, larger-scale investigations have yielded conflicting results, tempering initial enthusiasm. The data presented here underscore the need for further rigorous validation studies to clarify the clinical utility of this compound.
For researchers and drug development professionals, the story of this compound highlights the challenges in biomarker discovery and validation. While this compound's role in the underlying pathology of prostate cancer progression makes it a compelling candidate, translating this biological relevance into a robust and reliable clinical test remains a significant hurdle. The continued investigation into this compound and other novel biomarkers is essential to improve the early detection and management of prostate cancer, moving beyond the limitations of PSA.
References
- 1. Serum this compound increases the accuracy of prostate cancer detection in patients with total serum PSA less than 4.0 ng/ml - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ricerca.uniba.it [ricerca.uniba.it]
- 3. The Role of this compound Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medscape.com [medscape.com]
- 5. A case control study of this compound as an early prostate cancer detection biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Metabolomic Profiles Delineate Potential Role for this compound in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound as a potential prostate cancer biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Determination of this compound in Urine as a Predictor of Prostate Cancer Using Enzyme Linked Immunosorbent Method [ir-library.ku.ac.ke]
- 11. medicinearticle.com [medicinearticle.com]
- 12. researchgate.net [researchgate.net]
- 13. delta-dp.ir [delta-dp.ir]
- 14. academic.oup.com [academic.oup.com]
- 15. novamedline.com [novamedline.com]
- 16. phoenixbiotech.net [phoenixbiotech.net]
Comparative analysis of sarcosine levels in benign vs. malignant prostate tissue
For Immediate Release
This guide provides a comparative analysis of sarcosine (B1681465) levels in benign versus malignant prostate tissue, intended for researchers, scientists, and drug development professionals. It synthesizes findings from key studies, details the experimental protocols used for this compound quantification, and illustrates the relevant metabolic pathways.
Executive Summary
This compound, an N-methyl derivative of the amino acid glycine, has been investigated as a potential biomarker for prostate cancer progression. Initial studies reported a significant elevation of this compound in malignant prostate tissue, particularly in metastatic disease. However, subsequent research has presented conflicting evidence, suggesting a more modest increase. This guide presents the quantitative data from pivotal studies, outlines the methodologies for this compound measurement, and provides a visual representation of its metabolic pathway.
Data Presentation: this compound Levels in Benign vs. Malignant Prostate Tissue
| Study | Tissue Type | Relative this compound Levels (Malignant vs. Benign) | Key Findings & Conclusions |
| Sreekumar et al. (2009) | Benign Adjacent Prostate vs. Prostate Cancer (PCA) | Significantly elevated in PCA specimens (p = 4.34 x 10⁻¹¹)[1] | This compound levels were found to increase with cancer progression, showing a significant elevation in localized prostate cancer and an even greater increase in metastatic samples compared to benign tissue.[1] |
| Localized PCA vs. Metastatic Prostate Cancer | Further significant elevation in metastatic samples (p = 6.02 x 10⁻¹¹)[1] | The study concluded that this compound is a differential metabolite that is highly increased during prostate cancer progression to metastasis.[1] | |
| Jentzmik et al. (2011) | Matched Nonmalignant vs. Malignant Prostate Tissue | Median this compound content was ~7% higher in malignant samples (statistically significant)[2] | Although a statistically significant increase was observed, the authors concluded that this compound in prostate cancer tissue is not a suitable predictor of tumor aggressiveness or biochemical recurrence due to the small magnitude of the difference.[2] |
Experimental Protocols
The primary methods for quantifying this compound in prostate tissue are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques offer high sensitivity and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Analysis
This protocol is a generalized procedure based on methodologies described in the literature[2][3][4].
-
Tissue Homogenization:
-
Frozen prostate tissue samples are weighed and homogenized in a suitable solvent (e.g., methanol/water mixture) to extract metabolites.
-
An internal standard, such as [methyl-D3]-sarcosine, is added to the homogenization buffer for accurate quantification[4].
-
-
Metabolite Extraction:
-
The homogenate is centrifuged to pellet proteins and cellular debris.
-
The supernatant containing the metabolites is collected.
-
-
Derivatization:
-
The extracted metabolites are dried under a stream of nitrogen or by vacuum centrifugation[3].
-
A derivatization agent is added to the dried extract to make the analytes volatile for GC analysis. Common agents include:
-
Silylation: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common choice. The reaction is typically carried out at an elevated temperature (e.g., 100°C) for a specific duration (e.g., 1.5 hours)[3].
-
Alkylation/Esterification: Ethyl chloroformate in the presence of ethanol (B145695) and pyridine (B92270) can also be used[5].
-
-
-
GC-MS Analysis:
-
The derivatized sample is injected into the GC-MS system.
-
Gas Chromatography: The analytes are separated on a capillary column (e.g., Rxi®-5Sil MS) based on their boiling points and interactions with the stationary phase[3]. A temperature gradient is used to elute the compounds.
-
Mass Spectrometry: As the compounds elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z).
-
Quantification: this compound is identified by its characteristic retention time and mass spectrum. Quantification is often performed in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for high specificity and sensitivity, using unique ion transitions (e.g., m/z 116 → 73 for silylated this compound)[3].
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for this compound Analysis
This protocol is a generalized procedure based on methodologies described in the literature[6][7][8].
-
Tissue Homogenization and Metabolite Extraction:
-
This step is similar to the GC-MS protocol, involving homogenization of the tissue in a suitable solvent and collection of the supernatant after centrifugation.
-
-
Sample Preparation:
-
The supernatant may be diluted or further purified using solid-phase extraction (SPE) if necessary.
-
Derivatization is often not required for LC-MS analysis of small polar molecules like this compound, which simplifies sample preparation[7].
-
-
LC-MS/MS Analysis:
-
The prepared sample is injected into the LC-MS/MS system.
-
Liquid Chromatography: The analytes are separated on a chromatography column. To separate this compound from its isomers like alanine, specialized columns such as a Cogent Diamond Hydride™ or a phenyl-hexyl column are often used[7][8]. A gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) is employed to elute the compounds[8].
-
Mass Spectrometry: The eluting compounds are ionized using an electrospray ionization (ESI) source in positive ion mode. The mass spectrometer, typically a triple quadrupole, is operated in MRM mode to detect and quantify this compound based on its specific precursor-to-product ion transitions.
-
Quantification: The peak area of the this compound transition is compared to that of a known concentration of an internal standard to determine its concentration in the sample.
-
Mandatory Visualization
This compound Metabolic Pathway in Prostate Cancer
The following diagram illustrates the core metabolic pathway of this compound and the key enzymes involved in its regulation in the context of prostate cancer.
Caption: this compound metabolism and its regulation by the androgen receptor in prostate cancer.
Experimental Workflow for this compound Quantification in Prostate Tissue
The following diagram outlines a typical experimental workflow for the quantification of this compound in prostate tissue samples using mass spectrometry.
Caption: A generalized workflow for the quantification of this compound in prostate tissue.
References
- 1. Metabolomic profiles delineate potential role for this compound in prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in prostate cancer tissue is not a differential metabolite for prostate cancer aggressiveness and biochemical progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of this compound and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GC/MS-based metabolomic approach to validate the role of urinary this compound and target biomarkers for human prostate cancer by microwave-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound as a marker in prostate cancer progression: a rapid and simple method for its quantification in human urine by solid-phase microextraction-gas chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A reproducible and high-throughput HPLC/MS method to separate this compound from α- and β-alanine and to quantify this compound in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Analyzed with LCMS - AppNote [mtc-usa.com]
- 8. pubs.acs.org [pubs.acs.org]
A Head-to-Head Battle for Precision: LC-MS versus ELISA for the Accurate Quantification of Sarcosine
The accurate quantification of sarcosine (B1681465), a naturally occurring amino acid, is of significant interest to researchers in various fields, particularly in the context of its potential role as a biomarker in prostate cancer. The choice of analytical method is paramount for obtaining reliable and reproducible data. This guide provides an objective comparison of two widely used techniques for this compound quantification: Liquid Chromatography-Mass Spectrometry (LC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA). We will delve into their respective experimental protocols, present comparative performance data, and visualize their workflows to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
Performance Characteristics: A Quantitative Comparison
The decision between LC-MS and ELISA often hinges on key performance metrics such as sensitivity, specificity, accuracy, and precision. The following table summarizes the quantitative data gathered from various studies to facilitate a direct comparison.
| Performance Metric | LC-MS | ELISA |
| Limit of Quantification (LOQ) | 5 ng/mL in serum and urine[1][2] | Typically in the low ng/mL to µg/mL range (varies by kit) |
| Limit of Detection (LOD) | 0.05 to 4 nmol/L in urine[3] | Subnanomolar detection limits have been reported with specialized ELISA methods[4] |
| Linear Range | 0.003 to 40 µmol/L[3] | Dependent on the standard curve of the specific kit |
| Intra-assay Coefficient of Variation (CV) | < 3% (serum), 7.7% (urine)[1][2] | Typically <10-15%[5] |
| Inter-assay Coefficient of Variation (CV) | < 3% (serum), 12.3% (urine)[1][2] | Typically <10-15%[5] |
| Specificity | High; can resolve this compound from its isomers, α- and β-alanine[1][2][6] | Relies on antibody specificity; potential for cross-reactivity |
| Accuracy (% Recovery) | 88-110%[7] | High correlation with LC-MS in some studies, but can deviate[8] |
Experimental Protocols: A Detailed Look into the Methodologies
The following sections provide detailed experimental protocols for both LC-MS and ELISA, based on established methods for this compound quantification.
LC-MS Experimental Protocol for this compound Quantification
This protocol is a composite based on high-throughput methods developed for the accurate measurement of this compound in biological fluids.[1][2][3][6]
1. Sample Preparation:
-
Serum/Plasma: To 100 µL of serum or plasma, add an internal standard (e.g., isotopically labeled this compound).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant for analysis.
-
Urine: Dilute urine samples with an appropriate buffer containing the internal standard. Centrifuge to remove any particulate matter.
2. Liquid Chromatography:
-
Column: A column capable of separating this compound from its isomers is crucial. A Cogent Diamond Hydride™ column (4µm, 100Å, 2.1 x 150 mm) is one such option.[6]
-
Mobile Phase: A gradient elution is typically used. For example:
-
Gradient Program: A typical gradient might start at a high percentage of mobile phase B, with a gradual decrease to elute the analytes.[6]
-
Flow Rate: A flow rate of 0.6 mL/minute is often used.[6]
-
Column Temperature: The column is maintained at a constant temperature, for instance, 50°C.[6]
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.[3][6]
-
Detection: Detection is performed using a tandem mass spectrometer (MS/MS) in the multiple reaction monitoring (MRM) mode.[3]
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard are monitored for quantification.
4. Data Analysis:
-
A standard curve is generated by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.
-
The concentration of this compound in the unknown samples is then determined from this standard curve.
ELISA Experimental Protocol for this compound Quantification
This protocol is based on a competitive enzyme immunoassay, a common format for small molecule quantification.[9]
1. Plate Preparation:
-
The wells of a 96-well microplate are pre-coated with a polyclonal anti-sarcosine antibody.[9]
2. Standard and Sample Preparation:
-
Standard Curve: Prepare a series of this compound standards of known concentrations by serial dilution.
-
Samples: Prepare biological samples (e.g., serum, urine) as required. This may involve dilution to fall within the dynamic range of the assay.
3. Competitive Binding:
-
Add a fixed amount of this compound-horseradish peroxidase (HRP) conjugate to each well.
-
Add the standards and samples to their respective wells.
-
During a one-hour incubation, the this compound in the sample or standard competes with the this compound-HRP conjugate for binding to the limited number of anti-sarcosine antibody sites on the plate.[9]
4. Washing:
-
After incubation, the wells are decanted and washed multiple times (e.g., five times) with a wash buffer to remove any unbound reagents.[9]
5. Substrate Reaction:
-
A substrate for the HRP enzyme (e.g., TMB) is added to each well.[9]
-
The HRP enzyme on the bound conjugate catalyzes a reaction that produces a colored product.[9]
6. Stopping the Reaction:
-
A stop solution is added to terminate the enzyme-substrate reaction, which often results in a color change (e.g., from blue to yellow).[9]
7. Data Acquisition and Analysis:
-
The optical density (O.D.) of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).[9]
-
A standard curve is generated by plotting the O.D. against the concentration of the standards. The O.D. is inversely proportional to the concentration of this compound in the sample.
-
The this compound concentration in the unknown samples is interpolated from this standard curve.[9]
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for LC-MS and ELISA.
Caption: Workflow of this compound Quantification by LC-MS.
Caption: Workflow of this compound Quantification by Competitive ELISA.
Conclusion: Making an Informed Decision
Both LC-MS and ELISA are powerful techniques for the quantification of this compound, each with its own set of advantages and limitations.
LC-MS stands out for its superior specificity, accuracy, and ability to multiplex, making it the gold standard for applications demanding high precision and the ability to distinguish between structurally similar molecules.[10] The capability to resolve this compound from its isomers is a critical advantage, particularly in complex biological matrices.[1][2] While the initial instrument cost is higher, the per-sample cost can be lower in high-throughput settings.
ELISA , on the other hand, offers a more accessible and cost-effective solution, especially for laboratories not equipped with mass spectrometry instrumentation.[11] It is well-suited for high-throughput screening of a large number of samples.[12] However, the reliance on antibody specificity means that ELISA results can be susceptible to cross-reactivity, and the performance can vary between different kits.
Ultimately, the choice between LC-MS and ELISA will depend on the specific research question, the required level of accuracy and specificity, the number of samples to be analyzed, and the available resources. For exploratory studies and large-scale screening, ELISA may be a suitable choice. However, for validation studies and applications where precise and accurate quantification is paramount, LC-MS is the preferred method.
References
- 1. A reproducible and high-throughput HPLC/MS method to separate this compound from α- and β-alanine and to quantify this compound in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "A Reproducible and High-Throughput HPLC/MS Method to Separate Sarcosin" by Tamra E. Meyer, Stephen D. Fox et al. [digitalcommons.cedarville.edu]
- 3. Quantitative determination of this compound and related compounds in urinary samples by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. confer.cz [confer.cz]
- 5. bosterbio.com [bosterbio.com]
- 6. mtc-usa.com [mtc-usa.com]
- 7. Simultaneous determination of this compound and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mybiosource.com [mybiosource.com]
- 10. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 11. Comparing ELISA and LC-MS-MS: A Simple, Targeted Postmortem Blood Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. seracare.com [seracare.com]
A Comparative Guide to Sarcosine as an Adjunctive Therapy in Schizophrenia: A Synthesis of Meta-Analytic Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a systematic comparison of sarcosine (B1681465) (N-methylglycine) as an adjunctive treatment for schizophrenia, drawing on data from multiple systematic reviews and meta-analyses. The objective is to present a consolidated overview of its efficacy, the experimental protocols under which it has been tested, and its proposed mechanism of action to inform future research and development.
Executive Summary
Glutamatergic dysregulation, specifically hypofunction of the N-methyl-D-aspartate (NMDA) receptor, is a leading hypothesis in the pathophysiology of schizophrenia, particularly concerning negative and cognitive symptoms. This compound, an inhibitor of the glycine (B1666218) transporter type 1 (GlyT1), aims to enhance NMDA receptor function by increasing the synaptic availability of the co-agonist glycine.[1][2][3] Meta-analyses of randomized controlled trials (RCTs) have been conducted to determine the overall efficacy and safety of this compound as an add-on to antipsychotic medication.
The pooled evidence suggests that adjunctive this compound is associated with a significant reduction in the overall symptoms of schizophrenia.[4] However, the effect on cognitive function has not been found to be statistically significant.[4][5] The benefits appear most pronounced for overall and negative symptoms in patients with chronic, stable, and non-refractory schizophrenia who are not being treated with clozapine.[5][6][7] Standardized dosages are consistently 2 g/day across trials, with treatment durations typically lasting at least six weeks.[6][7][8]
Mechanism of Action: NMDA Receptor Modulation
This compound's therapeutic potential is primarily attributed to its role as a GlyT1 inhibitor. By blocking this transporter, this compound reduces the reuptake of glycine from the synaptic cleft, thereby increasing its concentration. Glycine acts as a mandatory co-agonist at the glycine-binding site of the NMDA receptor. For the receptor to be activated by glutamate, the co-agonist site must be occupied. Enhanced glycine levels are hypothesized to potentiate NMDA receptor-mediated neurotransmission, potentially ameliorating the negative and cognitive symptoms of schizophrenia.[2][3] Additionally, some evidence suggests this compound itself may act directly as an NMDA receptor co-agonist, differing from glycine in that it induces less receptor desensitization.[1][9]
Caption: Proposed mechanism of this compound via GlyT1 inhibition.
Comparative Efficacy: Meta-Analysis Findings
Multiple meta-analyses have synthesized the results from double-blind, randomized controlled trials. The primary outcome measures are typically changes in total psychopathology, as well as positive, negative, and cognitive symptoms, often assessed using the Positive and Negative Syndrome Scale (PANSS) or the Scale for the Assessment of Negative Symptoms (SANS).[8] The tables below summarize the pooled results from key meta-analyses.
Table 1: Meta-Analysis of this compound for Overall & Cognitive Symptoms
| Outcome Measure | No. of Trials | Participants | Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | P-value | Citation |
| Overall Clinical Symptoms | 7 | 326 | 0.51 | 0.26 to 0.76 | < 0.01 | [4] |
| Overall Cognitive Functions | 4 | N/A | 0.27 | -0.06 to 0.60 | 0.10 | [4] |
Table 2: Subgroup Analysis of this compound Efficacy at 6 Weeks
| Subgroup | No. of Trials | Participants | Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | P-value | Citation |
| Chronic Schizophrenia | N/A | N/A | -0.36 | -0.70 to -0.02 | 0.04 | [6][10] |
| Non-Refractory (No Clozapine) | N/A | 234 | -0.31 | -0.63 to 0.00 | 0.05 | [6][7][10] |
Note: A positive SMD in Table 1 indicates a greater reduction in symptoms for the this compound group compared to the comparator. A negative SMD in Table 2 indicates a greater reduction in symptoms for this compound compared to placebo.
The data consistently show a statistically significant, medium-sized effect of this compound on improving overall symptoms of schizophrenia.[4] However, the effect on cognitive domains fails to reach statistical significance.[4][5] Subgroup analyses suggest that the therapeutic benefits are more pronounced in patients with chronic and non-refractory illness.[5][6][7] It is noteworthy that adjunctive this compound showed limited to no benefit in patients already receiving clozapine.[5][6]
Experimental Protocols and Methodologies
The clinical trials included in these meta-analyses adhere to rigorous methodologies to minimize bias. The typical experimental workflow is outlined below.
Caption: Standard workflow for a this compound RCT.
Key Methodological Components:
-
Study Design: The majority of studies are randomized, double-blind, placebo-controlled trials.[4][7][8]
-
Participant Criteria: Patients are typically diagnosed with schizophrenia according to the Diagnostic and Statistical Manual of Mental Disorders, Fourth Edition (DSM-IV).[4][11] Many trials focus on patients with chronic, stable illness on a consistent dose of antipsychotic medication.[3][8] A key exclusion criterion in some analyses is concurrent treatment with clozapine.[6][7]
-
Intervention: this compound is administered orally at a dose of 2 g/day as an add-on to the patient's existing antipsychotic regimen.[6][7][8]
-
Control: The control group receives a matched placebo in addition to their standard antipsychotic medication.
-
Duration: The typical trial duration is 6 weeks, with some studies extending for longer periods.[6][8][11]
-
Outcome Assessments: Clinical efficacy is measured using validated scales such as PANSS, SANS, and measures of quality of life and global functioning.[8] Assessments are generally performed at baseline and at regular intervals (e.g., every 2 weeks) throughout the trial.[8]
Conclusions and Future Directions
The available meta-analytic evidence supports the use of adjunctive this compound (2 g/day ) for improving overall and negative symptoms in specific subpopulations of patients with schizophrenia. Its favorable side-effect profile makes it a compelling candidate for further investigation.[7]
Key areas for future research include:
-
Larger, long-term trials to confirm efficacy and safety over extended periods.
-
Investigation in specific patient populations , such as those in the early stages of psychosis.
-
Exploration of efficacy as a monotherapy , for which preliminary evidence exists but requires more robust validation.[11]
-
Clarification of its effects on cognitive domains , which remain inconclusive.[4]
-
Head-to-head comparisons with other NMDA-enhancing agents to determine relative efficacy.[8]
References
- 1. The glycine transport inhibitor this compound is an NMDA receptor co-agonist that differs from glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. mdpi.com [mdpi.com]
- 4. Efficacy and cognitive effect of this compound (N-methylglycine) in patients with schizophrenia: A systematic review and meta-analysis of double-blind randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound as an add-on treatment to antipsychotic medication for people with schizophrenia: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The glycine transport inhibitor this compound is an NMDA receptor co-agonist that differs from glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
A Head-to-Head Comparison of Sarcosine Derivatization Methods for Accurate Quantification
For researchers, scientists, and drug development professionals engaged in metabolomics and clinical biomarker discovery, the accurate quantification of sarcosine (B1681465), a potential biomarker for prostate cancer and other diseases, is of paramount importance. However, the analysis of this compound is often complicated by the presence of its isomers, α- and β-alanine, which can interfere with accurate measurement. Derivatization, a process that chemically modifies the analyte, is a crucial step to enhance its detectability and chromatographic separation. This guide provides an objective, data-driven comparison of various this compound derivatization methods, offering detailed experimental protocols and performance metrics to aid in the selection of the most suitable method for your research needs.
Executive Summary
This guide evaluates several common and novel derivatization techniques for this compound analysis, primarily by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The methods covered include silylation, 1,3-dipolar cycloaddition, and derivatization with fluorescent tags or chloroformates. Each method is assessed based on its performance in terms of sensitivity (Limit of Detection, LOD, and Limit of Quantification, LOQ), linearity, and the stability of the resulting derivative. The critical aspect of resolving this compound from its isomers is a key focus of this comparison.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance metrics for different this compound derivatization methods based on published experimental data. This allows for a direct comparison of their suitability for various analytical applications.
| Derivatization Method | Reagent | Analytical Platform | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Derivative Stability | Isomer Resolution |
| Silylation | BSTFA + 1% TMCS | GC-MS/MS | ~0.01 µg/mL | ~0.01 µg/mL | > 0.99 | > 80% stable for up to 2 hours | Good separation from α- and β-alanine[1] |
| 1,3-Dipolar Cycloaddition | n-butyl acrylate (B77674) + paraformaldehyde | GC-MS | 0.15 ng/mL | - | > 0.999 | Stable | Specific to this compound, no reaction with L-alanine[2] |
| Fluorescent Tagging | Levofloxacin (B1675101) Acyl Chloride | HPLC-Fluorimetry | 8.9 ng/mL | - | > 0.999 | Stable for over 24 hours at room temperature | Good separation from α- and β-alanine[3] |
| Chloroformate Derivatization | FMOC-Cl | HPLC-UV | Femtomole range (general for amino acids)[4] | - | Linear over a 10 to 300 molar ratio of reagent to amino acid[4] | Stable for more than 48 hours[4] | Can be influenced by matrix effects, especially sugars[5] |
| Chloroformate Derivatization | Ethyl Chloroformate (ECF) | GC-MS | 125 - 300 pg on-column (general for metabolites)[6] | 150-300 pg on-column (general for metabolites)[7] | > 0.99 | Stable for up to 48 hours[7] | Can derivatize a broad range of metabolites[6] |
| NHS-Ester Derivatization | DBAA-NHS | LC-IM-MS | - | Enables quantitation from 5 million cells per sample[8] | Linear dynamic range up to three orders of magnitude[8] | - | Improves analyte retention and detection limits[8] |
Experimental Workflows and Methodologies
To facilitate the implementation of these derivatization techniques, detailed experimental protocols are provided below. These protocols are based on established methodologies and should be optimized for specific laboratory conditions and sample matrices.
Experimental Workflow Overview
The general workflow for this compound analysis using derivatization is depicted in the following diagram. The key steps include sample preparation, the derivatization reaction, and subsequent analysis by a chromatographic-mass spectrometric technique.
Detailed Experimental Protocols
1. Silylation using BSTFA + 1% TMCS [1]
This method is suitable for GC-MS analysis and offers high sensitivity.
-
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetonitrile
-
Anhydrous sodium sulfate
-
Internal standard (e.g., deuterated this compound)
-
-
Procedure:
-
Place 100 µL of the dried sample extract in a GC vial.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Seal the vial and heat at 100°C for 1.5 hours.
-
Cool the vial to room temperature.
-
Add 100 µL of acetonitrile, mix, and transfer to a GC insert.
-
Inject 1 µL of the derivative solution into the GC-MS system.
-
2. 1,3-Dipolar Cycloaddition [2]
This novel method is highly specific to this compound, avoiding interference from its isomers.
-
Materials:
-
n-butyl acrylate
-
Paraformaldehyde
-
Internal standard
-
-
Procedure:
-
Evaporate the sample to dryness under a gentle stream of nitrogen at 50°C.
-
Add a mixture of n-butyl acrylate and paraformaldehyde in toluene to the dried sample.
-
Heat the mixture to induce the 1,3-dipolar cycloaddition reaction. (Specific temperature and time need to be optimized based on the original research).
-
After the reaction, the sample is ready for GC-MS analysis.
-
3. Fluorescent Tagging with Levofloxacin Acyl Chloride [3]
This method is designed for HPLC with fluorescence detection and provides good separation of isomers.
-
Materials:
-
Levofloxacin Acyl Chloride (L-OAC)
-
Sodium borate (B1201080) buffer (pH 9.5)
-
Acetonitrile
-
Internal standard (e.g., a structurally similar secondary amine)
-
-
Procedure:
-
To 50 µL of the sample, add 50 µL of the internal standard solution and 100 µL of sodium borate buffer.
-
Add 100 µL of L-OAC solution in acetonitrile.
-
React the mixture at 70°C for 25 minutes.
-
Cool to room temperature and inject into the HPLC system.
-
4. Chloroformate Derivatization with FMOC-Cl [4]
This is a common method for derivatizing primary and secondary amines for HPLC analysis.
-
Materials:
-
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)
-
Borate buffer (pH 11.4)
-
Acetonitrile
-
-
Procedure:
-
Mix the sample with borate buffer.
-
Add a solution of FMOC-Cl in acetonitrile.
-
Incubate at room temperature for 40 minutes.
-
The reaction mixture can then be directly analyzed by HPLC.
-
5. Chloroformate Derivatization with Ethyl Chloroformate (ECF) [7]
ECF is a versatile reagent for derivatizing a wide range of metabolites for GC-MS analysis.
-
Materials:
-
Ethyl Chloroformate (ECF)
-
Pyridine
-
-
Procedure:
-
To the aqueous sample, add ethanol and pyridine.
-
Add ECF and vortex vigorously.
-
Extract the derivatives with chloroform.
-
The chloroform layer is then analyzed by GC-MS.
-
6. NHS-Ester Derivatization with DBAA-NHS [8]
This method enhances retention and sensitivity in RPLC-MS analysis.
-
Materials:
-
4-dimethylaminobenzoylamido acetic acid N-hydroxysuccinimide ester (DBAA-NHS)
-
Acetonitrile
-
Formic acid
-
-
Procedure:
-
To the sample extract, add a solution of DBAA-NHS in a suitable solvent (e.g., acetonitrile).
-
Allow the reaction to proceed at room temperature.
-
Quench the reaction with formic acid.
-
The derivatized sample is then ready for LC-IM-MS analysis.
-
This compound Signaling Pathway in Prostate Cancer
This compound has been identified as a metabolite that is significantly elevated during the progression of prostate cancer to a metastatic state. Its metabolism is intricately linked to key signaling pathways implicated in cancer development. The following diagram illustrates the central role of this compound metabolism and its regulation.
In the context of prostate cancer, the expression of Glycine N-Methyltransferase (GNMT), the enzyme responsible for synthesizing this compound from glycine, is often upregulated. Conversely, the expression of this compound Dehydrogenase (SARDH), which degrades this compound, is frequently downregulated. This metabolic shift leads to an accumulation of this compound, which has been shown to promote cancer cell invasion and progression. The expression of these key enzymes is, in turn, regulated by the androgen receptor (AR) and the ERG gene fusion, both of which are critical drivers of prostate cancer.
Conclusion
The choice of a derivatization method for this compound analysis is a critical decision that depends on the specific requirements of the study, including the desired sensitivity, the available analytical instrumentation, and the need to resolve this compound from its isomers.
-
For high sensitivity and specificity in GC-MS , silylation with BSTFA and the novel 1,3-dipolar cycloaddition method are excellent choices. The latter offers the distinct advantage of being highly specific for this compound.
-
For HPLC-based analysis , derivatization with fluorescent tags like levofloxacin acyl chloride provides good sensitivity and isomer separation.
-
Chloroformate reagents like FMOC-Cl and ECF are versatile derivatizing agents for a broader range of amino compounds, but their performance for this compound specifically requires careful optimization, and they may be subject to matrix effects.
-
NHS-ester derivatization is a promising approach for enhancing detectability in LC-MS, particularly when coupled with advanced techniques like ion mobility spectrometry.
Researchers should carefully consider the trade-offs between these methods to select the most appropriate one for their analytical needs. The detailed protocols provided in this guide serve as a starting point for method development and validation, ultimately contributing to more accurate and reliable quantification of this compound in complex biological samples.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A reproducible and high-throughput HPLC/MS method to separate this compound from α- and β-alanine and to quantify this compound in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A rapid and robust method for amino acid quantification using a simple N-hydroxysuccinimide ester derivatization and liquid chromatography-ion mobility-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Pathways of Sarcosine, Betaine, and Choline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic pathways of three key intermediates in one-carbon metabolism: sarcosine (B1681465), betaine (B1666868), and choline (B1196258). Understanding the distinct and overlapping roles of these molecules is crucial for research in areas ranging from nutrition and metabolic disorders to cancer biology and neuroscience. This document summarizes their metabolic fates, presents available quantitative data from experimental studies, and details the methodologies used to generate this data.
Interconnected Metabolic Pathways
This compound, betaine, and choline are intricately linked within the cellular network of one-carbon metabolism. Choline serves as a precursor for betaine, which in turn can be a source of methyl groups that are ultimately involved in the synthesis and degradation of this compound. These pathways are central to methyl group transfer reactions, which are vital for the synthesis of lipids, the regulation of gene expression, and the metabolism of amino acids.
Choline Metabolism
Choline, an essential nutrient, is primarily metabolized through three main pathways: oxidation, phosphorylation, and acetylation.[1] The oxidation pathway is of particular relevance to this comparison as it leads to the formation of betaine. This conversion occurs in the mitochondria and involves two key enzymatic steps. First, choline is oxidized to betaine aldehyde by choline oxidase (or choline dehydrogenase). Subsequently, betaine aldehyde dehydrogenase catalyzes the oxidation of betaine aldehyde to betaine.[2][3]
Betaine Metabolism
Betaine, also known as trimethylglycine, is a critical methyl donor.[4] Its primary role in one-carbon metabolism is to donate a methyl group to homocysteine to form methionine, a reaction catalyzed by betaine-homocysteine S-methyltransferase (BHMT).[4] This process is particularly important in the liver and kidneys.[4] The demethylation of betaine produces dimethylglycine (DMG), which is further metabolized to this compound (monomethylglycine) by dimethylglycine dehydrogenase.[2]
This compound Metabolism
This compound is an intermediate in glycine (B1666218) metabolism.[5] It can be synthesized from DMG, as described above, or through the methylation of glycine by glycine N-methyltransferase (GNMT), a reaction that utilizes S-adenosylmethionine (SAM) as the methyl donor.[5] Conversely, this compound is catabolized back to glycine by the enzyme this compound dehydrogenase (SARDH).[5]
Signaling Pathway Diagrams
The following diagrams illustrate the metabolic relationships between choline, betaine, and this compound.
Caption: Metabolic pathways of choline, betaine, and this compound.
Quantitative Data Comparison
The following table summarizes quantitative data related to the metabolism of this compound, betaine, and choline from various studies. It is important to note that direct comparisons of absolute values between different studies may be challenging due to variations in experimental models, conditions, and analytical techniques.
| Parameter | This compound | Betaine | Choline | Experimental Model | Reference |
| Plasma Concentration (Human) | 0.86 (OR for highest vs. lowest quintile) | Not significantly associated with prostate cancer risk | Not directly measured in this study | Nested case-control study in the JANUS cohort | [6] |
| Effect of Betaine Supplementation on Plasma Levels (Mice) | Reduced (p = 0.0007) | - | - | Pcyt2 heterozygous mice | [7] |
| Effect of Choline Supplementation on Plasma Levels (Mice) | Reduced (p = 0.03) | Reduced (p = 0.04) | - | Pcyt2 heterozygous mice | [7] |
| GNMT Enzyme Kinetics (Human, recombinant) | - | - | - | kcat: 1.4 s⁻¹ | [8] |
| GNMT Enzyme Kinetics (Mouse, recombinant) | - | - | - | kcat: 1.1 s⁻¹ | [8] |
| GNMT Enzyme Kinetics (Rat, recombinant) | - | - | - | kcat: 0.6 s⁻¹ | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to study the metabolism of this compound, betaine, and choline.
Protocol 1: Simultaneous Quantification of Choline, Betaine, and Metabolites by LC-MS/MS
This protocol is adapted from methods developed for the simultaneous analysis of one-carbon metabolites in biological fluids.[7][9][10]
Objective: To quantify the concentrations of choline, betaine, dimethylglycine, and this compound in plasma or urine samples.
Methodology:
-
Sample Preparation:
-
Thaw frozen plasma or urine samples on ice.
-
To 50 µL of the sample, add 150 µL of an ice-cold extraction solution (e.g., 80% methanol) containing stable isotope-labeled internal standards for each analyte (e.g., d9-choline, d9-betaine).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile (B52724) in water).
-
-
LC-MS/MS Analysis:
-
Chromatography: Employ a Hydrophilic Interaction Liquid Chromatography (HILIC) column for separation of the polar analytes.
-
Mobile Phase: Use a gradient of two mobile phases, for example, Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid, and Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.
-
-
Data Analysis:
-
Quantify the concentration of each analyte by calculating the ratio of the peak area of the native analyte to its stable isotope-labeled internal standard and comparing this to a standard curve prepared with known concentrations of each analyte.
-
Protocol 2: Metabolic Flux Analysis using Stable Isotope Tracers
This protocol provides a general framework for conducting stable isotope tracing studies to investigate metabolic pathways, which can be adapted for comparing the flux through choline, betaine, and this compound pathways.[11][12]
Objective: To trace the metabolic fate of a labeled precursor (e.g., ¹³C-choline) through the interconnected pathways of choline, betaine, and this compound metabolism.
Methodology:
-
Cell Culture and Labeling:
-
Culture cells of interest (e.g., hepatocytes, cancer cell lines) in a standard growth medium.
-
Replace the standard medium with a medium containing a known concentration of a stable isotope-labeled precursor, such as [¹³C₅]-choline.
-
Incubate the cells for a defined period to allow for the incorporation of the label into downstream metabolites.
-
-
Metabolite Extraction:
-
After the incubation period, rapidly quench the metabolism by aspirating the medium and washing the cells with ice-cold saline.
-
Extract the intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis of Isotopologues:
-
Analyze the metabolite extracts using high-resolution LC-MS/MS to separate and detect the different isotopologues (molecules with different numbers of heavy isotopes) of choline, betaine, DMG, this compound, and glycine.
-
-
Metabolic Flux Analysis:
-
Determine the fractional labeling of each metabolite (the percentage of the metabolite pool that contains the stable isotope).
-
Use this data in metabolic flux analysis software to model and quantify the rates (fluxes) of the biochemical reactions connecting these metabolites.
-
Protocol 3: Glycine N-Methyltransferase (GNMT) Activity Assay
This protocol is based on methods used to measure the enzymatic activity of GNMT.[5][8]
Objective: To determine the catalytic activity of GNMT in a cell or tissue lysate.
Methodology:
-
Enzyme Preparation:
-
Homogenize tissue samples or lyse cultured cells in a suitable buffer to release the cytosolic enzymes, including GNMT.
-
Centrifuge the homogenate to remove cellular debris and collect the supernatant (cytosolic fraction).
-
Determine the total protein concentration of the lysate.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing a buffer (e.g., Tris-HCl, pH 8.0), glycine (the substrate), and S-adenosyl-L-[methyl-¹⁴C]methionine (the radiolabeled methyl donor).
-
Initiate the reaction by adding a known amount of the cytosolic extract.
-
Incubate the reaction at 37°C for a specific time.
-
-
Quantification of Product:
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Separate the radiolabeled product, [¹⁴C]-sarcosine, from the unreacted [¹⁴C]-SAM. This can be achieved by various methods, such as passing the reaction mixture through a cation-exchange column, which will retain the positively charged SAM while allowing the neutral this compound to pass through.
-
Quantify the amount of [¹⁴C]-sarcosine using liquid scintillation counting.
-
-
Calculation of Enzyme Activity:
-
Calculate the rate of this compound formation and express the GNMT activity as nmol of product formed per minute per mg of protein.
-
Experimental Workflow Diagram
The following diagram illustrates a general workflow for a comparative study of this compound, betaine, and choline metabolism.
Caption: General experimental workflow for comparative metabolic analysis.
References
- 1. Effect of Betaine and Choline on Metabolic Health | Clinical Research Trial Listing [centerwatch.com]
- 2. Mathematical analysis of the regulation of competing methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. bevital.no [bevital.no]
- 7. bevital.no [bevital.no]
- 8. Glycine N-methyltransferases: a comparison of the crystal structures and kinetic properties of recombinant human, mouse and rat enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid LC-MRM-MS assay for simultaneous quantification of choline, betaine, trimethylamine, trimethylamine N-oxide, and creatinine in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of acetylcholine, choline, betaine, and dimethylglycine in human plasma and urine using stable-isotope dilution ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 12. Mapping choline metabolites in normal and transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Sarcosine as an Add-on Therapy in Schizophrenia: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the efficacy of sarcosine (B1681465) as an adjunctive therapy to different antipsychotic medications for the treatment of schizophrenia. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance and to provide a foundation for future clinical investigation.
Abstract
This compound, an inhibitor of the glycine (B1666218) transporter-1 (GlyT-1), has emerged as a promising adjunctive therapeutic agent in the management of schizophrenia, particularly for negative and cognitive symptoms. By increasing the synaptic availability of glycine, this compound enhances N-methyl-D-aspartate (NMDA) receptor function, a key pathway implicated in the pathophysiology of schizophrenia. This guide synthesizes findings from clinical studies to compare the efficacy of this compound when added to different antipsychotic regimens. While robust data from large-scale, head-to-head comparative trials are limited, existing evidence provides valuable insights into its differential effects.
Data Presentation: Comparative Efficacy of this compound Augmentation
The following tables summarize the quantitative outcomes from clinical studies investigating this compound as an add-on therapy to risperidone (B510) and olanzapine (B1677200). A literature search did not yield specific quantitative data for this compound as an add-on to amisulpride.
Table 1: this compound as an Add-on to Risperidone in Acutely Exacerbated Schizophrenia
| Outcome Measure | This compound + Risperidone (Mean ± SD) | Placebo + Risperidone (Mean ± SD) | p-value |
| PANSS Total Score | |||
| Baseline | 93.8 ± 12.5 | 95.1 ± 13.2 | NS |
| Week 6 | 68.7 ± 15.1 | 80.3 ± 16.4 | .04 |
| Change from Baseline | -25.1 ± 14.3 | -14.8 ± 12.1 | .02 |
| PANSS Negative Subscale | |||
| Baseline | 24.1 ± 5.6 | 24.9 ± 6.1 | NS |
| Week 6 | 18.2 ± 5.1 | 22.1 ± 6.3 | .03 |
| Change from Baseline | -5.9 ± 4.2 | -2.8 ± 3.9 | .01 |
| SANS Total Score | |||
| Baseline | 60.2 ± 15.1 | 62.5 ± 16.3 | NS |
| Week 6 | 45.3 ± 13.8 | 55.7 ± 15.9 | .007 |
| Change from Baseline | -14.9 ± 11.2 | -6.8 ± 9.8 | .003 |
Data extracted from Lane et al. (2005). PANSS: Positive and Negative Syndrome Scale; SANS: Scale for the Assessment of Negative Symptoms; SD: Standard Deviation; NS: Not Significant.
Table 2: this compound as an Add-on to Olanzapine in Stable Schizophrenia (Case Study)
| Outcome Measure | Baseline (Olanzapine only) | Week 12 (this compound + Olanzapine) |
| PANSS Positive Subscale | 13 | 9 |
| PANSS Negative Subscale | 25 | 16 |
| PANSS General Psychopathology | 29 | 20 |
| PANSS Total Score | 67 | 45 |
Data from a single case study by Strzelecki et al. (2015) where a patient was also receiving venlafaxine (B1195380).[1] This data is illustrative and not from a controlled trial.
Experimental Protocols
The methodologies described below are synthesized from randomized controlled trials investigating this compound as an add-on therapy for schizophrenia.
1. Study Design:
-
A multi-center, randomized, double-blind, placebo-controlled design is typically employed.
-
The duration of the treatment period is commonly 6 weeks, with assessments at baseline and at regular intervals (e.g., every 2 weeks).
2. Participant Selection:
-
Inclusion Criteria:
-
Diagnosis of schizophrenia as defined by the Diagnostic and Statistical Manual of Mental Disorders, 4th Edition (DSM-IV).
-
Age between 18 and 60 years.
-
Stable dose of a primary antipsychotic medication for a specified period (e.g., at least 3 months) prior to enrollment.
-
For studies on acute exacerbation, a minimum baseline PANSS total score (e.g., >60) is required.
-
-
Exclusion Criteria:
-
Concomitant use of other psychotropic medications that could interfere with the study outcomes (e.g., antidepressants, mood stabilizers), unless part of a stable pre-existing regimen and carefully monitored.
-
History of substance abuse or dependence within a recent period (e.g., past 6 months).
-
Significant unstable medical conditions.
-
Pregnancy or lactation.
-
Known hypersensitivity to this compound.
-
Patients receiving clozapine (B1669256) are often excluded due to evidence suggesting a lack of efficacy for this compound as an add-on to this specific antipsychotic.[2]
-
3. Intervention:
-
Investigational Drug: this compound (N-methylglycine) administered orally at a dose of 2 grams per day, typically given as two 500 mg capsules twice daily.
-
Control: Matching placebo capsules administered in the same manner as the active drug.
-
Concomitant Medication: Patients continue their stable dose of the primary antipsychotic (e.g., risperidone, olanzapine) throughout the study period.
4. Outcome Measures:
-
Primary Efficacy Measures:
-
Change from baseline in the total score of the Positive and Negative Syndrome Scale (PANSS).
-
Change from baseline in the total score of the Scale for the Assessment of Negative Symptoms (SANS).
-
-
Secondary Efficacy Measures:
-
Changes in PANSS subscales (Positive, Negative, General Psychopathology).
-
Clinical Global Impression (CGI) scale.
-
Measures of cognitive function.
-
-
Safety and Tolerability:
-
Adverse event monitoring.
-
Physical examinations and vital signs.
-
Laboratory safety panels (hematology, blood chemistry, urinalysis).
-
5. Statistical Analysis:
-
The primary analysis is typically an intent-to-treat (ITT) analysis of all randomized patients who received at least one dose of the study medication.
-
Analysis of covariance (ANCOVA) or mixed-effects models for repeated measures (MMRM) are used to compare the change from baseline in efficacy measures between the this compound and placebo groups, with baseline score as a covariate.
Visualizations
NMDA Receptor Signaling Pathway and this compound's Mechanism of Action
Caption: this compound inhibits the GlyT-1 transporter, increasing synaptic glycine levels and enhancing NMDA receptor activation.
Generalized Experimental Workflow for a this compound Add-on Clinical Trial
Caption: A typical workflow for a 6-week randomized, placebo-controlled trial of this compound as an add-on therapy.
References
- 1. Hypomania after augmenting venlafaxine and olanzapine with this compound in a patient with schizophrenia: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as an add-on treatment to antipsychotic medication for people with schizophrenia: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the diagnostic accuracy of urinary sarcosine for prostate cancer
A comprehensive comparison of its diagnostic accuracy against established and emerging biomarkers.
For researchers, scientists, and drug development professionals vested in oncology, the pursuit of a non-invasive, highly accurate biomarker for prostate cancer remains a critical challenge. For years, the Prostate-Specific Antigen (PSA) test has been the frontline screening tool, but its limitations in specificity have led to a high rate of unnecessary biopsies and over-diagnosis of clinically insignificant cancers. In the search for more reliable alternatives, urinary sarcosine (B1681465) emerged as a promising candidate. This guide provides an objective evaluation of the diagnostic accuracy of urinary this compound for prostate cancer, comparing its performance with other key diagnostic methods, supported by experimental data and detailed methodologies.
The Diagnostic Landscape: this compound vs. The Alternatives
The central question surrounding urinary this compound is its ability to outperform or complement existing diagnostic markers. The primary comparators include the long-standing serum PSA test, the urine-based Prostate Cancer Antigen 3 (PCA3) test, and the increasingly utilized multiparametric Magnetic Resonance Imaging (mpMRI).
A study published in the journal Prostate Cancer and Prostatic Diseases found that while this compound algorithms showed a non-significantly higher diagnostic power than serum and urine PSA, they were non-significantly lower than PCA3 and the percent-free PSA (%fPSA).[1][2] However, the combination of this compound with PCA3 or %fPSA showed improved diagnostic performance, suggesting a potential role for this compound as part of a multi-marker panel.[1]
Contrasting findings exist in the scientific literature, highlighting the ongoing debate. Some studies indicate that urinary this compound levels are significantly higher in men with prostate cancer, particularly in cases of metastatic disease.[3] One study reported that for patients with a low PSA level (<10 ng/ml), the urinary this compound/creatinine ratio demonstrated a higher area under the curve (AUC) compared to serum PSA, suggesting its potential as a more reliable biomarker in this specific patient subgroup.[3] Conversely, other research has found no significant difference in this compound levels between prostate cancer patients and control groups, questioning its utility as a standalone diagnostic marker.[4]
The following tables summarize the quantitative data on the diagnostic performance of urinary this compound and its key comparators.
Quantitative Data Summary
Table 1: Diagnostic Accuracy of Urinary this compound for Prostate Cancer
| Study/Author | Patient Cohort | Method | Sensitivity | Specificity | AUC | PPV | NPV |
| Sreekumar et al. (as cited in multiple sources) | Biopsy-positive vs. biopsy-negative | Metabolomic profiling | - | - | 0.71 (urine sediments) | - | - |
| Wu et al. | 209 PCa, 203 BPH | This compound Oxidase Assay | 79.4% (for PSA <10 ng/ml) | 88.5% (for PSA <10 ng/ml) | 0.855 (for PSA <10 ng/ml) | - | - |
| Cao et al. | 71 PCa, 39 NEM | LC-MS/MS | - | - | Modestly higher than PSA, lower than PCA3 | - | - |
| Ankerst et al. | 251 PCa, 246 controls | - | - | - | 0.522 (any PSA), 0.543 (PSA 2-10 ng/mL) | - | - |
PCa: Prostate Cancer; BPH: Benign Prostatic Hyperplasia; NEM: No Evidence of Malignancy; AUC: Area Under the Curve; PPV: Positive Predictive Value; NPV: Negative Predictive Value. Dashes indicate data not reported in the cited source.
Table 2: Head-to-Head Comparison of Diagnostic Markers for Prostate Cancer
| Marker | Sensitivity | Specificity | AUC | Notes |
| Urinary this compound/Creatinine Ratio (PSA <10 ng/ml) | 79.4% | 88.5% | 0.855 | May be more reliable in patients with low serum PSA.[3] |
| Serum PSA | 92.1% | 16.1% | 0.60 | High sensitivity but very low specificity, leading to many false positives.[5][6] |
| Urinary PCA3 | 57.1% - 70% | 79% - 85.6% | 0.75 - 0.83 | Generally shows better specificity than PSA.[5][6][7] |
| mpMRI | - | - | - | Increasingly used for risk stratification before biopsy. |
Data compiled from multiple sources and may vary based on patient population and study design.
Experimental Protocols
Accurate and reproducible measurement of urinary this compound is paramount for its clinical utility. The two primary methods employed are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and enzyme-coupled colorimetric assays.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Urinary this compound Quantification
This method is considered the gold standard for its high sensitivity and specificity, allowing for the accurate quantification of this compound and its separation from isomers like alanine (B10760859) that could cause interference.[8][9]
Sample Preparation:
-
Collect midstream urine samples in sterile containers.
-
Centrifuge the urine at a specified speed (e.g., 2000 x g for 10 minutes) to separate the supernatant and sediment.
-
The supernatant or resuspended sediment can be used for analysis.
-
For protein precipitation, an organic solvent like acetonitrile (B52724) is typically added.
-
The sample is then vortexed and centrifuged again to pellet the precipitated proteins.
-
The resulting supernatant is transferred to an autosampler vial for LC-MS/MS analysis.
Chromatographic Separation:
-
Column: A reversed-phase C18 column or a specialized column for polar compounds is often used.
-
Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is commonly employed.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for this compound and its internal standard.
This compound Oxidase-Based Colorimetric Assay
This method offers a more accessible and high-throughput alternative to LC-MS/MS. It relies on the enzymatic conversion of this compound to produce a detectable colorimetric or fluorescent signal.[10][11]
Principle:
-
This compound oxidase catalyzes the oxidation of this compound to glycine, formaldehyde, and hydrogen peroxide (H₂O₂).
-
The produced H₂O₂ is then used in a peroxidase-catalyzed reaction with a chromogenic substrate (e.g., Amplex Red) to produce a colored or fluorescent product.
-
The intensity of the color or fluorescence is proportional to the concentration of this compound in the sample and can be measured using a spectrophotometer or fluorometer.[10][11]
Assay Protocol (Example):
-
Prepare urine samples (supernatant after centrifugation).
-
In a 96-well plate, add the urine sample, this compound oxidase, horseradish peroxidase (HRP), and a chromogenic substrate like Amplex Red in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes).
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Quantify the this compound concentration by comparing the signal to a standard curve generated with known concentrations of this compound.
Visualizing the Biological and Diagnostic Pathways
To better understand the role of this compound in prostate cancer and the workflow of its diagnosis, the following diagrams are provided.
References
- 1. Efforts to resolve the contradictions in early diagnosis of prostate cancer: a comparison of different algorithms of this compound in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. urotoday.com [urotoday.com]
- 3. The Urinary this compound/Creatinine Ratio is a Potential Diagnostic and Prognostic Marker in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of this compound, Uracil, and Kynurenic Acid Metabolism in Urine for Diagnosis and Progression Monitoring of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urinary PCA3 a Superior Diagnostic Biomarker for Prostate Cancer among Ghanaian Men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urinary PCA3 a Superior Diagnostic Biomarker for Prostate Cancer among Ghanaian Men - PMC [pmc.ncbi.nlm.nih.gov]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. A reproducible and high-throughput HPLC/MS method to separate this compound from α- and β-alanine and to quantify this compound in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A reproducible and high-throughput HPLC/MS method to separate this compound from α- and β-alanine and to quantify this compound in human serum and urine. | Semantic Scholar [semanticscholar.org]
- 10. Development of this compound quantification in urine based on enzyme-coupled colorimetric method for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
A Comparative Guide to Sarcosine's Role in Cancer Progression: In Vitro and In Vivo Correlations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental findings on the correlation between sarcosine (B1681465) levels and cancer progression from both in vitro and in vivo studies. This compound (N-methylglycine), an intermediate in glycine (B1666218) metabolism, has been identified as a potential oncometabolite, particularly in the context of prostate cancer.[1][2][3][4] This document synthesizes quantitative data, details common experimental protocols, and visualizes key pathways to offer a comprehensive overview for the scientific community.
This compound Metabolism in Cancer
The cellular concentration of this compound is primarily regulated by two key enzymes: Glycine N-methyltransferase (GNMT), which synthesizes this compound from glycine, and this compound Dehydrogenase (SARDH), which degrades this compound back to glycine.[1][5] A common finding in prostate cancer tissues is an elevated expression of GNMT and a reduction in SARDH, leading to an accumulation of this compound.[1][3] This metabolic shift is strongly implicated in promoting the oncogenic potential of cancer cells.[1]
In Vitro Evidence: this compound's Effect on Cancer Cell Lines
In vitro studies have been crucial in elucidating the direct effects of this compound on cancer cell behavior. The predominant finding is that exogenous this compound supplementation promotes an invasive and migratory phenotype in various cancer cell lines, particularly those of prostate origin.[1][6] Conversely, modulating the expression of this compound-related enzymes can attenuate these aggressive characteristics.[1]
| Cell Line | Cancer Type | Key Intervention | Observed Effect | Quantitative Change | Reference |
| DU145 | Prostate Cancer | SARDH Overexpression | Attenuated cell invasion | Significant decrease in invasion | [1] |
| DU145 | Prostate Cancer | GNMT Knockdown (shGNMT) | Decreased cell invasion | Significant decrease in invasion | [1] |
| RWPE (Benign) | Prostate Epithelial | Exogenous this compound | Induced invasive phenotype | Increased number of motile cells | [1][6] |
| LNCaP | Prostate Cancer | Exogenous this compound | Stimulated cell proliferation | Not specified | [2][7] |
| PC-3 | Prostate Cancer | Exogenous this compound | Stimulated cell proliferation | Not specified | [2][7] |
| A549 / PC9 | Lung Adenocarcinoma | This compound (0.5 mM) | Metabolic shift to oxidative phosphorylation | Increased ATP production, reduced lactate | [8] |
This assay is a standard method for assessing the invasive potential of cancer cells in vitro.[9][10]
-
Preparation: 8.0 μm pore size Transwell inserts are coated with a basement membrane matrix (e.g., Matrigel) to simulate the extracellular matrix. The inserts are placed into a 24-well plate.
-
Cell Seeding: Cancer cells (e.g., 5 x 104 cells) are serum-starved for 12-24 hours, then resuspended in a serum-free medium and seeded into the upper chamber of the insert.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as 10% Fetal Bovine Serum (FBS). The experimental group may have this compound added to the media in both chambers.
-
Incubation: The plate is incubated for 24-48 hours at 37°C, allowing invasive cells to degrade the matrix and migrate through the pores toward the chemoattractant.
-
Quantification: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated to the lower surface are fixed with methanol (B129727) and stained with a solution like crystal violet.
-
Analysis: The number of stained, invaded cells is counted under a microscope in several representative fields. The results are often expressed as the average number of invaded cells per field or as a percentage relative to a control group.
In Vivo Evidence: this compound's Role in Animal Models
In vivo studies using animal models, typically xenografts in immunodeficient mice, provide a more complex physiological context to validate in vitro findings. These studies have largely substantiated the role of this compound in promoting tumor growth and metastasis.[1][2][7]
| Animal Model | Cancer Cell Line | Key Intervention | Observed Effect | Quantitative Change | Reference |
| Nude Mice | DU145 (Xenograft) | GNMT Knockdown | Inhibited tumor growth | Significant reduction in tumor weight | [1] |
| Nude Mice | DU145 (Xenograft) | SARDH Overexpression | Inhibited tumor growth | ~70% reduction in tumor size (P = .0001) | [1] |
| Nude Mice | PC-3 (Xenograft) | This compound Treatment | Induced tumor growth | Significant increase in tumor volume (p < 0.05) | [2][7] |
| Nude Mice | LNCaP (Xenograft) | This compound Treatment | Induced tumor growth | Significant increase in tumor volume (p < 0.05) | [2][7] |
| Nude Mice | DU-145 / PC-3 | 11C-Sarcosine PET | Increased tracer uptake in tumors | Tumor-to-background ratio ~1.9 vs. ~1.4 for 11C-choline | [11][12] |
This workflow outlines a typical in vivo experiment to assess the effect of modulating this compound metabolism on tumor growth.
-
Cell Preparation: Prostate cancer cells (e.g., DU145) are engineered to either have a knockdown of GNMT or an overexpression of SARDH. A control group with a vector-only transfection is also prepared.
-
Animal Model: Male immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old) are used.
-
Implantation: A suspension of the prepared cancer cells (e.g., 1-2 x 106 cells in a solution like Matrigel/PBS) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to establish. Tumor volume is measured regularly (e.g., twice weekly) using calipers, often calculated with the formula: (Length x Width2) / 2.
-
Endpoint and Analysis: After a set period (e.g., 4-6 weeks) or when tumors reach a predetermined size, the mice are euthanized. The tumors are excised, weighed, and may be used for further analysis, such as histological examination or metabolite profiling to confirm changes in this compound levels.[1]
Correlation, Comparison, and Discrepancies
A strong correlation exists between the in vitro and in vivo findings regarding this compound's role in cancer progression, particularly for prostate cancer.
-
Point of Correlation: Both cell culture and animal models demonstrate that elevated this compound levels or the manipulation of its metabolic enzymes to increase its production enhances cancer cell invasion and tumor growth.[1][2][6] The addition of exogenous this compound in vitro mimics the tumor-promoting effects seen when this compound levels are elevated in vivo.[1][2][7]
-
Mechanistic Insight: In vitro assays are essential for dissecting the molecular mechanisms, such as identifying specific signaling pathways affected by this compound.[7] In vivo models then confirm the physiological relevance of these findings, showing that these cellular changes translate to increased tumor burden and metastasis.[1]
-
Potential Discrepancies: While the qualitative correlation is strong, quantitative translation can be complex. The concentrations of this compound used in in vitro experiments must be carefully considered for their physiological relevance. Furthermore, the tumor microenvironment in vivo is significantly more complex, involving interactions with stromal cells, immune cells, and varied nutrient availability, which can modulate the effects observed in a simplified 2D cell culture system. For instance, while some studies show this compound affects proliferation in vitro, others suggest its primary role is in promoting invasion, a distinction that is critical for understanding its function.[1][6]
Conclusion
The available evidence from both in vitro and in vivo studies strongly supports the hypothesis that dysregulation of this compound metabolism is a key feature of cancer progression, most notably in prostate cancer. The correlation between cell-based assays demonstrating increased invasion and animal models showing enhanced tumor growth and metastasis is consistent. Modulating the enzymes in the this compound metabolic pathway, such as GNMT and SARDH, has shown clear effects on oncogenic potential in both settings, marking them as potential therapeutic targets. Future research should continue to explore these pathways in other cancer types and focus on the clinical translation of these preclinical findings.
References
- 1. The Role of this compound Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Up-Regulates Expression of Genes Involved in Cell Cycle Progression of Metastatic Models of Prostate Cancer | PLOS One [journals.plos.org]
- 3. The role of this compound metabolism in prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as a Potential Prostate Cancer Biomarker—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of this compound metabolism-related proteins in estrogen receptor negative breast cancer according to the androgen receptor and HER-2 status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolomic Profiles Delineate Potential Role for this compound in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Up-Regulates Expression of Genes Involved in Cell Cycle Progression of Metastatic Models of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound sensitizes lung adenocarcinoma to chemotherapy by dual activation of ferroptosis via PDK4/PDHA1 signaling and NMDAR-mediated iron export - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 11. Preclinical Evaluation of 11C-Sarcosine as a Substrate of Proton-Coupled Amino Acid Transporters and First Human Application in Prostate Cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 12. Preclinical Evaluation of 11C-Sarcosine as a Substrate of Proton-Coupled Amino Acid Transporters and First Human Application in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sarcosine Transport Across Different Amino Acid Transporter Families
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transport of sarcosine (B1681465), an N-methyl derivative of glycine (B1666218), by various amino acid transporters. Understanding the kinetics and specificity of these transporters is crucial for research in areas such as oncology, neuroscience, and drug development, where this compound levels and transport are of significant interest. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Comparative Analysis of this compound Transporters
This compound transport is mediated by several members of the Solute Carrier (SLC) superfamily, primarily from the SLC6, SLC38, and SLC36 families. While it is a recognized substrate for multiple transporters, the kinetic parameters vary significantly, indicating different affinities and transport capacities. The following table summarizes the available quantitative data for the interaction of this compound with key amino acid transporters.
Table 1: Kinetic Parameters for this compound Interaction with Amino Acid Transporters
| Transporter (Gene Symbol) | Family | This compound Interaction | Km (mM) | Vmax (nmol/mg protein/min) | Ki / IC50 (µM) | Experimental System |
| SNAT2 (SLC38A2) | SLC38 | Substrate | 3.19 ± 0.13 | 2.653 ± 0.038 | - | Hyperosmotic cultured PC-3 cells |
| GlyT1 (SLC6A9) | SLC6 | Competitive Inhibitor | N/A | N/A | 190 | Rat forebrain membranes |
| SIT1 (SLC6A20) | SLC6 | Substrate | Data not available | Data not available | - | Xenopus oocytes |
| PAT1 (SLC36A1) | SLC36 | Substrate | Data not available | Data not available | - | Caco-2 cells, Xenopus oocytes |
| GlyT2 (SLC6A5) | SLC6 | Not a substrate/inhibitor | N/A | N/A | No effect | - |
| ASCT2 (SLC1A5) | SLC1 | Unlikely Substrate | Data not available | Data not available | - | Various |
Data for SNAT2 was obtained under hyperosmotic conditions, which upregulate its expression and activity[1][2]. This compound is a weak, Na+-dependent inhibitor of GlyT1[3]. SIT1, also known as the imino acid transporter, recognizes N-methylated amino acids including this compound[4]. PAT1, a proton-coupled amino acid transporter, has also been shown to transport this compound[5][6]. While ASCT2 transports a range of small neutral amino acids, direct evidence for significant this compound transport is lacking in the reviewed literature[7][8]. GlyT2 is not inhibited by this compound[9].
Visualizing a Key Signaling Pathway
Amino acid transporters do not merely import nutrients; they can also act as sensors that regulate crucial cellular signaling pathways. The mTORC1 pathway, a master regulator of cell growth and proliferation, is highly sensitive to intracellular amino acid levels, which are controlled by transporters like SNAT2 and ASCT2.
Caption: Regulation of the mTORC1 signaling pathway by amino acid transporters.
Experimental Protocols
Accurate characterization of transporter kinetics relies on robust experimental design. Below are detailed protocols for conducting amino acid uptake and inhibition assays in a mammalian cell expression system.
Protocol 1: Radiolabeled this compound Uptake Assay
This protocol describes a method to determine the kinetic parameters (Km and Vmax) of this compound transport using [14C]this compound in HEK293 cells transiently expressing a specific transporter.
Materials:
-
HEK293 cells
-
Transporter-expressing plasmid and empty vector control
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent
-
Poly-D-lysine coated 24-well plates
-
Uptake Buffer (e.g., Hanks' Balanced Salt Solution - HBSS, buffered with HEPES to pH 7.4)
-
[14C]this compound stock solution
-
Unlabeled ("cold") this compound
-
Ice-cold Wash Buffer (e.g., PBS)
-
Lysis Buffer (e.g., 0.1 M NaOH or 1% SDS)
-
Scintillation cocktail and scintillation counter
-
BCA protein assay kit
Methodology:
-
Cell Culture and Transfection:
-
Seed HEK293 cells onto poly-D-lysine coated 24-well plates at a density that will result in 80-90% confluency on the day of transfection.
-
Transfect cells with either the transporter-expressing plasmid or an empty vector control using a suitable transfection reagent, according to the manufacturer's protocol.
-
Incubate the cells for 24-48 hours post-transfection to allow for transporter expression.
-
-
Uptake Assay:
-
Prepare a series of uptake solutions containing a fixed concentration of [14C]this compound and varying concentrations of unlabeled this compound to achieve the desired final substrate concentrations (e.g., 0, 0.1, 0.5, 1, 2, 5, 10, 20 mM).
-
On the day of the assay, aspirate the culture medium from the cells.
-
Wash each well twice with 1 mL of pre-warmed (37°C) Uptake Buffer.
-
Initiate the transport assay by adding 250 µL of the prepared uptake solution to each well. Start a timer.
-
Incubate the plate at 37°C for a predetermined time (e.g., 1-5 minutes). This time should be within the linear range of uptake, which should be determined in preliminary experiments.
-
Terminate the uptake by rapidly aspirating the uptake solution and immediately washing the cells three times with 1 mL of ice-cold Wash Buffer.
-
-
Cell Lysis and Quantification:
-
Lyse the cells by adding 300 µL of Lysis Buffer to each well and incubating for 30 minutes at room temperature with gentle agitation.
-
Transfer the lysate from each well to a scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial and mix thoroughly.
-
Measure the radioactivity in counts per minute (CPM) using a scintillation counter.
-
Use a small aliquot of the lysate from each well to determine the total protein concentration using a BCA assay.
-
-
Data Analysis:
-
Convert CPM values to pmol of this compound using the specific activity of the [14C]this compound.
-
Normalize the uptake to the protein concentration (pmol/mg protein) and the incubation time (pmol/mg protein/min).
-
Subtract the uptake values from the empty vector-transfected cells (non-specific uptake) from the values of the transporter-expressing cells to obtain transporter-specific uptake.
-
Plot the specific uptake rate (V) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values.
-
Protocol 2: Competitive Inhibition Assay (Determining Ki)
This protocol is used to determine the inhibition constant (Ki) of this compound for a transporter, treating it as a competitive inhibitor of a known radiolabeled substrate (e.g., [3H]glycine for GlyT1).
Materials:
-
Same as Protocol 1, but with a known radiolabeled substrate for the transporter of interest (e.g., [3H]glycine).
-
Unlabeled this compound to be used as the inhibitor.
Methodology:
-
Cell Culture and Transfection: Follow Step 1 from Protocol 1.
-
Inhibition Assay:
-
Prepare uptake solutions containing a fixed concentration of the radiolabeled substrate (ideally at a concentration close to its Km).
-
Create a dilution series of the inhibitor (this compound) in the uptake solutions (e.g., 0, 10, 50, 100, 200, 500, 1000 µM).
-
Perform the uptake assay as described in Step 2 of Protocol 1, using the solutions containing the fixed substrate and varying inhibitor concentrations.
-
-
Cell Lysis and Quantification: Follow Step 3 from Protocol 1.
-
Data Analysis:
-
Calculate the specific uptake rate at each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces substrate uptake by 50%).
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + ([S] / Km)) , where [S] is the concentration of the radiolabeled substrate used and Km is the Michaelis-Menten constant for that substrate with the transporter.
-
Visualizing the Experimental Workflow
A clear understanding of the experimental sequence is vital for reproducibility. The following diagram illustrates the typical workflow for a radiolabeled amino acid uptake assay.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The glycine transport inhibitor this compound is an inhibitory glycine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The proton-coupled amino acid transporter, SLC36A1 (hPAT1), transports Gly-Gly, Gly-Sar and other Gly-Gly mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Human SLC1A5 (ASCT2) Amino Acid Transporter: From Function to Structure and Role in Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ASCT2 is a major contributor to serine uptake in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Glycine Transport Inhibitor this compound Is an Inhibitory Glycine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Statistical validation of sarcosine as a predictive biomarker for disease outcome
A comprehensive analysis of the statistical validation of sarcosine (B1681465) as a predictive biomarker for disease, primarily focusing on prostate cancer, reveals a landscape of conflicting evidence. While initial studies sparked significant interest in this compound's potential, subsequent research has tempered expectations, highlighting the complexities of biomarker validation and the need for rigorous, standardized methodologies.
This guide provides researchers, scientists, and drug development professionals with an objective comparison of this compound's performance against other alternatives, supported by experimental data and detailed protocols.
The Promise and Peril of this compound in Prostate Cancer Diagnosis and Prognosis
This compound, an N-methyl derivative of the amino acid glycine, emerged as a potential biomarker for prostate cancer (PCa) following a landmark study that reported its elevation in metastatic PCa and its ability to distinguish between benign and cancerous prostate tissue.[1] This initial promise, however, has been met with a wave of studies presenting contradictory findings, creating a complex and often confusing picture of its true clinical utility.
Head-to-Head: this compound vs. Prostate-Specific Antigen (PSA)
The current gold standard for PCa screening is the measurement of prostate-specific antigen (PSA) in the blood.[2] However, PSA suffers from low specificity, leading to a high rate of false positives and unnecessary biopsies.[2][3] this compound was initially hailed as a potential solution to this problem.
One study reported that in patients with PSA levels less than 4 ng/ml, a range where diagnostic uncertainty is high, serum this compound showed a higher predictive value than total PSA, with an Area Under the Curve (AUC) of 0.668 compared to 0.535 for PSA.[4][5] This suggested that this compound could be a valuable tool for risk stratification in this challenging patient population.[4]
However, other large-scale studies have failed to replicate these findings. A case-control evaluation within the San Antonio Biomarkers Of Risk (SABOR) screening study found that serum this compound levels were overlapping between PCa cases and controls, with an AUC not statistically different from random chance (52.2%).[6][7] The study concluded that serum this compound should not be pursued further as a marker for the early detection of prostate cancer.[6][7]
The debate extends to urinary this compound as well. While some studies have reported that urinary this compound levels are significantly higher in men with prostate cancer, others have found no significant difference.[6][7][8] One study indicated that the diagnostic power of various urinary this compound algorithms was not significantly higher than that of serum and urine PSA.[9]
The following tables summarize the quantitative data from key studies, highlighting the discrepancies in reported performance metrics.
Comparative Performance of this compound as a Prostate Cancer Biomarker
| Study & Sample Type | Comparison Group | Key Performance Metric (AUC) | Conclusion |
| Lucarelli et al. (2012) [4][5]Serum | Patients with PSA < 4 ng/ml | This compound: 0.668 Total PSA: 0.535 | This compound has a higher predictive value than tPSA in this subgroup. |
| Ankerst et al. (2015) [6][7]Serum | PCa cases vs. Controls | This compound: 0.522 | Serum this compound has no value for early detection of prostate cancer. |
| Jentzmik et al. (2010) [8]Urine | PCa patients vs. Controls | Discrimination not improved compared to serum PSA. | Urinary this compound fails as a marker for PCa detection. |
| Sreekumar et al. (2009) [1]Tissue, Urine | Benign vs. Localized vs. Metastatic PCa | Elevated levels in metastatic disease. | This compound is a differential metabolite in PCa progression. |
Experimental Protocols: A Closer Look
The accurate measurement of this compound is critical for its validation as a biomarker. Various analytical methods have been employed, with liquid chromatography-mass spectrometry (LC-MS) being the most common and sensitive technique.[3][10]
Protocol for this compound Quantification in Serum/Urine by LC-MS/MS
This protocol provides a general framework. Specific parameters may need to be optimized based on the instrument and reagents used.
-
Sample Preparation:
-
For serum, precipitate proteins using a solvent like acetonitrile (B52724). Centrifuge to pellet the protein and collect the supernatant.
-
For urine, a simple dilution and filtration step may be sufficient. Some protocols suggest acidification.[11]
-
Add a stable isotope-labeled internal standard (e.g., [2H3] this compound) to all samples, calibrators, and quality controls to correct for matrix effects and variations in instrument response.[7]
-
-
Derivatization (Optional but Recommended):
-
To improve chromatographic separation and detection sensitivity, this compound can be derivatized. A common derivatizing agent is 5-(dimethylamino)naphthalene-1-sulfonyl (dansyl) chloride.[7]
-
-
Chromatographic Separation:
-
Use a reverse-phase C18 column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometric Detection:
-
Use a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Monitor the specific precursor-to-product ion transitions for both this compound and its internal standard in multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of this compound.
-
Determine the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Enzyme-Coupled Colorimetric Method for this compound Detection
An alternative, more accessible method involves an enzyme-coupled colorimetric assay.[12]
-
Principle: this compound oxidase (SOX) catalyzes the oxidative demethylation of this compound, producing glycine, formaldehyde, and hydrogen peroxide (H2O2). The H2O2 is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate (e.g., Amplex Red), resulting in a colored product that can be measured spectrophotometrically.[12]
-
Procedure:
-
Prepare a reaction mixture containing a suitable buffer (e.g., sodium phosphate (B84403) buffer, pH 7.5), the chromogenic substrate, HRP, and SOX.[12]
-
Add the urine sample to the reaction mixture.
-
Incubate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 20 minutes).[12]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for Amplex Red).[12]
-
Quantify the this compound concentration using a calibration curve prepared with known concentrations of this compound.[12]
-
Visualizing the Biological Context and Experimental Design
To better understand the role of this compound and the process of biomarker validation, the following diagrams illustrate the key metabolic pathway and a typical experimental workflow.
References
- 1. Metabolomic Profiles Delineate Potential Role for this compound in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a potential prostate cancer biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Serum this compound increases the accuracy of prostate cancer detection in patients with total serum PSA less than 4.0 ng/ml - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ricerca.uniba.it [ricerca.uniba.it]
- 6. A case control study of this compound as an early prostate cancer detection biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. The Urinary this compound/Creatinine Ratio is a Potential Diagnostic and Prognostic Marker in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efforts to resolve the contradictions in early diagnosis of prostate cancer: a comparison of different algorithms of this compound in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sensitive determination of the potential biomarker this compound for prostate cancer by LC-MS with N,N'-dicyclohexylcarbodiimide derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of this compound quantification in urine based on enzyme-coupled colorimetric method for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sarcosine Measurement Methods for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of sarcosine (B1681465) is crucial, particularly given its potential role as a biomarker in various diseases, including prostate cancer. [1][2] This guide provides a comprehensive comparison of common analytical methods for this compound measurement, supported by experimental data from various studies. We will delve into the performance characteristics of key techniques, outline detailed experimental protocols, and visualize the workflows involved.
Performance Comparison of Analytical Methods
The selection of an appropriate method for this compound quantification depends on factors such as the required sensitivity, specificity, sample matrix, and available instrumentation. The following tables summarize the quantitative performance of major analytical platforms based on published literature.
Table 1: Performance Characteristics of Mass Spectrometry-Based Methods
| Parameter | GC-MS/MS[2] | LC-MS/MS (Derivatization)[3] | LC-MS/MS (Underivatized)[4] |
| Principle | Gas chromatography separation followed by tandem mass spectrometry detection of silylated derivatives. | Liquid chromatography separation of derivatized this compound followed by mass spectrometry. | Enzymatic elimination of this compound followed by LC-MS/MS analysis. |
| Matrix | Urine | Urine | Urine |
| Limit of Detection (LOD) | 0.01 µg/mL | 1 ng/mL | 1 µg/L |
| Limit of Quantification (LOQ) | ~0.01 µg/mL | Not specified | Not specified |
| Linearity Range | 0.01-50 µg/mL (R² = 0.9954) | R² > 0.99 | 3 µg/L - 1 mg/L (R² = 0.9999) |
| Precision (RSD%) | < 10% | < 6.07% | Not specified |
| Recovery (%) | 88-110% | Not specified | 90.1-111.7% |
Table 2: Performance Characteristics of Enzymatic and Biosensor-Based Methods
| Parameter | Enzyme-Coupled Colorimetric Assay[5] | Amperometric Biosensor[6] |
| Principle | This compound oxidase (SOX) catalyzes the oxidation of this compound, producing hydrogen peroxide, which is detected colorimetrically. | Electrodeposition of this compound oxidase on a modified electrode for direct electrochemical detection. |
| Matrix | Urine | Not specified |
| Limit of Detection (LOD) | 0.7 µM | 0.1 pM |
| Limit of Quantification (LOQ) | 1 µM | Not specified |
| Linearity Range | 1-200 µM (R² = 0.999) | 0.1-100 µM |
| Precision (RSD%) | Not specified | Not specified |
| Response Time | 20 minutes | Not specified |
Experimental Protocols
Detailed methodologies are critical for replicating and comparing experimental results. Below are protocols for two common this compound measurement methods.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Method[2]
This method allows for the simultaneous determination of this compound and its related metabolites.
1. Sample Preparation and Derivatization:
-
Urine samples are centrifuged to remove particulate matter.
-
An internal standard is added to the supernatant.
-
The sample is dried under a stream of nitrogen.
-
The residue is derivatized using BSTFA + 1% TMCS at 100°C for 1.5 hours to create trimethylsilyl (B98337) (TMS) derivatives of the analytes.
2. GC-MS/MS Analysis:
-
The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).
-
The analytes are separated based on their volatility and interaction with the stationary phase.
-
The separated compounds are then introduced into a tandem mass spectrometer.
-
Quantification is performed using multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for each analyte (e.g., for this compound: m/z 116 → 73).
Enzyme-Coupled Colorimetric Assay[5]
This method offers a simpler, high-throughput alternative to mass spectrometry.
1. Reagent Preparation:
-
Prepare a 50 mM sodium phosphate (B84403) buffer (pH 7.5).
-
Prepare solutions of Amplex Red, horseradish peroxidase (HRP), and this compound oxidase (SOX) in the phosphate buffer.
-
Prepare this compound standards of known concentrations in the same buffer.
2. Assay Procedure:
-
The assay is performed in a 96-well microtiter plate.
-
To each well, add the sodium phosphate buffer, Amplex Red solution, HRP solution, and SOX solution.
-
Add the urine sample or this compound standard to initiate the reaction.
-
The reaction is based on the formation of hydrogen peroxide (H₂O₂) from the oxidation of this compound by SOX.
-
The H₂O₂ then reacts with Amplex Red in the presence of HRP to produce the fluorescent product, resorufin.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The concentration of this compound in the samples is determined by comparing their absorbance to the standard curve.
Visualizing the Workflow
Understanding the sequence of steps in each analytical method is crucial for implementation and troubleshooting.
References
- 1. Quantitative analysis of this compound with special emphasis on biosensors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of this compound and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitive determination of the potential biomarker this compound for prostate cancer by LC-MS with N,N'-dicyclohexylcarbodiimide derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Partial enzymatic elimination and quantification of this compound from alanine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of this compound quantification in urine based on enzyme-coupled colorimetric method for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Sarcosine and its Precursors on Cellular Phenotypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of sarcosine (B1681465), a metabolite linked to cancer progression, and its precursors, glycine (B1666218) and dimethylglycine (DMG), on various cellular phenotypes. The information presented is supported by experimental data to aid in research and development decisions.
Introduction
This compound (N-methylglycine) has garnered significant attention as a potential oncometabolite, particularly in the context of prostate cancer.[1][2][3] Its precursors, the amino acid glycine and the intermediate dimethylglycine, also exhibit distinct biological activities that can influence cellular behavior. Understanding the comparative effects of these molecules is crucial for elucidating their roles in health and disease and for the development of novel therapeutic strategies. This guide summarizes key findings on their impact on cell proliferation, migration, apoptosis, and immune response, providing available quantitative data and detailed experimental methodologies.
Data Presentation: Comparative Effects on Cell Phenotype
The following tables summarize quantitative data from studies comparing the effects of this compound, glycine, and dimethylglycine on various cell phenotypes.
| Compound | Cell Line | Phenotype | Quantitative Effect | Reference |
| This compound | PC-3 (Metastatic Prostate Cancer) | Migration | Highest induction of cell migration | [4] |
| Glycine | PC-3 (Metastatic Prostate Cancer) | Migration | High induction of cell migration | [4] |
| This compound | 22Rv1 (Prostate Cancer) | Cell Division | Highest induction of cell division | [4] |
| This compound | PC-3 (Metastatic Prostate Cancer) | Cell Division | High induction of cell division | [4] |
| This compound | Benign Prostate Epithelial Cells | Invasion | Induced an invasive phenotype | [5] |
| Glycine | Benign Prostate Epithelial Cells | Invasion | Induced invasion to a lesser degree than this compound | [5] |
| Compound | Model | Phenotype | Quantitative Effect | Reference |
| Dimethylglycine | Rabbit | Humoral Immune Response (Antibody Titer) | > Fourfold increase vs. control | [6] |
| Dimethylglycine | Rabbit | Cell-Mediated Immune Response (Lymphocyte Proliferation) | Tenfold increase in mean proliferative response | [6] |
Signaling Pathways
The distinct effects of this compound, glycine, and dimethylglycine on cell phenotype are mediated by their interaction with specific signaling pathways.
This compound Metabolism and Signaling in Prostate Cancer
This compound metabolism is intricately linked to prostate cancer progression. It is produced from glycine by glycine N-methyltransferase (GNMT) and from dimethylglycine by dimethylglycine dehydrogenase (DMGDH). This compound is, in turn, converted back to glycine by this compound dehydrogenase (SARDH).[1][3] In prostate cancer, the expression of these enzymes is often altered, leading to an accumulation of this compound.[4] This elevated this compound can then influence signaling pathways that promote a more aggressive cancer phenotype. For instance, this compound has been shown to be involved in the regulation of the oncoprotein HER2/neu and is influenced by androgen receptor signaling.[7]
References
- 1. This compound is a prostate epigenetic modifier that elicits aberrant methylation patterns through the SAMe‐Dnmts axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a Potential Prostate Cancer Biomarker—A Review | MDPI [mdpi.com]
- 3. This compound as a potential prostate cancer biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of this compound Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolomic Profiles Delineate Potential Role for this compound in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stimulation of the immune response by dimethylglycine, a nontoxic metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Impact of Sarcosine on Schizophrenia: A Longitudinal View of Glutamatergic Modulation
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the longitudinal effects of sarcosine (B1681465) as an adjunctive treatment for schizophrenia. Drawing on data from placebo-controlled studies, we examine the impact of this compound on clinical symptoms and brain metabolite levels over time. Detailed experimental protocols and a visualization of the underlying signaling pathway are presented to support further research and development in this area.
Introduction
Schizophrenia is a complex neuropsychiatric disorder characterized by a range of symptoms, including positive, negative, and cognitive deficits. While conventional antipsychotic medications primarily target the dopaminergic system, there is a growing body of evidence suggesting that dysfunction of the glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, plays a crucial role in the pathophysiology of the disease.[1] this compound, or N-methylglycine, is a naturally occurring amino acid that acts as a glycine (B1666218) transporter-1 (GlyT1) inhibitor.[2] By inhibiting GlyT1, this compound increases the synaptic availability of glycine, a necessary co-agonist for NMDA receptor activation.[3][4] This guide synthesizes findings from longitudinal studies investigating the therapeutic potential of this compound in schizophrenia.
Data Presentation: Longitudinal Effects of this compound Supplementation
The following tables summarize the quantitative data from a six-month, randomized, double-blind, placebo-controlled study investigating the effects of 2g/day of this compound as an add-on to stable antipsychotic therapy in patients with schizophrenia.
Table 1: Clinical Symptom Changes Over Six Months [2][5]
| Clinical Measure (PANSS*) | This compound Group (n=25) | Placebo Group (n=25) | p-value (at 6 months) |
| Total Score (Baseline) | 71.4 ± 14 | 73.3 ± 13 | 0.6736 |
| Total Score (6 Months) | 57.7 ± 15 | 71.5 ± 13 | 0.00487 |
| Negative Subscale (Baseline) | 25.4 ± 5.2 | 26.1 ± 5 | 0.45085 |
| Negative Subscale (6 Months) | 18.6 ± 6.1 | 25.4 ± 4.7 | <0.00001 |
| General Psychopathology (Baseline) | No significant difference reported | No significant difference reported | - |
| General Psychopathology (6 Months) | Significant Improvement | No significant change | 0.006 [6] |
| Positive Subscale (6 Months) | No significant change | No significant change | -[6] |
*Positive and Negative Syndrome Scale
Table 2: Brain Metabolite Changes in the Left Dorsolateral Prefrontal Cortex (DLPFC) Over Six Months [2]
| Metabolite Ratio | This compound Group | Placebo Group | Comparison at 6 Months |
| NAA/Cho | Significantly Increased | No significant change | Significantly higher in this compound group |
| mI/Cr | Significantly Increased | No significant change | Significantly higher in this compound group |
| mI/Cho | Significantly Increased | No significant change | Significantly higher in this compound group |
| NAA/Cr | Significantly Increased (18% change) | Significantly Increased (4.9% change) | - |
NAA: N-acetylaspartate, Cho: Choline, mI: myo-inositol, Cr: Creatine
Table 3: Brain Metabolite Changes in the Left Frontal White Matter Over Six Months [7]
| Metabolite Ratio | This compound Group | Placebo Group | Comparison at 6 Months |
| Glx/Cr | Significantly Decreased | No significant change | Significantly lower in this compound group |
| Glx/Cho | Significantly Decreased | No significant change | Significantly lower in this compound group |
| NAA/Cr | Significantly Increased | No significant change | - |
Glx: Glutamate + Glutamine + GABA
Experimental Protocols
The data presented above were primarily derived from studies following a similar experimental protocol:
1. Study Design: A prospective, 6-month, randomized, double-blind, placebo-controlled trial.[6][8]
2. Participants: Patients diagnosed with chronic and stable schizophrenia, maintained on constant doses of antipsychotic medication (excluding clozapine).[2][5]
3. Intervention:
- Experimental Group: Received 2 grams of this compound orally per day.[3][9]
- Control Group: Received a matching placebo.[3][9]
4. Assessments:
- Clinical Evaluation: The Positive and Negative Syndrome Scale (PANSS) was used to assess symptom severity at baseline, 6 weeks, and 6 months.[4][6]
- Brain Metabolism Imaging: Proton Nuclear Magnetic Resonance Spectroscopy (¹H-NMRS) at 1.5 Tesla was performed at baseline and after six months to measure brain metabolite concentrations in specific regions like the left dorsolateral prefrontal cortex (DLPFC) and left frontal white matter.[2][7]
5. Data Analysis: Statistical analyses were conducted to compare the changes in clinical scores and metabolite ratios between the this compound and placebo groups over the six-month period.
Mandatory Visualization
The following diagrams illustrate the proposed signaling pathway of this compound's action and a typical experimental workflow for such a longitudinal study.
Caption: this compound inhibits the GlyT1 transporter on astrocytes, increasing synaptic glycine levels.
Caption: Workflow of a randomized, placebo-controlled longitudinal study of this compound in schizophrenia.
Conclusion
The longitudinal data from placebo-controlled studies consistently demonstrate that adjunctive this compound treatment can lead to significant improvements in the negative and overall symptoms of schizophrenia over a six-month period.[2][6] These clinical enhancements are accompanied by measurable changes in brain metabolites, such as increased markers of neuronal viability (NAA) and decreased levels of glutamatergic markers (Glx) in key brain regions.[2][7] These findings support the hypothesis that modulating the glutamatergic system via GlyT1 inhibition is a viable therapeutic strategy in schizophrenia.[10] Further large-scale, long-term studies are warranted to confirm these promising results and to explore the full potential of this compound and other glutamatergic modulators in the management of schizophrenia.[1]
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Adding this compound to Antipsychotic Treatment in Patients with Stable Schizophrenia Changes the Concentrations of Neuronal and Glial Metabolites in the Left Dorsolateral Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. This compound May Induce EGF Production or Inhibit the Decline in EGF Concentrations in Patients with Chronic Schizophrenia (Results of the PULSAR Study) [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound May Induce EGF Production or Inhibit the Decline in EGF Concentrations in Patients with Chronic Schizophrenia (Results of the PULSAR Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Two grams of this compound in schizophrenia – is it too much? A potential role of glutamate-serotonin interaction - PMC [pmc.ncbi.nlm.nih.gov]
Cost-effectiveness analysis of different sarcosine detection methods
Sarcosine (B1681465), an N-methyl derivative of the amino acid glycine, has garnered significant attention as a potential biomarker for prostate cancer progression and other diseases.[1][2][3] Accurate and cost-effective detection of this compound in biological samples, such as urine and serum, is crucial for advancing research and developing diagnostic tools. This guide provides a comparative analysis of different this compound detection methods, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, cost-effectiveness, and experimental protocols.
Performance Comparison of this compound Detection Methods
The selection of a suitable this compound detection method depends on various factors, including the required sensitivity, specificity, sample throughput, and available budget. The following table summarizes the key performance characteristics of three prominent methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Coupled Colorimetric Assay, and Electrochemical Biosensors.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enzyme-Coupled Colorimetric Assay | Electrochemical Biosensor |
| Principle | Chromatographic separation followed by mass-based detection of this compound and its fragments. | Enzymatic oxidation of this compound produces hydrogen peroxide, which generates a colored product in the presence of a chromogen and peroxidase.[4][5] | This compound oxidase catalyzes the oxidation of this compound, and the resulting electrochemical change is measured. |
| Limit of Detection (LOD) | 0.05 - 4 nmol/L | ~0.7 µM[4][6][7] | 5.0 nM - 7.0 nM |
| Linear Range | 0.003 - 40 µmol/L | 1 - 200 µM[4] | 0.01 - 50 µM |
| Specificity | High, can distinguish between isomers like alanine (B10760859) with appropriate chromatography. | High, due to the specificity of the this compound oxidase enzyme.[4][7] | Generally high, but can be susceptible to interference from electroactive species. |
| Sample Throughput | Moderate, can be automated but each run takes time. | High, suitable for 96-well plate format.[4][5] | Can be high with multi-sensor arrays. |
| Instrumentation | High-cost (LC-MS/MS system). | Low-cost (spectrophotometer/plate reader). | Low to moderate cost (potentiostat). |
| Estimated Cost per Sample | High (~$50 - $150) | Low (~$2 - $10) | Low to moderate (~$5 - $25) |
Cost-Effectiveness Analysis
A comprehensive cost-effectiveness analysis involves considering not only the direct costs of reagents and consumables but also instrumentation, labor, and the required sample throughput.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantitative analysis due to its high sensitivity and specificity. However, it is also the most expensive method. The initial investment in an LC-MS/MS system is substantial, and the operational costs, including solvents, columns, and maintenance, are high. The cost per sample is estimated to be in the range of
150, making it less suitable for large-scale screening but ideal for validation studies.50− -
Enzyme-Coupled Colorimetric Assay: This method offers a significant cost advantage. The required instrumentation, a standard spectrophotometer or microplate reader, is readily available in most laboratories. The primary costs are associated with the enzymes (this compound oxidase and horseradish peroxidase) and the chromogenic substrate. The cost per sample is estimated to be low, in the range of
10, making it highly suitable for high-throughput screening of a large number of samples.[4][5]2− -
Electrochemical Biosensors: Biosensors represent a promising approach, offering a balance of good sensitivity and relatively low cost. The cost of the potentiostat is moderate, and the disposable nature of screen-printed electrodes can keep the per-sample cost low. The estimated cost per sample is in the range of
25, making it a viable option for point-of-care or field-based applications.5−
This compound Metabolism in Prostate Cancer
This compound metabolism is intricately linked to prostate cancer progression. The following diagram illustrates the key enzymatic reactions involved in the synthesis and degradation of this compound. In prostate cancer, the expression of Glycine N-methyltransferase (GNMT) is often elevated, while this compound Dehydrogenase (SARDH) expression is reduced, leading to an accumulation of this compound.[8][9]
Caption: this compound metabolism pathway in prostate cancer.
Experimental Workflow: Enzyme-Coupled Colorimetric Assay
The following diagram outlines the key steps in a typical enzyme-coupled colorimetric assay for this compound detection in a urine sample. This method is based on the enzymatic conversion of this compound and subsequent colorimetric detection of hydrogen peroxide.[4][5]
Caption: Experimental workflow for this compound detection.
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.
a. Sample Preparation:
-
Thaw frozen urine or serum samples on ice.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet any debris.
-
Transfer the supernatant to a new tube.
-
For urine samples, dilute 1:10 with a solution of 0.1% formic acid in water. For serum samples, a protein precipitation step (e.g., with acetonitrile) may be necessary.
-
Add an internal standard (e.g., isotopically labeled this compound) to all samples, calibrators, and quality controls.
b. LC Separation:
-
Column: A C18 reversed-phase column or a HILIC column can be used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage to elute this compound, followed by a re-equilibration step.
-
Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
c. MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for the specific parent-to-product ion transitions for this compound and the internal standard. For this compound (m/z 90.0), a common transition is to m/z 44.1.
d. Data Analysis:
-
Generate a standard curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibrators.
-
Quantify this compound in the unknown samples using the standard curve.
Enzyme-Coupled Colorimetric Assay
This protocol is adapted from a method for urinary this compound quantification.[4]
a. Reagents:
-
This compound Oxidase (SOX): from Bacillus sp.
-
Horseradish Peroxidase (HRP): Type VI.
-
Chromogenic Substrate: Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine).
-
Buffer: 50 mM sodium phosphate (B84403) buffer, pH 7.5.
-
This compound Standard Solution: Prepare a stock solution and serial dilutions in the buffer.
b. Assay Procedure (96-well plate format):
-
Add 50 µL of the urine sample (or this compound standard) to each well.
-
Prepare a reaction mixture containing:
-
50 µL of 100 µM Amplex® Red
-
1 U/mL HRP
-
1 U/mL SOX in 50 mM sodium phosphate buffer, pH 7.5.
-
-
Add 50 µL of the reaction mixture to each well.
-
Incubate the plate at 37°C for 20-30 minutes, protected from light.
-
Measure the absorbance at 570 nm using a microplate reader.
c. Data Analysis:
-
Subtract the absorbance of the blank (no this compound) from all readings.
-
Generate a standard curve by plotting the absorbance values against the known this compound concentrations.
-
Determine the this compound concentration in the unknown samples from the standard curve.
Conclusion
The choice of a this compound detection method is a trade-off between performance and cost. LC-MS/MS provides the highest sensitivity and specificity but at a significant cost, making it suitable for confirmatory studies. Enzyme-coupled colorimetric assays are highly cost-effective and well-suited for high-throughput screening in research and initial biomarker validation. Electrochemical biosensors offer a promising alternative with good sensitivity and potential for point-of-care applications. Researchers should carefully consider the specific requirements of their study to select the most appropriate method for reliable and cost-effective this compound detection.
References
- 1. This compound as a potential prostate cancer biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Up-Regulates Expression of Genes Involved in Cell Cycle Progression of Metastatic Models of Prostate Cancer | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. Development of this compound quantification in urine based on enzyme-coupled colorimetric method for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 8. The Role of this compound Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of this compound metabolism in prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Sarcosine Measurement: Navigating Analytical Platforms for Reproducible Results
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of sarcosine (B1681465), a potential biomarker in various diseases including prostate cancer, is paramount. This guide provides an objective comparison of the leading analytical platforms used for this compound measurement, supported by experimental data, detailed protocols, and visual workflows to aid in methodological selection and application.
The pursuit of reliable biomarkers is a cornerstone of modern biomedical research and drug development. This compound (N-methylglycine), an intermediate in glycine (B1666218) metabolism, has garnered significant attention for its potential role in the progression of prostate cancer and other diseases. However, the accurate and reproducible measurement of this compound across different laboratories and studies is challenging due to its low abundance and the presence of isomeric compounds, such as alanine (B10760859), in biological matrices. This guide delves into the performance of the most commonly employed analytical platforms for this compound quantification: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays.
Performance Comparison of Analytical Platforms
The choice of an analytical platform for this compound measurement is often a trade-off between sensitivity, specificity, throughput, and cost. The following table summarizes the key performance metrics reported for LC-MS, GC-MS, and enzymatic assays in the quantification of this compound from biological samples.
| Analytical Platform | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Precision (RSD%) | Key Advantages | Key Disadvantages |
| LC-MS/MS | 0.05 - 1 µg/L[1] | 3 - 20 nmol/L[2], 5 ng/mL[3] | 0.003 - 40 µmol/L[2] | Intra-assay: <3% - 7.7%, Inter-assay: <3% - 12.3%[3] | High sensitivity and specificity, no derivatization required[4], high throughput possible[3]. | Co-elution with isomers (alanine) can be a challenge[1][3]. |
| GC-MS/MS | ~0.01 µg/mL[5] | ~0.01 µg/mL[5] | 0.01 - 50 µg/mL[5] | Intra-run: <5%, Inter-run: <7%[5] | Excellent chromatographic separation of isomers after derivatization[5]. | Requires derivatization, which can be time-consuming and introduce variability[6]. |
| Enzymatic Assay | 0.6 - 5 µM[7][8] | 1 µM[9] | 1 - 200 µM[9] | High reproducibility and repeatability reported[9]. | Simple, rapid, and cost-effective[9]. | Potential for interference from other substances in the sample matrix[8]. |
Experimental Protocols
Detailed and standardized experimental protocols are critical for achieving reproducible this compound measurements. Below are representative methodologies for each of the discussed analytical platforms.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This protocol is adapted from a high-throughput method for quantifying this compound in human serum and urine[3].
1. Sample Preparation (Urine):
-
Thaw frozen urine samples on ice.
-
Centrifuge at 13,000 g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer 50 µL of the supernatant to a clean microcentrifuge tube.
-
Add 150 µL of internal standard solution (e.g., d3-sarcosine in acetonitrile) to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 13,000 g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
Column: A column capable of separating this compound from its isomers, such as a Cogent Diamond Hydride™ column, is recommended to avoid co-elution issues.[10]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient is run to separate this compound from other urine components.
-
Flow Rate: Typically 0.4-0.6 mL/min.
-
Column Temperature: 40-50°C.[10]
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
This protocol is based on a method for the simultaneous determination of this compound and related metabolites in urine[5].
1. Sample Preparation and Derivatization:
-
To 100 µL of urine, add an internal standard (e.g., [methyl-D(3)]-sarcosine).
-
Perform a liquid-liquid extraction with an organic solvent.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a derivatization agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at a specific temperature and time (e.g., 100°C for 1.5 hours) to complete the derivatization.[5]
2. GC Conditions:
-
Column: A capillary column suitable for separating the derivatized amino acids (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient is used to achieve separation of the analytes.
3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Unique transition ions for the derivatized this compound and internal standard are monitored.[5]
Enzymatic Assay
This protocol describes a colorimetric assay for urinary this compound quantification[9].
1. Reagent Preparation:
-
Reaction Buffer: 50 mM sodium phosphate (B84403) buffer, pH 7.5.
-
This compound Oxidase (SOX) Solution: Prepare a stock solution of SOX in the reaction buffer.
-
Horseradish Peroxidase (HRP) Solution: Prepare a stock solution of HRP in the reaction buffer.
-
Amplex Red Solution: Prepare a stock solution of Amplex Red in DMSO.
2. Assay Procedure (in a 96-well plate):
-
Add 50 µL of urine sample or this compound standard to each well.
-
Prepare a reaction mixture containing reaction buffer, SOX, HRP, and Amplex Red.
-
Add 50 µL of the reaction mixture to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 20 minutes).
-
Measure the absorbance at 570 nm using a microplate reader.
3. Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Determine the concentration of this compound in the urine samples by interpolating their absorbance values from the standard curve.
Visualizing Methodologies and Pathways
To further clarify the experimental processes and the biological context of this compound, the following diagrams have been generated.
Caption: Workflow for this compound quantification using LC-MS/MS.
Caption: Workflow for this compound quantification using GC-MS/MS.
Caption: Simplified this compound metabolism pathway and its association with prostate cancer progression.[11][12]
Conclusion
The choice of an analytical platform for this compound measurement depends heavily on the specific research question, available resources, and desired throughput. LC-MS/MS offers a balance of high sensitivity, specificity, and throughput without the need for derivatization, making it a popular choice. GC-MS/MS, while requiring a more laborious derivatization step, provides excellent separation of this compound from its isomers. Enzymatic assays present a simpler, more cost-effective option, particularly for screening purposes, although they may be more susceptible to matrix interferences.
For reproducible and reliable results, it is crucial to adhere to validated and standardized protocols, including appropriate sample handling, the use of internal standards (for MS-based methods), and thorough method validation. The information and protocols provided in this guide serve as a valuable resource for researchers to make informed decisions and to standardize their approaches to this compound quantification, ultimately contributing to a better understanding of its role in health and disease.
References
- 1. Partial enzymatic elimination and quantification of this compound from alanine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A reproducible and high-throughput HPLC/MS method to separate this compound from α- and β-alanine and to quantify this compound in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 5. Simultaneous determination of this compound and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. A Rapid Method for the Detection of this compound Using SPIONs/Au/CS/SOX/NPs for Prostate Cancer Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Colorimetric paper-based this compound assay with improved sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of this compound quantification in urine based on enzyme-coupled colorimetric method for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mtc-usa.com [mtc-usa.com]
- 11. Metabolomic Profiles Delineate Potential Role for this compound in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of this compound Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
Sarcosine's Impact on Prostate Cancer Metabolism: A Comparative Analysis
A deep dive into the metabolic reprogramming of prostate cancer cells induced by sarcosine (B1681465) reveals significant alterations in key cellular pathways. This guide provides a comparative overview of the metabolic shifts observed in different prostate cancer cell lines upon this compound treatment, supported by experimental data and detailed protocols for researchers.
This compound, an N-methyl derivative of the amino acid glycine (B1666218), has been identified as a metabolite of interest in the progression of prostate cancer.[1] Studies have shown that elevated levels of this compound are associated with metastatic prostate cancer, suggesting its potential role as a biomarker and a driver of cancer aggressiveness.[1][2] Understanding how this compound influences the metabolic landscape of cancer cells is crucial for developing targeted therapeutic strategies.
This guide compares the metabolic effects of this compound on two distinct human prostate cancer cell lines: LNCaP, an androgen-sensitive cell line, and PC-3, an androgen-insensitive cell line. The data presented is primarily derived from nuclear magnetic resonance (NMR) based metabolomics studies.[3]
Comparative Metabolic Profile Changes
Treatment of prostate cancer cells with this compound leads to a notable metabolic shift, affecting energy, pyrimidine, and amino acid metabolism.[3][4] While some changes are common to both LNCaP and PC-3 cells, others are cell-line specific, highlighting the differential response to this compound based on the cells' androgen sensitivity.
Table 1: Comparative Metabolite Changes in Prostate Cancer Cells Treated with this compound [3]
| Metabolite | LNCaP Cells | PC-3 Cells | Common Trend |
| Energy Metabolism | |||
| Glucose | Increased | Increased | ↑ |
| Creatine (B1669601) | Increased | No Significant Change | - |
| Creatine Phosphate | Increased | No Significant Change | - |
| Amino Acid Metabolism | |||
| Alanine | Reduced | Reduced | ↓ |
| Valine | Reduced | Reduced | ↓ |
| Proline | Altered | Not Reported | - |
| Choline (B1196258) Metabolism | |||
| Choline | No Significant Change | Reduced | - |
| O-phosphocholine | No Significant Change | Reduced | - |
| Pyrimidine Metabolism | |||
| Uridine | Not Reported | Reduced | - |
This table summarizes the significant changes in intracellular metabolite concentrations observed in LNCaP and PC-3 prostate cancer cells following treatment with this compound, as determined by NMR metabolomics.[3] The common trend indicates the general direction of change across the studied cancer cell lines.
Experimental Protocols
The following is a detailed methodology for a comparative metabolomics study of this compound-treated prostate cancer cells, based on established protocols.[3]
Cell Culture and this compound Treatment
-
Cell Lines:
-
LNCaP (androgen-sensitive human prostate adenocarcinoma)
-
PC-3 (androgen-insensitive human prostate adenocarcinoma)
-
RWPE-1 (non-malignant immortalized prostate epithelial cells - used as a control)[3]
-
-
Culture Conditions:
-
LNCaP and PC-3 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
RWPE-1 cells are cultured in Keratinocyte-SFM medium.[3]
-
All cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Treatment:
-
Cells are seeded in appropriate culture dishes and allowed to adhere overnight.
-
The culture medium is then replaced with fresh medium containing varying concentrations of this compound (e.g., 0 µM, 10 µM, 25 µM, and 50 µM).[3]
-
Cells are incubated with this compound for a predetermined period (e.g., 48 hours).
-
Metabolite Extraction
-
After incubation, the culture medium is removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Metabolites are extracted by adding a pre-chilled extraction solvent (e.g., a mixture of methanol, acetonitrile, and water) to the cells.
-
The cells are scraped, and the cell lysate is transferred to a microcentrifuge tube.
-
The mixture is vortexed and then centrifuged at high speed to pellet cell debris.
-
The supernatant containing the metabolites is collected for analysis.
NMR Metabolomics Analysis
-
The dried metabolite extract is reconstituted in a deuterated solvent (e.g., D2O) containing a known concentration of an internal standard (e.g., DSS).
-
The sample is transferred to an NMR tube.
-
¹H-NMR spectra are acquired on a high-resolution NMR spectrometer.
-
The resulting spectra are processed, and metabolites are identified and quantified by comparing the spectral data to metabolite databases.
Visualizing the Impact of this compound
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the central metabolic pathway affected by this compound.
Caption: Workflow for studying this compound's metabolic effects.
The metabolic pathway of this compound involves its synthesis from glycine, catalyzed by the enzyme Glycine N-methyltransferase (GNMT), and its degradation back to glycine by this compound Dehydrogenase (SARDH) and Pipecolic Acid Oxidase (PIPOX).[5] Dysregulation of these enzymes is observed in prostate cancer.[5][6]
Caption: this compound's role in prostate cancer metabolism.
Conclusion
The comparative metabolomic analysis of LNCaP and PC-3 cells treated with this compound reveals a significant and differential reprogramming of cellular metabolism. The observed increase in glucose and decrease in specific amino acids in both cell lines suggest a common adaptive response to this compound.[3] However, the distinct effects on creatine and choline metabolism in LNCaP and PC-3 cells, respectively, point towards a nuanced, context-dependent role of this compound in prostate cancer progression.[3] These findings underscore the importance of considering the specific molecular subtype of prostate cancer when investigating metabolic vulnerabilities and developing novel therapeutic interventions targeting this compound metabolism. Further research, including flux analysis using isotopically labeled this compound, is necessary to fully elucidate the dynamic metabolic rewiring induced by this oncometabolite.[5]
References
- 1. Metabolomic Profiles Delineate Potential Role for this compound in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomic profiles delineate potential role for this compound in prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stud.epsilon.slu.se [stud.epsilon.slu.se]
- 4. stud.epsilon.slu.se [stud.epsilon.slu.se]
- 5. The Role of this compound Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of this compound metabolism in prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Sarcosine
This document provides essential safety and logistical information for the proper disposal of sarcosine (B1681465), tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe handling and compliance with general laboratory waste management principles.
Hazard Classification
This compound is generally not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200) or as dangerous goods for transport.[1][2][3] One university guideline even lists this compound as a chemical that is not regulated as hazardous waste and is eligible for standard trash disposal.[4] However, it is crucial to recognize that waste disposal regulations can vary significantly by country, state, and local jurisdiction.[5] Therefore, all waste generators must consult their local and state hazardous waste regulations to ensure complete and accurate classification and compliance.[3][6][7]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure appropriate personal protective equipment is worn. This includes:
-
Eye Protection: Safety glasses or chemical safety goggles.[6]
-
Body Protection: A lab coat or other appropriate protective clothing to minimize skin contact.[1][6]
Disposal of Unused or Uncontaminated this compound
For pure, uncontaminated this compound, follow a hierarchy of waste management controls: reduce, reuse, recycle, and dispose.[5] If disposal is the only option:
-
Collection: Carefully collect the solid this compound waste into a suitable, clean, dry, and sealable container.[1][6][7][8] Ensure the container is clearly labeled.
-
Consult Local Regulations: Always verify your institution's and region's specific disposal requirements.[3][5]
-
Disposal Options:
-
Licensed Chemical Waste Disposal: The most recommended method is to arrange for disposal through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Trash Disposal: In jurisdictions where this compound is explicitly not considered hazardous, it may be permissible to dispose of it in a sanitary landfill (regular trash).[1][4] However, this should be confirmed with local authorities.
-
Important: Do NOT discharge this compound into sewers or drains.[1][2][3][5]
Disposal of Contaminated Materials and Spill Cleanup
Materials that have come into contact with this compound (e.g., gloves, filter paper, wipes) and materials from spill cleanups should be managed as follows:
-
Spill Containment: In case of a spill, sweep or vacuum the solid material, avoiding the generation of dust.[6][7]
-
Collection: Place the spilled material and any contaminated items (e.g., paper towels, absorbent pads) into a suitable, closed container for disposal.[6][7][8]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of the container with the collected waste according to the procedures for uncontaminated this compound, unless it has been contaminated with another hazardous substance. In that case, the waste must be treated as hazardous, following the disposal guidelines for the contaminating chemical.
Disposal of Empty Containers
Properly cleaned containers that once held this compound can often be recycled or disposed of as non-hazardous waste.
-
Decontamination: Triple rinse the empty container with a suitable solvent (e.g., water).[1]
-
Collection of Rinsate: Collect the rinsate (the rinse water) and manage it as chemical waste. Do not pour it down the drain.
-
Disposal: Once cleaned, the container can be offered for recycling or reconditioning.[1] Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill.[1]
Data Presentation
The safety data sheets and disposal guides reviewed did not contain quantitative data suitable for a comparative table.
Experimental Protocols
This document focuses on the procedural aspects of chemical disposal. It does not cite or detail specific experimental protocols.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe and compliant disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. hmdb.ca [hmdb.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
